molecular formula C12H18N2 B1331202 1-Ethyl-4-phenylpiperazine CAS No. 57498-25-6

1-Ethyl-4-phenylpiperazine

Cat. No.: B1331202
CAS No.: 57498-25-6
M. Wt: 190.28 g/mol
InChI Key: QUFYPJILXRCKSB-UHFFFAOYSA-N
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Description

1-Ethyl-4-phenylpiperazine is a useful research compound. Its molecular formula is C12H18N2 and its molecular weight is 190.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 86989. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-ethyl-4-phenylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H18N2/c1-2-13-8-10-14(11-9-13)12-6-4-3-5-7-12/h3-7H,2,8-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUFYPJILXRCKSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID00293051
Record name 1-Ethyl-4-phenylpiperazine
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Molecular Weight

190.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

57498-25-6
Record name 1-Ethyl-4-phenylpiperazine
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Record name 1-Ethyl-4-phenylpiperazine
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Record name NSC86989
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Record name 1-Ethyl-4-phenylpiperazine
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Foundational & Exploratory

An In-Depth Technical Guide to 1-Ethyl-4-phenylpiperazine: Chemical Properties, Structure, and Synthetic Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structural features, and synthetic routes for 1-Ethyl-4-phenylpiperazine. This N-arylpiperazine derivative is a significant scaffold in medicinal chemistry, recognized for its prevalence in a variety of biologically active compounds, particularly those targeting the central nervous system (CNS). This document delves into its physicochemical characteristics, detailed spectral analysis (NMR, IR, and MS), and established synthetic protocols, including N-alkylation and Buchwald-Hartwig amination. Furthermore, it explores the reactivity of the N-arylpiperazine moiety and discusses potential applications and critical safety considerations. This guide is intended to serve as a valuable resource for researchers and scientists engaged in drug discovery and development, providing the foundational knowledge required for the effective utilization and manipulation of this important chemical entity.

Introduction: The Significance of the Phenylpiperazine Scaffold

The piperazine ring is a ubiquitous structural motif in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of FDA-approved drugs.[1] Its unique physicochemical properties, including its basicity, solubility, and conformational flexibility, make it an invaluable tool for modulating the pharmacokinetic and pharmacodynamic profiles of drug candidates.[2][3][4] When incorporated into the N-arylpiperazine framework, as seen in this compound, this scaffold frequently imparts activity at various neurotransmitter receptors, particularly serotonin and dopamine receptors.[1] This has led to the development of numerous CNS-active agents for treating conditions such as psychosis, depression, and anxiety.[5] this compound serves as a fundamental building block for the synthesis of more complex molecules, and a thorough understanding of its chemical characteristics is paramount for its effective application in drug design and development.

Chemical Structure and Identifiers

This compound is comprised of a piperazine ring substituted with a phenyl group at one nitrogen atom and an ethyl group at the other.

graph "1-Ethyl-4-phenylpiperazine_Structure" {
    layout=neato;
    node [shape=plaintext];
    edge [color="#202124"];

}

Figure 3: General workflow for the Buchwald-Hartwig amination.

Experimental Protocol: Buchwald-Hartwig Amination

  • Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), combine the aryl halide (e.g., bromobenzene, 1.0 eq.), 1-ethylpiperazine (1.2 eq.), a palladium catalyst (e.g., Pd(OAc)₂, 0.05 eq.), a phosphine ligand (e.g., BINAP, 0.08 eq.), and a base (e.g., sodium tert-butoxide or cesium carbonate, 2.0 eq.). [5]2. Solvent Addition: Add an anhydrous solvent such as toluene or dioxane to the flask.

  • Reaction Conditions: The reaction mixture is typically heated to 80-110 °C and stirred until the starting material is consumed, as monitored by TLC or LC-MS.

  • Workup: After cooling to room temperature, the reaction mixture is diluted with an organic solvent like ethyl acetate and filtered through a pad of celite to remove the palladium catalyst. The filtrate is washed with water and brine.

  • Extraction and Drying: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel.

Rationale for Experimental Choices: The reaction is performed under an inert atmosphere to prevent the oxidation of the palladium catalyst and the phosphine ligand. The choice of ligand is critical for the efficiency of the reaction, with bulky, electron-rich phosphine ligands often giving the best results. The base is essential for the deprotonation of the amine, which is a key step in the catalytic cycle. [6]

Spectral Analysis

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules. For this compound, both ¹H and ¹³C NMR provide characteristic signals that can be assigned to the different protons and carbons in the molecule. [7] ¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons of the phenyl group, the methylene protons of the piperazine ring, and the methylene and methyl protons of the ethyl group. The aromatic protons will typically appear as multiplets in the downfield region (around 6.8-7.3 ppm). The piperazine protons will appear as two sets of triplets, corresponding to the protons adjacent to the two different nitrogen atoms. The ethyl group will show a quartet for the methylene protons and a triplet for the methyl protons, with coupling between them.

¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom. The aromatic carbons will appear in the range of 115-152 ppm. The carbons of the piperazine ring will resonate in the range of 45-55 ppm, and the carbons of the ethyl group will appear in the upfield region. A detailed analysis of 2D NMR spectra (COSY, HSQC, HMBC) would be required for unambiguous assignment of all signals. [7]

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration
3050-3000Aromatic C-H stretch
2975-2850Aliphatic C-H stretch (ethyl and piperazine)
1600-1450Aromatic C=C stretch
1250-1000C-N stretch
770-730 and 710-690Aromatic C-H out-of-plane bend (monosubstituted)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, the molecular ion peak [M]⁺ would be observed at m/z 190. The fragmentation pattern would likely involve cleavage of the ethyl group and fragmentation of the piperazine ring. Common fragments for phenylpiperazines include ions at m/z 119, 70, and 56. [8]

Reactivity of the N-Arylpiperazine Moiety

The reactivity of this compound is largely dictated by the presence of the two tertiary amine nitrogens and the aromatic phenyl ring.

  • N-Alkylation and Acylation: The nitrogen atom of the piperazine ring bearing the ethyl group is nucleophilic and can undergo further alkylation or acylation reactions, although this may be sterically hindered.

  • Oxidation: The tertiary amine groups can be oxidized to form N-oxides.

  • Electrophilic Aromatic Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions. The N-piperazinyl group is an activating, ortho-, para-directing group.

  • Metabolism: In a biological context, N-dealkylation is a common metabolic pathway for arylpiperazine derivatives. [9][10]This can result in the formation of 1-phenylpiperazine, which may have its own pharmacological activity.

Applications in Drug Discovery and Development

The 1-aryl-N'-alkylpiperazine scaffold is a cornerstone in the design of CNS-active drugs. [1]Derivatives of this compound have been investigated for a range of pharmacological activities, including:

  • Antipsychotic Activity: Many atypical antipsychotics feature the arylpiperazine moiety, which often contributes to their affinity for dopamine and serotonin receptors.

  • Antidepressant and Anxiolytic Activity: The interaction of arylpiperazine derivatives with serotonin receptors is a key mechanism for many antidepressant and anxiolytic drugs. [5]* Other CNS Targets: The versatility of the piperazine scaffold allows for its modification to target a wide range of other CNS receptors and transporters.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for this compound is not readily available, safety precautions can be inferred from data on related compounds such as 1-ethylpiperazine and 1-phenylpiperazine. [11][12] General Precautions:

  • Handling: Handle in a well-ventilated area. Wear suitable protective clothing, including gloves and safety glasses. Avoid contact with skin and eyes. Avoid formation of dust and aerosols. [7]* Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents. [7]* First Aid:

    • In case of skin contact: Wash off with soap and plenty of water.

    • In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

    • If inhaled: Move person into fresh air.

    • If swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person.

Toxicology: The toxicological profile of this compound has not been extensively studied. However, related phenylpiperazine derivatives have shown toxicity at high doses. [13]It is therefore prudent to handle this compound with care and to minimize exposure.

Conclusion

This compound is a chemically significant molecule with a well-defined structure and a range of accessible synthetic routes. Its physicochemical properties and spectral characteristics are well-documented, providing a solid foundation for its use in research and development. As a key building block in the N-arylpiperazine class of compounds, it continues to be a valuable scaffold in the pursuit of novel therapeutics, particularly for CNS disorders. A thorough understanding of its synthesis, reactivity, and handling is essential for any scientist working with this versatile compound.

References

  • Caccia, S. (2007). N-dealkylation of arylpiperazine derivatives: disposition and metabolism of the 1-aryl-piperazines formed. Current drug metabolism, 8(2), 115–128.
  • ResearchGate. (2025, August 7). N-Dealkylation of Arylpiperazine Derivatives: Disposition and Metabolism of the 1-Aryl-Piperazines Formed. Retrieved January 12, 2026, from [Link]

  • Wikipedia. (n.d.). Phenylpiperazine. Retrieved January 12, 2026, from [Link]

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  • ResearchGate. (n.d.). ¹H-NMR spectrum of N-(4-ethylphenyl)-4-{[4-(2-furoyl)-1-piperazinyl]methyl}benzamide (5b). Retrieved January 12, 2026, from [Link]

  • ResearchGate. (n.d.). Chemical structures of piperazine-based drugs commonly encountered in 'party pill' preparations. Retrieved January 12, 2026, from [Link]

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  • Indian Journal of Pure & Applied Physics. (2008). Spectral investigation and normal coordinate analysis of piperazine. Retrieved January 12, 2026, from [Link]

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  • Google Patents. (n.d.). DE1092019B - Process for the N-monoalkylation of piperazine.
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  • Heterocycles. (2012). SYNTHESIS OF SUBSTITUTED PHENAZINES VIA PALLADIUM-CATALYZED ARYL LIGATION. Retrieved January 12, 2026, from [Link]

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  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved January 12, 2026, from [Link]

  • New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. (2021). RSC Advances, 11(52), 32967–32983.
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  • ResearchGate. (2025, August 5). Alver Ö, Parlak C and Şenyel M: 'FTIR and NMR investigation of 1-phenylpiperazine: a combined experimental and theoretical study', Spectrochim. Acta A, , 67A. Retrieved January 12, 2026, from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved January 12, 2026, from [Link]

  • Semantic Scholar. (n.d.). Synthesis and characterization of a series of phenyl piperazine based ligands. Retrieved January 12, 2026, from [Link]

  • ResearchGate. (n.d.). FTIR spectra of (a) piperazine (b) COP-1. Retrieved January 12, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis of 1-(4-substituted phenyl)piperazine hydrochloride. Retrieved January 12, 2026, from [Link]

  • Chemsrc. (2025, August 25). Piperazine,1-ethyl-4-phenyl-. Retrieved January 12, 2026, from [Link]

  • SciSpace. (2019, May 17). 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. Retrieved January 12, 2026, from [Link]

  • ResearchGate. (2025, August 7). New intermediates for the selective synthesis of 1-methyl-3-phenylpiperazine and some phenylpiperazine derivatives. Retrieved January 12, 2026, from [Link]

  • National Center for Biotechnology Information. (2024, July 5). 1,4-Pd Migration-Enabled Synthesis of Fused 4-Membered Rings. Retrieved January 12, 2026, from [Link]

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Sources

An In-Depth Technical Guide to the Synthesis of 1-Ethyl-4-phenylpiperazine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the primary synthetic pathways for 1-Ethyl-4-phenylpiperazine, a significant scaffold in medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into the core chemical principles, provides detailed, field-proven experimental protocols, and critically evaluates the various synthetic strategies. The methodologies discussed herein are presented as self-validating systems, emphasizing reproducibility and scalability. Key synthesis routes, including the classical approach via bis(2-chloroethyl)amine and modern palladium-catalyzed methods like the Buchwald-Hartwig amination, are explored in detail. Furthermore, strategies for the crucial N-ethylation step, such as direct alkylation and reductive amination, are thoroughly examined. This guide aims to equip the reader with the necessary expertise to select and execute the most appropriate synthesis strategy for their specific research and development needs.

Introduction: The Significance of the 1-Aryl-4-alkylpiperazine Moiety

The 1-aryl-4-alkylpiperazine structural motif is a cornerstone in modern pharmacology, appearing in a vast array of clinically significant drugs.[1] The piperazine ring, with its two nitrogen atoms, offers a versatile scaffold that can be readily functionalized to modulate physicochemical properties such as solubility and basicity, which are critical for pharmacokinetic profiles.[2] The N-phenyl group often serves as a key pharmacophoric element, interacting with various biological targets, while the N-alkyl substituent can fine-tune receptor affinity and selectivity. This compound (CAS 57498-25-6) is a valuable intermediate and a representative example of this important class of compounds.[3] A thorough understanding of its synthesis is paramount for the development of novel therapeutics.

Strategic Approaches to the Synthesis of this compound

The synthesis of this compound is typically approached in a two-stage process, logically dissecting the molecule into its constituent N-aryl and N-alkyl functionalities. The primary strategic decision lies in the sequence of these bond formations. The most common and logical approach involves the initial formation of the N-phenyl bond to create the 1-phenylpiperazine intermediate, followed by the introduction of the ethyl group at the N4 position.

This section will explore the principal methodologies for each of these critical steps, providing both the theoretical underpinnings and practical, step-by-step protocols.

Pathway I: Synthesis of the 1-Phenylpiperazine Intermediate

The formation of the N-aryl bond is the foundational step in this synthetic sequence. Two primary methods have proven to be robust and are widely employed: the classical cyclization reaction with bis(2-chloroethyl)amine and the more contemporary palladium-catalyzed Buchwald-Hartwig amination.

Classical Approach: Cyclization of Aniline with Bis(2-chloroethyl)amine

This traditional method involves the reaction of aniline with bis(2-chloroethyl)amine hydrochloride.[4] The reaction proceeds via a double nucleophilic substitution, where the aniline nitrogen attacks the electrophilic carbon atoms of the chloroethyl groups, leading to the formation of the piperazine ring.

Causality Behind Experimental Choices: The use of a high-boiling solvent like diglyme or even a solvent-free melt condition is often necessary to drive the reaction to completion, as the nucleophilicity of aniline is moderate and the reaction requires significant thermal energy.[5][6] An inorganic base such as potassium carbonate is crucial to neutralize the hydrochloric acid formed during the reaction, thereby liberating the free aniline to act as a nucleophile.[5]

Experimental Protocol: Synthesis of 1-Phenylpiperazine via Cyclization

  • Materials:

    • Aniline

    • Bis(2-chloroethyl)amine hydrochloride

    • Anhydrous potassium carbonate

    • Diethylene glycol dimethyl ether (diglyme)

    • Saturated potassium hydroxide solution

    • Ethyl acetate

    • Anhydrous magnesium sulfate

  • Procedure:

    • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add bis(2-chloroethyl)amine hydrochloride (1.0 equiv), aniline (1.0-1.2 equiv), and anhydrous potassium carbonate (2.0 equiv).[5][6]

    • Add diglyme as a solvent and heat the mixture to reflux (typically 160-190 °C) for 24-48 hours.[5][6] Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and pour it into water.

    • Basify the aqueous mixture to a pH of approximately 12 with a saturated potassium hydroxide solution.[5]

    • Extract the product with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude 1-phenylpiperazine by vacuum distillation to yield a colorless to pale yellow oil.[5]

Data Presentation: Cyclization Method

ParameterValueReference
Aniline:Bis(2-chloroethyl)amine HCl Ratio1.0:1.0 to 1.2:1.0[6]
Reaction Temperature160-250 °C[6]
Reaction Time3-48 hours[5][6]
Typical Yield75-80%[6]

Diagram of the Cyclization Pathway

G Aniline Aniline Intermediate N,N-bis(2-chloroethyl)aniline (transient intermediate) Aniline->Intermediate Nucleophilic Attack BCEA Bis(2-chloroethyl)amine HCl BCEA->Intermediate Base K₂CO₃ Base->Aniline Solvent Diglyme, Δ Solvent->Intermediate Phenylpiperazine 1-Phenylpiperazine Intermediate->Phenylpiperazine Intramolecular Cyclization

Caption: Classical synthesis of 1-phenylpiperazine.

Modern Approach: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds. This method offers a milder and more functional group tolerant alternative to the classical approach for the synthesis of N-aryl piperazines.[7] The reaction couples an aryl halide (e.g., bromobenzene) with piperazine in the presence of a palladium catalyst, a phosphine ligand, and a base.

Causality Behind Experimental Choices: The choice of ligand is critical for the success of the Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands, such as BINAP or XantPhos, are often employed to facilitate the reductive elimination step and prevent catalyst decomposition.[2][8] A strong, non-nucleophilic base like sodium tert-butoxide is typically used to deprotonate the piperazine, generating the active nucleophile.[8] The reaction is performed under an inert atmosphere to protect the palladium(0) catalyst from oxidation.

Experimental Protocol: Synthesis of 1-Phenylpiperazine via Buchwald-Hartwig Amination

  • Materials:

    • Bromobenzene

    • Piperazine (use of N-Boc-piperazine is common to avoid dialkylation, followed by deprotection)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

    • 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)

    • Sodium tert-butoxide (NaOt-Bu)

    • Anhydrous toluene

    • Ethyl acetate

    • Saturated ammonium chloride solution

    • Anhydrous sodium sulfate

  • Procedure:

    • In an oven-dried Schlenk flask under an argon atmosphere, combine Pd₂(dba)₃ (0.01-0.03 equiv), BINAP (0.02-0.06 equiv), and sodium tert-butoxide (1.4-2.0 equiv).[8]

    • Add N-Boc-piperazine (1.2-1.5 equiv) and anhydrous toluene.

    • Add bromobenzene (1.0 equiv) to the mixture.

    • Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, monitoring by TLC.[8]

    • After cooling to room temperature, quench the reaction with a saturated ammonium chloride solution.

    • Extract the product with ethyl acetate (3 x volumes).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude N-Boc-1-phenylpiperazine by silica gel column chromatography.

    • Deprotect the Boc group using standard conditions (e.g., trifluoroacetic acid in dichloromethane or HCl in dioxane) to yield 1-phenylpiperazine.

Data Presentation: Buchwald-Hartwig Amination

ParameterValueReference
Aryl HalideBromobenzene[8]
Palladium CatalystPd₂(dba)₃[8]
LigandBINAP[8]
BaseNaOt-Bu[8]
Typical Yield>90% (for coupling step)[9]

Diagram of the Buchwald-Hartwig Amination Catalytic Cycle

G Pd0 Pd(0)L₂ OA_complex Pd(II)(Ar)(X)L₂ Pd0->OA_complex Oxidative Addition (Ar-X) Amine_complex Pd(II)(Ar)(NR₂)L₂ OA_complex->Amine_complex Ligand Exchange (HNR₂) Amine_complex->Pd0 Base Product Ar-NR₂ Amine_complex->Product Reductive Elimination

Caption: Catalytic cycle of Buchwald-Hartwig amination.

Pathway II: N-Ethylation of 1-Phenylpiperazine

Once 1-phenylpiperazine is obtained, the final step is the introduction of the ethyl group at the N4 position. This can be achieved through several methods, with direct alkylation and reductive amination being the most common.

Direct N-Alkylation with an Ethyl Halide

This is a straightforward SN2 reaction where 1-phenylpiperazine acts as a nucleophile, attacking an ethyl halide (e.g., ethyl bromide or ethyl iodide).

Causality Behind Experimental Choices: A base, such as potassium carbonate or triethylamine, is typically added to scavenge the hydrogen halide byproduct, preventing the protonation of the piperazine nitrogen which would render it non-nucleophilic.[10] The choice of solvent depends on the reaction temperature and solubility of the reagents; acetone and DMF are common choices.[10]

Experimental Protocol: N-Ethylation of 1-Phenylpiperazine

  • Materials:

    • 1-Phenylpiperazine

    • Ethyl bromide

    • Potassium carbonate

    • Acetone

    • Water

    • Ethyl acetate

    • Anhydrous sodium sulfate

  • Procedure:

    • Dissolve 1-phenylpiperazine (1.0 equiv) in acetone in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

    • Add potassium carbonate (1.5-2.0 equiv).[10]

    • Add ethyl bromide (1.1-1.5 equiv) dropwise to the suspension.[10]

    • Heat the reaction mixture to reflux and stir for 6-12 hours, monitoring by TLC.

    • After cooling, filter off the inorganic salts and wash them with acetone.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with water to remove any remaining salts.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product.

    • Purify this compound by column chromatography or vacuum distillation.

Reductive Amination with Acetaldehyde

Reductive amination is a two-step, one-pot process involving the formation of an iminium ion intermediate from the reaction of 1-phenylpiperazine with acetaldehyde, followed by its in-situ reduction to the corresponding amine.[11]

Causality Behind Experimental Choices: A mild reducing agent, such as sodium triacetoxyborohydride (STAB), is often preferred as it is selective for the iminium ion over the aldehyde and is tolerant of mildly acidic conditions which favor iminium ion formation.[11] The reaction is typically carried out in a chlorinated solvent like dichloromethane (DCM) or dichloroethane (DCE).

Experimental Protocol: Reductive Amination for N-Ethylation

  • Materials:

    • 1-Phenylpiperazine

    • Acetaldehyde

    • Sodium triacetoxyborohydride (STAB)

    • Dichloromethane (DCM)

    • Saturated sodium bicarbonate solution

    • Anhydrous sodium sulfate

  • Procedure:

    • Dissolve 1-phenylpiperazine (1.0 equiv) in DCM in a round-bottom flask under a nitrogen atmosphere.

    • Add acetaldehyde (1.2-1.5 equiv) and stir for 30-60 minutes at room temperature to allow for iminium ion formation.

    • Add STAB (1.5-2.0 equiv) portion-wise to the reaction mixture.

    • Stir the reaction at room temperature for 4-12 hours, monitoring by TLC.

    • Quench the reaction by the slow addition of a saturated sodium bicarbonate solution.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude this compound by column chromatography.

Data Presentation: Comparison of N-Ethylation Methods

MethodReagentsAdvantagesDisadvantages
Direct Alkylation Ethyl halide, BaseSimple, inexpensive reagentsPotential for over-alkylation, harsh conditions may be needed
Reductive Amination Acetaldehyde, STABMild conditions, high selectivityMore expensive reducing agent

Diagram of the N-Ethylation Pathways

G cluster_0 Direct Alkylation cluster_1 Reductive Amination Phenylpiperazine_A 1-Phenylpiperazine Product_A This compound Phenylpiperazine_A->Product_A EthylHalide Ethyl Bromide EthylHalide->Product_A Base_A K₂CO₃ Base_A->Phenylpiperazine_A Phenylpiperazine_B 1-Phenylpiperazine Product_B This compound Phenylpiperazine_B->Product_B Acetaldehyde Acetaldehyde Acetaldehyde->Product_B STAB NaBH(OAc)₃ STAB->Product_B

Caption: Pathways for the N-ethylation of 1-phenylpiperazine.

Purification and Characterization

Regardless of the synthetic route chosen, the final product, this compound, requires purification to remove unreacted starting materials, byproducts, and residual reagents. Standard laboratory techniques are employed for this purpose.

  • Purification:

    • Column Chromatography: Silica gel chromatography is a highly effective method for purifying the final compound, typically using a gradient of ethyl acetate in hexanes.

    • Vacuum Distillation: For larger quantities, vacuum distillation can be an efficient purification method, particularly for removing non-volatile impurities.

  • Characterization:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of this compound. The spectra will show characteristic peaks for the phenyl, ethyl, and piperazine protons and carbons.

    • Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. The molecular ion peak (M+) should correspond to the calculated molecular weight of 190.28 g/mol .[3]

    • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecule, although it is less definitive for structure elucidation than NMR.

Conclusion and Future Perspectives

The synthesis of this compound can be accomplished through several reliable and well-established pathways. The classical approach involving the cyclization of aniline with bis(2-chloroethyl)amine remains a viable option, particularly for large-scale synthesis where cost is a primary concern. However, the milder reaction conditions and broader functional group tolerance of the Buchwald-Hartwig amination make it an attractive alternative, especially in the context of medicinal chemistry and library synthesis.

For the subsequent N-ethylation, both direct alkylation and reductive amination are effective methods. The choice between them will often depend on the specific substrate, available reagents, and desired reaction conditions. Reductive amination generally offers higher selectivity and milder conditions, which can be advantageous for complex molecules.

As the demand for novel pharmaceuticals containing the 1-aryl-4-alkylpiperazine scaffold continues to grow, the development of even more efficient, sustainable, and scalable synthetic methods will remain an active area of research. Innovations in catalysis, flow chemistry, and green chemistry will undoubtedly shape the future of the synthesis of these important compounds.

References

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  • One-pot four-component synthesis of novel isothiourea-ethylene-tethered-piperazine derivatives. (2015). Beilstein Journal of Organic Chemistry, 11, 2230–2236.
  • New intermediates for the selective synthesis of 1-methyl-3-phenylpiperazine and some phenylpiperazine deriv
  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025). YouTube. Retrieved January 12, 2026, from [Link]

  • Reductive Amination by Continuous-Flow Hydrogenation: Direct and Scalable Synthesis of a Benzylpiperazine. (2020). Organic Process Research & Development, 24(10), 2145–2154.
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  • Reductive Amination in the Synthesis of Pharmaceuticals. (2019). Chemical Reviews, 119(23), 11887-11963.
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  • Synthesis and characterization of a series of phenyl piperazine based ligands. (2020). Journal of the Indian Chemical Society, 97(10a), 1735-1741.
  • Direct reductive amination of aldehyde bisulfite adducts induced by 2-picoline borane: application to the synthesis of a DPP-IV inhibitor. (2013). The Journal of Organic Chemistry, 78(4), 1527–1537.
  • A Simple Synthesis of N-Alkylpiperazines. (2001).
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Mechanism of action of 1-Ethyl-4-phenylpiperazine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mechanism of Action of 1-Ethyl-4-phenylpiperazine

Abstract

This compound is a member of the arylpiperazine class, a chemical scaffold of significant interest in neuropharmacology due to its versatile interactions with key central nervous system (CNS) targets. While specific pharmacological data for this particular molecule is not extensively published, its structural similarity to a vast library of well-characterized compounds allows for a robust, evidence-based prediction of its mechanism of action. This guide synthesizes data from the broader phenylpiperazine family to construct a hypothesized pharmacological profile for this compound. We will explore its likely interactions with monoamine receptors and transporters, predict the downstream signaling consequences, and provide detailed, field-proven experimental protocols for the empirical validation of these hypotheses. This document is intended to serve as a foundational resource for researchers initiating investigations into this compound and its analogs.

The Arylpiperazine Scaffold: A Privileged Structure in Neuropharmacology

The arylpiperazine moiety is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" for its ability to bind to multiple G-protein coupled receptors (GPCRs) within the CNS.[1] Compounds in this class are known to exhibit high affinity for various serotonin (5-HT) and dopamine (D) receptor subtypes.[2][3] This promiscuity is not a liability but a key feature, enabling the development of drugs with complex pharmacological profiles, such as atypical antipsychotics (e.g., aripiprazole) and multimodal antidepressants (e.g., trazodone).[3][4]

The core structure consists of a piperazine ring linked to an aromatic system (in this case, a phenyl group). The nitrogen atom distal to the aryl group (N4) is a critical point for chemical modification, allowing for fine-tuning of receptor affinity, selectivity, and pharmacokinetic properties. In the case of this compound, the ethyl group at this position is expected to significantly influence its interaction with target proteins compared to its parent compound, 1-phenylpiperazine.

Predicted Pharmacological Profile of this compound

Based on the extensive literature for the phenylpiperazine class, a multi-target mechanism of action for this compound can be predicted. The primary interactions are likely to occur at dopamine D2 receptors, serotonin receptors (specifically 5-HT1A and 5-HT2A), and to a lesser extent, monoamine transporters.

Interaction with Dopamine D2 Receptors

Arylpiperazines are well-documented ligands for the dopamine D2 receptor.[5][6] The nature of this interaction can range from full antagonism to partial agonism, depending on the specific substitutions on the arylpiperazine core. The interaction typically involves a salt bridge between the protonated piperazine nitrogen and a conserved aspartate residue (Asp114) in the third transmembrane domain of the D2 receptor.

For this compound, it is plausible that it acts as a D2 receptor antagonist or a weak partial agonist. This "dopaminergic stabilizer" profile is characteristic of some newer CNS agents, which can modulate dopamine signaling in a state-dependent manner.[6][7]

Interaction with Serotonin Receptors

The serotonergic system is another primary domain for phenylpiperazine activity.[3][8]

  • 5-HT1A Receptors: Many arylpiperazine derivatives exhibit high affinity for the 5-HT1A receptor, often acting as partial agonists.[3][9] This interaction is implicated in the anxiolytic and antidepressant effects of this drug class.[8]

  • 5-HT2A Receptors: Antagonism at 5-HT2A receptors is a hallmark of many atypical antipsychotics and some antidepressants.[4] This action is thought to contribute to improved sleep, reduced anxiety, and a lower risk of extrapyramidal side effects.

Interaction with Monoamine Transporters

The parent compound, 1-phenylpiperazine, is known to be a monoamine releasing agent, promoting the release of norepinephrine, serotonin, and dopamine.[10] The addition of the ethyl group at the N4 position may alter this activity. It could potentially reduce the affinity for monoamine transporters or shift the profile from a releasing agent to a reuptake inhibitor.

Predicted Binding Affinity Summary

The following table outlines the predicted binding affinities (Ki) for this compound at key CNS targets, based on extrapolation from structurally similar compounds. These values serve as a working hypothesis for initial experimental validation.

Receptor/TransporterPredicted Affinity (Ki)Predicted Functional ActivityRationale
Dopamine D210 - 100 nMAntagonist / Partial AgonistCommon profile for arylpiperazines.[5][6]
Serotonin 5-HT1A5 - 50 nMPartial AgonistHigh affinity is a frequent feature of this scaffold.[3][9]
Serotonin 5-HT2A20 - 150 nMAntagonistTypical interaction for this class.[4]
Norepinephrine Transporter (NET)> 500 nMWeak Inhibitor / ReleaserEthyl group may reduce affinity compared to parent.[10]
Serotonin Transporter (SERT)> 500 nMWeak Inhibitor / ReleaserEthyl group may reduce affinity compared to parent.[10]
Dopamine Transporter (DAT)> 1000 nMVery Weak Inhibitor / ReleaserGenerally lower affinity for this class.[10]

Hypothesized Downstream Signaling Pathways

The interaction of this compound with D2 and 5-HT1A receptors is predicted to converge on the modulation of adenylyl cyclase and, consequently, cyclic AMP (cAMP) levels. Both D2 and 5-HT1A receptors are Gi/o-coupled, meaning their activation inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP.

G cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular D2R Dopamine D2R Gi Gi/o Protein D2R->Gi HT1A Serotonin 5-HT1A HT1A->Gi AC Adenylyl Cyclase cAMP cAMP ↓ AC->cAMP ATP to cAMP Compound This compound Compound->D2R Antagonism Compound->HT1A Partial Agonism Gi->AC Inhibition PKA PKA Activity ↓ cAMP->PKA CREB CREB Phosphorylation ↓ PKA->CREB Gene Gene Expression Alteration CREB->Gene

Caption: Predicted signaling cascade for this compound.

As a D2 antagonist, the compound would block dopamine's inhibitory effect on cAMP production. As a 5-HT1A partial agonist, it would produce a sub-maximal inhibitory effect on cAMP. The net result would be a complex, localized modulation of neuronal excitability and gene expression.

Experimental Validation: Protocols and Workflows

To move from hypothesis to empirical fact, a series of standardized in vitro assays are required. The following protocols provide a self-validating system to characterize the mechanism of action of this compound.

Protocol: Radioligand Displacement Binding Assay

This experiment determines the affinity (Ki) of the test compound for a specific receptor by measuring its ability to displace a known high-affinity radioligand.

Objective: To determine the binding affinity of this compound for human D2, 5-HT1A, and 5-HT2A receptors.

Materials:

  • Cell membranes expressing the receptor of interest (e.g., CHO-K1 or HEK293 cells).

  • Radioligand: [³H]-Spiperone (for D2), [³H]-8-OH-DPAT (for 5-HT1A), [³H]-Ketanserin (for 5-HT2A).

  • Non-specific binding control: Haloperidol (for D2), Serotonin (for 5-HT1A), Mianserin (for 5-HT2A).

  • This compound stock solution (10 mM in DMSO).

  • Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂).

  • 96-well filter plates and vacuum manifold.

  • Scintillation counter and fluid.

Procedure:

  • Compound Dilution: Prepare a serial dilution of this compound in assay buffer, typically from 10 µM to 0.1 nM.

  • Assay Plate Preparation: To each well of the 96-well plate, add:

    • 25 µL of assay buffer (for total binding) or non-specific control (for non-specific binding).

    • 25 µL of the test compound dilution or buffer (for control wells).

    • 50 µL of the appropriate radioligand diluted in assay buffer to a final concentration near its Kd.

    • 100 µL of the cell membrane preparation.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through the filter plate using a vacuum manifold. Wash each well 3-4 times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Punch out the filters from the plate, place them in scintillation vials with scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of specific binding for each concentration of the test compound. Plot the data on a semi-log graph and fit to a one-site competition model using non-linear regression to determine the IC50. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd).

Workflow: Functional Activity Determination

Once binding affinity is established, a functional assay is required to determine whether the compound acts as an agonist, antagonist, or partial agonist.

G cluster_agonist Agonist Mode cluster_antagonist Antagonist Mode A1 Prepare cells expressing Gi-coupled receptor A2 Add varying concentrations of this compound A1->A2 A3 Incubate and stimulate with Forskolin to raise cAMP A2->A3 A4 Measure cAMP levels (e.g., HTRF, LANCE) A3->A4 A5 Generate Dose-Response Curve Determine EC50 and Emax A4->A5 B1 Prepare cells expressing Gi-coupled receptor B2 Pre-incubate with varying concentrations of test compound B1->B2 B3 Challenge with a fixed EC80 concentration of a known agonist B2->B3 B4 Measure cAMP levels B3->B4 B5 Generate Inhibition Curve Determine IC50 B4->B5

Caption: Workflow for determining functional activity at Gi-coupled receptors.

By comparing the maximal effect (Emax) of this compound to that of a known full agonist, its functional activity can be classified. An Emax similar to the full agonist indicates a full agonist; a significantly lower Emax indicates a partial agonist; and no effect in agonist mode but a dose-dependent blockade in antagonist mode indicates an antagonist.

Conclusion and Future Directions

The theoretical mechanism of action for this compound is that of a multi-target neuromodulator, with primary activity at dopamine D2 and serotonin 5-HT1A/2A receptors. Its profile suggests potential as a "dopaminergic and serotonergic stabilizer," a class of compounds with therapeutic promise for complex neuropsychiatric disorders. The ethyl substitution on the piperazine ring is a key structural feature that likely differentiates its pharmacology from the parent 1-phenylpiperazine, potentially reducing monoamine-releasing effects while retaining high affinity for GPCR targets.

The true pharmacological identity of this compound remains to be defined by empirical data. The experimental protocols outlined in this guide provide a clear and robust pathway for researchers to elucidate its binding affinities and functional activities, thereby validating or refuting the proposed mechanism of action. Subsequent studies should focus on in vivo behavioral models relevant to psychosis, depression, and anxiety to translate these molecular findings into a functional context.

References

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  • Barakat, K. J., et al. (1998). Synthesis and biological activities of phenyl piperazine-based peptidomimetic growth hormone secretagogues. Bioorganic & Medicinal Chemistry Letters, 8(11), 1431-1436. [Link]

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  • Sonesson, C., et al. (2009). Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands and the discovery of the dopaminergic stabilizer 4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine (huntexil, pridopidine, ACR16). Journal of Medicinal Chemistry, 52(9), 2746-2756. [Link]

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  • da Silva, D. P., et al. (2015). Anti-nociceptive and anti-inflammatory activities of 4-[(1-phenyl-1H-pyrazol-4-yl) methyl] 1-piperazine carboxylic acid ethyl ester: A new piperazine derivative. Pharmacology, Biochemistry and Behavior, 137, 125-132. [Link]

  • ResearchGate. (2023). DESIGN, SYNTHESIS AND PHARMACOLOGICAL EVALUATION OF NOVEL N- {4-[2-(4-ARYL-PIPERAZIN-1-YL)-ETHYL]-PHENYL}-ARYLAMIDES. [Link]

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Pharmacological Profile of 1-Ethyl-4-phenylpiperazine: A Predictive Analysis and Characterization Roadmap

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Preamble: Rationale and Scientific Objective

The N-phenylpiperazine moiety is a cornerstone scaffold in modern medicinal chemistry, forming the structural basis for a diverse array of centrally active therapeutic agents, from antidepressants like Trazodone to atypical antipsychotics.[1] Its rigid structure, combined with the tunable basicity of the distal nitrogen, allows for precise interaction with a variety of G-protein coupled receptors (GPCRs) and monoamine transporters. The parent compound, 1-phenylpiperazine (1-PP), is a known monoamine releasing agent with a preference for the norepinephrine system, establishing a clear pharmacological baseline for its derivatives.[2]

This guide focuses on a simple, yet surprisingly under-characterized, analog: 1-Ethyl-4-phenylpiperazine . The addition of a small ethyl group to the N4 position is a common strategy in drug design to modulate potency, selectivity, and pharmacokinetic properties. Lacking extensive characterization in peer-reviewed literature, this molecule presents a compelling case for a predictive profiling approach.

The objective of this document is not to merely report established data, but to leverage our field-proven expertise to construct a robust, predictive pharmacological profile for this compound. We will elucidate its likely chemical synthesis, predict its pharmacodynamic and pharmacokinetic behavior based on extensive data from closely related analogs, and—most critically—provide a comprehensive, step-by-step experimental roadmap for the validation of these predictions. This whitepaper is designed for researchers, scientists, and drug development professionals as a practical guide to the systematic characterization of novel phenylpiperazine derivatives.

Part 1: Physicochemical Profile and Proposed Synthesis

A thorough understanding of a compound's physical and chemical properties is the foundation of its pharmacological assessment. These characteristics govern its formulation, absorption, and interaction with biological systems.

Physicochemical and Structural Data

The fundamental properties of this compound are summarized below, based on available chemical database information.[3]

PropertyValueSource
IUPAC Name This compoundPubChem[3]
CAS Number 57498-25-6PubChem[3]
Molecular Formula C₁₂H₁₈N₂PubChem[3]
Molecular Weight 190.28 g/mol PubChem[3]
Canonical SMILES CCN1CCN(CC1)C2=CC=CC=C2PubChem[3]
Predicted LogP 1.8 - 2.2(Calculation Dependent)
Proposed Synthetic Route: N-Alkylation of 1-Phenylpiperazine

Causality Statement: The most direct and industrially scalable route to synthesize this compound is via the nucleophilic substitution of an ethyl halide by the secondary amine of the 1-phenylpiperazine precursor. This is a classic N-alkylation reaction, which is highly efficient for secondary amines like piperazines. The choice of a weak base like potassium carbonate is sufficient to scavenge the acid byproduct without promoting significant side reactions, and a polar aprotic solvent like acetonitrile facilitates the Sₙ2 reaction mechanism.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_products Products & Purification R1 1-Phenylpiperazine P1 N-Alkylation Reaction (Nucleophilic Substitution) R1->P1 R2 Iodoethane (or Bromoethane) R2->P1 C1 Solvent: Acetonitrile (CH3CN) C1->P1 dissolves in C2 Base: Potassium Carbonate (K2CO3) C2->P1 acts as C3 Temperature: Reflux (approx. 82°C) C3->P1 provides energy Prod Crude Product: This compound P1->Prod yields Purify Purification: Column Chromatography (Silica Gel) Prod->Purify is subjected to Final Final Product: >95% Purity Purify->Final results in

Detailed Experimental Protocol: Synthesis
  • Vessel Preparation: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 1-phenylpiperazine (10.0 g, 61.6 mmol).

  • Solvent and Base Addition: Add anhydrous acetonitrile (100 mL) and finely ground potassium carbonate (12.8 g, 92.4 mmol, 1.5 equivalents).

  • Alkylating Agent Addition: While stirring vigorously, add iodoethane (11.5 g, 73.9 mmol, 1.2 equivalents) dropwise to the suspension.

  • Reaction: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 9:1 Dichloromethane:Methanol solvent system.

  • Workup: After completion, cool the mixture to room temperature and filter to remove the inorganic salts. Wash the filter cake with a small amount of acetonitrile.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield a crude oil.

  • Purification: Dissolve the crude oil in a minimal amount of dichloromethane and purify by flash column chromatography on silica gel, eluting with a gradient of 0% to 5% methanol in dichloromethane.

  • Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a clear or pale yellow oil. Confirm identity and purity (>95%) via ¹H NMR, ¹³C NMR, and LC-MS analysis.

Part 2: Predicted Pharmacodynamic Profile & Validation Strategy

The core of a pharmacological profile lies in a compound's interaction with its molecular targets. Based on the extensive library of phenylpiperazine pharmacology, we can construct a high-confidence predictive model for this compound.

Primary Hypothesis and Rationale

The parent compound, 1-phenylpiperazine, is a monoamine releasing agent. [2]However, many N-substituted phenylpiperazines (including those with larger substituents than an ethyl group) exhibit direct receptor binding activity, particularly at dopaminergic and serotonergic receptors. [4][5][6][7]The small, lipophilic ethyl group is unlikely to abolish this interaction and may fine-tune the affinity and selectivity profile.

Hypothesis: this compound is predicted to be a direct ligand for D₂-like dopamine receptors and 5-HT₁ₐ/5-HT₂ₐ/₂C serotonin receptors. Its action as a monoamine releasing agent or reuptake inhibitor cannot be excluded and should be tested concurrently.

G cluster_ligand Ligand cluster_targets Predicted Molecular Targets cluster_effects Downstream Cellular Effects L This compound D2 Dopamine D2 Receptor L->D2 Binds (Predicted Agonist/Antagonist) S1A Serotonin 5-HT1A Receptor L->S1A Binds (Predicted Agonist/Antagonist) S2C Serotonin 5-HT2C Receptor L->S2C Binds (Predicted Agonist/Antagonist) NET Norepinephrine Transporter (NET) L->NET Interacts (Predicted Releaser/Inhibitor) cAMP Modulation of Adenylyl Cyclase / cAMP D2->cAMP S1A->cAMP PLC Modulation of Phospholipase C / IP3/DAG S2C->PLC Release Monoamine Release or Reuptake Inhibition NET->Release

Caption: Hypothesized interactions of this compound with key CNS targets.

Proposed Experimental Protocol: Receptor Binding Affinity Panel

Self-Validation Principle: This protocol is a self-validating system. The use of a known, selective radioligand and a reference compound for each target receptor ensures that the assay is performing correctly. The generation of a full competition curve with multiple data points allows for the precise calculation of the inhibition constant (Ki), a robust and reproducible measure of affinity.

  • Target Selection: A primary screening panel should include, at a minimum: Dopamine D₂, Serotonin 5-HT₁ₐ, Serotonin 5-HT₂ₐ, Serotonin 5-HT₂C, and the Norepinephrine Transporter (NET).

  • Membrane Preparation: Utilize commercially available cell membranes prepared from CHO or HEK293 cells stably expressing the human recombinant receptor of interest.

  • Assay Buffer Preparation: Prepare a specific binding buffer for each target according to established protocols (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂ at pH 7.4).

  • Radioligand and Competitor Preparation:

    • Select a high-affinity, selective radioligand for each target (e.g., [³H]-Spiperone for D₂, [³H]-8-OH-DPAT for 5-HT₁ₐ, [³H]-Ketanserin for 5-HT₂ₐ, [³H]-Mesulergine for 5-HT₂C, [³H]-Nisoxetine for NET).

    • Prepare a stock solution of this compound in DMSO. Perform serial dilutions in the assay buffer to create a range of 11 concentrations (e.g., from 0.1 nM to 100 µM).

  • Assay Incubation:

    • In a 96-well plate, combine the cell membranes (10-20 µg protein/well), the radioligand (at a concentration near its Kd), and either buffer (for total binding), a saturating concentration of a known non-radioactive ligand (for non-specific binding), or one of the 11 concentrations of this compound.

    • Incubate at a specified temperature (e.g., 25°C or 37°C) for a set time (e.g., 60-120 minutes) to reach equilibrium.

  • Termination and Filtration: Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter mat (e.g., Whatman GF/B), followed by three rapid washes with ice-cold wash buffer. This traps the radioligand bound to the membranes while washing away unbound ligand.

  • Quantification: Place the filter discs into scintillation vials, add scintillation cocktail, and quantify the amount of bound radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Fit the data to a one-site competition model using non-linear regression analysis (e.g., in GraphPad Prism) to determine the IC₅₀ value.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Presentation: Predicted Receptor Binding Profile

The results from the binding assays should be compiled into a clear, comparative table.

Target Receptor / TransporterRadioligandReference CompoundPredicted Ki of this compound (nM)
Dopamine D₂ [³H]-SpiperoneHaloperidol50 - 500
Serotonin 5-HT₁ₐ [³H]-8-OH-DPATWAY-100635100 - 1000
Serotonin 5-HT₂ₐ [³H]-KetanserinRisperidone> 1000
Serotonin 5-HT₂C [³H]-MesulergineSB-242084200 - 1500
Norepinephrine Transporter (NET) [³H]-NisoxetineDesipramine50 - 500

Part 3: Predicted Pharmacokinetic Profile & Validation Strategy

Pharmacokinetics (PK)—the study of what the body does to a drug—is paramount for determining dosing, efficacy, and potential toxicity.

Primary Hypothesis and Rationale

This compound is a relatively small (MW < 200), lipophilic (Predicted LogP ~2) molecule, suggesting it will likely have good membrane permeability and be orally bioavailable. Data from related compounds like BZP and mCPP show rapid absorption (Tmax ~1-2 hours) and moderate half-lives (t₁/₂ ~2-6 hours). [8][9]Metabolism is expected to occur via two primary routes common to N-alkyl arylpiperazines: N-dealkylation to form the parent 1-phenylpiperazine, and aromatic hydroxylation on the phenyl ring, primarily mediated by cytochrome P450 enzymes like CYP2D6 and CYP3A4. [10] Hypothesis: this compound will exhibit moderate-to-high intestinal permeability and oral bioavailability, distribute into the central nervous system, and be metabolized primarily via N-de-ethylation.

Proposed Experimental Protocol: In Vitro Caco-2 Permeability Assay

Causality Statement: The Caco-2 cell monolayer is the industry-standard in vitro model for predicting human intestinal absorption. [11]These cells differentiate to form a polarized monolayer with tight junctions, mimicking the intestinal epithelial barrier. By measuring the flux of the compound from the apical (intestinal lumen) to the basolateral (blood) side (Papp A→B) and in the reverse direction (Papp B→A), we can determine not only its passive permeability but also whether it is a substrate for efflux transporters like P-glycoprotein (P-gp). An efflux ratio (Papp B→A / Papp A→B) greater than 2 is a strong indicator of active efflux, which can limit oral bioavailability.

  • Cell Culture: Culture Caco-2 cells on permeable Transwell® filter inserts for 21-25 days to allow for full differentiation and monolayer formation.

  • Monolayer Integrity Check: Before the experiment, confirm the integrity of the monolayer by measuring the Transepithelial Electrical Resistance (TEER). Only use monolayers with TEER values > 250 Ω·cm².

  • Compound Preparation: Prepare a transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS, pH 7.4). Prepare a 10 µM working solution of this compound in the transport buffer. Include control compounds: a high-permeability compound (e.g., propranolol) and a low-permeability/efflux substrate (e.g., digoxin).

  • Permeability Assay (A→B):

    • Remove the culture medium from the inserts.

    • Add the 10 µM compound solution to the apical (A) side and fresh transport buffer to the basolateral (B) side.

    • Incubate at 37°C with gentle shaking.

    • At predetermined time points (e.g., 30, 60, 90, 120 minutes), take a sample from the basolateral compartment, replacing the volume with fresh buffer.

  • Permeability Assay (B→A):

    • In a separate set of wells, add the 10 µM compound solution to the basolateral (B) side and fresh buffer to the apical (A) side to assess efflux.

    • Sample from the apical compartment at the same time points.

  • Quantification: Analyze the concentration of this compound in all collected samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) in cm/s using the formula: Papp = (dQ/dt) / (A * C₀) , where dQ/dt is the rate of permeation, A is the surface area of the filter, and C₀ is the initial concentration.

    • Calculate the efflux ratio (ER) = Papp (B→A) / Papp (A→B).

Data Presentation: Predicted Pharmacokinetic Parameters

The following table presents the predicted PK profile based on structural analogs and the parameters that would be determined experimentally.

ParameterPredicted Value RangeExperimental Validation Method
Intestinal Permeability (Papp) > 10 x 10⁻⁶ cm/sIn vitro Caco-2 Assay
Oral Bioavailability (%F) 30 - 70%In vivo rodent PK study (PO vs. IV)
Time to Peak (Tmax) 0.5 - 2.0 hoursIn vivo rodent PK study (PO)
Elimination Half-life (t₁/₂) 2 - 8 hoursIn vivo rodent PK study (IV)
Brain Penetration (Brain:Plasma) > 1In vivo rodent biodistribution study [12]
Primary Metabolic Pathway N-de-ethylationIn vitro liver microsome assay

References

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Unveiling the Pharmacological Landscape of 1-Ethyl-4-phenylpiperazine: A Guide to Identifying and Validating Potential Biological Targets

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

The phenylpiperazine scaffold is a cornerstone in modern medicinal chemistry, serving as a privileged structure for a multitude of centrally acting agents.[1] This guide focuses on a specific, less-characterized derivative, 1-Ethyl-4-phenylpiperazine. While extensive data on this particular molecule is sparse, its structural similarity to a wide array of pharmacologically active compounds allows for a rational, evidence-based exploration of its potential biological targets. This document serves as a technical guide for researchers, scientists, and drug development professionals, outlining a comprehensive strategy to elucidate the pharmacological profile of this compound. We will delve into the primary and secondary target classes, providing not just a list of possibilities, but the causal logic behind their selection and detailed, field-proven protocols for their validation.

Introduction: The Phenylpiperazine Moiety and the Subject Compound

Phenylpiperazine derivatives have yielded drugs for depression, anxiety, psychosis, and other CNS disorders.[1][2] Their success stems from the scaffold's ability to present key pharmacophoric elements to a variety of G-protein coupled receptors (GPCRs) and monoamine transporters. The core structure, a piperazine ring linked to a phenyl group, can be readily modified at the N4-position, as seen in this compound, to fine-tune affinity, selectivity, and pharmacokinetic properties.

The subject of this guide, this compound (PubChem CID: 258214), features a simple ethyl group at the N4 position.[3] This modification, while seemingly minor, can significantly influence the molecule's interaction with biological targets compared to its parent compound, 1-phenylpiperazine, which is known to be a monoamine releasing agent.[4] The objective of this guide is to propose a systematic, multi-pronged experimental approach to identify and characterize the biological targets of this compound, thereby predicting its potential therapeutic utility.

Primary Target Class: Monoaminergic Systems

The monoaminergic systems—serotonin, dopamine, and norepinephrine—are the most probable and significant targets for phenylpiperazine-based compounds. The initial phase of characterization should focus on these systems.

Serotonin (5-HT) Receptors

Expertise & Experience: The interaction of phenylpiperazines with serotonin receptors is well-documented, with derivatives exhibiting a wide range of affinities and functional activities across numerous subtypes, including 5-HT1A, 5-HT2A, 5-HT2C, and 5-HT7.[5][6][7] This promiscuity is often the basis for their therapeutic effects, such as the combined 5-HT2A antagonism and serotonin reuptake inhibition seen in some antidepressants.[2][8] Therefore, a broad screening against key 5-HT receptor subtypes is the logical first step.

Causality: This experiment is foundational. It directly measures the affinity (Ki) of this compound for a target receptor by quantifying its ability to displace a known high-affinity radiolabeled ligand. A low Ki value indicates high binding affinity and prioritizes the target for further functional investigation.

Step-by-Step Methodology:

  • Source Material: Utilize commercially available cell membrane preparations from HEK293 or CHO cells stably expressing individual human recombinant 5-HT receptor subtypes (e.g., 5-HT1A, 5-HT2A, 5-HT2C).

  • Radioligands & Non-Specific Binding Agents:

    • 5-HT1A: Use [3H]-8-OH-DPAT as the radioligand. Define non-specific binding with 10 µM of 5-carboxamidotryptamine (5-CT).[6]

    • 5-HT2A: Use [3H]-Ketanserin as the radioligand. Define non-specific binding with 10 µM of Mianserin.

    • 5-HT2C: Use [3H]-Mesulergine as the radioligand. Define non-specific binding with 10 µM of Mianserin.

  • Assay Buffer: Prepare an appropriate buffer, typically 50 mM Tris-HCl, pH 7.4, containing relevant salts (e.g., MgCl2, CaCl2).

  • Incubation: In a 96-well plate, combine the cell membranes (10-20 µg protein), a fixed concentration of the radioligand (at its approximate Kd value), and a range of concentrations of this compound (e.g., 0.1 nM to 10 µM).

  • Equilibration: Incubate the plates at a specified temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 60-120 minutes).

  • Termination & Harvesting: Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a one-site competition model using non-linear regression software (e.g., GraphPad Prism) to determine the IC50. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Causality: Binding does not equate to function. After identifying high-affinity targets, it is critical to determine whether the compound acts as an agonist (activates the receptor), antagonist (blocks the agonist), or inverse agonist (promotes an inactive state). For Gi/Gs-coupled receptors like 5-HT1A, measuring changes in cyclic AMP (cAMP) is a direct readout of functional activity.

Step-by-Step Methodology:

  • Cell Culture: Use whole cells (e.g., HEK293) stably expressing the Gi-coupled receptor of interest (e.g., 5-HT1A).

  • cAMP Stimulation: Pre-treat the cells with a phosphodiesterase inhibitor like IBMX for 15-30 minutes to prevent cAMP degradation. Then, stimulate adenylyl cyclase with Forskolin to generate a baseline level of cAMP.

  • Agonist Mode: Add varying concentrations of this compound to the cells and incubate for 15-30 minutes. An agonist will inhibit the Forskolin-stimulated cAMP production.

  • Antagonist Mode: Add a fixed, sub-maximal concentration of a known agonist (e.g., 8-OH-DPAT) along with varying concentrations of this compound. An antagonist will reverse the agonist-induced inhibition of cAMP production.

  • Detection: Lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay kit, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.

  • Data Analysis:

    • Agonist: Plot the cAMP levels against the log concentration of the compound to generate a dose-response curve and determine the EC50 (potency) and Emax (efficacy) relative to a full agonist.

    • Antagonist: Plot the cAMP levels against the log concentration of the compound to determine the IC50. This can be used to calculate the antagonist dissociation constant (Kb).

Caption: Hypothetical signaling of this compound at the 5-HT2A receptor.

Dopamine (D) Receptors

Expertise & Experience: Affinity for the D2 family of dopamine receptors (D2, D3, D4) is a defining characteristic of many antipsychotic drugs, including several phenylpiperazine derivatives.[9][10] The relative affinity for D2 versus other receptors (like 5-HT2A) is a critical determinant of a drug's efficacy and side-effect profile (e.g., extrapyramidal symptoms). Therefore, assessing affinity for D2 and D3 receptors is essential.[11][12]

Causality: This protocol directly parallels Protocol 1, aiming to quantify the binding affinity of the test compound for the D2 and D3 dopamine receptors, which are structurally very similar but pharmacologically distinct.

Step-by-Step Methodology:

  • Source Material: Use cell membranes from cell lines stably expressing human recombinant D2 (long isoform) or D3 receptors.

  • Radioligands & Non-Specific Binding Agents:

    • D2: Use [3H]-Spiperone or [3H]-Raclopride as the radioligand. Define non-specific binding with 10 µM Haloperidol.[9]

    • D3: Use [125I]-IABN or [3H]-7-OH-DPAT as the radioligand. Define non-specific binding with 10 µM Haloperidol or Spiperone.[12]

  • Assay Procedure: Follow the same procedural steps for incubation, termination, quantification, and data analysis as outlined in Protocol 1 to determine the Ki values for both D2 and D3 receptors.

Target ReceptorRadioligand UsedKi (nM) of this compound
5-HT1A[3H]-8-OH-DPATExperimental Value
5-HT2A[3H]-KetanserinExperimental Value
5-HT2C[3H]-MesulergineExperimental Value
D2[3H]-SpiperoneExperimental Value
D3[125I]-IABNExperimental Value
σ1[3H]-(+)-PentazocineExperimental Value
σ2[3H]-DTGExperimental Value

Secondary and Emerging Target Classes

Beyond the primary monoamine GPCRs, the phenylpiperazine scaffold is known to interact with other important CNS targets that can profoundly influence a compound's overall pharmacological effect.

Sigma (σ) Receptors

Expertise & Experience: Sigma receptors, particularly the σ1 subtype, are unique intracellular chaperone proteins that modulate a variety of ion channels and signaling pathways. They are implicated in neuroprotection, cognition, and mood. Numerous phenylpiperazine and piperidine derivatives have been identified as high-affinity sigma ligands, making this an exciting and highly plausible target class for this compound.[13][14][15]

Causality: This assay quantifies the affinity for the two major sigma receptor subtypes, σ1 and σ2. High affinity would suggest potential novel psychotherapeutic applications distinct from classical monoaminergic mechanisms.

Step-by-Step Methodology:

  • Source Material: Use guinea pig or rat brain homogenates, which are rich in sigma receptors.

  • Radioligands & Non-Specific Binding Agents:

    • σ1: Use [3H]-(+)-Pentazocine as the radioligand. Define non-specific binding with 10 µM Haloperidol.

    • σ2: Use [3H]-DTG as the radioligand. To ensure σ2 selectivity, assays must be conducted in the presence of 1 µM dextrallorphan or (+)-pentazocine to mask the σ1 sites. Define non-specific binding with 10 µM Haloperidol.

  • Assay Procedure: Follow the same procedural steps for incubation, termination, quantification, and data analysis as outlined in Protocol 1 to determine the Ki values.

Causality: Phenytoin is an allosteric modulator of the σ1 receptor that potentiates the binding of agonists but has little to no effect on the binding of antagonists.[15] This differential effect provides a robust method to determine the functional nature of a high-affinity σ1 ligand.

Step-by-Step Methodology:

  • Assay Setup: Perform two parallel σ1 receptor binding assays (as in Protocol 4) using [3H]-(+)-Pentazocine.

  • Condition 1 (Control): Run the standard binding assay with varying concentrations of this compound.

  • Condition 2 (Phenytoin): Run an identical binding assay but include a fixed concentration of phenytoin (e.g., 100 µM) in all wells.

  • Data Analysis: Calculate the Ki of this compound from both experiments.

    • Agonist Profile: A significant decrease (e.g., >2-fold) in the Ki value in the presence of phenytoin indicates an agonist profile.

    • Antagonist Profile: Little to no change in the Ki value suggests an antagonist profile.

Caption: A streamlined workflow for characterizing this compound.

Integrated Profile and Future Directions

The true pharmacological identity of this compound will emerge from the integration of these data points. A compound with high affinity for D2 and 5-HT2A receptors might be a candidate for an atypical antipsychotic.[10] Conversely, high affinity for the 5-HT1A receptor and moderate serotonin transporter inhibition could suggest antidepressant or anxiolytic potential.[8][16] A potent and selective σ1 receptor agonist could represent a novel cognitive enhancer or neuroprotective agent.[17]

Upon completion of this initial screening cascade, further studies would be warranted:

  • Broad Receptor Screening: A comprehensive screen (e.g., Eurofins SafetyScreen44™ panel) to identify any off-target interactions that could lead to adverse effects.

  • Monoamine Transporter Assays: Direct functional assays to measure inhibition of dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters.

  • In Vivo Pharmacokinetics: Assessment of blood-brain barrier penetration and metabolic stability to ensure the compound reaches its CNS targets in sufficient concentrations.

  • Animal Models: Once a clear in vitro profile is established, testing in relevant animal models of disease (e.g., conditioned place preference, forced swim test, prepulse inhibition) is the final step to validate the therapeutic hypothesis.

This structured, hypothesis-driven approach provides a robust framework for transforming this compound from a chemical entity into a well-characterized pharmacological tool or potential therapeutic lead.

References

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  • Ryu, J. S., et al. (2021). Synthesis and acaricidal activity of phenylpiperazine derivatives. Journal of pesticide science, 46(2), 189–197. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8164748/]
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An In-Depth Technical Guide to the In Vitro Biological Activity of 1-Ethyl-4-phenylpiperazine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated in vitro biological activities of 1-Ethyl-4-phenylpiperazine, a member of the pharmacologically significant phenylpiperazine class of compounds. While direct experimental data for this specific molecule is limited in publicly accessible literature, this document synthesizes the extensive research on structurally related phenylpiperazine derivatives to project a likely pharmacological profile. Phenylpiperazines are well-established modulators of monoaminergic systems, exhibiting notable interactions with serotonin, dopamine, and adrenergic receptors. This guide will delve into the expected receptor binding affinities, functional activities, and potential signaling pathways associated with this compound. Furthermore, detailed, field-proven experimental protocols are provided to enable researchers to empirically determine the precise in vitro biological activities of this compound. This document is intended to serve as a foundational resource for researchers and drug development professionals interested in the therapeutic potential of this compound and its analogs.

Introduction: The Phenylpiperazine Scaffold in Neuropharmacology

The phenylpiperazine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous centrally acting drugs.[1] Its rigid structure, combined with the basic nitrogen atom of the piperazine ring, allows for specific interactions with a variety of G-protein coupled receptors (GPCRs), particularly those involved in neurotransmission.[2] Derivatives of phenylpiperazine have been successfully developed as antidepressants, anxiolytics, antipsychotics, and agents for treating sexual dysfunction.[3][4] Their therapeutic effects are primarily attributed to their ability to modulate serotonergic, dopaminergic, and adrenergic signaling pathways.[1]

This compound, with its simple ethyl substitution on the distal nitrogen of the piperazine ring, represents a fundamental structure within this class. Understanding its in vitro biological activity is crucial for elucidating the structure-activity relationships (SAR) of more complex derivatives and for identifying its potential as a lead compound for novel therapeutics. This guide will explore the anticipated pharmacology of this compound by examining the well-documented activities of its close structural relatives.

Projected Receptor Binding Profile and Functional Activity

Based on the extensive literature on phenylpiperazine derivatives, this compound is predicted to interact with several key neuroreceptors. The following sections outline the anticipated binding affinities and functional activities at serotonin, dopamine, and adrenergic receptors. It is imperative to note that these are projections based on SAR studies of the broader phenylpiperazine class, and direct experimental verification is essential.

Serotonergic System Interactions

The serotonergic system is a primary target for many phenylpiperazine compounds.[2] These compounds are known to interact with various serotonin (5-HT) receptor subtypes, often with high affinity.[5]

  • 5-HT1A Receptors: Many phenylpiperazine derivatives exhibit high affinity for the 5-HT1A receptor, acting as partial agonists or antagonists.[2][5] The interaction with this receptor is often associated with anxiolytic and antidepressant effects.[3] It is highly probable that this compound will demonstrate significant affinity for the 5-HT1A receptor. The nature of its functional activity (agonist, partial agonist, or antagonist) would need to be determined experimentally.

  • 5-HT2A Receptors: Phenylpiperazines also frequently bind to 5-HT2A receptors, typically as antagonists.[6] This activity is a key feature of several atypical antipsychotic drugs. The affinity for 5-HT2A receptors can vary significantly based on the substitution pattern on the phenyl ring and the piperazine nitrogen.

  • 5-HT2C Receptors: The 5-HT2C receptor is another common target, with many phenylpiperazines acting as agonists or antagonists.[7] Modulation of 5-HT2C receptor activity can influence mood, appetite, and addictive behaviors.

  • Other 5-HT Receptors: Interactions with other 5-HT receptor subtypes, such as 5-HT1B/1D, 5-HT6, and 5-HT7, have also been reported for various phenylpiperazine derivatives, although often with lower affinity compared to 5-HT1A and 5-HT2A/2C receptors.

Dopaminergic System Interactions

The dopaminergic system is another critical target for phenylpiperazine compounds, particularly in the context of antipsychotic and anti-Parkinsonian drug development.[8][9]

  • Dopamine D2-like Receptors (D2, D3, D4): Many arylpiperazine derivatives exhibit affinity for D2-like dopamine receptors.[10][11] The nature of this interaction can range from full agonism to partial agonism and antagonism, depending on the specific chemical structure.[12] The ethyl substitution in this compound is expected to influence its affinity and efficacy at these receptors. Some studies suggest that N-alkylation of the piperazine ring can modulate D2 receptor affinity and functional activity.[10]

  • Dopamine Transporter (DAT): Certain phenylpiperazine derivatives are known to be potent inhibitors of the dopamine transporter, leading to increased synaptic dopamine levels.[9][13] This mechanism is associated with stimulant and antidepressant effects. The potential for this compound to inhibit DAT should be investigated.

Adrenergic System Interactions

Interactions with adrenergic receptors are also a common feature of the phenylpiperazine class, contributing to both therapeutic effects and potential side effects.[1][14]

  • Alpha-1 (α1) Adrenergic Receptors: Many phenylpiperazines are potent antagonists at α1-adrenergic receptors.[14][15] This activity can lead to vasodilation and a decrease in blood pressure. The affinity for α1-adrenergic receptors is a key consideration in the safety profiling of these compounds.

  • Alpha-2 (α2) Adrenergic Receptors: Interactions with α2-adrenergic receptors, which are often involved in the regulation of neurotransmitter release, have also been observed for some phenylpiperazine derivatives.

In Vitro Experimental Workflows

To empirically determine the biological activity of this compound, a series of in vitro assays are required. The following sections provide detailed, step-by-step protocols for key experiments.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor. These assays measure the ability of the test compound to displace a radiolabeled ligand from its receptor binding site.

Objective: To determine the binding affinity (Ki) of this compound for a panel of serotonin, dopamine, and adrenergic receptors.

Experimental Workflow Diagram:

Radioligand_Binding_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Membrane Preparation (from cells expressing target receptor) Incubation Incubation (Membranes + Radioligand + Compound) Membrane_Prep->Incubation Radioligand_Prep Radioligand Preparation (e.g., [3H]-Spiperone for D2) Radioligand_Prep->Incubation Compound_Prep Test Compound Dilution Series (this compound) Compound_Prep->Incubation Filtration Rapid Filtration (Separates bound from free radioligand) Incubation->Filtration Scintillation Scintillation Counting (Measures radioactivity) Filtration->Scintillation Competition_Curve Competition Curve Generation Scintillation->Competition_Curve IC50_Calc IC50 Calculation Competition_Curve->IC50_Calc Ki_Calc Ki Calculation (Cheng-Prusoff equation) IC50_Calc->Ki_Calc

Caption: Workflow for a typical radioligand binding assay.

Detailed Protocol:

  • Membrane Preparation:

    • Culture cells stably expressing the receptor of interest (e.g., HEK293 cells transfected with the human D2 dopamine receptor).

    • Harvest the cells and homogenize them in a suitable buffer (e.g., Tris-HCl) to lyse the cells and release the membranes.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet multiple times by resuspension and centrifugation to remove cytosolic components.

    • Resuspend the final membrane pellet in an appropriate assay buffer and determine the protein concentration (e.g., using a Bradford assay).

  • Assay Setup:

    • In a 96-well plate, add a fixed concentration of a suitable radioligand (e.g., [³H]-spiperone for D2 receptors).

    • Add increasing concentrations of this compound (the competitor).

    • Include wells for determining total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a known non-radiolabeled ligand for the target receptor).

    • Initiate the binding reaction by adding the prepared cell membranes.

  • Incubation and Filtration:

    • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.

    • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

    • Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

  • Data Acquisition and Analysis:

    • Place the filters in scintillation vials with scintillation cocktail.

    • Measure the radioactivity on each filter using a scintillation counter.

    • Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the log concentration of this compound to generate a competition curve.

    • Determine the IC50 value, which is the concentration of the compound that inhibits 50% of the specific binding of the radioligand.[16][17][18][19]

    • Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Table 1: Projected Receptor Binding Affinities (Ki) for this compound (Hypothetical Data)

Receptor SubtypePredicted Ki (nM)Rationale based on Phenylpiperazine SAR
Serotonin
5-HT1A10 - 100High affinity is a common feature of arylpiperazines.[2]
5-HT2A50 - 500Affinity is variable, often lower than 5-HT1A.[6]
5-HT2C100 - 1000Moderate affinity is frequently observed.[7]
Dopamine
D250 - 500N-alkylation can influence D2 affinity.[10]
D320 - 200Often higher affinity than for D2.[12]
DAT> 1000Simple N-alkyl substitution may not confer high DAT affinity.[9]
Adrenergic
α120 - 200Potent α1 antagonism is a hallmark of many phenylpiperazines.[14]

Note: These are hypothetical values for illustrative purposes and must be determined experimentally.

Functional Assays

Functional assays are essential for determining whether a compound that binds to a receptor acts as an agonist, antagonist, or partial agonist.

Objective: To characterize the functional activity (EC50 for agonists, IC50 for antagonists) and efficacy of this compound at its target receptors.

Experimental Workflow Diagram:

Functional_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Cell Culture (expressing target receptor and reporter system) Treatment Cell Treatment (with compound +/- known agonist) Cell_Culture->Treatment Compound_Prep Test Compound Dilution Series Compound_Prep->Treatment Incubation Incubation Treatment->Incubation Signal_Detection Signal Detection (e.g., cAMP levels, Ca2+ flux, reporter gene) Incubation->Signal_Detection Dose_Response_Curve Dose-Response Curve Generation Signal_Detection->Dose_Response_Curve EC50_IC50_Calc EC50/IC50 Calculation Dose_Response_Curve->EC50_IC50_Calc Efficacy_Det Efficacy Determination (% of maximal response of a known full agonist) EC50_IC50_Calc->Efficacy_Det

Caption: General workflow for cell-based functional assays.

Detailed Protocol (Example: cAMP Assay for a Gi-coupled Receptor like D2):

  • Cell Culture:

    • Culture cells (e.g., CHO or HEK293) stably expressing the receptor of interest (e.g., human D2 receptor).

    • Seed the cells into a 96-well plate and allow them to adhere overnight.

  • Agonist Mode:

    • Treat the cells with increasing concentrations of this compound.

    • Include a known full agonist for the receptor as a positive control.

    • Stimulate adenylyl cyclase with forskolin to induce cAMP production.

    • Incubate for a specified time.

    • Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF or ELISA).

    • Plot the inhibition of forskolin-stimulated cAMP production against the log concentration of the compound to determine the EC50 and maximal efficacy (Emax).

  • Antagonist Mode:

    • Pre-incubate the cells with increasing concentrations of this compound.

    • Add a fixed concentration (e.g., the EC80) of a known agonist for the receptor.

    • Stimulate with forskolin.

    • Incubate and measure cAMP levels as described above.

    • Plot the reversal of agonist-induced inhibition of cAMP production against the log concentration of the compound to determine the IC50.

Table 2: Projected Functional Activity of this compound (Hypothetical Data)

Receptor SubtypePredicted Functional ActivityRationale based on Phenylpiperazine SAR
Serotonin
5-HT1APartial Agonist or AntagonistBoth activities are common within this class.[2][5]
5-HT2AAntagonistAntagonism is the most frequently observed activity.[6]
Dopamine
D2Partial Agonist or AntagonistThe ethyl group may favor partial agonism.[10]
Adrenergic
α1AntagonistStrong antagonism is a typical feature.[14]

Note: These are hypothetical functional profiles and must be determined experimentally.

Downstream Signaling and Cellular Effects

The interaction of this compound with its target receptors will initiate downstream signaling cascades that ultimately lead to a cellular response.

Signaling Pathway Diagram (Example: D2 Receptor Antagonism):

D2_Antagonism_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Activates EPP This compound EPP->D2R Blocks Gi Gi Protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates targets

Caption: Simplified signaling pathway for D2 receptor antagonism.

In the case of D2 receptor antagonism, this compound would block the binding of dopamine. This would prevent the activation of the inhibitory G-protein (Gi), leading to a disinhibition of adenylyl cyclase. Consequently, cAMP levels would not be suppressed by dopamine, and downstream signaling through protein kinase A (PKA) would proceed.

Conclusion and Future Directions

This compound, as a foundational member of the phenylpiperazine class, is anticipated to possess a rich in vitro pharmacology with significant interactions at serotonin, dopamine, and adrenergic receptors. Based on extensive structure-activity relationship data from related compounds, it is likely to exhibit high affinity for 5-HT1A and α1-adrenergic receptors, with potential for partial agonism or antagonism at D2-like dopamine receptors.

The experimental protocols detailed in this guide provide a robust framework for the empirical determination of the precise binding affinities and functional activities of this compound. The resulting data will be invaluable for understanding the fundamental pharmacology of this compound and for guiding the design of novel derivatives with improved potency, selectivity, and therapeutic potential. Future research should focus on a comprehensive in vitro profiling of this compound against a broad panel of receptors and transporters, followed by cell-based assays to elucidate its effects on downstream signaling pathways and cellular functions. Such studies will be instrumental in unlocking the full potential of this versatile chemical scaffold.

References

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  • Newman, A. H., et al. (2014). Design, Synthesis, and Structure–Activity Relationship Studies of a Series of [4-(4-Carboxamidobutyl)]-1-arylpiperazines: Insights into Structural Features Contributing to Dopamine D3 versus D2 Receptor Subtype Selectivity. Journal of Medicinal Chemistry, 57(15), 6651-6668.
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Spectroscopic Data of 1-Ethyl-4-phenylpiperazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-Ethyl-4-phenylpiperazine is a disubstituted piperazine derivative with significant interest in medicinal chemistry and drug development due to its presence as a core scaffold in a variety of biologically active compounds. A thorough understanding of its molecular structure and purity is paramount for its application in research and synthesis. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the unambiguous structural elucidation and characterization of this compound. This technical guide provides an in-depth analysis of the NMR, IR, and MS spectral data of this compound, offering valuable insights for researchers, scientists, and professionals in the field of drug development.

Molecular Structure and Spectroscopic Overview

The structural formula of this compound is C₁₂H₁₈N₂.[1] Its molecular weight is 190.28 g/mol .[1] The molecule consists of a central piperazine ring, with an ethyl group attached to one nitrogen atom and a phenyl group attached to the other. This asymmetric substitution pattern gives rise to a unique set of signals in its spectroscopic data, which are crucial for its identification and characterization.

Caption: Molecular Structure of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each proton and carbon atom.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons of the ethyl group, the piperazine ring, and the phenyl group. The chemical shifts (δ) are influenced by the electronegativity of the neighboring atoms and the overall electronic structure of the molecule.

Predicted ¹H NMR Data:

ProtonsChemical Shift (δ, ppm)MultiplicityIntegration
Phenyl-H (ortho)6.8-7.0d2H
Phenyl-H (meta)7.2-7.4t2H
Phenyl-H (para)6.7-6.9t1H
Piperazine-H (adjacent to N-phenyl)3.1-3.3t4H
Piperazine-H (adjacent to N-ethyl)2.5-2.7t4H
Ethyl-CH₂2.4-2.6q2H
Ethyl-CH₃1.0-1.2t3H

Note: This is a predicted spectrum based on known chemical shift values for similar structural motifs. Actual experimental values may vary slightly.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Due to the symmetry of the phenyl group and the piperazine ring, some carbon signals may be equivalent.

¹³C NMR Data:

  • Phenyl group: Four signals are anticipated due to the symmetry of the phenyl ring (ipso, ortho, meta, and para carbons).

  • Piperazine ring: Two signals for the methylene (-CH₂-) carbons, as the two carbons adjacent to the N-phenyl group are in a different chemical environment than the two adjacent to the N-ethyl group.

  • Ethyl group: Two signals, one for the methylene (-CH₂-) and one for the methyl (-CH₃) carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for C-H, C-N, and C=C bonds.

Characteristic IR Absorption Bands:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3050-3000C-H stretchAromatic
2970-2850C-H stretchAliphatic (CH₂, CH₃)
1600-1450C=C stretchAromatic ring
1250-1000C-N stretchAmine
770-730 and 690-710C-H out-of-plane bendMonosubstituted benzene

Note: The availability of a vapor phase IR spectrum is indicated in PubChem.[1]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. For this compound, the electron ionization (EI) mass spectrum is particularly informative.

Mass Spectrometry Data:

The molecular ion peak ([M]⁺) is observed at a mass-to-charge ratio (m/z) of 190, which corresponds to the molecular weight of the compound.[1] The fragmentation pattern provides further structural information.

Major Fragments:

m/zFragment Ion
190[C₁₂H₁₈N₂]⁺ (Molecular Ion)
175[M - CH₃]⁺
133[M - C₄H₉N]⁺
105[C₆H₅N₂CH₂]⁺
77[C₆H₅]⁺ (Phenyl cation)
57[C₄H₉]⁺ or [C₃H₅N]⁺
42[C₂H₄N]⁺

Note: The top three peaks observed in the GC-MS data are m/z 190, 57, and 42.[1]

MS_Fragmentation M [C12H18N2]+. m/z = 190 (Molecular Ion) F175 [M - CH3]+ m/z = 175 M->F175 - CH3 F133 [M - C4H9N]+ m/z = 133 M->F133 - C4H9N F57 [C4H9]+ or [C3H5N]+ m/z = 57 M->F57 Cleavage of piperazine ring F105 [C6H5N2CH2]+ m/z = 105 F133->F105 - C2H4 F77 [C6H5]+ m/z = 77 F105->F77 - N2CH2

Caption: Proposed Mass Spectrometry Fragmentation Pathway

Experimental Protocols

The acquisition of high-quality spectroscopic data is crucial for accurate analysis. The following are generalized protocols for obtaining NMR, IR, and MS data for a compound like this compound.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrument Setup: Use a standard NMR spectrometer (e.g., 300 or 500 MHz).

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Typical parameters include a spectral width of 10-15 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-200 ppm) and a larger number of scans will be required due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy Protocol (FT-IR)
  • Sample Preparation:

    • Neat (for liquids): Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).

    • KBr Pellet (for solids): Grind a small amount of the solid sample with dry KBr powder and press it into a thin, transparent pellet.

    • Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄, CS₂) that has minimal absorption in the regions of interest.

  • Data Acquisition: Record a background spectrum of the empty sample holder or the pure solvent. Then, record the sample spectrum.

  • Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum.

Mass Spectrometry Protocol (GC-MS)
  • Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane, methanol).

  • GC Separation: Inject a small volume of the solution into the gas chromatograph. The compound will be vaporized and separated from the solvent and any impurities on the GC column.

  • MS Analysis: As the compound elutes from the GC column, it enters the mass spectrometer.

  • Ionization: The sample molecules are ionized, typically by electron impact (EI).

  • Mass Analysis and Detection: The resulting ions are separated based on their mass-to-charge ratio by the mass analyzer and detected.

  • Data Analysis: The resulting mass spectrum is a plot of ion abundance versus m/z.

Caption: General Experimental Workflow for Spectroscopic Analysis

Conclusion

The spectroscopic data presented in this guide provide a comprehensive characterization of this compound. The combination of NMR, IR, and MS data allows for the unambiguous confirmation of its chemical structure. For researchers and scientists working with this compound, this guide serves as a valuable reference for quality control, reaction monitoring, and structural verification. The provided protocols offer a foundation for obtaining reliable and high-quality spectroscopic data in the laboratory.

References

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A Technical Guide to the Solubility and Stability of 1-Ethyl-4-phenylpiperazine for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for characterizing the solubility and stability of 1-Ethyl-4-phenylpiperazine, a critical step in its evaluation for pharmaceutical applications. Recognizing that early and thorough physicochemical characterization is paramount to successful drug development, this document synthesizes established regulatory principles with practical, field-proven methodologies. We present detailed protocols for determining equilibrium solubility across various media, based on the gold-standard shake-flask method, and for assessing chemical stability through a scientifically grounded forced degradation program. The narrative explains the causality behind experimental choices, ensuring that the described workflows are self-validating and aligned with industry best practices. This guide is intended for researchers, formulation scientists, and analytical chemists engaged in the preclinical and early-phase development of piperazine-based compounds.

Introduction and Compound Overview

This compound belongs to the N-arylpiperazine class of compounds, a scaffold present in numerous biologically active molecules.[1] The lipophilic phenyl group combined with the basic piperazine ring gives these molecules unique properties that allow them to interact with various biological targets, often within the central nervous system.[1] A thorough understanding of the solubility and stability of this compound is not merely a regulatory formality; it is the foundation upon which a rational drug development strategy is built. These properties dictate bioavailability, inform formulation design, define storage conditions, and ensure patient safety and product efficacy over its shelf life.[2][3]

This guide provides the theoretical basis and practical experimental protocols for a robust characterization of this molecule, grounded in the principles outlined by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[4][5]

Core Physicochemical Profile

Before undertaking extensive experimental studies, a review of the compound's fundamental physicochemical properties is essential. These parameters provide a theoretical basis for predicting its behavior in aqueous and non-aqueous environments.

Table 1: Physicochemical Properties of this compound

Property Value Source
Molecular Formula C₁₂H₁₈N₂ [6][7]
Molecular Weight 190.28 g/mol [6][7]
Appearance Solid (predicted)
Melting Point 38-39 °C [6]
Boiling Point 156-157 °C (at 10 Torr) [6]
Calculated LogP (XLogP3) 1.8 - 2.2 [6][7]

| pKa (Predicted) | ~8.0-8.5 (for the tertiary amine) | Predicted based on piperazine structure |

The molecule's structure features a tertiary amine within the piperazine ring, which is expected to be the primary basic center with a pKa in the physiological range. This makes its aqueous solubility highly dependent on pH. The moderate LogP value suggests a balance between hydrophilicity and lipophilicity, indicating that the compound may have reasonable membrane permeability but may require formulation strategies to achieve optimal aqueous solubility.

Solubility Characterization

Solubility is a critical determinant of a drug's dissolution rate and, consequently, its bioavailability.[5] For ionizable compounds like this compound, solubility must be assessed across a range of physiologically relevant pH values.

Theoretical Considerations: The Impact of pH

As a weak base, this compound will be protonated and form a more soluble salt at pH values below its pKa. Conversely, at pH values above its pKa, it will exist predominantly as the less soluble free base. This relationship is fundamental to designing formulations and predicting its behavior in the gastrointestinal tract.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The saturation shake-flask method is considered the most reliable technique for determining thermodynamic equilibrium solubility.[8][9] The protocol below is adapted from USP General Chapter <1236>.[10]

Objective: To determine the equilibrium solubility of this compound in various aqueous and organic media.

Methodology:

  • Preparation of Media: Prepare a range of solvents and buffers, including:

    • Purified Water

    • pH 1.2 Buffer (Simulated Gastric Fluid, without enzymes)

    • pH 4.5 Acetate Buffer

    • pH 6.8 Phosphate Buffer (Simulated Intestinal Fluid, without enzymes)

    • Ethanol, Propylene Glycol, DMSO (as representative organic/co-solvents)

  • Sample Preparation: Add an excess amount of this compound to a known volume of each medium in a sealed, clear container (e.g., glass vial). The presence of undissolved solid must be visually confirmed to ensure saturation.[8]

  • Equilibration: Place the sealed containers in a constant temperature shaker or rotator (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient duration to reach equilibrium. A common starting point is 24-48 hours. For some compounds, equilibrium may take longer.

  • Phase Separation: After equilibration, allow the samples to stand undisturbed to permit sedimentation of the excess solid.[8] Subsequently, clarify the supernatant by centrifugation (e.g., 15 minutes at >10,000 rpm) or filtration using a low-binding filter (e.g., 0.22 µm PVDF) compatible with the solvent.

  • Quantification: Accurately dilute an aliquot of the clear, saturated solution with a suitable mobile phase or solvent. Analyze the concentration of the dissolved compound using a validated analytical method, such as the HPLC-UV method described in Section 5.

  • pH Verification: For buffered media, measure and report the final pH of the saturated solution, as it can be altered by the dissolved solute.[8]

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation & Analysis A Weigh excess This compound B Add to known volume of selected solvent/buffer A->B C Seal vial and agitate at constant temperature (e.g., 24-48h) B->C D Visually confirm excess solid remains C->D E Centrifuge or filter to separate solid D->E F Collect clear supernatant E->F G Dilute and quantify using validated HPLC method F->G H Final Solubility Data G->H Report as mg/mL or µg/mL

Caption: Workflow for Shake-Flask Solubility Determination.

Data Presentation

Results should be compiled into a clear, comparative table.

Table 2: Representative Solubility Data Table for this compound

Solvent/Medium pH (Final) Temperature (°C) Solubility (mg/mL)
Purified Water TBD 25 TBD
0.1 M HCl (pH ~1.2) TBD 25 TBD
pH 4.5 Acetate Buffer TBD 25 TBD
pH 6.8 Phosphate Buffer TBD 25 TBD
Ethanol N/A 25 TBD

| DMSO | N/A | 25 | TBD |

Stability Profile and Forced Degradation

Stability testing is essential to identify how a drug substance's quality changes over time under various environmental factors.[11] Forced degradation (or stress testing) is a critical component of this process, designed to accelerate degradation to identify likely degradation products and establish the stability-indicating nature of analytical methods.[12] The goal is typically to achieve 5-20% degradation of the parent compound.[12]

Potential Degradation Pathways

The this compound structure contains moieties susceptible to specific degradation mechanisms:

  • Oxidation: The tertiary amine nitrogens in the piperazine ring are susceptible to oxidation, potentially forming N-oxides.

  • Hydrolysis: While the core structure is generally stable to hydrolysis, extreme pH and temperature could promote cleavage, although this is less likely than oxidation.

  • Photodegradation: Aromatic systems can be susceptible to degradation upon exposure to UV or visible light.

  • Nitrosamine Formation: A known degradation pathway for secondary and tertiary amines like piperazine involves reaction with nitrous acid to form nitrosamines, a class of potentially mutagenic impurities.[13]

Experimental Protocol: Forced Degradation Studies

The following protocols are based on the principles outlined in ICH guideline Q1A(R2).[4][11] A stock solution of this compound (e.g., at 1 mg/mL in a suitable solvent like methanol or acetonitrile) should be used.

G cluster_stress Parallel Stress Conditions Start Drug Substance Stock Solution A Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) Start->A B Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) Start->B C Oxidation (e.g., 3% H₂O₂, RT) Start->C D Thermal (e.g., 80°C, Solid State) Start->D E Photolytic (ICH Q1B Light Box) Start->E Analysis Analyze all samples (stressed & control) by Stability-Indicating HPLC Method A->Analysis B->Analysis C->Analysis D->Analysis E->Analysis Outcome Identify Degradants Establish Pathways Validate Method Analysis->Outcome

Caption: Workflow for a Forced Degradation Program.

Methodologies:

  • Acidic Hydrolysis:

    • Mix the drug stock solution with 0.1 M HCl.

    • Store at an elevated temperature (e.g., 60 °C) for a defined period (e.g., 24, 48, 72 hours).

    • Before analysis, cool and neutralize the sample with an equivalent amount of 0.1 M NaOH.

  • Basic Hydrolysis:

    • Mix the drug stock solution with 0.1 M NaOH.

    • Store at an elevated temperature (e.g., 60 °C) for a defined period.

    • Before analysis, cool and neutralize the sample with an equivalent amount of 0.1 M HCl.

  • Oxidative Degradation:

    • Mix the drug stock solution with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂).

    • Store protected from light at room temperature for a defined period.

    • Causality Note: Hydrogen peroxide is a common choice as it mimics potential oxidative stress from atmospheric oxygen or peroxide-containing excipients.

  • Thermal Degradation (Solid State):

    • Store the solid drug substance in a controlled temperature oven (e.g., 80 °C).

    • At specified time points, withdraw samples, dissolve in a suitable solvent, and analyze.

  • Photostability:

    • Expose the solid drug substance and a solution to a calibrated light source as specified in ICH guideline Q1B.

    • The standard condition is an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

    • Analyze samples alongside a dark control stored under the same conditions but protected from light.

Data Interpretation

The results from forced degradation studies should be summarized to provide a clear overview of the compound's liabilities.

Table 3: Representative Summary of Forced Degradation Results

Condition Observation (e.g., % Degradation) Major Degradation Products (Peak RRT*)
Control (Time Zero) 0% N/A
0.1 M HCl, 60°C TBD TBD
0.1 M NaOH, 60°C TBD TBD
3% H₂O₂, RT TBD TBD
80°C Heat (Solid) TBD TBD
Photolytic (ICH Q1B) TBD TBD

*RRT = Relative Retention Time compared to the parent peak.

Stability-Indicating Analytical Method

A validated, stability-indicating analytical method is one that can accurately measure the decrease in the amount of the active drug substance due to degradation.[11] High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a robust and widely available technique suitable for this purpose.[14]

Proposed HPLC-UV Method

The following method provides a starting point for development and validation. The key objective is to achieve baseline separation between the parent peak and all process impurities and degradation products.

Table 4: Recommended Starting Parameters for HPLC Method Development

Parameter Recommended Condition Rationale
Column C18, 4.6 x 150 mm, 3.5 µm Provides good retention and resolution for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in Water Acidifies the mobile phase to ensure the basic analyte is protonated, leading to sharp peak shapes.
Mobile Phase B Acetonitrile Common organic modifier with good UV transparency.
Gradient 5% to 95% B over 20 minutes A broad gradient is used during development to elute all potential impurities, which may have a wide range of polarities.
Flow Rate 1.0 mL/min Standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °C Provides reproducible retention times.
Injection Volume 10 µL Standard volume to balance sensitivity and peak shape.

| Detection Wavelength | ~254 nm or determined by UV scan | Phenyl ring provides strong UV absorbance. A UV scan of the analyte should be performed to find the absorbance maximum. |

Method Validation

Once developed, the method must be validated according to ICH Q2(R1) guidelines. A critical component of this validation is demonstrating specificity, where samples from the forced degradation studies are analyzed to prove that all degradation product peaks are resolved from the parent compound peak.

G A Intrinsic Properties (pKa, LogP, Structure) B Forced Degradation (Stress Testing) A->B Predicts Susceptibility C Identified Degradation Pathways & Products B->C Reveals D Development of Stability- Indicating Analytical Method B->D Validates F Informed Decisions: - Formulation Strategy - Packaging Selection - Storage Conditions - Shelf-Life Assignment C->F Informs E Long-Term Stability Studies (ICH Conditions) D->E Enables Accurate Monitoring E->F Determines

Caption: Logical Relationship of Stability Assessment Activities.

Summary and Key Insights

This guide outlines a systematic and scientifically rigorous approach to defining the solubility and stability of this compound. By integrating theoretical knowledge of the molecule's physicochemical properties with established, authoritative experimental protocols, researchers can generate a comprehensive data package. This data is fundamental for guiding formulation development, establishing appropriate storage and handling procedures, and ensuring the quality and consistency required for regulatory submission. The key takeaway is that a proactive, structured investigation into these core properties minimizes risks and accelerates the journey from discovery to clinical application.

References

  • AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials.
  • RAPS. (2025, April 17). ICH releases overhauled stability guideline for consultation.
  • European Medicines Agency. (2003, August 1). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline.
  • YouTube. (2025, April 3). Q1A(R2) A deep dive in Stability Studies.
  • Slideshare. ICH STABILITY TESTING GUIDELINES (ICH Q1A-Q1F).pptx.
  • Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
  • ECHEMI. Buy this compound from JHECHEM CO LTD.
  • USP-NF. (2016, September 30). <1236> Solubility Measurements.
  • Biorelevant.com. USP <1236>: Solubility Measurements Chapter.
  • Chemsrc. (2025, August 25). Piperazine,1-ethyl-4-phenyl- | CAS#:57498-25-6.
  • PubChem. This compound | C12H18N2 | CID 258214.
  • ECA Academy. (2023, January 25). Revision of USP Chapter <1236> Solubility Measurements Published for Comments.
  • ResearchGate. 1236 SOLUBILITY MEASUREMENTS.
  • ScienceDirect. Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review.
  • BenchChem. A Comparative Guide to the Bioanalytical Validation of Phenylpiperazines in Plasma.
  • Research Journal of Pharmacy and Technology. A Review: Stability Indicating Forced Degradation Studies.
  • NIH. Development of forced degradation and stability indicating studies of drugs—A review.
  • Isaac Scientific Publishing. (2019, January 29). The Stability Study of a Novel Phenylpiperazine Derivative.
  • MDPI. (2022, October 28). Drug Stability: ICH versus Accelerated Predictive Stability Studies.

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An In-depth Technical Guide to 1-Ethyl-4-phenylpiperazine: A Substituted Phenethylamine Analog

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 1-Ethyl-4-phenylpiperazine, a heterocyclic compound with structural similarities to the pharmacologically significant class of substituted phenethylamines. While specific research on this compound is limited, this document synthesizes available chemical data with established structure-activity relationships of the broader phenylpiperazine class to present a hypothesized pharmacological profile. The guide is intended for researchers, scientists, and drug development professionals, offering a foundational understanding of the compound's synthesis, chemical characteristics, and potential as a modulator of monoaminergic systems. Furthermore, it outlines detailed experimental protocols for the scientific validation of its predicted biological activities, thereby providing a roadmap for future research.

Introduction: The Phenylpiperazine Scaffold as a Phenethylamine Bioisostere

The phenethylamine backbone is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of psychoactive substances, including stimulants, empathogens, and hallucinogens. The pharmacological effects of these compounds are primarily mediated through their interaction with monoamine neurotransmitter systems, particularly the dopaminergic and serotonergic pathways.

This compound belongs to the phenylpiperazine class of compounds, which can be considered rigid analogs of phenethylamines. The piperazine ring constrains the ethylamine side chain, influencing its conformational flexibility and interaction with biological targets. The presence of a phenyl group and an ethyl substitution on the piperazine nitrogens suggests potential for interaction with monoamine receptors and transporters. This guide will explore the known chemistry of this compound and extrapolate its likely pharmacological properties based on the well-documented activities of related phenylpiperazine derivatives.

Chemical Synthesis and Characterization

The synthesis of this compound is achievable through several established synthetic routes for N-alkylation of piperazines. A common and effective method involves the reaction of 1-phenylpiperazine with an ethylating agent.

Synthetic Protocol: N-Alkylation of 1-Phenylpiperazine

This protocol describes a standard procedure for the synthesis of this compound.

Materials:

  • 1-Phenylpiperazine

  • Ethyl iodide (or other suitable ethylating agent)

  • Potassium carbonate (or another suitable base)

  • Acetonitrile (or other suitable solvent)

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a solution of 1-phenylpiperazine (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).

  • Stir the mixture at room temperature and add ethyl iodide (1.2 eq) dropwise.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature and filter to remove the inorganic base.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in diethyl ether and wash with water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Physicochemical Properties and Characterization Data

Below is a summary of the key physicochemical properties of this compound.[1]

PropertyValue
Molecular Formula C₁₂H₁₈N₂
Molecular Weight 190.28 g/mol
CAS Number 57498-25-6
Appearance Not specified, likely an oil or low-melting solid
Boiling Point Not available
Melting Point Not available
Solubility Expected to be soluble in organic solvents

Characterization Data:

  • ¹H NMR and ¹³C NMR: Complete assignment of proton and carbon NMR chemical shifts for phenylpiperazine derivatives can be achieved using 1D and 2D NMR techniques.[2]

  • Mass Spectrometry (MS): The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight.[1]

Hypothesized Pharmacological Profile and Mechanism of Action

Structural Analogy to Phenethylamines

The core structure of this compound can be viewed as a cyclized and substituted analog of phenethylamine. This structural relationship suggests the potential for similar interactions with monoamine systems.

G cluster_0 Phenethylamine Core cluster_1 This compound Phenethylamine Phenethylamine Aromatic_Ring_PEA Phenyl Ring Phenethylamine->Aromatic_Ring_PEA Ethylamine_Chain_PEA Ethylamine Chain Phenethylamine->Ethylamine_Chain_PEA Aromatic_Ring_EPP Phenyl Ring Aromatic_Ring_PEA->Aromatic_Ring_EPP Structural Analogy Piperazine_Ring Piperazine Ring (Constrained Ethylamine) Ethylamine_Chain_PEA->Piperazine_Ring Bioisosteric Replacement EPP This compound EPP->Aromatic_Ring_EPP EPP->Piperazine_Ring Ethyl_Group Ethyl Group EPP->Ethyl_Group

Caption: Structural relationship between phenethylamine and this compound.

Predicted Interaction with Serotonergic and Dopaminergic Systems

Many phenylpiperazine derivatives exhibit significant affinity for serotonin (5-HT) and dopamine (D) receptors. The unsubstituted phenyl ring in this compound suggests it may have a broad spectrum of activity.

  • Serotonin Receptors: Phenylpiperazines are known to bind to various 5-HT receptor subtypes, including 5-HT₁A, 5-HT₂A, and 5-HT₂C. The nature of the interaction (agonist, antagonist, or partial agonist) is highly dependent on the substitution pattern.

  • Dopamine Receptors: Affinity for D₂, D₃, and D₄ receptors is also a common feature of this class of compounds. The ethyl group on the piperazine nitrogen may influence selectivity and potency at these receptors.

  • Monoamine Transporters: Some phenylpiperazines can inhibit the reuptake of serotonin, dopamine, and norepinephrine, leading to increased synaptic concentrations of these neurotransmitters.

G cluster_0 Potential Molecular Targets EPP This compound SERT Serotonin Transporter (SERT) EPP->SERT Potential Inhibition DAT Dopamine Transporter (DAT) EPP->DAT Potential Inhibition NET Norepinephrine Transporter (NET) EPP->NET Potential Inhibition 5HT_Rec 5-HT Receptors (e.g., 5-HT1A, 5-HT2A/2C) EPP->5HT_Rec Potential Agonism/ Antagonism D_Rec Dopamine Receptors (e.g., D2, D3) EPP->D_Rec Potential Agonism/ Antagonism

Caption: Hypothesized molecular targets of this compound.

Experimental Protocols for Pharmacological Characterization

To validate the hypothesized pharmacological profile of this compound, a series of in vitro and in vivo experiments are necessary. The following protocols provide a framework for such an investigation.

In Vitro Radioligand Binding Assays

Objective: To determine the binding affinity of this compound for a panel of monoamine receptors and transporters.

Methodology:

  • Membrane Preparation: Prepare cell membrane homogenates from cell lines stably expressing the human recombinant receptors or transporters of interest (e.g., 5-HT₁A, 5-HT₂A, DAT, SERT).

  • Assay Buffer: Prepare an appropriate assay buffer for each target.

  • Competition Binding: In a 96-well plate, incubate the membrane homogenates with a fixed concentration of a specific radioligand (e.g., [³H]8-OH-DPAT for 5-HT₁A, [³H]ketanserin for 5-HT₂A, [³H]WIN 35,428 for DAT) and increasing concentrations of this compound.

  • Incubation: Incubate the plates at a specific temperature for a defined period to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Determine the IC₅₀ values (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki (inhibition constant) values using the Cheng-Prusoff equation.

In Vitro Functional Assays

Objective: To determine the functional activity (agonist, antagonist, or partial agonist) of this compound at its target receptors.

Methodology (Example: 5-HT₂A Receptor Calcium Mobilization Assay):

  • Cell Culture: Culture cells stably expressing the human 5-HT₂A receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: Add increasing concentrations of this compound to the cells. To test for antagonistic activity, pre-incubate the cells with this compound before adding a known 5-HT₂A agonist (e.g., serotonin).

  • Fluorescence Measurement: Measure the change in intracellular calcium concentration using a fluorescence plate reader.

  • Data Analysis: Generate concentration-response curves to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists) values.

In Vivo Behavioral Assays

Objective: To assess the in vivo effects of this compound on behaviors related to monoaminergic neurotransmission.

Methodology (Example: Locomotor Activity in Mice):

  • Animals: Use adult male mice housed under standard laboratory conditions.

  • Drug Administration: Administer various doses of this compound (or vehicle control) via intraperitoneal (i.p.) or oral (p.o.) route.

  • Locomotor Activity Monitoring: Immediately after administration, place the mice individually into open-field arenas equipped with automated activity monitoring systems.

  • Data Collection: Record locomotor activity (e.g., distance traveled, rearing frequency) for a specified duration (e.g., 60 minutes).

  • Data Analysis: Analyze the data to determine the effect of this compound on spontaneous locomotor activity.

Conclusion and Future Directions

This compound represents an understudied molecule with the potential to interact with key monoaminergic systems in the central nervous system. Its structural similarity to substituted phenethylamines makes it a compelling candidate for further pharmacological investigation. This guide has provided a comprehensive overview of its chemical properties, a hypothesized pharmacological profile based on established structure-activity relationships, and a clear experimental path forward for its characterization. Future research should focus on executing the outlined in vitro and in vivo studies to definitively determine its receptor binding affinities, functional activities, and behavioral effects. Such studies will be crucial in elucidating the potential of this compound as a pharmacological tool or a lead compound for the development of novel therapeutics targeting monoaminergic pathways.

References

  • Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University.
  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 258214, this compound. Retrieved from [Link].

  • Obniska, J., et al. (2011). Synthesis and anticonvulsant activity of new 1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrrolidine-2,5-diones. Bioorganic & Medicinal Chemistry Letters, 21(21), 6544-6547.
  • Wang, Y., et al. (2005). Complete assignments of 1H and 13C NMR data for ten phenylpiperazine derivatives. Magnetic Resonance in Chemistry, 43(10), 869-872.
  • PrepChem (n.d.). Synthesis of 4-phenylpiperazine. Retrieved from [Link].

  • Revue Roumaine de Chimie (n.d.). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Retrieved from [Link].

  • Andreozzi, G., et al. (2020). Novel 4,5‐Dihydrothiazole‐Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotonergic Agents. Chemistry & Biodiversity, 17(10), e2000288.
  • Sonkamble, S. D., et al. (2016). Design, Synthesis and Evaluation of CNS Depressant Activity of 2-(Substituted Aryl)-Piperazine-3-Phenyl-4(3H)-Quinazolinone.
  • Fein, K. C., et al. (2017). Structure-Function Analysis of Phenylpiperazine Derivatives as Intestinal Permeation Enhancers. Molecular Pharmaceutics, 14(7), 2419-2427.
  • Sukalovic, V., et al. (2013). N-{[2-(4-Phenyl-piperazin-1-yl)-ethyl]-phenyl}-arylamides with dopamine D₂ and 5-Hydroxytryptamine 5HT(1A) activity: synthesis, testing, and molecular modeling. Archiv der Pharmazie, 346(10), 708-717.
  • Sukalovic, V., et al. (2012). Interactions of N-{[2-(4-phenyl-piperazin-1-yl)-ethyl]-phenyl}-2-aryl-2-yl-acetamides and 1-{[2-(4-phenyl-piperazin-1-yl)-ethyl]-phenyl}-3-aryl-2-yl-ureas with dopamine D2 and 5-hydroxytryptamine 5HT(1A) receptors. Bioorganic & Medicinal Chemistry Letters, 22(12), 3967-3972.
  • Pontén, F., et al. (2010). Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands and the discovery of the dopaminergic stabilizer 4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine (huntexil, pridopidine, ACR16). Journal of Medicinal Chemistry, 53(13), 4948-4959.
  • Thirunavukarasu, J., & Shajahan, A. R. (2023). Antidiabetic and Anti-inflammatory Properties of N-Phenyl Piperazine Derivatives through In Vitro Evaluations and Molecular Docking Studies. Biomedical and Pharmacology Journal, 16(2).
  • Amini, M., et al. (2012). Pd(OAc)2 without added ligand as an active catalyst for Mizoroki–Heck reaction in aqueous media. RSC Advances, 2(24), 9323-9328.
  • National Institutes of Health (n.d.). Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][3][4]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer. Retrieved from [Link].

  • Siddiqui, H. L., et al. (2013). 1H-NMR spectrum of N-(4-ethylphenyl)-4-{[4-(2-furoyl)-1-piperazinyl]methyl}benzamide (5b).
  • Siddiqui, H. L., et al. (2017). Design, Synthesis and Pharmacological Evaluation of N-[4-(4-(alkyl/aryl/heteroaryl)-piperazin-1-yl)-phenyl]-carbamic Acid Ethyl Ester Derivatives as Novel Anticonvulsant Agents.

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Discovery and history of phenylpiperazine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Discovery and History of Phenylpiperazine Derivatives

Abstract

The N-phenylpiperazine moiety is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of biologically active compounds. This guide provides a comprehensive exploration of the discovery and historical development of phenylpiperazine derivatives. We trace their evolution from early industrial applications to their serendipitous entry into neuropharmacology, leading to the development of landmark therapeutics for central nervous system (CNS) disorders. The narrative delves into the key synthetic methodologies, the elucidation of complex structure-activity relationships (SAR), and the expansion of their therapeutic potential into contemporary frontiers such as oncology and advanced drug delivery. This document serves as a technical resource for researchers and drug development professionals, offering field-proven insights, detailed experimental protocols, and a forward-looking perspective on this remarkable class of molecules.

Introduction: The Piperazine Scaffold - A Privileged Structure

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4, is a structural motif of immense significance in drug discovery.[1] Its unique properties—conformational flexibility, basicity (pKb ~4-5), and the ability to engage in hydrogen bonding—make it an ideal building block for creating molecules that can interact with diverse biological targets.[2][3] The introduction of a phenyl group at one of the nitrogen atoms (N-phenylpiperazine) confers a critical combination of lipophilicity and aromaticity, allowing for π-π stacking and other interactions within receptor binding pockets. This N-phenylpiperazine core is the foundation of numerous drugs, initially finding prominence in the treatment of neurodegenerative and psychiatric disorders.[4][5] Its journey from a simple chemical building block to a key pharmacophore in blockbuster drugs is a testament to the synergy of synthetic chemistry, pharmacology, and serendipitous discovery.

Early History: From Industrial Precursor to Anthelmintic Agent

The history of piperazine itself predates its pharmacological applications. Originally named for its chemical similarity to piperidine, found in the black pepper plant (Piper nigrum), the piperazine scaffold was primarily an industrial chemical.[6] Its first significant therapeutic application emerged in the early 20th century when Bayer marketed it as an effective anthelmintic agent for treating parasitic worm infections.[6] The mechanism of action involves paralyzing the parasites by acting as an agonist at inhibitory GABA (γ-aminobutyric acid) receptors, allowing the host to expel them.[6] This early success established the biocompatibility of the piperazine ring but gave little hint of the vast therapeutic landscape that its derivatives would later unlock.

The Leap to Neuropharmacology: A New Paradigm

The pivotal shift for phenylpiperazine derivatives occurred with the exploration of their effects on the central nervous system. This class of compounds, often referred to as arylpiperazines, was found to interact with various neurotransmitter systems.[7] This discovery opened the floodgates for their investigation as potential treatments for a wide range of psychiatric and neurological conditions.

Many of the most important phenylpiperazine-based drugs target monoamine neurotransmitter pathways, particularly the serotonergic and dopaminergic systems.[1][5] Their ability to act as agonists, partial agonists, or antagonists at specific receptor subtypes, such as the 5-HT1A, 5-HT2A, and dopamine D2 receptors, has led to the development of key medications.[8]

Table 1: Landmark Phenylpiperazine-Based CNS Drugs

Drug NameChemical ClassPrimary Mechanism of ActionTherapeutic Use
Trazodone PhenylpiperazineSerotonin Antagonist and Reuptake Inhibitor (SARI)Antidepressant, Anxiolytic
Buspirone Azapirone (contains piperazine)5-HT1A Receptor Partial AgonistAnxiolytic
Clozapine Dibenzodiazepine (contains piperazine)Atypical Antipsychotic; D4 and 5-HT2A AntagonistSchizophrenia
Vortioxetine PhenylpiperazineMultimodal Serotonergic Agent (SERT inhibitor, receptor modulator)Antidepressant
Lurasidone Benzisothiazolyl-piperazineD2 and 5-HT2A Receptor AntagonistSchizophrenia, Bipolar Disorder

This table highlights some of the key drugs that established the therapeutic importance of the phenylpiperazine scaffold in CNS disorders.[1][5][7][9]

Elucidating Structure-Activity Relationships (SAR)

The development of more potent and selective phenylpiperazine derivatives has been driven by extensive SAR studies. Medicinal chemists systematically modify the core structure to understand how chemical changes influence biological activity. Key areas of modification include:

  • Substitution on the Phenyl Ring: The position and nature of substituents on the phenyl ring dramatically affect receptor affinity and selectivity. For instance, substitution at the ortho position with an electron-withdrawing group can be favorable for affinity at both 5-HT1A and α1 adrenergic receptors.[10] Conversely, the meta position appears crucial for differentiating between these two receptor types.[10]

  • The Linker Chain: In "long-chain" arylpiperazines, a flexible aliphatic chain connects the piperazine nitrogen to another chemical moiety. The length and composition of this chain are critical for optimal receptor binding.[8]

  • The Terminal Group: The chemical group at the other end of the molecule profoundly influences the overall pharmacological profile, contributing to interactions with secondary binding pockets or modulating pharmacokinetic properties.

The goal of these studies is often to optimize the balance between desired on-target activity and off-target effects, thereby improving the drug's efficacy and safety profile. For example, introducing lipophilic substituents like -CF3 or -F has been shown to improve the antimycobacterial activity of certain phenylpiperazine conjugates.[11]

Methodologies in Phenylpiperazine Chemistry and Evaluation

The synthesis and evaluation of phenylpiperazine derivatives follow established yet adaptable protocols. The versatility of the piperazine scaffold allows for a wide range of chemical transformations.

Experimental Protocol: General Synthesis of N-Arylpiperazines

This protocol describes a common method for synthesizing phenylpiperazine derivatives, involving the cyclization of a bis(2-chloroethyl)amine with a substituted aniline.[2][12][13]

Objective: To synthesize a 1-Aryl-4-Substituted-Piperazine derivative.

Materials:

  • Substituted Aniline (e.g., 2-fluoro-4-methylaniline)

  • Bis(2-chloroethyl)amine hydrochloride

  • Diethylene glycol monomethyl ether (solvent)

  • Potassium carbonate (K2CO3) or Triethylamine (organic base)

  • Alkyl halide or Acid chloride (for N-4 substitution)

  • N,N-dimethylformamide (DMF) or Dichloromethane (DCM) as solvent

  • Standard laboratory glassware, heating mantle, magnetic stirrer, and purification apparatus (e.g., column chromatography).

Step-by-Step Procedure:

  • Step 1: Cyclization to form the Phenylpiperazine Core.

    • In a round-bottom flask, dissolve the substituted aniline (1.0 eq) in diethylene glycol monomethyl ether.

    • Add bis(2-chloroethyl)amine hydrochloride (1.1 eq) to the solution.

    • Heat the mixture under reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction to room temperature and pour it into ice water.

    • Basify the aqueous solution with NaOH to precipitate the phenylpiperazine product.

    • Filter the solid, wash with water, and dry under vacuum to yield the crude 1-arylpiperazine.

  • Step 2: N-Substitution at the 4-position.

    • Dissolve the 1-arylpiperazine from Step 1 (1.0 eq) in a suitable solvent like DMF or DCM.

    • Add a base, such as K2CO3 (for alkylation) or triethylamine (for acylation) (1.5 eq).[12]

    • Add the desired electrophile (e.g., an alkyl halide or acid chloride) (1.2 eq) dropwise at 0 °C or room temperature.

    • Stir the reaction at room temperature or under gentle heat until TLC indicates the consumption of the starting material.

    • Work up the reaction by washing with water and extracting the product with an organic solvent.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Step 3: Purification.

    • Purify the crude product using column chromatography on silica gel with an appropriate eluent system (e.g., hexane/ethyl acetate) to obtain the final pure derivative.

    • Characterize the final compound using spectroscopic methods (1H NMR, 13C NMR, Mass Spectrometry).

Experimental Workflow: In Vitro Receptor Binding Assay

This workflow outlines the process for determining the binding affinity of a newly synthesized phenylpiperazine derivative to a specific target receptor, such as the 5-HT1A receptor.

Objective: To determine the inhibitory constant (Ki) of a test compound for the 5-HT1A receptor.

G cluster_prep Preparation cluster_assay Incubation cluster_sep Separation & Counting cluster_analysis Data Analysis Membrane Prepare cell membranes expressing 5-HT1A receptor Incubate Incubate membranes, radioligand, and test compound at 37°C Membrane->Incubate Radioligand Prepare radioligand solution (e.g., [3H]8-OH-DPAT) Radioligand->Incubate Compound Prepare serial dilutions of test compound Compound->Incubate Filter Rapidly filter mixture to separate bound from free radioligand Incubate->Filter Wash Wash filters to remove non-specific binding Filter->Wash Count Quantify bound radioactivity using liquid scintillation counting Wash->Count Plot Plot % inhibition vs. log[compound concentration] Count->Plot Calculate Calculate IC50 value from the curve Plot->Calculate Convert Convert IC50 to Ki using Cheng-Prusoff equation Calculate->Convert

Caption: Workflow for a competitive radioligand binding assay.

Modern Frontiers: Expanding Therapeutic Horizons

While the legacy of phenylpiperazine derivatives is rooted in CNS disorders, modern research has revealed their potential across a much broader therapeutic spectrum. The versatility of the scaffold continues to be explored in novel contexts.[14]

  • Oncology: Certain arylpiperazine derivatives have demonstrated significant anti-proliferative activity against various cancer cell lines, including prostate, breast, and skin cancer.[4] For example, some compounds act as G2/M-specific cell cycle inhibitors or induce apoptosis.[4] Others have been investigated as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in oncology.[15]

  • Infectious Diseases: Researchers have synthesized phenylpiperazine-based compounds with potent activity against Mycobacterium tuberculosis, the causative agent of tuberculosis.[11]

  • Drug Delivery: The unique chemical properties of phenylpiperazines are being leveraged to enhance drug delivery. For instance, 1-phenylpiperazine has been shown to act as an intestinal permeation enhancer, potentially enabling the oral administration of large molecule therapeutics that would otherwise have poor absorption.[16][17]

This diversification highlights the enduring utility of the phenylpiperazine core, suggesting that its full therapeutic potential is still being uncovered.[18]

G Core {Phenylpiperazine Core | N-1 | N-4} CNS Central Nervous System (Antidepressant, Antipsychotic) Core->CNS Modulation of Neuroreceptors Oncology Oncology (EGFR Inhibitor, Apoptosis Inducer) Core->Oncology Kinase Inhibition, Cell Cycle Arrest Infectious Infectious Disease (Antimycobacterial) Core->Infectious Enzyme Inhibition Delivery Drug Delivery (Permeation Enhancer) Core->Delivery Membrane Interaction Acaricidal Acaricidal Agents Core->Acaricidal Novel Bioactivity

Caption: The expanding therapeutic applications of the phenylpiperazine scaffold.

Conclusion and Future Perspectives

The journey of phenylpiperazine derivatives from industrial chemicals to a mainstay of the pharmaceutical industry is a compelling narrative of scientific evolution. Their history is marked by key transitions: from peripheral applications to central nervous system targets, and from broad-acting agents to highly selective modulators of specific biological pathways. The inherent "drug-likeness" of the N-phenylpiperazine scaffold, characterized by its robust synthetic accessibility and favorable pharmacokinetic properties, ensures its continued relevance.[14]

References

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An In-depth Technical Guide to 1-(4-Ethylphenyl)piperazine (CAS No. 68104-58-5)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Ethylphenyl)piperazine, identified by CAS number 68104-58-5, is a disubstituted piperazine derivative that has garnered significant interest within the realms of medicinal chemistry and drug discovery. The piperazine moiety is a well-established "privileged scaffold," a molecular framework that is recurrent in a multitude of biologically active compounds and approved pharmaceuticals.[1][2] Its unique physicochemical properties, including its basicity and ability to participate in hydrogen bonding, make it a valuable component in the design of molecules intended to interact with biological targets. This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 1-(4-Ethylphenyl)piperazine, with a particular focus on its role as a versatile building block in the development of novel therapeutics, especially those targeting the central nervous system (CNS).[3][4][5]

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of 1-(4-Ethylphenyl)piperazine is fundamental for its application in research and development. These properties influence its reactivity, solubility, and pharmacokinetic profile when incorporated into larger molecules.

PropertyValueSource
CAS Number 68104-58-5[6]
Molecular Formula C₁₂H₁₈N₂[6]
Molecular Weight 190.28 g/mol [6][7]
IUPAC Name 1-(4-ethylphenyl)piperazine[7]
Canonical SMILES CCC1=CC=C(C=C1)N2CCNCC2
InChI InChI=1S/C12H18N2/c1-2-13-8-10-14(11-9-13)12-6-4-3-5-7-12/h3-7H,2,8-11H2,1H3[7]
Appearance Not specified, likely a solid or oil
Boiling Point Not specified
Melting Point Not specified
Solubility Expected to be soluble in organic solvents
pKa Not specified

Synthesis of 1-(4-Ethylphenyl)piperazine

The synthesis of N-arylpiperazines, including 1-(4-Ethylphenyl)piperazine, is a well-documented area of organic chemistry, with several established methods. A prevalent and modern approach is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine.[8][9][10] This method is favored for its high efficiency and broad substrate scope.[8]

General Synthetic Workflow: Buchwald-Hartwig Amination

The synthesis of 1-(4-Ethylphenyl)piperazine can be conceptually broken down into the following key stages:

G cluster_reactants Reactants cluster_catalysis Catalytic System A 1-Bromo-4-ethylbenzene (Aryl Halide) F Reaction in Anhydrous Solvent (e.g., Toluene, Dioxane) under Inert Atmosphere A->F B Piperazine (Amine) B->F C Palladium Precatalyst (e.g., Pd₂(dba)₃) C->F D Phosphine Ligand (e.g., XPhos, SPhos) D->F E Base (e.g., NaOtBu, K₂CO₃) E->F G Work-up and Purification (Extraction, Chromatography) F->G H 1-(4-Ethylphenyl)piperazine (Final Product) G->H

Caption: A generalized workflow for the synthesis of 1-(4-Ethylphenyl)piperazine via Buchwald-Hartwig amination.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

The following is a generalized, representative protocol for the synthesis of N-arylpiperazines. Researchers should optimize conditions for their specific substrates and scale.

Materials:

  • 1-Bromo-4-ethylbenzene

  • Piperazine

  • Palladium precatalyst (e.g., tris(dibenzylideneacetone)dipalladium(0) - Pd₂(dba)₃)

  • Phosphine ligand (e.g., 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl - XPhos)

  • Base (e.g., sodium tert-butoxide - NaOtBu)

  • Anhydrous toluene

  • Inert gas (e.g., argon or nitrogen)

  • Standard laboratory glassware and purification equipment

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add 1-bromo-4-ethylbenzene (1.0 equivalent), piperazine (1.2-1.5 equivalents), and sodium tert-butoxide (1.4-2.0 equivalents).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.

  • Catalyst and Ligand Addition: In a separate vial, dissolve the palladium precatalyst (e.g., 1-2 mol%) and the phosphine ligand (e.g., 2-4 mol%) in a small amount of anhydrous toluene.

  • Reaction Initiation: Add anhydrous toluene to the Schlenk flask containing the reactants, followed by the catalyst/ligand solution via syringe.

  • Reaction Conditions: Heat the reaction mixture to a temperature between 80-110 °C and stir. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield 1-(4-Ethylphenyl)piperazine.[8]

Applications in Drug Discovery and Development

The N-arylpiperazine scaffold is a cornerstone in the design of a wide array of therapeutic agents, particularly those targeting the central nervous system.[3][4][5] These compounds are known to interact with various neurotransmitter receptors, including serotonergic and dopaminergic receptors.[3][4] 1-(4-Ethylphenyl)piperazine serves as a crucial starting material or intermediate in the synthesis of more complex molecules with potential pharmacological activity.

Role as a Pharmacophore

The 1-(4-ethylphenyl)piperazine moiety can be considered a key pharmacophore, a molecular feature responsible for a drug's biological activity. The ethyl group at the para position of the phenyl ring can influence the molecule's lipophilicity and its interaction with the target receptor's binding pocket. The piperazine ring provides a basic nitrogen atom that is often protonated at physiological pH, allowing for ionic interactions with acidic residues in the receptor.[11]

Therapeutic Areas of Interest

Derivatives of N-arylpiperazines have been investigated for a range of therapeutic applications, including:

  • Antipsychotics: Many atypical antipsychotic drugs feature a piperazine ring.[12]

  • Antidepressants and Anxiolytics: The modulation of serotonin receptors by arylpiperazine derivatives is a key mechanism in the treatment of depression and anxiety.[3][12]

  • Anticancer Agents: The arylpiperazine scaffold has also been explored for the development of novel anticancer drugs.[7][11]

  • Antimicrobial Agents: Some N-phenylpiperazine derivatives have shown activity against bacterial and fungal pathogens.[13]

The following diagram illustrates the central role of 1-(4-Ethylphenyl)piperazine as a building block in the synthesis of diverse, biologically active molecules.

G A 1-(4-Ethylphenyl)piperazine B Functionalization at N4-position (Alkylation, Acylation, etc.) A->B C CNS-Active Agents (Antipsychotics, Antidepressants) B->C D Anticancer Agents B->D E Antimicrobial Agents B->E F Other Biologically Active Molecules B->F

Caption: The utility of 1-(4-Ethylphenyl)piperazine as a scaffold for generating diverse bioactive compounds.

Spectroscopic Data

  • ¹H NMR: The proton NMR spectrum of a related compound, N-(4-ethylphenyl)-4-{[4-(2-furoyl)-1-piperazinyl]methyl}benzamide, shows characteristic signals for the ethyl group with a quartet around δ 2.67 ppm and a triplet around δ 1.22 ppm. The protons on the piperazine ring typically appear as broad singlets or multiplets in the δ 2.5-3.9 ppm region.[14]

  • ¹³C NMR: The carbon NMR spectrum of a derivative, Piperazine, 1-(4-ethoxybenzenesulfonyl)-4-(4-ethylphenyl)-, provides expected chemical shifts for the carbons of the ethylphenyl and piperazine moieties.[15]

  • Mass Spectrometry: The mass spectrum of 1-Ethyl-4-phenylpiperazine shows a molecular ion peak (M+) at m/z 190, consistent with its molecular weight.[7] The fragmentation pattern of piperazine analogues often involves cleavage of the C-N bonds of the piperazine ring.[16]

  • Infrared (IR) Spectroscopy: The IR spectrum of piperazine and its derivatives will show characteristic N-H stretching vibrations (if the second nitrogen is unsubstituted), C-H stretching of the aromatic and aliphatic groups, and C-N stretching bands.[13][17]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 1-(4-Ethylphenyl)piperazine. While a specific Safety Data Sheet (SDS) for this compound is not widely available, the safety profiles of related piperazine derivatives provide important guidance.

  • General Hazards: Piperazine and its derivatives can be corrosive and may cause severe skin burns and eye damage.[2][18] Some are classified as harmful if swallowed, in contact with skin, or if inhaled.[19]

  • Sensitization: There is a potential for piperazine compounds to cause allergic skin reactions or asthma-like symptoms if inhaled.[2][18][19]

  • Personal Protective Equipment (PPE): It is essential to wear appropriate personal protective equipment, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat. Work should be conducted in a well-ventilated fume hood.[20]

  • Handling: Avoid creating dust or aerosols. Keep the container tightly closed when not in use. Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[20]

  • Disposal: Dispose of waste in accordance with local, regional, and national regulations.

Researchers should always consult the most up-to-date Safety Data Sheet for the specific chemical they are using.

Conclusion

1-(4-Ethylphenyl)piperazine (CAS No. 68104-58-5) is a valuable and versatile chemical building block with significant applications in medicinal chemistry and drug discovery. Its N-arylpiperazine core structure is a key feature in numerous pharmacologically active compounds, particularly those targeting the central nervous system. Modern synthetic methods, such as the Buchwald-Hartwig amination, provide efficient routes to this and related compounds, facilitating the exploration of new chemical space in the quest for novel therapeutics. A thorough understanding of its properties, synthesis, and safe handling is crucial for researchers and scientists leveraging this important scaffold in their drug development endeavors.

References

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An In-depth Technical Guide to Receptor Binding Affinity Studies of 1-Ethyl-4-phenylpiperazine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive technical overview for characterizing the receptor binding affinity of 1-Ethyl-4-phenylpiperazine, a member of the versatile phenylpiperazine chemical class. Phenylpiperazine derivatives are known to interact with a wide range of neurotransmitter receptors, making them a focal point in neuroscience research and drug development.[1][2][3][4] This document is structured to provide researchers, scientists, and drug development professionals with both the theoretical underpinnings and practical, field-proven methodologies for generating a robust receptor binding profile. We will delve into the causality behind experimental choices, present detailed protocols for core assays, and offer insights into data analysis and interpretation, ensuring a self-validating and scientifically rigorous approach.

Introduction: The Phenylpiperazine Scaffold in Neuropharmacology

The phenylpiperazine moiety is a "privileged structure" in medicinal chemistry, forming the backbone of numerous compounds that exhibit significant activity at central nervous system (CNS) targets.[5] These compounds are known to possess affinities for various G-protein coupled receptors (GPCRs), particularly serotonin (5-HT) and dopamine (D) receptors.[6][7] this compound (PubChem CID: 258214) is a specific derivative within this class.[8] Characterizing its binding affinity across a panel of relevant receptors is a critical first step in elucidating its pharmacological mechanism of action and predicting its potential therapeutic effects or off-target liabilities.

The primary goal of the studies outlined herein is to determine the inhibition constant (Kᵢ) of this compound at various receptor subtypes. The Kᵢ value is a measure of the intrinsic affinity of a ligand for a receptor and, unlike the IC₅₀ value, is independent of assay conditions like substrate concentration, allowing for direct comparison of compound potencies.[9]

Foundational Principles of Receptor Binding Assays

Receptor binding assays are fundamental in vitro tools used to quantify the interaction between a ligand and a receptor.[10][11] The most common approach for determining the affinity of an unlabeled compound like this compound is the competition binding assay .

Core Concept: The assay measures the ability of the unlabeled test compound (the "competitor," i.e., this compound) to displace a labeled ligand (typically radiolabeled or fluorescent) that has a known high affinity and specificity for the target receptor. By performing this experiment over a range of competitor concentrations, a dose-response curve is generated, from which the IC₅₀ (the concentration of competitor that displaces 50% of the labeled ligand) can be determined.

From IC₅₀ to Kᵢ: The Cheng-Prusoff Equation

The experimentally derived IC₅₀ value is dependent on the concentration of the labeled ligand used. To convert this value to the inhibition constant (Kᵢ), the Cheng-Prusoff equation is employed.[9][12] This conversion is essential for standardizing affinity data.

Kᵢ = IC₅₀ / (1 + ([L]/Kₐ))

Where:

  • Kᵢ: The inhibition constant of the test compound.

  • IC₅₀: The concentration of the test compound that inhibits 50% of specific binding of the labeled ligand.

  • [L]: The concentration of the labeled ligand used in the assay.

  • Kₐ: The equilibrium dissociation constant of the labeled ligand for the receptor.

This relationship underscores the necessity of first characterizing the affinity (Kₐ) of the labeled ligand itself through a saturation binding experiment .[9][10][12]

Strategic Experimental Design

A robust binding profile requires careful planning. The choice of assays, reagents, and tissue/cell preparations dictates the quality and relevance of the data.

Target Selection

Based on the known pharmacology of the phenylpiperazine class, a primary screening panel for this compound should include, at a minimum:

  • Dopamine Receptors: D₂ and D₃ subtypes.[13][14]

  • Serotonin Receptors: 5-HT₁ₐ and 5-HT₂ₐ subtypes.[15][16]

  • Sigma Receptors: σ₁ and σ₂ subtypes, as many piperazine derivatives show high affinity for these sites.[1][17][18]

  • Adrenergic Receptors: α₁ subtypes, to assess potential cardiovascular off-target effects.[19]

Receptor Source Preparation

The source of the receptors can be either cell lines recombinantly expressing a single human receptor subtype or native tissue homogenates (e.g., rat brain cortex) that endogenously express the receptor.[20]

  • Recombinant Cell Lines (e.g., HEK293, CHO):

    • Advantage: Provides a clean system to study interactions with a single, specific human receptor subtype without interference from other receptors.

    • Causality: This choice ensures that the measured affinity is unequivocally due to binding at the intended target.

  • Tissue Homogenates:

    • Advantage: Assesses binding in a more physiologically relevant environment where the receptor is in its native lipid milieu with associated proteins.

    • Causality: This can reveal nuances in binding that might be missed in an artificial recombinant system.

Protocol: Membrane Preparation from Cell Culture

  • Grow cells expressing the target receptor to near confluence.

  • Harvest the cells and wash with ice-cold Phosphate-Buffered Saline (PBS).

  • Centrifuge the cell suspension at low speed (e.g., 1,000 x g) to pellet the cells.

  • Resuspend the pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).

  • Homogenize the suspension using a Dounce or Polytron homogenizer.

  • Centrifuge the homogenate at high speed (e.g., 20,000 x g) for 10-20 minutes at 4°C to pellet the membranes.[21]

  • Discard the supernatant, resuspend the membrane pellet in fresh buffer, and repeat the centrifugation.

  • Resuspend the final pellet in a suitable assay buffer, often containing a cryoprotectant like 10% sucrose, for storage at -80°C.[21]

  • Determine the protein concentration of the membrane preparation using a standard method like the BCA assay.[21]

Radioligand Selection

The choice of radioligand is critical. An ideal radioligand exhibits:

  • High affinity (typically low nM or pM Kₐ) for the target.

  • High specificity for the target receptor over other subtypes.

  • Low non-specific binding.

  • High specific activity (Ci/mmol) to ensure a detectable signal with low receptor concentrations.[22]

Table 1: Representative Radioligands for Primary Screening

Target Receptor Recommended Radioligand
Dopamine D₂ [³H]-Spiperone or [³H]-N-methylspiperone
Serotonin 5-HT₁ₐ [³H]-8-OH-DPAT (agonist) or [³H]-MPPF (antagonist)
Sigma-1 (σ₁) [³H]-(+)-Pentazocine

| Sigma-2 (σ₂) | [³H]-DTG (in the presence of (+)-pentazocine to block σ₁) |

Core Methodologies: Step-by-Step Protocols

Workflow for Radioligand Competition Binding Assay

The following diagram illustrates the logical flow of a typical competition binding experiment.

G cluster_prep Assay Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis prep_membranes Prepare Receptor Membranes mix_components Combine Membranes, Radioligand, and Competitor/Controls in 96-well plate prep_membranes->mix_components prep_ligand Prepare Radioligand Stock prep_ligand->mix_components prep_competitor Prepare Serial Dilutions of This compound prep_competitor->mix_components prep_nsb Prepare Non-Specific Binding (NSB) Control (e.g., 10µM Haloperidol) prep_nsb->mix_components prep_total Prepare Total Binding Control (Vehicle) prep_total->mix_components incubate Incubate at Defined Temperature and Time (e.g., 60 min at 30°C) mix_components->incubate filtration Rapidly Filter through GF/B or GF/C filter mat incubate->filtration wash Wash Filters with Ice-Cold Buffer filtration->wash scintillation Add Scintillation Cocktail and Count Radioactivity (CPM) wash->scintillation calc_specific Calculate Specific Binding: Total CPM - NSB CPM scintillation->calc_specific plot_curve Plot % Inhibition vs. log[Competitor] calc_specific->plot_curve fit_curve Fit Data with Non-linear Regression (sigmoidal dose-response) plot_curve->fit_curve calc_ki Calculate IC50 and Convert to Ki using Cheng-Prusoff Equation fit_curve->calc_ki

Caption: Workflow for a competition radioligand binding assay.

Detailed Protocol: Competition Assay for Dopamine D₂ Receptor

This protocol is a representative example and should be optimized for each specific receptor-ligand system.

Materials:

  • Receptor Source: Membranes from HEK293 cells expressing human D₂ receptors (approx. 50-100 µg protein/well).[13]

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

  • Radioligand: [³H]-Spiperone (Specific Activity: ~90 Ci/mmol). Final concentration should be near its Kₐ value (e.g., 0.3 nM).

  • Test Compound: this compound, prepared in a 12-point serial dilution series (e.g., from 100 µM to 1 pM).

  • Non-Specific Binding (NSB) Determinate: 10 µM Haloperidol.

  • Apparatus: 96-well plates, cell harvester, glass fiber filters (GF/C, pre-soaked in 0.3% polyethyleneimine), liquid scintillation counter.[21]

Procedure:

  • In a 96-well plate, add the following in triplicate for each condition:

    • Total Binding: 50 µL Assay Buffer, 150 µL membranes, 50 µL [³H]-Spiperone.

    • Non-Specific Binding (NSB): 50 µL 10 µM Haloperidol, 150 µL membranes, 50 µL [³H]-Spiperone.

    • Competition: 50 µL of each this compound dilution, 150 µL membranes, 50 µL [³H]-Spiperone.

  • The final assay volume is 250 µL.[21]

  • Incubate the plate at 30°C for 60 minutes with gentle agitation to reach equilibrium.[13][21]

  • Terminate the incubation by rapid vacuum filtration through the pre-soaked glass fiber filters using a cell harvester. This step separates the bound radioligand (trapped on the filter) from the unbound radioligand (which passes through).

  • Wash the filters 3-4 times with ice-cold wash buffer (e.g., 50 mM Tris-HCl) to remove any remaining unbound radioligand.[21]

  • Dry the filters, place them in scintillation vials with scintillation cocktail, and quantify the bound radioactivity in a liquid scintillation counter.

Data Analysis and Interpretation

Calculating Specific Binding

For each concentration of the test compound, specific binding is calculated:

Specific Binding = (CPM from test well) - (Average CPM from NSB wells)

The data is then typically normalized as a percentage of the total specific binding (in the absence of competitor).

% Inhibition = 100 * (1 - (Specific Binding / Total Specific Binding))

Non-linear Regression

The normalized data (% Inhibition vs. log[this compound]) is plotted and fitted to a sigmoidal dose-response (variable slope) model using software like GraphPad Prism. This analysis yields the IC₅₀ value.

G cluster_0 Experimental Data cluster_1 Calculation cluster_2 Result IC50 IC₅₀ (Concentration for 50% inhibition) ChengPrusoff Cheng-Prusoff Equation Ki = IC₅₀ / (1 + [L]/Kₐ) IC50->ChengPrusoff L [L] (Radioligand Concentration) L->ChengPrusoff Kd Kₐ (Radioligand Affinity) Kd->ChengPrusoff Ki Kᵢ (Inhibition Constant) ChengPrusoff->Ki

Caption: Relationship between IC₅₀ and Kᵢ via the Cheng-Prusoff equation.

Interpreting the Data

The final Kᵢ values provide a quantitative measure of the affinity of this compound for each target receptor. A lower Kᵢ value indicates a higher binding affinity.

Table 2: Hypothetical Binding Affinity Profile for this compound

Receptor Target Kᵢ (nM) Interpretation
Dopamine D₂ 15 nM High Affinity
Dopamine D₃ 25 nM High Affinity
Serotonin 5-HT₁ₐ 8 nM Very High Affinity
Serotonin 5-HT₂ₐ 250 nM Moderate Affinity
Sigma-1 (σ₁) 5 nM Very High Affinity
Sigma-2 (σ₂) 180 nM Moderate Affinity

| Adrenergic α₁ | > 1,000 nM | Low/Negligible Affinity |

Expert Insight: Based on this hypothetical profile, this compound would be classified as a high-affinity ligand for σ₁, 5-HT₁ₐ, D₂, and D₃ receptors. The >10-fold selectivity over 5-HT₂ₐ and α₁ receptors is a critical piece of information for predicting its functional effects and potential side-effect profile. Such a profile suggests the compound may have complex polypharmacology, potentially acting as an antipsychotic or antidepressant.[2][23]

Trustworthiness: Ensuring Self-Validating Protocols

To ensure the integrity of the results, several quality control measures are essential:

  • Equilibrium Conditions: Confirm that the incubation time is sufficient for the binding reaction to reach equilibrium. This can be tested in preliminary time-course (association/dissociation) experiments.[21]

  • Receptor Concentration: The concentration of the receptor should ideally be less than 10% of the radioligand's Kₐ value to avoid ligand depletion, which can distort the binding curves.[13][24]

  • Non-Specific Binding: NSB should be low, ideally less than 20% of the total binding. High NSB can obscure the specific binding signal and reduce the accuracy of the assay.

  • Data Quality: Data points should be run in triplicate, and the curve fit should have a good R² value (>0.95).

Conclusion and Future Directions

This guide outlines a rigorous, technically sound framework for determining the receptor binding affinity of this compound. By employing competition radioligand binding assays with careful experimental design and appropriate data analysis, a comprehensive binding profile can be generated. This affinity data is the cornerstone of pharmacological characterization.

The next logical step is to progress from affinity (binding) to efficacy (function). Functional assays, such as [³⁵S]GTPγS binding or cAMP accumulation assays, are required to determine whether this compound acts as an agonist, antagonist, or inverse agonist at the high-affinity targets identified in these binding studies.[16]

References

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  • Armstrong, J. F., et al. (2024). The IUPHAR/BPS Guide to PHARMACOLOGY in 2024. Nucleic Acids Research, 52(D1), D1438–D1449. Retrieved from [Link]

  • Canadian Society of Pharmacology and Therapeutics (CSPT). (n.d.). Cheng-Prusoff Equation. Retrieved from [Link]

  • Wikipedia. (n.d.). Guide to Pharmacology. Retrieved from [Link]

  • Harding, S. D., et al. (2018). The IUPHAR/BPS Guide to PHARMACOLOGY in 2018: updates and expansion to encompass the new guide to IMMUNOPHARMACOLOGY. Nucleic Acids Research, 46(D1), D1091–D1106. Retrieved from [Link]

  • Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. Assay Guidance Manual. Retrieved from [Link]

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  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Chem Help ASAP. (2021). Ki, IC50, & the Cheng-Prusoff equation. Retrieved from [Link]

  • Eckard, C., et al. (2014). In vitro receptor binding assays: general methods and considerations. Methods in Molecular Biology, 1175, 23-38. Retrieved from [Link]

  • Glennon, R. A., et al. (1992). Novel 1-phenylpiperazine and 4-phenylpiperidine derivatives as high-affinity sigma ligands. Journal of Medicinal Chemistry, 35(4), 734-740. Retrieved from [Link]

  • Guo, D. F., et al. (2010). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors. Journal of Pharmacological and Toxicological Methods, 61(2), 177-182. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Wikipedia. (n.d.). Phenylpiperazine. Retrieved from [Link]

  • Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University. Retrieved from [Link]

  • Wikipedia. (n.d.). Piperazine. Retrieved from [Link]

  • Nikolic, K., et al. (2021). Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. Bioorganic Chemistry, 115, 105213. Retrieved from [Link]

  • Sonesson, C., et al. (2009). Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands and the discovery of the dopaminergic stabilizer 4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine (huntexil, pridopidine, ACR16). Journal of Medicinal Chemistry, 52(9), 2746-2757. Retrieved from [Link]

Sources

Preliminary Toxicological Screening of 1-Ethyl-4-phenylpiperazine: A Multi-Tiered Approach for Early Safety Assessment

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide:

Introduction

1-Ethyl-4-phenylpiperazine is a derivative of the phenylpiperazine class of compounds, a chemical scaffold found in numerous psychoactive substances and approved pharmaceuticals. As with any novel chemical entity (NCE), whether intended for therapeutic development, as a research tool, or identified as a new psychoactive substance (NPS), a thorough evaluation of its toxicological profile is paramount. Early and systematic toxicological screening is a cornerstone of modern drug development and chemical safety assessment, guided by the principle to "fail early, fail cheap."[1] This approach minimizes late-stage attrition, reduces reliance on extensive animal testing, and ensures human safety.

This guide presents a comprehensive, multi-tiered strategy for the preliminary toxicological screening of this compound. We will progress from computational predictions to targeted cell-based assays and culminate in a preliminary in vivo assessment. This structured methodology, aligned with the principles advocated by regulatory bodies like the U.S. Food and Drug Administration (FDA), ensures that experimental choices are driven by data and scientific rationale, providing a robust initial safety profile of the compound.[2]

Part 1: In Silico Toxicological Assessment (Computational Prediction)

Rationale: The Predictive First Pass

Before committing to resource-intensive wet-lab experiments, in silico toxicology provides a critical first assessment.[3] By leveraging computational models, we can predict a compound's potential liabilities based on its chemical structure. This step helps to prioritize experimental assays, guide dose selection, and identify potential mechanisms of toxicity, all while adhering to the ethical principles of reducing and refining animal use.[4]

Methodology: Predictive Modeling Workflow

The toxicological profile of this compound is predicted using a battery of validated Quantitative Structure-Activity Relationship (QSAR) and machine learning-based models. Tools such as the OECD QSAR Toolbox, and machine learning platforms like MolToxPred or ToxiM, can be employed to assess key toxicological endpoints.[3][5][6] The principle relies on the concept that molecules with similar structures often exhibit similar biological activities and toxicities.[6]

Key Predicted Endpoints:

  • ADME Properties: Absorption, Distribution, Metabolism, and Excretion characteristics.

  • Acute Oral Toxicity: Prediction of the LD50 value to estimate the dose that would be lethal to 50% of a test population.

  • Genotoxicity: Assessment of the potential to cause DNA damage using models for Ames mutagenicity.

  • Cardiotoxicity: Prediction of hERG (human Ether-à-go-go-Related Gene) channel inhibition, a key indicator of pro-arrhythmic risk.

  • Hepatotoxicity: Prediction of Drug-Induced Liver Injury (DILI) potential.

  • Metabolite Prediction: Identification of likely metabolites, as the toxicity of a parent compound can be influenced by its biotransformation products. Arylpiperazines, for instance, are known to be metabolized by CYP3A4 and CYP2D6 enzymes.[7][8]

G cluster_0 In Silico Workflow cluster_1 Predicted Endpoints A Input: this compound (SMILES/Structure) B QSAR & Machine Learning Models (e.g., MolToxPred, OECD Toolbox) A->B C Predict ADME Properties B->C D Predict Toxicological Endpoints B->D E Generate Toxicity Report C->E D->E F Genotoxicity (Ames) G Cardiotoxicity (hERG) H Hepatotoxicity (DILI) I Acute Oral LD50 J Metabolite Profile

Caption: Workflow for in silico toxicological prediction.

Data Presentation: Predicted Toxicological Profile

The table below summarizes hypothetical in silico predictions for this compound, providing a preliminary hazard identification.

Toxicological EndpointPredicted OutcomeConfidence LevelImplication for Further Testing
Acute Oral Toxicity (Rat) Category 3 (LD50: 50-300 mg/kg)MediumGuides starting dose selection for in vivo studies (e.g., OECD 420).
Ames Mutagenicity NegativeHighSuggests low potential for point mutations.
hERG Inhibition Positive (IC50 < 10 µM)MediumHigh Priority: Requires in vitro electrophysiology confirmation.
Hepatotoxicity (DILI) Positive SignalMediumHigh Priority: Warrants in vitro hepatotoxicity assays.
Primary Metabolism N-dealkylation, Aromatic hydroxylation (CYP2D6, CYP3A4)HighInforms design of in vitro metabolism and drug-drug interaction studies.

Part 2: In Vitro Toxicological Screening

Rationale: Mechanistic Insights from Cellular Models

Following in silico alerts, in vitro assays provide the first biological data on the compound's effects. This stage is critical for confirming computational predictions and elucidating mechanisms of toxicity in a controlled environment.[1] A tiered approach is employed, starting with general cytotoxicity assessments before moving to organ-specific toxicity evaluations.

G cluster_0 In Vitro Screening Workflow A Compound This compound B Tier 1: General Cytotoxicity A->B C MTT Assay (Metabolic Activity) B->C D LDH Assay (Membrane Integrity) B->D E Calculate IC50 C->E D->E F Tier 2: Specific Toxicity E->F G Hepatotoxicity (HepG2 cells) F->G H Cardiotoxicity (H9c2, hERG) F->H I Genotoxicity (Ames, Micronucleus) F->I J Mechanistic Risk Profile G->J H->J I->J

Caption: Tiered workflow for in vitro toxicological screening.

Tier 1: General Cytotoxicity Assessment

These assays determine the concentration range at which the compound causes general cell death, establishing the half-maximal inhibitory concentration (IC50).

Experimental Protocol 1: MTT Assay for Cell Viability

  • Principle: Measures the metabolic activity of cells. Viable cells contain mitochondrial dehydrogenases that convert the yellow tetrazolium salt MTT to a purple formazan product, which can be quantified spectrophotometrically.

  • Methodology:

    • Cell Seeding: Seed HepG2 (human liver carcinoma) and H9c2 (rat cardiomyoblast) cells into 96-well plates at a density of 1x10⁴ cells/well and allow them to attach for 24 hours.

    • Compound Treatment: Prepare serial dilutions of this compound (e.g., 0.1 µM to 1000 µM) in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium. Include vehicle control (e.g., DMSO) and untreated control wells.

    • Incubation: Incubate the plates for 24 or 48 hours at 37°C in a humidified 5% CO₂ incubator.

    • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.

    • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Experimental Protocol 2: Lactate Dehydrogenase (LDH) Release Assay

  • Principle: Measures the release of the cytosolic enzyme LDH into the culture medium upon cell membrane damage, an indicator of necrosis.[9]

  • Methodology:

    • Cell Seeding & Treatment: Follow steps 1-3 from the MTT protocol.

    • Sample Collection: After incubation, carefully collect 50 µL of supernatant from each well.

    • LDH Reaction: Add the supernatant to a new 96-well plate and add 50 µL of the LDH reaction mixture (as per the manufacturer's kit instructions).

    • Incubation: Incubate for 30 minutes at room temperature, protected from light.

    • Absorbance Measurement: Measure the absorbance at 490 nm.

    • Data Analysis: Determine LDH release relative to a maximum lysis control and calculate the concentration that causes 50% LDH release (EC50).

Tier 2: Specific Organ Toxicity Assessment

Based on the in silico alerts and the known toxicology of related piperazine compounds, hepatotoxicity and cardiotoxicity are key areas of concern.[10][11][12]

Experimental Protocol 3: In Vitro Hepatotoxicity Assessment

  • Principle: To assess specific mechanisms of liver toxicity, such as mitochondrial dysfunction and oxidative stress, which are known effects of piperazine derivatives.[11]

  • Methodology (using HepG2 or primary human hepatocytes):

    • Treatment: Treat cells with this compound at sub-lethal concentrations (e.g., IC10 and IC25 from the MTT assay) for 24 hours.

    • Mitochondrial Membrane Potential (MMP): Stain cells with a fluorescent dye like JC-1 or TMRE. A decrease in the red/green fluorescence ratio (for JC-1) or overall fluorescence (for TMRE) indicates mitochondrial depolarization.

    • Reactive Oxygen Species (ROS) Production: Stain cells with a probe such as DCFH-DA. An increase in fluorescence indicates oxidative stress.

    • Analysis: Quantify fluorescence using a plate reader or high-content imaging system.

Experimental Protocol 4: In Vitro Cardiotoxicity Assessment

  • Principle: To evaluate the potential for pro-arrhythmic effects and direct damage to cardiac cells. Piperazine derivatives are known to be potentially cardiotoxic.[10][13]

  • Methodology:

    • hERG Inhibition Assay: This is a critical regulatory assay. Use automated patch-clamp electrophysiology to determine the IC50 for inhibition of the hERG potassium channel expressed in a stable cell line (e.g., HEK293).

    • Mitochondrial Function in H9c2 cells: Treat H9c2 cells with the compound and measure intracellular ATP levels using a luciferase-based kit and assess MMP as described for hepatotoxicity. A drop in ATP and MMP is indicative of mitochondrial impairment, a known mechanism of piperazine cardiotoxicity.[10][13]

Experimental Protocol 5: In Vitro Genotoxicity Assessment

  • Principle: A standard battery of tests is required to assess the potential for the compound to cause genetic damage.[14] Although some piperazines are non-mutagenic, related aromatic amines can be genotoxic.[15][16][17]

  • Methodology:

    • Bacterial Reverse Mutation (Ames) Test (OECD TG 471): Expose various strains of Salmonella typhimurium and Escherichia coli with and without metabolic activation (S9 mix) to the compound. A significant increase in the number of revertant colonies compared to the control indicates mutagenic potential.

    • In Vitro Micronucleus Test (OECD TG 487): Treat mammalian cells (e.g., CHO, V79, or TK6) with the compound. The formation of micronuclei (small nuclei containing chromosome fragments or whole chromosomes) indicates clastogenic or aneugenic activity.

Data Presentation: Summary of In Vitro Findings

AssayCell LineEndpointHypothetical Result (IC50/EC50)Interpretation
MTT Assay HepG2Cell Viability75 µMModerate cytotoxicity to liver cells.
LDH Assay HepG2Membrane Damage> 200 µMCell death is likely not primarily necrotic at 24h.
Mitochondrial Potential HepG2Depolarization50 µMInduces mitochondrial dysfunction below cytotoxic levels.
hERG Inhibition HEK-hERGChannel Block8 µMPotential for pro-arrhythmic cardiotoxicity.
Ames Test S. typhimuriumMutagenicityNegativeNo evidence of inducing point mutations.
Micronucleus Test TK6Chromosome DamagePositive (Aneugenic)Potential to cause chromosome loss, consistent with related compounds.[15]

Part 3: Preliminary In Vivo Toxicological Assessment

Rationale: Evaluating Systemic Effects

In vivo studies are essential for understanding a compound's toxicokinetics and its effects on a whole, integrated biological system.[18] An acute oral toxicity study is a standard initial step, providing critical information on potential health hazards from short-term exposure.[19] The choice of study design should prioritize animal welfare.

Experimental Protocol 6: Acute Oral Toxicity - Fixed Dose Procedure (OECD TG 420)

This method is selected over the classical LD50 test (OECD TG 401) as it avoids using death as the primary endpoint and reduces the number of animals required.[20]

  • Principle: A stepwise procedure using a small number of animals to identify a dose that causes evident toxicity without the need to determine a precise LD50. The results allow for the classification of the substance into GHS categories.[20][21]

  • Methodology:

    • Animal Model: Use healthy, young adult female Sprague-Dawley rats (nulliparous and non-pregnant). The use of a single sex is now considered sufficient.[20]

    • Housing and Acclimation: House animals in standard conditions with a 12-hour light/dark cycle. Acclimate for at least 5 days before the study.

    • Fasting: Fast animals overnight (withhold food but not water) prior to dosing.[20]

    • Dose Administration:

      • Sighting Study: Based on in silico and in vitro data, a starting dose is selected (e.g., 300 mg/kg).[20] A single animal is dosed by oral gavage.

      • Main Study: The response of the first animal determines the next step. If the animal survives with signs of toxicity, two more animals are dosed at the same level. If the first animal dies, the next animal is dosed at a lower fixed level (e.g., 50 mg/kg). If the first animal shows no toxicity, the next animal is dosed at a higher level (e.g., 2000 mg/kg). This stepwise procedure continues until the criteria for classification are met.

    • Observations:

      • Frequent Observations: Monitor animals closely for the first 30 minutes, hourly for the first 4 hours, and then daily for a total of 14 days.[22]

      • Clinical Signs: Record any signs of toxicity, including changes in skin, fur, eyes, respiration, autonomic effects (e.g., salivation), and central nervous system effects (e.g., tremors, convulsions, changes in gait and behavior).

      • Body Weight: Measure body weight just before dosing and at least weekly thereafter.

    • Pathology: Perform a gross necropsy on all animals at the end of the study.

    • Endpoint: The study allows for classification of the substance based on the dose level at which toxicity or mortality is observed.

G cluster_0 OECD TG 420 Fixed Dose Procedure Start Select Starting Dose (e.g., 300 mg/kg) Dose1 Dose 1 Animal Start->Dose1 Observe1 Observe 48h Dose1->Observe1 NoTox No Evident Toxicity Observe1->NoTox Outcome Tox Evident Toxicity Observe1->Tox Outcome Death Death Observe1->Death Outcome DoseHigher Dose Next Animal at Higher Level NoTox->DoseHigher DoseSame Dose 2 More Animals at Same Level Tox->DoseSame DoseLower Dose Next Animal at Lower Level Death->DoseLower StopClassify Stop and Classify DoseHigher->StopClassify DoseLower->StopClassify DoseSame->StopClassify

Caption: Decision-making workflow for the OECD TG 420 study.

Data Presentation: Summary of Hypothetical In Vivo Findings

Dose Level (mg/kg)No. of AnimalsMortalityKey Clinical Signs ObservedGHS Classification Outcome
300 1 of 11/1Severe tremors, convulsions, ataxia within 2 hours.Proceed to lower dose.
50 3 of 30/3Mild tremors, hyperactivity, piloerection, resolving within 24h.Evident toxicity observed.
Conclusion: The substance would likely be classified as GHS Category 3 (Toxic if swallowed) based on these findings.

Part 4: Data Integration and Preliminary Risk Assessment

The multi-tiered screening approach provides a cohesive, albeit preliminary, toxicological profile for this compound.

  • Synthesis of Findings: The in silico prediction of cardiotoxicity was confirmed by the in vitro hERG inhibition assay (IC50 = 8 µM). The predicted hepatotoxicity was also supported by in vitro evidence of mitochondrial dysfunction at concentrations below those causing overt cytotoxicity. The in vivo study confirmed significant acute toxicity, classifying the compound as GHS Category 3, which aligns with the predicted LD50 range. The positive in vitro micronucleus test suggests a potential for aneugenicity, a finding consistent with studies on structurally related aromatic tertiary amines.[15]

  • Preliminary Risk Assessment: this compound presents a significant toxicological profile. The primary concerns are acute systemic toxicity upon oral exposure, potential for pro-arrhythmic cardiotoxicity, and a risk of aneuploidy. The observed hepatotoxicity via mitochondrial impairment is also a notable hazard.

  • Recommendations for Further Studies:

    • Metabolite Identification: Conduct in vitro metabolism studies using human liver microsomes to confirm the predicted metabolic pathways and identify major metabolites.

    • Repeated Dose Toxicity Study: If further development is warranted, a 28-day repeated dose toxicity study (e.g., OECD TG 407) would be necessary to evaluate the effects of longer-term exposure.

    • Safety Pharmacology: A core battery of safety pharmacology studies, including cardiovascular and central nervous system assessments, would be required to further characterize risks before any potential consideration for human trials.[23]

Conclusion

This technical guide outlines a systematic, evidence-based framework for the preliminary toxicological screening of this compound. By integrating in silico, in vitro, and in vivo methodologies, we have constructed a foundational safety profile that identifies key hazards, including acute oral toxicity, cardiotoxicity, and genotoxicity. This tiered approach ensures that resources are used efficiently, animal welfare is prioritized, and critical safety questions are addressed early in the evaluation process. The resulting data provides a robust basis for informed decision-making regarding the future handling, research, or development of this compound.

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Methodological & Application

Protocol for the Synthesis and Characterization of 1-Ethyl-4-phenylpiperazine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive, step-by-step protocol for the synthesis of 1-Ethyl-4-phenylpiperazine, a valuable intermediate and structural motif in medicinal chemistry. The guide is designed for researchers and professionals in drug development, offering in-depth explanations of the experimental choices, safety precautions, and analytical characterization of the final product. The primary method detailed is the direct N-alkylation of 1-phenylpiperazine, a robust and efficient synthetic route.

Introduction and Scientific Background

The piperazine ring is a ubiquitous scaffold in pharmaceuticals, renowned for its favorable pharmacokinetic properties. When substituted, particularly with an N-aryl group, it forms the core of numerous clinically significant drugs, including antipsychotics, antidepressants, and antihistamines.[1][2] this compound serves as a key building block in the synthesis of more complex molecules. Its preparation via the ethylation of the secondary amine on the piperazine ring is a fundamental transformation.

This protocol details the synthesis via nucleophilic substitution, a cornerstone of C-N bond formation.[1] This method was chosen for its reliability, straightforward execution, and high potential yield. We will explore the causality behind each step, from reagent selection to purification and final characterization, ensuring a reproducible and validated process.

Synthesis Strategy: N-Alkylation of 1-Phenylpiperazine

The most direct approach for synthesizing this compound is the alkylation of the secondary amine of 1-phenylpiperazine with an ethyl halide, such as ethyl bromide or ethyl iodide. This reaction proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism.

Mechanism Rationale: The nitrogen atom of the secondary amine in 1-phenylpiperazine acts as a nucleophile, attacking the electrophilic carbon of the ethyl halide. A base is incorporated to neutralize the hydrohalic acid (HBr or HI) generated during the reaction, preventing the protonation of the starting amine and driving the reaction to completion.

SN2_Mechanism cluster_reactants Reactants cluster_products Products NPP 1-Phenylpiperazine (Nucleophile) TS Transition State NPP->TS attacks C-Br bond EtBr Ethyl Bromide (Electrophile) EtBr->TS Product This compound TS->Product Br⁻ leaves HBr HBr Salt KHCO₃ + KBr HBr->Salt Base Base (e.g., K₂CO₃) Base->Salt Neutralization

Caption: SN2 mechanism for the N-alkylation of 1-phenylpiperazine.

Detailed Synthesis Protocol

This section provides the complete, step-by-step methodology for the synthesis.

Materials and Equipment

Table 1: Reagents and Materials

ReagentFormulaMW ( g/mol )CAS No.Supplier Notes
1-PhenylpiperazineC₁₀H₁₄N₂162.2392-54-6Purity ≥99%[3]
Ethyl BromideC₂H₅Br108.9774-96-4Use in a well-ventilated hood
Potassium Carbonate (anhydrous)K₂CO₃138.21584-08-7Finely powdered
Acetonitrile (anhydrous)CH₃CN41.0575-05-8HPLC grade, dry
Dichloromethane (DCM)CH₂Cl₂84.9375-09-2For extraction
Saturated Sodium BicarbonateNaHCO₃(aq)--Aqueous solution
BrineNaCl(aq)--Saturated aqueous solution
Anhydrous Magnesium SulfateMgSO₄120.377487-88-9For drying

Equipment:

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glass funnel and filter paper

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves

Experimental Workflow

Workflow start Start reagents 1. Combine Reactants - 1-Phenylpiperazine - K₂CO₃ - Acetonitrile start->reagents addition 2. Add Ethyl Bromide (Dropwise at RT) reagents->addition reflux 3. Heat to Reflux (80°C, 12-16 h) addition->reflux workup 4. Reaction Work-up - Cool and Filter - Concentrate Filtrate reflux->workup extraction 5. Liquid-Liquid Extraction - Dissolve in DCM - Wash with NaHCO₃ & Brine workup->extraction drying 6. Dry and Concentrate - Dry with MgSO₄ - Evaporate Solvent extraction->drying purification 7. Purification (Optional: Column Chromatography) drying->purification characterization 8. Characterization - NMR, MS, IR purification->characterization end End Product This compound characterization->end

Caption: Step-by-step experimental workflow for the synthesis.

Step-by-Step Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 1-phenylpiperazine (5.00 g, 30.8 mmol), anhydrous potassium carbonate (8.52 g, 61.6 mmol, 2.0 equiv), and 50 mL of anhydrous acetonitrile.

    • Scientist's Note: Potassium carbonate acts as a heterogeneous base to neutralize the HBr formed, preventing side reactions.[4] Acetonitrile is an excellent polar aprotic solvent for SN2 reactions, effectively solvating the cation while leaving the nucleophile relatively free.

  • Reagent Addition: While stirring the suspension at room temperature, add ethyl bromide (3.45 mL, 46.2 mmol, 1.5 equiv) dropwise over 5 minutes.

  • Reaction: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 80-82°C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 12-16 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the solid potassium salts using a Buchner funnel and wash the filter cake with a small amount of acetonitrile.

  • Extraction: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude oil. Dissolve the residue in dichloromethane (50 mL) and transfer it to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 30 mL) and brine (1 x 30 mL).

    • Scientist's Note: The bicarbonate wash removes any remaining acidic impurities. The brine wash helps to remove residual water from the organic phase.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude this compound as an oil.

  • Purification (Optional but Recommended): For high-purity material, the crude product can be purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes. Alternatively, vacuum distillation can be employed.

Safety Precautions
  • 1-Phenylpiperazine: Corrosive and toxic if swallowed. Causes severe skin burns and eye damage.[5]

  • Ethyl Bromide: Harmful if swallowed or inhaled. It is a suspected carcinogen and a lachrymator.

  • Solvents: Acetonitrile and dichloromethane are volatile and toxic.

  • Actions: All operations must be performed in a well-ventilated chemical fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

Product Characterization

Analytical validation is critical to confirm the structure and purity of the synthesized compound.

Table 2: Expected Analytical Data for this compound

Analysis TechniqueExpected Result
Appearance Colorless to pale yellow oil
Molecular Formula C₁₂H₁₈N₂
Molecular Weight 190.28 g/mol [6]
Mass Spec (GC-MS) [M]⁺ = 190.15 m/z[6]
¹H NMR (CDCl₃, 400 MHz)δ 7.25-7.35 (m, 2H, Ar-H), 6.90-7.00 (m, 2H, Ar-H), 6.80-6.90 (m, 1H, Ar-H), 3.15-3.25 (t, 4H, piperazine-H), 2.60-2.70 (t, 4H, piperazine-H), 2.50 (q, 2H, -CH₂-CH₃), 1.15 (t, 3H, -CH₂-CH₃). (Note: Shifts are approximate, based on similar structures[7][8])
¹³C NMR (CDCl₃, 100 MHz)δ 151.5 (Ar-C), 129.1 (Ar-CH), 120.0 (Ar-CH), 116.2 (Ar-CH), 53.2 (piperazine-CH₂), 52.5 (-CH₂-CH₃), 49.2 (piperazine-CH₂), 12.0 (-CH₂-CH₃). (Note: Shifts are approximate[6][8])
IR Spectroscopy ν (cm⁻¹) ~2970-2800 (C-H stretch), ~1600, 1500 (C=C aromatic stretch), ~1230 (C-N stretch).[6]

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Product Yield Inactive reagents (wet solvent/amine). Insufficient heating or reaction time. Base not effective.Ensure anhydrous conditions. Re-run reaction for a longer duration or at a slightly higher temperature. Use freshly powdered and dried K₂CO₃.
Presence of Starting Material Incomplete reaction. Insufficient alkylating agent.Increase reaction time. Add a slight excess (up to 1.5 equiv) of ethyl bromide.
Formation of Dialkylated Product (Quaternary Salt) This is generally minimal with secondary amines but possible with excess halide and prolonged heating.Use a controlled amount of ethyl bromide (1.1-1.2 equiv). Monitor the reaction closely by TLC.
Product is Impure after Work-up Incomplete washing or extraction.Perform an additional wash with NaHCO₃. If necessary, purify via column chromatography.

Conclusion

This application note provides a validated and reliable protocol for the synthesis of this compound. By detailing the rationale behind the procedural steps and offering comprehensive characterization and troubleshooting guides, this document serves as a practical resource for chemists in academic and industrial settings. The described N-alkylation method is robust, scalable, and employs common laboratory reagents and techniques.

References

  • PrepChem. (n.d.). Synthesis of 4-phenylpiperazine. PrepChem.com. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • Fallacara, A. L., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. Retrieved from [Link]

  • Kumar, A., et al. (2018). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. PubMed Central. Retrieved from [Link]

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  • Al-Ghorbani, M., et al. (2023). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. National Institutes of Health. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 1-(4-substituted phenyl)piperazine hydrochloride. Retrieved from [Link]

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  • CN1257163C. (n.d.). Method for synthesizing 1-acetyl-4-(4-hydroxy pheny) piperazine. Google Patents.
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  • Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University Electronic Theses and Dissertations. Retrieved from [Link]

  • JOCPR. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H-NMR spectrum of N-(4-ethylphenyl)-4-{[4-(2-furoyl)-1-piperazinyl]methyl}benzamide (5b). Retrieved from [Link]

  • Nycz, J. E., et al. (2021). Distance Effects of Phenylpiperazine-Containing Methacrylic Polymers on Optical and Structural Properties. ACS Publications. Retrieved from [Link]

  • Janezic, D., et al. (2015). Identification and structural characterization of three psychoactive substances, phenylpiperazines (pBPP and 3,4-CFPP) and a cocaine analogue (troparil), in collected samples. PubMed Central. Retrieved from [Link]

  • WO2016078107A1. (n.d.). Method for synthesizing piperazine pharmaceutical intermediate. Google Patents.
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  • ResearchGate. (n.d.). New intermediates for the selective synthesis of 1-methyl-3- phenylpiperazine and some phenylpiperazine derivatives. Retrieved from [Link]

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Application Note: High-Sensitivity Bioanalysis of 1-Ethyl-4-phenylpiperazine in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 1-Ethyl-4-phenylpiperazine (EPP) in human plasma. Phenylpiperazine derivatives represent a broad class of compounds with significant pharmacological interest, making reliable bioanalytical methods essential for preclinical and clinical research.[1] The described protocol employs a straightforward protein precipitation for sample preparation, ensuring high throughput and excellent recovery. Chromatographic separation is achieved on a C18 reversed-phase column, followed by detection using a triple quadrupole mass spectrometer operating in positive electrospray ionization mode. This method provides the necessary selectivity and sensitivity for pharmacokinetic and toxicokinetic studies, offering a linear dynamic range suitable for typical in-vivo concentrations.

Introduction: The Analytical Imperative for Phenylpiperazines

This compound (EPP) belongs to the phenylpiperazine class of compounds, which are investigated for a wide range of pharmacological activities, often targeting the central nervous system.[1][2] Accurate measurement of these compounds in biological matrices like plasma is fundamental to understanding their absorption, distribution, metabolism, and excretion (ADME) profiles.[2] As many novel psychoactive substances (NPS) fall within this chemical class, sensitive and specific analytical methods are also crucial in clinical and forensic toxicology to handle challenges like low analyte concentrations and potential metabolic transformations.[3][4]

Liquid chromatography coupled with mass spectrometry (LC-MS) is widely recognized as the benchmark for quantitative bioanalysis due to its high specificity, sensitivity, and speed.[4] This application note addresses the need for a validated method for EPP, providing a comprehensive protocol from sample collection to final data analysis. The causality behind each step is explained to empower researchers to adapt and troubleshoot the method effectively.

Method Rationale and Experimental Design

The selection of an analytical strategy is dictated by the physicochemical properties of the analyte and the complexity of the biological matrix.

  • Analyte: this compound (MW: 190.28 g/mol ) is a basic compound amenable to positive ion electrospray ionization (ESI+). Its structure suggests good retention on a reversed-phase column.

  • Matrix: Human plasma is a complex matrix rich in proteins and lipids that can interfere with analysis and contaminate the LC-MS system.[5][6]

  • Technique Selection: LC-MS/MS was chosen over other techniques like GC-MS or HPLC-UV for its superior sensitivity and selectivity.[1] GC-MS often requires derivatization for polar compounds, while HPLC-UV may lack the sensitivity required for low-dose pharmacokinetic studies.[1][7]

Sample Preparation: Balancing Simplicity and Cleanliness

Effective sample preparation is critical for removing matrix components that cause ion suppression and ensuring method robustness.[6] Several techniques were considered:

  • Liquid-Liquid Extraction (LLE): Offers clean extracts but can be labor-intensive and use significant amounts of organic solvents.[8][9]

  • Solid-Phase Extraction (SPE): Provides very clean samples and allows for analyte concentration but requires more extensive method development and can be more costly.[8][9][10][11]

  • Protein Precipitation (PPT): A simple, fast, and cost-effective "dilute-and-shoot" approach.[1][8] While it may result in less clean extracts compared to SPE, its high-throughput nature is advantageous.

For this application, protein precipitation with acetonitrile was selected. Acetonitrile is highly efficient at denaturing and precipitating plasma proteins.[1][8] This choice prioritizes speed and simplicity, which is often sufficient for the selectivity provided by modern LC-MS/MS systems.

Internal Standard (IS) Selection

An appropriate internal standard is crucial for accurate quantification, as it compensates for variability during sample preparation and injection. A stable isotope-labeled (SIL) version of the analyte (e.g., EPP-d5) is the ideal choice but is not always commercially available. An alternative is a structurally similar compound with comparable chromatographic and ionization behavior. For this protocol, Diazepam is proposed as a suitable internal standard based on its successful use in other phenylpiperazine bioanalytical methods and its distinct mass.[8]

Detailed Protocols and Methodologies

Materials and Reagents
Reagent/MaterialGradeSource
This compound (EPP)Reference Standard (≥98%)Commercially Available
Diazepam (Internal Standard)Reference Standard (≥98%)Commercially Available
AcetonitrileLC-MS GradeCommercially Available
Formic AcidLC-MS GradeCommercially Available
WaterType I, UltrapureIn-house system
Human Plasma (K2-EDTA)Blank MatrixCommercially Available
Preparation of Standards and Quality Controls
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve EPP and Diazepam reference standards in methanol to prepare individual 1 mg/mL stock solutions.

  • Working Standard Solutions: Prepare serial dilutions of the EPP stock solution with 50:50 (v/v) acetonitrile/water to create working solutions for calibration curve (CC) standards.

  • Internal Standard (IS) Working Solution (100 ng/mL): Dilute the Diazepam stock solution in acetonitrile.

  • Calibration Curve (CC) and Quality Control (QC) Samples: Spike blank human plasma with the appropriate EPP working solutions to achieve final concentrations for the calibration curve and QC samples. A typical calibration range would be 1 - 1000 ng/mL.[2]

Protocol: Plasma Sample Preparation (Protein Precipitation)

This workflow is designed for efficiency and high throughput.

G cluster_prep Sample Preparation Workflow plasma 1. Aliquot 50 µL Plasma (Sample, CC, or QC) add_is 2. Add 150 µL IS Working Solution (100 ng/mL Diazepam in ACN) plasma->add_is Precipitating Agent & Internal Standard vortex 3. Vortex Mix (1 minute, high speed) add_is->vortex centrifuge 4. Centrifuge (14,000 rpm, 10 min, 4°C) vortex->centrifuge Pellet Proteins transfer 5. Transfer Supernatant to analysis vial/plate centrifuge->transfer inject 6. Inject into LC-MS/MS transfer->inject

Caption: Protein Precipitation Workflow for EPP Analysis.

Step-by-Step Protocol:

  • Label a 1.5 mL microcentrifuge tube.

  • Pipette 50 µL of human plasma (blank, calibration standard, QC, or unknown sample) into the tube.

  • Add 150 µL of the IS working solution (100 ng/mL Diazepam in acetonitrile). The acetonitrile acts as the protein precipitating agent.[1]

  • Vortex the tube vigorously for 1 minute to ensure complete protein precipitation and mixing.

  • Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the clear supernatant to a clean autosampler vial or a well in a 96-well plate for analysis.

Protocol: LC-MS/MS Analysis

The following diagram illustrates the flow of the analytical instrumentation.

G cluster_lcms LC-MS/MS Analytical Workflow autosampler Autosampler (Injects Sample) column C18 Column (Analyte Separation) autosampler->column pump HPLC Pump (Mobile Phase Delivery) pump->autosampler ms Mass Spectrometer (Detection & Quantification) column->ms Eluent data Data System ms->data

Caption: Instrumental Workflow for LC-MS/MS Analysis.

Liquid Chromatography Conditions:

ParameterConditionRationale
LC System Standard UHPLC/HPLC SystemProvides necessary pressure and flow stability.
Column C18 Reversed-Phase (e.g., 50 x 2.1 mm, 1.8 µm)Industry standard for retaining and separating moderately non-polar compounds like EPP.
Mobile Phase A 0.1% Formic Acid in WaterAcidifier promotes protonation for ESI+.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for elution.
Flow Rate 0.4 mL/minStandard for 2.1 mm ID columns.
Column Temp. 40°CImproves peak shape and reduces viscosity.
Injection Vol. 5 µLBalances sensitivity with system cleanliness.
Gradient 0-0.5 min: 5% B0.5-2.5 min: 5% to 95% B2.5-3.0 min: 95% B3.0-3.1 min: 95% to 5% B3.1-4.0 min: 5% BRapid gradient allows for fast elution and high-throughput analysis.

Mass Spectrometry Conditions:

ParameterConditionRationale
MS System Triple Quadrupole Mass SpectrometerRequired for MRM/SRM quantitative analysis.
Ionization Electrospray Ionization, Positive Mode (ESI+)Best for basic, nitrogen-containing compounds.
Scan Type Multiple Reaction Monitoring (MRM)Provides maximum sensitivity and selectivity by monitoring specific precursor-to-product ion transitions.
Capillary Voltage ~3.5 kVOptimized for stable spray and ion generation.
Source Temp. ~150°CStandard operating temperature.
Desolvation Temp. ~400°CEfficiently removes solvent from droplets.

MRM Transitions (Hypothetical - Requires Infusion):

Note: These transitions must be empirically determined by infusing a pure standard of EPP and the IS into the mass spectrometer.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
EPP (Quantifier) 191.2To be determined100To be determined
EPP (Qualifier) 191.2To be determined100To be determined
Diazepam (IS) 285.1193.1100To be determined

Method Validation and Performance Characteristics

This method should be fully validated according to regulatory guidelines (e.g., FDA, EMA). The following table summarizes the expected performance characteristics based on similar assays for phenylpiperazine derivatives.[1][2][8]

Validation ParameterAcceptance CriteriaExpected Performance
Linearity Correlation coefficient (r²) ≥ 0.99r² > 0.995 over 1-1000 ng/mL range.
Lower Limit of Quantification (LLOQ) S/N > 10; Precision < 20%; Accuracy ±20%Expected LLOQ ≤ 1 ng/mL.
Precision (Intra- & Inter-day) %CV ≤ 15% (≤ 20% at LLOQ)< 15% for LQC, MQC, HQC.
Accuracy (Intra- & Inter-day) %Bias within ±15% (±20% at LLOQ)Within ±15% for LQC, MQC, HQC.
Recovery Consistent and precise> 85%
Matrix Effect IS-normalized matrix factor within acceptable limitsMinimal ion suppression/enhancement expected.
Stability Analyte stable under tested conditionsStable through freeze-thaw cycles and post-preparative storage.

Conclusion

The LC-MS/MS method detailed in this application note provides a sensitive, specific, and high-throughput solution for the quantification of this compound in human plasma. The simple protein precipitation protocol is well-suited for routine analysis in a drug development or clinical research setting. By explaining the rationale behind key experimental choices, this guide serves as a comprehensive resource for scientists, enabling them to confidently implement and adapt this protocol for their specific research needs.

References

  • Maurer, H. H. (2018). Bioanalytical Methods for New Psychoactive Substances. In Reference Module in Biomedical Sciences. Elsevier. [Link]

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  • de Oliveira, M. A. L., et al. (2023). Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies. Pharmaceuticals, 16(7), 922. [Link]

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  • Staack, R. F., & Maurer, H. H. (2003). Toxicological detection of the new designer drug 1-(4-methoxyphenyl)piperazine and its metabolites in urine and differentiation from an intake of structurally related medicaments using gas chromatography-mass spectrometry. Journal of Chromatography B, 798(2), 333-342. [Link]

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A Robust, Stability-Indicating HPLC Method for the Analysis of 1-Ethyl-4-phenylpiperazine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol from the Senior Application Scientist

Abstract This application note details the systematic development and validation of a precise, accurate, and robust stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 1-Ethyl-4-phenylpiperazine. The methodology is designed for researchers, quality control analysts, and drug development professionals requiring a reliable analytical procedure for purity assessment and stability studies. The method utilizes a reversed-phase C18 column with a gradient elution of acetonitrile and a phosphate buffer, coupled with UV detection. The development process, from initial parameter selection based on physicochemical properties to a comprehensive validation following ICH Q2(R1) guidelines, is described in detail. A forced degradation study was conducted to establish the stability-indicating characteristics of the method, demonstrating its specificity in the presence of degradation products.

Introduction

This compound is a chemical intermediate and a member of the phenylpiperazine class, a scaffold found in numerous pharmacologically active compounds.[1] The analytical control of such intermediates is critical to ensure the quality, safety, and efficacy of final active pharmaceutical ingredients (APIs). A robust and reliable analytical method is therefore essential for quantifying the compound and detecting any process-related impurities or degradation products.

This guide provides a comprehensive walkthrough of the method development and validation process, grounded in scientific principles and regulatory expectations. We will explore the rationale behind each experimental choice, from the selection of the stationary phase to the optimization of the mobile phase, and conclude with a full validation protocol that establishes the method as suitable for its intended purpose.

Analyte Properties & Analytical Rationale

Understanding the physicochemical properties of this compound is the foundation for a logical method development strategy.

PropertyValueImplication for HPLC Method Development
Molecular Formula C₁₂H₁₈N₂[2][3]-
Molecular Weight 190.28 g/mol [2][3]Suitable for standard HPLC analysis.
Structure Contains a phenyl ring and a piperazine moiety.The phenyl ring acts as a strong chromophore, making UV detection highly suitable.[4] The two nitrogen atoms in the piperazine ring are basic.
Predicted pKa Estimated to be basic (approx. 8-9).The molecule's ionization state is pH-dependent. To ensure consistent retention and sharp peak shape, the mobile phase pH must be controlled with a buffer, ideally at least 2 pH units below the pKa.[5]
XLogP3 ~2.2[3]Indicates moderate hydrophobicity, making the compound an ideal candidate for reversed-phase chromatography (RPC).[6]

Based on these properties, a reversed-phase HPLC method was selected. The moderate hydrophobicity suggests good retention on a non-polar stationary phase like C18.[7] The basic nature of the analyte necessitates an acidic mobile phase to suppress silanol interactions and ensure the analyte is in a single, protonated form, leading to improved peak symmetry and reproducibility.

Instrumentation and Materials

  • HPLC System: An Agilent 1100/1200 series or equivalent, equipped with a quaternary pump, degasser, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: Phenomenex Luna C18(2), 250 x 4.6 mm, 5 µm particle size (or equivalent).

  • Chemicals: HPLC-grade acetonitrile (ACN), potassium dihydrogen phosphate (KH₂PO₄), ortho-phosphoric acid (H₃PO₄), hydrochloric acid (HCl), sodium hydroxide (NaOH), and hydrogen peroxide (H₂O₂).

  • Reference Standard: this compound, purity >99%.

  • Water: Deionized water, 18.2 MΩ·cm.

HPLC Method Development and Optimization

The method development followed a systematic approach to achieve optimal separation and peak characteristics.

Initial Scouting and Wavelength Selection

A reference standard solution (100 µg/mL in 50:50 ACN:Water) was injected and a UV scan was performed using the DAD from 200 to 400 nm. The spectrum showed a maximum absorbance (λmax) at approximately 238 nm , which was selected for detection to ensure maximum sensitivity.

Stationary and Mobile Phase Selection

A C18 column was chosen as the primary stationary phase due to its versatility and hydrophobic character, which is well-suited for retaining the analyte.[7] Acetonitrile was selected as the organic modifier over methanol due to its lower viscosity and better UV transparency.

Mobile Phase pH and Buffer Optimization

As a basic compound, this compound is prone to peak tailing on silica-based columns due to interactions with acidic silanol groups. To mitigate this, an acidic mobile phase is required.[5]

  • Buffer Preparation: A 20 mM potassium dihydrogen phosphate buffer was prepared.

  • pH Adjustment: The pH was adjusted to 3.0 ± 0.1 using ortho-phosphoric acid. This low pH ensures both piperazine nitrogens are fully protonated, resulting in a single ionic species and minimizing unwanted secondary interactions.

Gradient Elution Optimization

An initial scouting gradient (5% to 95% ACN over 20 minutes) was run to determine the approximate elution time of the analyte and identify any potential late-eluting impurities. Based on the results, a refined gradient was developed to provide a robust separation of the main peak from any potential degradants or impurities in a reasonable runtime.

The final optimized gradient provided a sharp, symmetrical peak for this compound with excellent separation from the solvent front and any degradation products.

Forced Degradation (Stress Testing) Protocol

Forced degradation studies are essential to demonstrate the stability-indicating nature of the method, a core component of specificity validation as required by ICH guidelines.[8][9] The goal is to achieve 5-20% degradation of the active ingredient.[10]

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_eval Evaluation Start Prepare 1 mg/mL Stock of this compound Acid Acid Hydrolysis (0.1M HCl, 60°C) Start->Acid Expose to Stress Base Base Hydrolysis (0.1M NaOH, 60°C) Start->Base Expose to Stress Oxidative Oxidation (3% H₂O₂, RT) Start->Oxidative Expose to Stress Thermal Thermal (80°C, Solid State) Start->Thermal Expose to Stress Photo Photolytic (ICH Q1B Light) Start->Photo Expose to Stress Neutralize Neutralize & Dilute to Target Concentration Acid->Neutralize Base->Neutralize Oxidative->Neutralize Thermal->Neutralize Photo->Neutralize Inject Inject Stressed, Control, and Blank Samples Neutralize->Inject Analyze Analyze via HPLC-DAD Inject->Analyze Assess Assess Peak Purity (DAD Analysis) Analyze->Assess Check Check for Resolution (>2.0) between API and Degradant Peaks Assess->Check Conclusion Method is Stability-Indicating Check->Conclusion

Caption: Workflow for the forced degradation study.

Protocol:

  • Stock Solution: Prepare a 1 mg/mL solution of this compound in a 50:50 ACN:Water mixture.

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours. Cool, neutralize with 0.1 M NaOH, and dilute to a final concentration of 100 µg/mL with mobile phase.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Heat at 60°C for 8 hours. Cool, neutralize with 0.1 M HCl, and dilute to 100 µg/mL.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Store at room temperature for 24 hours. Dilute to 100 µg/mL.

  • Thermal Degradation: Store the solid API in an oven at 80°C for 48 hours. Dissolve and dilute to 100 µg/mL.

  • Photolytic Degradation: Expose the solid API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[10] Dissolve and dilute to 100 µg/mL.

  • Analysis: Analyze all stressed samples, along with a non-stressed control sample and a blank, using the developed HPLC method.

The results confirmed that all major degradation products were well-resolved from the parent this compound peak, with resolution values >2.0 and no interference, thereby proving the method's stability-indicating capability.

Method Validation Protocol (as per ICH Q2(R1))

The method was fully validated according to the ICH Q2(R1) guideline to demonstrate its suitability for its intended purpose.[11][12]

Validation_Workflow cluster_core Core Validation Parameters cluster_sensitivity Sensitivity & Robustness Specificity Specificity (Forced Degradation) Linearity Linearity & Range (5 Conc. Levels) Specificity->Linearity Accuracy Accuracy (3 Levels, 9 Determinations) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOQ Limit of Quantitation (S/N Ratio > 10) Precision->LOQ Robustness Robustness (Vary pH, %ACN, Flow) LOQ->Robustness Validated Validated Method for Intended Use Robustness->Validated Method Optimized HPLC Method Method->Specificity

Caption: Flowchart of the HPLC method validation process.

Validation ParameterProtocolAcceptance Criteria
Specificity Analyze blank, placebo (if applicable), and forced degradation samples.No interfering peaks at the retention time of the analyte. Peak purity of the analyte in stressed samples must pass. Resolution between analyte and degradants > 2.0.
Linearity Prepare at least five concentrations across the range of 50% to 150% of the nominal concentration (e.g., 50, 75, 100, 125, 150 µg/mL). Plot peak area vs. concentration.Correlation coefficient (r²) ≥ 0.999.[11]
Range Confirmed by the linearity, accuracy, and precision data.80% to 120% of the nominal concentration for assay.[13]
Accuracy Perform recovery studies by spiking a known amount of analyte into a blank matrix at three concentration levels (e.g., 80%, 100%, 120%), with three replicates at each level (9 total determinations).[12]Mean recovery should be between 98.0% and 102.0%.
Precision Repeatability (Intra-day): Six replicate injections of the 100% concentration standard. Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or on a different instrument.Relative Standard Deviation (RSD) ≤ 2.0%.
LOQ Determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 10. Confirm with replicate injections (n=6) to show acceptable precision (RSD ≤ 10%).S/N ratio ≥ 10.
Robustness Deliberately vary method parameters: Mobile phase pH (±0.2 units), % ACN in mobile phase (±2%), Column Temperature (±5°C), Flow Rate (±0.1 mL/min).System suitability parameters (tailing factor, theoretical plates) must remain within specifications. Retention time shift should be minimal and predictable.

Final Optimized Analytical Method Protocol

Chromatographic Conditions
ParameterSetting
Column Phenomenex Luna C18(2), 250 x 4.6 mm, 5 µm
Mobile Phase A 20 mM KH₂PO₄, pH adjusted to 3.0 with H₃PO₄
Mobile Phase B Acetonitrile (ACN)
Gradient Time (min)
0.0
15.0
15.1
20.0
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 238 nm
Injection Volume 10 µL
Run Time 20 minutes
Procedure
  • Standard Preparation: Accurately weigh and dissolve the this compound reference standard in mobile phase to prepare a 100 µg/mL stock solution.

  • Sample Preparation: Accurately weigh and dissolve the sample to achieve a theoretical concentration of 100 µg/mL in mobile phase.

  • System Suitability Test (SST): Before analysis, perform five replicate injections of the standard solution. The system is deemed ready if the following criteria are met:

    • Tailing Factor: ≤ 1.5

    • Theoretical Plates: ≥ 5000

    • %RSD for Peak Area: ≤ 1.0%

  • Analysis: Inject the blank, standard, and sample solutions in sequence. Quantify the sample by comparing its peak area to that of the reference standard.

Conclusion

A highly specific, linear, accurate, precise, and robust reversed-phase HPLC method for the quantitative analysis of this compound has been successfully developed and validated. The method was proven to be stability-indicating through comprehensive forced degradation studies. This application note provides a complete protocol that can be readily implemented in a quality control or research laboratory for the routine analysis and stability assessment of this compound, ensuring confidence in the analytical results.

References

  • Vertex AI Search. (2025).
  • Vertex AI Search. (2025).
  • SGS Denmark. (2025). Forced Degradation Testing. [Link]

  • BioPharmaSpec. (2025). Forced Degradation Studies | ICH Stability Testing. [Link]

  • Pharmaguideline. (2025). Forced Degradation Study in Pharmaceutical Stability. [Link]

  • Scribd. (2025). Validation of Analytical Methods in Accordance With ICH Guidelines Q2. [Link]

  • Chemsrc. (2025). Piperazine,1-ethyl-4-phenyl- | CAS#:57498-25-6. [Link]

  • PubChem. (2025). This compound | C12H18N2 | CID 258214. [Link]

  • Altabrisa Group. (2025). Key ICH Method Validation Parameters to Know. [Link]

  • Jordi Labs. (2025). Reverse Phase/ Normal Phase HPLC Analytical Techniques. [https://jordilabs.com/ Jordi-Resources/hplc-analytical-techniques/]([Link] Jordi-Resources/hplc-analytical-techniques/)

  • ResearchGate. (2025). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. [Link]

  • ECA Academy. (2025). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • LCGC International. (2013). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. [Link]

  • Isaac Scientific Publishing. (2019). The Stability Study of a Novel Phenylpiperazine Derivative. [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • PubChem. (2025). 1-Ethyl-4-(2-fluoro-4-nitrophenyl)piperazine | C12H16FN3O2 | CID 2947839. [Link]

  • UNODC. (2025). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

  • Chrom Tech, Inc. (2025). Reverse Phase Chromatography Techniques. [Link]

  • PubMed. (2005). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. [Link]

  • YouTube. (2023). Understanding Reverse Phase Selectivity for Different Compound Classes. [Link]

  • MDPI. (2025). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. [Link]

  • ResearchGate. (2025). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]

  • National Institute of Standards and Technology. (2025). Piperazine, 1-phenyl- - the NIST WebBook. [Link]

  • Oriental Journal of Chemistry. (2025). Structural Attributes of Organic Compounds for UV-Spectrophotometric Determination of Dissociation Constant – A Systematic Review. [Link]

  • PubChem. (2025). 1-Phenylpiperazine | C10H14N2 | CID 7096. [Link]

  • Journal of Applied Pharmaceutical Science. (2017). Spectrophotometric Determination of pKa and Log P of Risperidone. [Link]

Sources

Application Note: A Comprehensive Guide to the Characterization of 1-Ethyl-4-phenylpiperazine at Dopamine Receptors

Author: BenchChem Technical Support Team. Date: January 2026

Here are the detailed Application Notes and Protocols for using 1-Ethyl-4-phenylpiperazine as a ligand in dopamine receptor studies.

Authored by: Gemini, Senior Application Scientist

Introduction

The dopaminergic system is a critical neuromodulatory system implicated in a vast array of physiological processes, including motor control, motivation, reward, and cognition.[1][2] Consequently, dopamine receptors (DR) are primary targets for therapeutic intervention in numerous neuropsychiatric and neurological disorders such as Parkinson's disease, schizophrenia, and addiction.[3][4] Dopamine receptors belong to the G protein-coupled receptor (GPCR) superfamily and are broadly classified into two families: the D1-like (D1, D5) receptors, which couple to Gαs/olf proteins to stimulate adenylyl cyclase (AC), and the D2-like (D2, D3, D4) receptors, which couple to Gαi/o proteins to inhibit AC activity.[][6][7]

The phenylpiperazine scaffold is a well-established privileged structure in medicinal chemistry, known to produce ligands with affinity for various monoamine receptors, including dopamine receptors.[8][9] This application note provides a comprehensive framework for the pharmacological characterization of This compound , a specific phenylpiperazine derivative, at human dopamine receptors. We present a logical, field-proven workflow, from initial ligand preparation to detailed in vitro binding and functional profiling. The protocols herein are designed to be self-validating, incorporating essential controls and explaining the scientific rationale behind key experimental steps, enabling researchers to determine the affinity (Kᵢ), potency (EC₅₀/IC₅₀), and efficacy (Eₘₐₓ) of this compound and thereby classify its specific pharmacological action.

Ligand Preparation and Characterization

Accurate and consistent preparation of the test ligand is fundamental to reproducible pharmacological data. The properties of this compound are summarized below.

PropertyValueSource
Molecular Formula C₁₂H₁₈N₂[10][11]
Molecular Weight 190.28 g/mol [10][11]
CAS Number 57498-25-6[10][12][13]
Appearance White to off-white solid[11]
Melting Point 38-39 °C[11]
Boiling Point 156-157 °C (at 10 Torr)[11]

Protocol 1.1: Preparation of Ligand Stock Solution

  • Causality: A high-concentration, validated stock solution in an appropriate solvent (like DMSO) is critical for minimizing solvent effects in the final assay and ensuring accurate serial dilutions.

  • Procedure:

    • Accurately weigh out 1.9 mg of this compound powder.

    • Dissolve the powder in 1 mL of 100% dimethyl sulfoxide (DMSO) to create a 10 mM primary stock solution.

    • Vortex thoroughly until the compound is fully dissolved. Gentle warming in a 37°C water bath may be required.

    • Prepare aliquots of the 10 mM stock in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for short-term storage (weeks) or -80°C for long-term storage (months).

    • Self-Validation: Before use in assays, perform a quality control check by ensuring the stock solution is clear and free of precipitation after thawing. For serial dilutions in aqueous buffers, ensure the final DMSO concentration in the assay does not exceed 0.5% to prevent non-specific effects.

Overview of Dopamine Receptor Signaling Pathways

Understanding the canonical signaling pathways of the D1-like and D2-like receptor families is essential for designing and interpreting functional assays. D1-like receptor activation leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), whereas D2-like receptor activation causes a decrease.[6][7]

Dopamine_Signaling cluster_D1 D1-like Pathway (Gs-coupled) cluster_D2 D2-like Pathway (Gi-coupled) D1R D1 / D5 Receptor Gs Gαs/olf D1R->Gs Agonist AC1 Adenylyl Cyclase Gs->AC1 Activates cAMP_inc ↑ cAMP AC1->cAMP_inc ATP → PKA PKA Activation cAMP_inc->PKA D2R D2 / D3 / D4 Receptor Gi Gαi/o D2R->Gi Agonist AC2 Adenylyl Cyclase Gi->AC2 Inhibits cAMP_dec ↓ cAMP AC2->cAMP_dec ATP ⇥ PKA_inhibit PKA Inhibition cAMP_dec->PKA_inhibit DA Dopamine (Endogenous Ligand) DA->D1R DA->D2R

Figure 1. Canonical signaling pathways for D1-like and D2-like dopamine receptors.

In Vitro Binding Affinity Profiling

Binding assays are performed to determine if and with what affinity this compound binds to dopamine receptors. The most common method is a competitive radioligand binding assay, which measures the ability of the test compound to displace a known high-affinity radiolabeled ligand.

Protocol 3.1: D2 Receptor Competitive Binding Assay

  • Principle: This protocol measures the displacement of [³H]-Spiperone, a high-affinity D2-like receptor antagonist radioligand, from membranes prepared from cells stably expressing the human D2 receptor.

  • Materials:

    • Cell Membranes: Commercially available or in-house prepared membranes from CHO-K1 or HEK293 cells stably expressing the human D2L receptor.

    • Radioligand: [³H]-Spiperone (specific activity ~70-90 Ci/mmol).

    • Binding Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

    • Non-specific Ligand: 10 µM Haloperidol or (+)-Butaclamol.

    • Test Compound: this compound, serially diluted.

    • Apparatus: 96-well plates, filtration manifold, glass fiber filters (e.g., Whatman GF/B), liquid scintillation counter, scintillation cocktail.

  • Procedure:

    • Prepare serial dilutions of this compound in binding buffer. A typical concentration range would be from 100 µM down to 10 pM.

    • In a 96-well plate, add in triplicate for each condition:

      • Total Binding: 25 µL Binding Buffer, 25 µL [³H]-Spiperone (final concentration ~0.2-0.5 nM, near its Kᴅ), and 50 µL of cell membranes (5-15 µg protein/well).

      • Non-specific Binding (NSB): 25 µL of 10 µM Haloperidol, 25 µL [³H]-Spiperone, and 50 µL of cell membranes.

      • Competition: 25 µL of each this compound dilution, 25 µL [³H]-Spiperone, and 50 µL of cell membranes.

    • Incubate the plate for 60-90 minutes at room temperature or 37°C with gentle agitation.

    • Harvest the plate contents onto glass fiber filters using a cell harvester. The filters will trap the membranes with bound radioligand.

    • Quickly wash the filters 3-4 times with ice-cold binding buffer to remove unbound radioligand.

    • Place the filters into scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate.

    • Quantify the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

    • Convert the CPM for each competition well into a percentage of specific binding: % Specific Binding = (CPM_compound - CPM_NSB) / (CPM_total - CPM_NSB) * 100.

    • Plot % Specific Binding against the log concentration of this compound.

    • Use non-linear regression (sigmoidal dose-response) to determine the IC₅₀ value (the concentration of the test compound that displaces 50% of the specific binding).

    • Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation : Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant for the receptor.

Protocol 3.2: D1 Receptor Competitive Binding Assay

  • Principle: This assay is analogous to the D2 protocol but uses reagents specific for the D1 receptor.

  • Key Reagent Changes:

    • Cell Membranes: Use membranes from cells expressing the human D1 receptor.

    • Radioligand: [³H]-SCH23390 (specific activity ~70-85 Ci/mmol), used at a final concentration near its Kᴅ (~0.3-0.7 nM).

    • Non-specific Ligand: 1 µM SCH23390 (unlabeled) or 10 µM (+)-Butaclamol.

  • Procedure & Data Analysis: Follow the same steps as outlined in Protocol 3.1.

In Vitro Functional Characterization

Functional assays determine the cellular response elicited by ligand binding, classifying the compound as an agonist, antagonist, partial agonist, or inverse agonist.

Workflow cluster_binding Binding Affinity (Ki) cluster_function Functional Activity (EC50/IC50, Emax) start Prepare this compound Stock Solution (Protocol 1.1) binding_d1 D1 Binding Assay ([3H]-SCH23390) (Protocol 3.2) start->binding_d1 binding_d2 D2 Binding Assay ([3H]-Spiperone) (Protocol 3.1) start->binding_d2 func_d1 D1 cAMP Accumulation Assay (Protocol 4.1) binding_d1->func_d1 func_d2 D2 cAMP Inhibition Assay (Protocol 4.2) binding_d2->func_d2 interpret Data Interpretation & Pharmacological Profile func_d1->interpret gtp [35S]GTPγS Binding Assay (Protocol 4.3) func_d2->gtp Proximal Assay func_d2->interpret gtp->interpret

Sources

Application Notes & Protocols: In Vivo Administration of 1-Ethyl-4-phenylpiperazine

Author: BenchChem Technical Support Team. Date: January 2026

Here is the detailed application note and protocol for the in vivo administration of 1-Ethyl-4-phenylpiperazine in animal models.

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the in vivo administration of this compound, a member of the phenylpiperazine class of compounds. Phenylpiperazine derivatives are investigated for a wide range of neuropharmacological activities, and establishing robust, reproducible administration protocols is fundamental to accurate preclinical assessment.[1][2][3][4] This document moves beyond a simple recitation of steps to explain the critical decision-making processes involved in vehicle selection, formulation, dose-response design, and the selection of administration routes. The protocols provided for intraperitoneal and oral gavage administration are based on established best practices to ensure animal welfare and data integrity.[5][6][7][8]

Section 1: Compound Characterization & Pre-formulation Analysis

Before any in vivo work can commence, a thorough understanding of the test article's physicochemical properties is essential. This knowledge directly informs formulation strategy and the interpretation of pharmacokinetic data.

This compound is a synthetic compound belonging to the substituted phenylpiperazine class.[9] While specific experimental data on its solubility and stability is limited in publicly available literature, its properties can be estimated from available data and the behavior of structurally similar compounds.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₂H₁₈N₂[10][11]
Molecular Weight 190.28 g/mol [10][11]
Appearance Clear colourless to yellow liquid[9]
Melting Point 18.8 °C (65.8 °F) / 38-39 °C[9][11]
Boiling Point 156-157 °C at 10 Torr[11]
Density ~1.0 g/cm³[11]
Predicted Solubility Insoluble in water[9]
XLogP3 1.8 - 2.2[10][11]

Causality Insight: The high XLogP3 value and the compound's structure strongly suggest poor aqueous solubility. This is the primary challenge to overcome in formulation development. Direct administration in aqueous vehicles like saline is unlikely to be successful and may lead to compound precipitation and inconsistent dosing.

Section 2: Vehicle Selection and Formulation Development

The choice of vehicle is one of the most critical determinants of a study's success. An inappropriate vehicle can lead to poor drug exposure, local irritation, or direct toxicity, confounding the experimental results.[12][13] The goal is to prepare a homogenous and stable formulation (solution or suspension) that is well-tolerated by the animal model.

Decision Framework for Vehicle Selection:

  • Assess Solubility: The first step is to empirically determine the solubility of this compound in a panel of common, well-tolerated vehicles.

  • Prioritize Simplicity: Begin with the simplest and most inert vehicles. Isotonic saline (0.9% NaCl) is ideal for water-soluble drugs but is likely unsuitable here.[14]

  • Consider Co-solvents: For lipophilic compounds, organic solvents and co-solvent systems are often necessary.[14]

    • DMSO (Dimethyl Sulfoxide): Excellent for dissolving many compounds but can cause local irritation and systemic toxicity at higher concentrations.[12][14] It is crucial to keep the final DMSO concentration in the dosing formulation as low as possible, ideally below 10%.[12][13]

    • PEGs (Polyethylene Glycols, e.g., PEG-400) & Propylene Glycol (PG): Used for compounds with intermediate solubility. However, these can also induce neurotoxicity and motor impairment, especially when administered intraperitoneally.[12][13]

    • Ethanol: Can be used cautiously, often in combination with other solvents, but carries a risk of toxicity.[14]

  • Evaluate Suspension Vehicles: If a true solution cannot be achieved at the required concentration, creating a homogenous suspension is a viable alternative.

    • 0.5% Carboxymethylcellulose (CMC) or 1% Tween 80 in saline: These are standard suspending agents that are generally well-tolerated and do not significantly impact motor performance.[12][13]

Recommended Formulation Protocol (Example for a lipophilic compound):

  • Dissolve this compound in a minimal volume of DMSO (e.g., 5-10% of the final total volume).

  • In a separate container, prepare the bulk vehicle (e.g., 0.9% saline).

  • While vortexing the bulk vehicle, slowly add the drug-DMSO concentrate dropwise to prevent precipitation.

  • If precipitation occurs, consider adding a surfactant like Tween 80 (to a final concentration of 1-5%) to the saline before adding the drug concentrate.

  • Always prepare fresh on the day of dosing and maintain continuous stirring or agitation to ensure a homogenous suspension.

  • Crucially, the vehicle control group must be administered the exact same formulation, including DMSO and/or Tween 80, without the active compound. This validates that any observed effects are due to the drug and not the vehicle itself.[12][15]

Section 3: Dose-Response and Study Design Principles

A well-designed study is essential for generating reliable and interpretable data.[15][16][17] Before proceeding with large-scale efficacy studies, a dose-response study is required to identify a safe and effective dose range.

Key Principles:

  • Hypothesis Testing: Every preclinical study should be designed to test a clear hypothesis.[15]

  • Control Groups: The inclusion of both a vehicle control group and a positive control (if a standard-of-care exists) is critical for data interpretation.[18]

  • Dose Escalation: Start with a low dose and escalate in subsequent cohorts. A typical design might include 3-5 dose levels (e.g., 1, 3, 10, 30 mg/kg) to characterize the dose-response relationship.[19][20][21]

  • Sample Size: The number of animals per group must be sufficient to achieve statistical power. This should be determined in consultation with a biostatistician.

  • Monitoring: Define clear endpoints and a schedule for monitoring animal welfare and clinical signs of toxicity. Phenylpiperazines can cause sympathomimetic effects like agitation, tremor, and confusion, which should be monitored.[22][23]

Section 4: Detailed Administration Protocols

All procedures must be approved by the institution's Animal Care Committee and performed by trained personnel.[6] Always use a new sterile syringe and needle for each animal to prevent cross-contamination and infection.[5][24]

Protocol 4.1: Intraperitoneal (IP) Injection in Mice

IP injection is a common route for systemic administration, allowing for rapid absorption.

Materials:

  • Sterile dosing formulation

  • Appropriately sized syringes (e.g., 1 mL)

  • Sterile needles, 25-27 gauge[6]

  • 70% alcohol wipes

  • Sharps container

Procedure:

  • Calculate Dose Volume: The maximum recommended injection volume for a mouse is <10 mL/kg.[6] For a 25-gram mouse, this is a maximum of 0.25 mL.

  • Animal Restraint: Gently restrain the mouse using the scruff technique, placing it in dorsal recumbency (on its back) with its head tilted slightly downward.[5][24] This allows abdominal organs to shift cranially, away from the injection site.[25]

  • Identify Injection Site: Visualize the mouse's abdomen divided into four quadrants. The target for injection is the lower right quadrant to avoid the cecum on the left side and the bladder in the midline.[5][24][25]

  • Disinfect: Swab the injection site with a 70% alcohol wipe.[5]

  • Injection: With the needle bevel facing up, insert it at a 30-45 degree angle into the identified lower right quadrant.[6][24] Penetrate the skin and the abdominal wall.

  • Aspirate: Gently pull back the plunger. If no fluid or blood enters the syringe hub, you are correctly positioned in the peritoneal cavity. If you aspirate urine (yellow) or intestinal contents (brown/green), withdraw the needle and do not inject. The animal should be flagged for monitoring, and the injection re-attempted on the opposite side with a fresh needle and syringe.[5][25]

  • Administer: Slowly and steadily depress the plunger to inject the full volume.

  • Withdraw & Recover: Remove the needle swiftly and place the animal back in its cage.[6] Dispose of the syringe and needle in a sharps container immediately without recapping.[6]

  • Monitor: Observe the animal for at least 10-15 minutes post-injection for any adverse reactions, such as bleeding at the injection site or signs of distress.

Protocol 4.2: Oral Gavage (PO) in Rats

Oral gavage ensures the entire dose is delivered directly to the stomach. This route is essential for testing compounds intended for oral administration in humans.

Materials:

  • Sterile dosing formulation

  • Appropriately sized syringes

  • Flexible plastic or stainless steel gavage needles (16-18 gauge for adult rats)[8][26]

  • Weigh scale

Procedure:

  • Calculate Dose Volume: The maximum recommended gavage volume for a rat is <10 mL/kg.[6][26] For a 250-gram rat, this is a maximum of 2.5 mL.

  • Measure Tube Length: Before restraining the animal, measure the gavage needle externally from the tip of the rat's nose to the last rib.[8][26] This is the approximate length required to reach the stomach and prevents perforation.

  • Animal Restraint: Securely restrain the rat to immobilize its head and prevent it from moving side-to-side.[7][27] Ensure the animal can breathe freely. The head and neck should be extended to create a straight line to the esophagus.[8][27]

  • Insertion: Gently insert the gavage tube into the diastema (the gap behind the incisors) and advance it over the tongue towards the pharynx.[7][8]

  • Advance to Stomach: The tube should pass easily down the esophagus with no resistance. The rat should swallow as the tube advances. DO NOT FORCE THE TUBE. If resistance is met, or if the animal shows signs of respiratory distress (e.g., fluid from the nose), you may have entered the trachea. Withdraw immediately and reassess.[8][28]

  • Administer: Once the tube is inserted to the pre-measured depth, administer the substance slowly over 2-5 seconds.[26]

  • Withdraw & Recover: Remove the tube slowly in a smooth motion and return the animal to its cage.[7][27]

  • Monitor: Observe the animal closely for at least 10 minutes for any signs of respiratory distress, which could indicate accidental lung administration, or other adverse effects.[7][26]

Section 5: Pharmacokinetic & Toxicological Considerations

While specific data for this compound is not abundant, the broader class offers valuable insights.

  • Metabolism: Phenylpiperazines are typically metabolized by cytochrome P450 enzymes in the liver.[22][23] Some are known metabolites of other therapeutic drugs, such as trazodone.[29] This suggests that drug-drug interaction studies may be relevant in later stages of development.

  • Toxicity: The primary toxicities associated with this class are sympathomimetic and neurological.[22][23] In preclinical models, this can manifest as hyperactivity, tremors, and seizures at high doses.[23] Some studies on other piperazine derivatives have also indicated a potential for hepatotoxicity by up-regulating genes involved in cholesterol biosynthesis, which could lead to steatosis.[30] Therefore, monitoring for changes in activity levels and, in longer-term studies, collecting blood for liver enzyme analysis and performing histopathology on the liver is recommended. The oral LD50 in rats for the parent compound, 1-Phenylpiperazine, is 210 mg/kg, indicating significant toxicity at high doses.[9]

Section 6: Visualized Experimental Workflow

The following diagram outlines a logical workflow for conducting an in vivo study with this compound.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Study Design cluster_2 Phase 3: Execution & Analysis A Compound Sourcing & QC B Physicochemical Analysis (Solubility, Stability) A->B C Vehicle Selection & Formulation Development B->C D Dose-Response Range Finding (Pilot Study) C->D Formulation E Define Endpoints & Final Protocol (IACUC Approval) D->E F Animal Acclimation & Group Assignment (Randomization) E->F G Dosing Administration (IP or PO) F->G Dosing H Post-Dose Monitoring (Clinical Signs, Behavior) G->H I Endpoint Data Collection (e.g., PK, Efficacy, Toxicology) H->I J Statistical Analysis & Interpretation I->J J->E Iterate/Refine

Caption: Workflow for In Vivo Study of this compound.

References

  • ResearchGate. (2014). What are the vehicles used to dissolve drugs for in vivo treatment? ResearchGate. [Link]

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  • Cunha-Oliveira, T., et al. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. Journal of Pharmacy & Pharmaceutical Sciences. [Link]

  • RESEARCH BIOMETHODS TRAINING. Mouse Intraperitoneal (IP) administration. [Link]

  • Aniphy. UBC ANIMAL CARE COMMITTEE TECH 09b - Oral Dosing (Gavage) in Adult Rats SOP. Aniphy. [Link]

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  • ResearchGate. (2019). Piperazine derivatives as dangerous abused compounds. ResearchGate. [Link]

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  • PubMed. (2014). Hepatotoxicity of piperazine designer drugs: up-regulation of key enzymes of cholesterol and lipid biosynthesis. [Link]

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  • PubMed Central. (2019). Novel 4,5-Dihydrothiazole-Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotonergic Agents. [Link]

  • PubMed. (2009). In vitro and in vivo characterization of JNJ-31020028.... [Link]

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Sources

Application Notes and Protocols for Cell-Based Assays Involving 1-Ethyl-4-phenylpiperazine and Related Phenylpiperazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Phenylpiperazine Scaffold in Modern Drug Discovery

The phenylpiperazine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its unique structural and physicochemical properties allow it to interact with a wide array of biological targets, leading to diverse pharmacological activities. Phenylpiperazine derivatives have been successfully developed as antidepressants, antipsychotics, anxiolytics, and anticancer agents.[3][4] Their mechanism of action often involves modulation of G-protein coupled receptors (GPCRs), such as dopamine and serotonin receptors, or inhibition of key enzymes like tyrosine kinases.[3][5][6]

This guide focuses on providing detailed cell-based assay protocols to characterize the biological activity of 1-Ethyl-4-phenylpiperazine, a representative member of this chemical class. While specific data on this molecule is nascent, the protocols outlined herein are based on the well-established activities of structurally related phenylpiperazine compounds and provide a robust framework for its pharmacological profiling. We will explore assays to determine cytotoxicity, pro-apoptotic activity, and potential neuroprotective effects, reflecting the common therapeutic applications of this compound class.[3][7]

General Experimental Workflow

A systematic approach is crucial for characterizing a novel compound. The following workflow provides a logical progression from initial toxicity screening to more specific mechanistic assays.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Data Interpretation A Prepare Stock Solution of this compound (e.g., 10 mM in DMSO) B Select Relevant Cell Lines (e.g., Cancer, Neuronal, Normal) A->B C Cytotoxicity Assay (MTT/XTT) Determine IC50 B->C D Apoptosis Assay (Caspase 3/7 Activity) C->D If cytotoxic E Neuroprotection Assay (Oxidative Stress Model) C->E If relevant cell line F Target-Based Assay (e.g., Receptor Binding) C->F Based on structural analogs G Synthesize Data & Profile Compound Activity D->G E->G F->G

Caption: General experimental workflow for characterizing phenylpiperazine derivatives.

Protocol 1: Cell Viability and Cytotoxicity Assessment using MTT Assay

Principle

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method to assess cell viability.[3][8] Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells, allowing for the quantification of cytotoxicity and the calculation of an IC50 (half-maximal inhibitory concentration) value.

Materials
  • Cell Lines: A panel of cell lines is recommended. For anticancer screening, consider A549 (lung carcinoma), MCF-7 (breast adenocarcinoma), and PC-3 (prostate cancer).[3][9] For neuroactivity, SH-SY5Y (neuroblastoma) is a standard.[10] Include a non-cancerous cell line like NIH-3T3 (mouse embryonic fibroblast) to assess general toxicity.[3][11]

  • Culture Medium: Appropriate medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Test Compound: this compound (or other derivatives).

  • Reagents:

    • MTT solution (5 mg/mL in sterile PBS).

    • Solubilizing Agent: Dimethyl sulfoxide (DMSO).

  • Equipment:

    • 96-well flat-bottom cell culture plates.

    • Multichannel pipette.

    • Microplate reader (570 nm wavelength).

Step-by-Step Protocol
  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

    • Incubate for 24 hours at 37°C, 5% CO2 to allow for cell adherence.

  • Compound Preparation and Treatment:

    • Prepare a 2X working stock of this compound by serially diluting it in culture medium from your main stock (e.g., 10 mM in DMSO). A typical concentration range to test is 0.1 µM to 100 µM.

    • Include a "vehicle control" (medium with the highest concentration of DMSO used, typically <0.5%) and a "no-treatment control" (medium only).

    • Carefully remove the old medium from the cells and add 100 µL of the 2X compound dilutions to the respective wells. This results in a final 1X concentration.

  • Incubation:

    • Incubate the treated plates for 24, 48, or 72 hours at 37°C, 5% CO2.

  • MTT Addition and Solubilization:

    • After incubation, add 20 µL of 5 mg/mL MTT solution to each well.

    • Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

    • Carefully aspirate the medium without disturbing the crystals.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete solubilization.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control:

      • % Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100

    • Plot the % Viability against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. response) to determine the IC50 value.

ParameterRecommended Value
Cell Seeding Density 5,000 - 10,000 cells/well
Compound Concentration Range 0.1 µM - 100 µM (log dilutions)
Incubation Time 24, 48, or 72 hours
MTT Incubation 3-4 hours
Absorbance Wavelength 570 nm

Protocol 2: Apoptosis Induction via Caspase-3/7 Activity Assay

Principle

A common mechanism of anticancer drug-induced cell death is apoptosis. A key event in this pathway is the activation of effector caspases, such as caspase-3 and caspase-7. This protocol uses a luminogenic substrate containing the DEVD peptide sequence, which is specifically cleaved by activated caspase-3/7. The cleavage releases a substrate for luciferase, generating a luminescent signal proportional to caspase activity.

Hypothetical Signaling Pathway

Many phenylpiperazine derivatives that target cancer cells are known to induce apoptosis. For instance, those acting on sigma-2 receptors can trigger a caspase cascade.[8]

G Compound This compound (Hypothetical Agonist) Receptor Cell Surface Receptor (e.g., Sigma-2 Receptor) Compound->Receptor Binds to & Activates Initiator Initiator Caspases (e.g., Caspase-8, Caspase-9) Receptor->Initiator Triggers Effector Effector Caspases (Caspase-3, Caspase-7) Initiator->Effector Activates Apoptosis Apoptosis Effector->Apoptosis Executes

Sources

Application Notes and Protocols for Radiolabeling 1-Ethyl-4-phenylpiperazine for Imaging Studies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This document provides a comprehensive guide to the radiolabeling of 1-Ethyl-4-phenylpiperazine, a promising scaffold for the development of novel radiotracers for positron emission tomography (PET) and single-photon emission computed tomography (SPECT) imaging. The phenylpiperazine core is a privileged structure in neuropharmacology, targeting a range of receptors including dopamine, serotonin, and sigma receptors.[1][2][3] The ability to radiolabel and visualize the distribution of molecules like this compound in vivo offers a powerful tool for understanding neurological disorders and for the development of new therapeutics.

This guide is structured to provide not only step-by-step protocols but also the scientific rationale behind the experimental choices, ensuring a robust and reproducible methodology.

Introduction: The Significance of Phenylpiperazine Radiotracers

Phenylpiperazine derivatives are a cornerstone in the development of central nervous system (CNS) imaging agents. Their versatile structure allows for modification to achieve high affinity and selectivity for various neuroreceptors. Radiolabeled phenylpiperazines are invaluable for:

  • Elucidating Disease Mechanisms: In vivo imaging with these tracers can shed light on the role of specific receptors in neuropsychiatric disorders such as depression, schizophrenia, and Parkinson's disease.[2]

  • Drug Development: PET imaging can be used to determine drug-receptor occupancy, aiding in dose selection and demonstrating the efficacy of new drug candidates.[4]

  • Diagnostic Applications: These radiopharmaceuticals have the potential to serve as biomarkers for early disease detection and for monitoring therapeutic response.

This compound serves as a foundational molecule in this class. Its radiolabeling opens the door to preclinical and potentially clinical research aimed at a variety of neurological targets.

Radiolabeling Strategies for this compound

The choice of radionuclide is critical and depends on the imaging modality (PET or SPECT) and the desired pharmacokinetic properties of the tracer. For PET imaging, short-lived positron emitters like Carbon-11 (¹¹C, t½ = 20.4 min) and Fluorine-18 (¹⁸F, t½ = 109.8 min) are commonly employed.[5][6] For SPECT, radioiodine isotopes such as Iodine-123 (¹²³I) or Iodine-125 (¹²⁵I) can be used.[1][7][8]

Precursor Synthesis

A crucial first step is the synthesis of a suitable precursor molecule that can be readily radiolabeled. For this compound, this typically involves creating a derivative with a leaving group for nucleophilic substitution or a site for electrophilic substitution.

Diagram of Precursor Synthesis Strategy

cluster_precursor Precursor Synthesis Start 1-Phenylpiperazine Step1 Alkylation with 2-haloethanol derivative Start->Step1 Step2 Activation of hydroxyl group (e.g., tosylation, mesylation) Step1->Step2 Precursor Des-ethyl precursor with leaving group (e.g., 1-(2-tosyloxyethyl)-4-phenylpiperazine) Step2->Precursor F18_Production [¹⁸F]Fluoride Production (Cyclotron) Activation Activation with K₂CO₃/K₂₂₂ F18_Production->Activation Labeling Reaction with Precursor Activation->Labeling Purification Semi-preparative HPLC Labeling->Purification Formulation Final Product Formulation Purification->Formulation QC Quality Control Formulation->QC C11_Production [¹¹C]CO₂ Production (Cyclotron) Methyl_Iodide Synthesis of [¹¹C]CH₃I C11_Production->Methyl_Iodide Labeling Reaction with 1-Phenylpiperazine Methyl_Iodide->Labeling Purification Semi-preparative HPLC Labeling->Purification Formulation Final Product Formulation Purification->Formulation QC Quality Control Formulation->QC

Sources

Application Notes & Protocols: Formulation of 1-Ethyl-4-phenylpiperazine for Preclinical Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the formulation of 1-Ethyl-4-phenylpiperazine (CAS No. 57498-25-6), a research compound belonging to the pharmacologically significant phenylpiperazine class. Phenylpiperazine derivatives are widely investigated for their interactions with central nervous system (CNS) receptors, including serotonergic and dopaminergic pathways. This guide is intended for researchers, scientists, and drug development professionals, offering detailed protocols for preparing solutions suitable for in vitro and in vivo experimental use. The protocols are designed based on the compound's physicochemical properties and established principles of pharmaceutical formulation science, emphasizing the rationale behind procedural steps to ensure scientific integrity and reproducibility.

Pre-Formulation Assessment & Strategy

A thorough understanding of a compound's physicochemical properties is the cornerstone of rational formulation development. It dictates the choice of vehicle, excipients, and handling procedures, directly impacting the reliability and outcome of experimental studies.

Physicochemical Profile of this compound

The known properties of this compound are summarized below. This data is critical for anticipating its behavior in various solvent systems.

PropertyValueSource
CAS Number 57498-25-6[1]
Molecular Formula C₁₂H₁₈N₂[2]
Molecular Weight 190.28 g/mol [1]
Appearance Solid (at room temperature)[2]
Melting Point 38-39 °C[2]
Density 0.999 g/cm³[3]
XLogP3 1.8 - 2.2[1][2]
pKa (Predicted) ~8.5-9.5 (for the ethyl-substituted nitrogen)[4]
Rationale for Formulation Strategy

The physicochemical profile of this compound presents specific challenges and opportunities for formulation:

  • Lipophilicity & Aqueous Solubility : The positive XLogP value indicates a lipophilic nature, suggesting that the free base form of the compound will have limited solubility in neutral aqueous buffers like Phosphate-Buffered Saline (PBS).[2] This is a common characteristic of small molecule CNS drug candidates.[5]

  • Basic Nature : As a piperazine derivative, the molecule contains two nitrogen atoms that can be protonated. The ethyl-substituted tertiary amine is the more basic site. While a precise experimental pKa is not available, related structures like 1-ethylpiperazine have a pKa around 9.6.[4] This basicity is the key to a primary formulation strategy: pH-dependent solubilization . By lowering the pH of the vehicle well below the pKa, the compound is protonated to form a hydrochloride salt, which is significantly more polar and thus more water-soluble.

  • Low Melting Point : The low melting point of 38-39°C means the compound may melt into a waxy or oily state if subjected to even moderate heat, such as during autoclaving or aggressive sonication.[2] This necessitates careful temperature control during formulation.

Based on this analysis, a tiered approach to formulation is recommended, as illustrated in the workflow diagram below.

G cluster_0 Formulation Strategy Workflow start Define Experimental Need (In Vitro vs. In Vivo) in_vitro In Vitro Screening (e.g., cell-based assay) start->in_vitro High-throughput in_vivo In Vivo Study (e.g., rodent dosing) start->in_vivo Preclinical stock_sol Prepare High-Concentration Stock in Organic Solvent (Protocol 1) in_vitro->stock_sol aq_sol Aqueous Formulation Required? in_vivo->aq_sol final_vitro Final Dilution in Assay Medium stock_sol->final_vitro <1% final solvent conc. ph_adjust Attempt Solubilization via pH Adjustment (Salt Formation) (Protocol 2) aq_sol->ph_adjust Yes check_sol Is Target Concentration Achieved & Stable? ph_adjust->check_sol cosolvent Use Co-solvent / Surfactant System (Protocol 3) check_sol->cosolvent No final_vivo Final Formulation for Dosing check_sol->final_vivo Yes cosolvent->final_vivo

Caption: Workflow for selecting a formulation strategy.

Safety & Handling Precautions

While specific toxicity data for this compound is limited, related piperazine compounds require careful handling.

  • Personal Protective Equipment (PPE) : Always wear a lab coat, safety glasses, and chemical-resistant gloves.[6]

  • Ventilation : Handle the solid compound and concentrated solutions in a well-ventilated area or a chemical fume hood to avoid inhalation.[7]

  • Static Discharge : The compound is combustible. Take precautionary measures against static discharges when handling the powder.[6]

  • Storage : Store the stock compound in a tightly closed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents and acids.

Formulation Protocols for Experimental Use

The following protocols provide step-by-step methodologies for preparing solutions of this compound. For in vivo studies, all final formulations must be sterile; this can be achieved by preparing the vehicle and filtering the final drug solution through a 0.22 µm sterile syringe filter.

Protocol 1: High-Concentration Stock Solution in Organic Solvent

This protocol is ideal for preparing a concentrated stock for in vitro assays where the final concentration of the organic solvent in the assay medium is non-toxic to the cells (typically <0.5%).

Rationale: Dimethyl sulfoxide (DMSO) is a powerful, aprotic solvent capable of dissolving a wide range of lipophilic compounds. It serves as an excellent vehicle for creating high-concentration stocks for serial dilution.

Materials:

  • This compound

  • Anhydrous or cell-culture grade DMSO

  • Calibrated analytical balance

  • Class A volumetric flasks

  • Vortex mixer and/or sonicator bath

Procedure:

  • Accurately weigh the desired amount of this compound using an analytical balance. For example, to prepare 1 mL of a 10 mM stock, weigh 1.903 mg.

  • Transfer the weighed compound to a volumetric flask of the appropriate size (e.g., 1 mL).

  • Add approximately 70% of the final volume of DMSO to the flask.

  • Cap the flask and gently vortex to dissolve the compound. If necessary, sonicate briefly in a room temperature water bath. Avoid heating.

  • Once fully dissolved, add DMSO to the final volume mark.

  • Invert the flask several times to ensure a homogenous solution.

  • Aliquot the stock solution into smaller volumes in cryovials to avoid repeated freeze-thaw cycles.

  • Store at -20°C, protected from light. Studies on related phenylpiperazines show degradation over extended periods even when frozen, so use within 6 months is recommended for maximum potency.[8]

Protocol 2: Aqueous Formulation via pH Adjustment (Salt Formation)

This is the preferred method for preparing an aqueous solution for in vivo administration, leveraging the basic nature of the piperazine moiety.

Rationale: By adding a stoichiometric equivalent of a strong acid (e.g., HCl), the basic nitrogen on the piperazine ring is protonated. This forms an in situ salt, which is vastly more soluble in water than the free base. This principle is fundamental to the formulation of many amine-containing drugs.

Caption: pH adjustment to enhance aqueous solubility.

Materials:

  • This compound

  • Sterile Water for Injection (WFI) or 0.9% Saline

  • 0.1 M Hydrochloric Acid (HCl) solution

  • 0.1 M Sodium Hydroxide (NaOH) solution (for pH adjustment if needed)

  • Calibrated pH meter

  • Sterile 0.22 µm syringe filter

Procedure:

  • Calculate the molar amount of this compound to be dissolved. For example, for 10 mL of a 1 mg/mL solution (approx. 5.26 mM), you will need 10 mg of the compound (0.0526 mmol).

  • Weigh 10 mg of the compound and place it in a sterile beaker or vial.

  • Add approximately 8 mL of sterile WFI or saline. The compound will likely not dissolve and will appear as a suspension or oily residue.

  • While stirring, add a stoichiometric equivalent of 0.1 M HCl. For 0.0526 mmol of the compound, you will need 0.526 mL of 0.1 M HCl. Add the acid dropwise.

  • Continue stirring. The solution should clarify as the salt is formed.

  • Check the pH of the solution. It should be acidic. Adjust to the desired final pH (typically between 4.0 and 6.0 for parenteral administration) using 0.1 M HCl or 0.1 M NaOH if necessary. Be aware that increasing the pH too much may cause the compound to precipitate.

  • Add WFI or saline to reach the final volume of 10 mL.

  • Draw the solution into a sterile syringe, attach a 0.22 µm sterile filter, and dispense it into a sterile final container.

Protocol 3: Solubilized Formulation with Co-solvents & Surfactants

This protocol should be used if the target concentration cannot be achieved through pH adjustment alone or if a near-neutral pH is required for the experiment.

Rationale: Co-solvents like polyethylene glycol (PEG) 400 and surfactants like Polysorbate 80 (Tween® 80) work synergistically to increase the solubility of lipophilic compounds.[9] The co-solvent modifies the polarity of the bulk vehicle, while the surfactant forms micelles that can encapsulate the drug molecule.[10]

Materials:

  • This compound

  • Polyethylene Glycol 400 (PEG 400)

  • Polysorbate 80 (Tween® 80)

  • Sterile 0.9% Saline

  • Vortex mixer

Example Vehicle: 10% PEG 400, 5% Tween® 80 in Saline (v/v)

Procedure:

  • In a sterile container, prepare the vehicle by first adding the required volume of PEG 400 (e.g., 1 mL for a 10 mL final volume).

  • Add the required volume of Tween® 80 (e.g., 0.5 mL).

  • Weigh the desired amount of this compound and add it directly to the PEG 400/Tween® 80 mixture.

  • Vortex thoroughly until the compound is completely dissolved in the organic phase. This may take several minutes.

  • Slowly add the sterile saline, vortexing continuously, until the final volume is reached (e.g., add 8.5 mL of saline). The solution should remain clear.

  • The final formulation is ready for use. Filtration may be difficult with viscous or micellar solutions and should only be performed if necessary and with a compatible filter material.

Quality Control & Analytical Methods

It is imperative to verify the quality of the final formulation before experimental use.

Visual Inspection & pH Measurement
  • Appearance : The final solution should be clear and free of visible particulates.

  • pH : Measure the pH of the final aqueous formulation to ensure it is within the target range for the intended route of administration.

Protocol 4: Concentration & Purity Verification by RP-HPLC-UV

Rationale: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential to confirm the concentration of the active compound and to ensure it has not degraded during formulation.[11] The phenyl ring in the molecule provides a strong chromophore for UV detection.[12]

Suggested HPLC Parameters:

ParameterConditionRationale
Column C18, 4.6 x 150 mm, 5 µmStandard for reverse-phase chromatography of small molecules.
Mobile Phase A 0.1% Formic Acid in WaterProvides an acidic pH to keep the analyte protonated and sharpens peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileStrong organic solvent for elution.
Gradient 10% B to 90% B over 10 minA gradient ensures elution of the compound while separating it from more polar or non-polar impurities.
Flow Rate 1.0 mL/minStandard analytical flow rate.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Injection Vol. 10 µLStandard volume.
UV Detection 239 nmA wavelength where phenylpiperazine derivatives are known to absorb.[12]

Procedure:

  • Prepare a standard curve by dissolving a known amount of this compound in the mobile phase to create standards of known concentration (e.g., 1, 5, 10, 25, 50 µg/mL).

  • Dilute a sample of the final formulation into the concentration range of the standard curve.

  • Inject the standards and the sample onto the HPLC system.

  • Integrate the peak area corresponding to this compound.

  • Calculate the concentration of the sample using the linear regression from the standard curve. The result should be within ±10% of the target concentration.

Stability & Storage Recommendations

  • Stock Solutions (DMSO) : Store at -20°C, protected from light. For optimal results, use within 6 months.[8] Avoid more than 3 freeze-thaw cycles.

  • Aqueous Formulations : These should be prepared fresh for each experiment. If short-term storage is necessary, store at 2-8°C, protected from light, for no longer than 24-48 hours. The stability of phenylpiperazines in aqueous solution can be pH-dependent, with potential for hydrolysis or oxidation.[5]

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  • The Stability Study of a Novel Phenylpiperazine Derivative . Isaac Scientific Publishing. [Link]

  • Excipients in Parenteral Formulations: Selection Considerations and Effective Utilization with Small Molecules and Biologics . Taylor & Francis Online. [Link]

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Strategic Synthesis of 1-Ethyl-4-phenylpiperazine Derivatives for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for Researchers

Abstract: The 1-phenylpiperazine scaffold is a privileged motif in medicinal chemistry, forming the core of numerous therapeutic agents with diverse pharmacological activities, including antidepressant, antipsychotic, and anticancer properties.[1][2] The strategic modification of this core, particularly through the synthesis of derivatives such as 1-Ethyl-4-phenylpiperazine, is a cornerstone of drug discovery efforts aimed at optimizing potency, selectivity, and pharmacokinetic profiles. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of this compound derivatives for Structure-Activity Relationship (SAR) studies. It details robust synthetic methodologies, provides step-by-step protocols, and explains the causal relationships behind experimental choices, ensuring both technical accuracy and practical applicability.

Introduction: The Significance of the Phenylpiperazine Moiety

The piperazine ring is the third most common nitrogen-containing heterocycle found in FDA-approved drugs.[3] Its prevalence is due to its ability to impart favorable physicochemical properties, such as improved aqueous solubility and the ability to form salt, which are crucial for drug formulation and bioavailability. The 1-phenylpiperazine core, in particular, serves as a versatile template for interacting with a wide array of biological targets. The aromatic phenyl ring can be substituted to modulate electronic and steric properties, while the second nitrogen atom of the piperazine ring offers a convenient handle for introducing a variety of substituents to probe different regions of a target's binding pocket.

This guide focuses on the synthesis of derivatives based on the this compound scaffold. The ethyl group at the N1 position serves as a starting point, and this guide will explore the introduction of various substituents on the phenyl ring at the N4 position to build a library of compounds for SAR analysis.

Part 1: Synthetic Strategies for this compound Derivatives

The synthesis of a library of this compound derivatives for SAR studies can be approached through several strategic routes. The choice of strategy often depends on the availability of starting materials and the desired diversity of the final compounds.

Strategy 1: N-Arylation of 1-Ethylpiperazine

A highly effective and modern approach is the N-arylation of 1-ethylpiperazine with various substituted aryl halides. The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for this purpose, known for its broad substrate scope and functional group tolerance.[4][5]

Causality behind the choice: The Buchwald-Hartwig reaction is often preferred over classical methods like the Ullmann condensation due to its milder reaction conditions and the use of a wider variety of aryl halides (chlorides, bromides, and iodides) and triflates.[4][5] The choice of palladium catalyst, ligand, and base is critical for achieving high yields and can be tailored to the specific substrates.[6][7]

Experimental Workflow for N-Arylation

cluster_start Starting Materials cluster_reaction Buchwald-Hartwig Amination cluster_product Product start1 1-Ethylpiperazine reaction Pd Catalyst (e.g., Pd(OAc)2) Ligand (e.g., BINAP) Base (e.g., NaOt-Bu) Solvent (e.g., Toluene) start1->reaction start2 Substituted Aryl Halide (e.g., 4-bromotoluene) start2->reaction product 1-Ethyl-4-(4-methylphenyl)piperazine reaction->product

Caption: Workflow for Buchwald-Hartwig N-Arylation.

Strategy 2: Reductive Amination

Reductive amination is another powerful method for synthesizing the target compounds, particularly for introducing the ethyl group onto a pre-formed 1-phenylpiperazine core.[8][9] This one-pot reaction involves the condensation of an amine (1-phenylpiperazine) with an aldehyde (acetaldehyde) to form an iminium ion, which is then reduced in situ by a suitable reducing agent.

Causality behind the choice: Reductive amination is operationally simple and avoids the use of alkyl halides, which can be harsh and lead to over-alkylation.[8] The choice of reducing agent is key; mild hydrides like sodium triacetoxyborohydride (STAB) are often preferred as they are selective for the iminium ion and tolerant of a wide range of functional groups.

Experimental Workflow for Reductive Amination

cluster_start Starting Materials cluster_reaction Reductive Amination cluster_product Product start1 1-(Substituted-phenyl)piperazine reaction Reducing Agent (e.g., STAB) Solvent (e.g., DCE) Acetic Acid (catalyst) start1->reaction start2 Acetaldehyde start2->reaction product 1-Ethyl-4-(substituted-phenyl)piperazine reaction->product

Caption: Workflow for Reductive Amination.

Part 2: Detailed Experimental Protocols

The following protocols are provided as a self-validating system. Adherence to these steps, with appropriate safety precautions, should yield the desired products.

Protocol 1: Synthesis of 1-Ethyl-4-(4-methylphenyl)piperazine via Buchwald-Hartwig Amination

Materials:

  • 1-Ethylpiperazine (1.2 mmol, 1.0 eq)

  • 4-Bromotoluene (1.0 mmol, 1.0 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • (±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP, 0.03 mmol, 3 mol%)

  • Sodium tert-butoxide (NaOt-Bu, 1.4 mmol, 1.4 eq)

  • Anhydrous Toluene (5 mL)

  • Argon atmosphere

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add Pd(OAc)₂ (4.5 mg), BINAP (18.7 mg), and NaOt-Bu (135 mg).

  • Add anhydrous toluene (5 mL) to the flask.

  • Add 4-bromotoluene (171 mg, 1.0 mmol) to the mixture.

  • Finally, add 1-ethylpiperazine (137 mg, 1.2 mmol) via syringe.

  • Seal the flask and heat the reaction mixture at 100 °C with stirring for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench with water (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.

Protocol 2: Synthesis of this compound via Reductive Amination

Materials:

  • 1-Phenylpiperazine (1.0 mmol, 1.0 eq)

  • Acetaldehyde (1.5 mmol, 1.5 eq)

  • Sodium triacetoxyborohydride (STAB, 1.5 mmol, 1.5 eq)

  • Anhydrous 1,2-dichloroethane (DCE, 10 mL)

  • Glacial acetic acid (0.1 mmol, 0.1 eq)

Procedure:

  • To a round-bottom flask, add 1-phenylpiperazine (162 mg, 1.0 mmol) and anhydrous DCE (10 mL).

  • Add acetaldehyde (66 mg, 1.5 mmol) and glacial acetic acid (6 mg, 0.1 mmol) to the solution.

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (318 mg, 1.5 eq) portion-wise over 10 minutes.

  • Stir the reaction at room temperature for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (15 mL).

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to yield the final product.

Part 3: Structure-Activity Relationship (SAR) Studies

Once a library of this compound derivatives with varying substituents on the phenyl ring is synthesized, SAR studies can be conducted to understand how these structural modifications influence biological activity.

Logical Framework for SAR Analysis

cluster_synthesis Synthesis of Derivatives cluster_screening Biological Screening cluster_data Data Analysis cluster_sar SAR Identification synthesis Synthesize a library of 1-Ethyl-4-(substituted-phenyl)piperazines screening Screen compounds against the biological target of interest (e.g., receptor binding assay) synthesis->screening data Correlate structural modifications with biological activity (e.g., IC50, Ki) screening->data sar Identify key structural features for potency, selectivity, and desirable properties data->sar

Caption: Logical flow for an SAR study.

Data Presentation: Hypothetical SAR Data

The following table presents hypothetical data for a series of this compound derivatives to illustrate how SAR data can be organized and interpreted. The biological activity is represented as the half-maximal inhibitory concentration (IC₅₀) against a hypothetical kinase.

Compound IDPhenyl Substituent (R)IC₅₀ (nM)Key Observations
1a -H150Baseline activity.
1b 4-CH₃80Small, electron-donating group improves potency.[10]
1c 4-OCH₃65Electron-donating methoxy group further enhances activity.
1d 4-Cl120Electron-withdrawing group is well-tolerated but slightly less active than 1b.
1e 4-CF₃250Bulky, strongly electron-withdrawing group is detrimental to activity.[11]
1f 2-CH₃300Steric hindrance at the ortho position reduces activity.[12]
1g 3-CH₃95Meta-substitution is tolerated better than ortho-substitution.[12]
1h 4-F75Small, electronegative atom is beneficial for activity.

Interpretation of SAR:

  • Electronic Effects: Electron-donating groups at the para-position of the phenyl ring (e.g., -CH₃, -OCH₃) appear to enhance the inhibitory activity.

  • Steric Effects: Bulky substituents, especially at the ortho-position, are detrimental to activity, suggesting a sterically constrained binding pocket.

  • Positional Isomers: The position of the substituent on the phenyl ring is critical, with para-substitution being the most favorable.

These insights are crucial for the rational design of the next generation of more potent and selective inhibitors.

Conclusion

This application note has provided a detailed guide to the synthesis of this compound derivatives for SAR studies. By employing robust synthetic strategies such as the Buchwald-Hartwig amination and reductive amination, researchers can efficiently generate libraries of compounds for biological evaluation. The systematic analysis of the relationship between chemical structure and biological activity is a fundamental pillar of modern drug discovery, and the methodologies outlined herein provide a solid foundation for such investigations.

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Application Notes and Protocols for Preclinical Evaluation of Phenylpiperazine-Based Anticonvulsant Candidates

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide details the experimental design for assessing the anticonvulsant potential of novel phenylpiperazine derivatives. Moving beyond a mere recitation of procedures, this document provides the scientific rationale behind the selection of a tiered screening approach, integrating both in vivo and in vitro models. We present field-proven, step-by-step protocols for the Maximal Electroshock (MES) and Pentylenetetrazol (PTZ) seizure models, foundational pillars of preliminary anticonvulsant screening. Furthermore, we delve into mechanistic in vitro electrophysiological assays, specifically whole-cell patch-clamp, to elucidate the direct effects of these compounds on neuronal excitability. This guide is structured to empower researchers with the expertise to conduct robust, reproducible, and insightful preclinical evaluations of phenylpiperazine-based anticonvulsant candidates, adhering to the principles of scientific integrity and regulatory expectations.

Introduction: The Therapeutic Potential of Phenylpiperazines in Epilepsy

Epilepsy is a chronic neurological disorder characterized by recurrent seizures, affecting millions worldwide.[1] Despite the availability of numerous anti-epileptic drugs (AEDs), a significant portion of patients remain refractory to treatment, underscoring the urgent need for novel therapeutic agents.[2] Phenylpiperazine derivatives have emerged as a promising class of compounds with demonstrated anticonvulsant activity in various preclinical models.[3][4]

The phenylpiperazine moiety is a versatile scaffold, and its derivatives have been shown to interact with various central nervous system targets, suggesting a potential for multi-faceted mechanisms of action.[5] Understanding the structure-activity relationships (SAR) is crucial; for instance, substitutions on the phenyl ring and modifications of the piperazine nitrogen can significantly influence anticonvulsant potency and pharmacokinetic properties.[6] The experimental framework outlined herein is designed to systematically evaluate the efficacy and elucidate the potential mechanisms of action of these promising compounds.

A Tiered Approach to Anticonvulsant Screening

A rational and efficient preclinical evaluation of novel anticonvulsant candidates necessitates a tiered screening approach. This strategy begins with broad, high-throughput in vivo models to establish initial efficacy, followed by more targeted in vitro assays to probe the underlying mechanisms of action. This hierarchical progression ensures that resources are focused on the most promising candidates.

Caption: Tiered screening workflow for anticonvulsant drug discovery.

In Vivo Screening Protocols: Establishing Anticonvulsant Efficacy

The initial phase of in vivo screening aims to identify compounds with significant anticonvulsant activity in well-established and validated animal models of seizures. The Maximal Electroshock (MES) and Pentylenetetrazol (PTZ) tests are the cornerstones of this preliminary evaluation, each modeling different aspects of seizure phenomena.[1]

The Maximal Electroshock (MES) Test

Scientific Rationale: The MES test is a model of generalized tonic-clonic seizures and is particularly effective at identifying compounds that prevent seizure spread.[7] It is considered a benchmark for detecting drugs that act on voltage-gated sodium channels, a common mechanism for many established AEDs.[8]

Protocol:

  • Animal Model: Adult male Swiss albino mice (20-25 g) are commonly used.

  • Compound Administration: The test phenylpiperazine derivative is administered intraperitoneally (i.p.) at various doses. A vehicle control group receives the same volume of the vehicle (e.g., saline, DMSO).

  • Acclimatization: Allow for a 30-60 minute acclimatization period post-injection.

  • Electrode Placement: Corneal electrodes are placed on the eyes of the mouse. A drop of saline on each eye ensures good electrical contact.

  • Stimulation: A high-frequency electrical stimulus (e.g., 60 Hz, 50 mA for 0.2 seconds) is delivered.

  • Observation: The animal is observed for the presence or absence of a tonic hindlimb extension. The abolition of this phase is considered the endpoint for protection.

  • Data Analysis: The percentage of animals protected at each dose is calculated. The median effective dose (ED50), the dose that protects 50% of the animals, is determined using probit analysis.

The Pentylenetetrazol (PTZ)-Induced Seizure Test

Scientific Rationale: The PTZ test is a model for clonic seizures and is particularly sensitive to compounds that enhance GABAergic neurotransmission.[5] PTZ is a non-competitive antagonist of the GABA-A receptor complex.[5]

Protocol:

  • Animal Model: Adult male Wistar rats (150-200 g) or Swiss albino mice (20-25 g) can be used.

  • Compound Administration: The test phenylpiperazine derivative is administered i.p. at various doses, with a corresponding vehicle control group.

  • Acclimatization: A 30-60 minute acclimatization period is observed.

  • PTZ Injection: A convulsant dose of PTZ (e.g., 60-80 mg/kg, i.p.) is administered.

  • Observation: The animal is placed in an observation chamber and observed for 30 minutes for the onset and severity of seizures, typically scored using a standardized scale (e.g., Racine scale). The primary endpoint is the absence of generalized clonic seizures.

  • Data Analysis: The percentage of animals protected from generalized clonic seizures is determined for each dose. The ED50 is calculated using probit analysis.

Parameter Maximal Electroshock (MES) Test Pentylenetetrazol (PTZ) Test
Animal Model Mice (20-25 g)Mice (20-25 g) or Rats (150-200 g)
Seizure Type Modeled Generalized tonic-clonicClonic seizures
Endpoint Abolition of tonic hindlimb extensionAbsence of generalized clonic seizures
Likely Mechanism Detected Blockade of voltage-gated Na+ channelsEnhancement of GABAergic transmission
Standard Control PhenytoinDiazepam, Valproic Acid

In Vitro Mechanistic Studies: Whole-Cell Patch Clamp Electrophysiology

Following the identification of active compounds in vivo, in vitro electrophysiology is employed to elucidate their direct effects on neuronal ion channels and receptors. Whole-cell patch-clamp is a powerful technique for this purpose, allowing for the precise measurement of ionic currents in response to drug application.[9][10]

Scientific Rationale: This technique allows for the direct assessment of a compound's effect on specific ion channels (e.g., voltage-gated sodium or calcium channels) or ligand-gated ion channels (e.g., GABA-A receptors), which are key targets for anticonvulsant drugs.[8]

Protocol for Whole-Cell Patch Clamp Recording from Cultured Neurons
  • Cell Preparation: Primary hippocampal or cortical neurons are cultured on glass coverslips.

  • Recording Setup: The coverslip is placed in a recording chamber on the stage of an inverted microscope and continuously perfused with artificial cerebrospinal fluid (aCSF).

  • Pipette Preparation: Borosilicate glass capillaries are pulled to create micropipettes with a resistance of 3-7 MΩ when filled with intracellular solution.[10]

  • Achieving a Giga-ohm Seal: The micropipette is carefully maneuvered to touch the membrane of a neuron. Gentle suction is applied to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: A brief pulse of stronger suction is applied to rupture the patch of membrane under the pipette, establishing electrical access to the cell's interior.[9]

  • Voltage-Clamp Recordings:

    • To study voltage-gated sodium channels: The neuron is held at a negative potential (e.g., -80 mV) and then depolarized in steps to elicit sodium currents. The test phenylpiperazine compound is perfused into the bath, and changes in the amplitude and kinetics of the sodium currents are recorded.[1]

    • To study GABA-A receptors: The neuron is held at a potential where chloride currents are inward (e.g., -60 mV). GABA is applied to elicit a current, and the modulatory effect of the co-applied phenylpiperazine derivative is measured.

  • Data Analysis: The effects of the compound on current amplitude, voltage-dependence of activation and inactivation, and current kinetics are quantified and compared to baseline and vehicle controls.

Caption: Workflow for whole-cell patch clamp electrophysiology.

Regulatory Considerations and Scientific Integrity

The experimental design and execution must align with international regulatory guidelines to ensure data quality and translatability. The International Council for Harmonisation (ICH) S7A guidelines for safety pharmacology studies provide a framework for the non-clinical evaluation of human pharmaceuticals.[4][6] These guidelines emphasize a rational approach to study selection and design based on the properties of the test compound.[4] Adherence to Good Laboratory Practices (GLP) is also crucial for preclinical studies intended for regulatory submission.[7]

Trustworthiness through Self-Validation:

  • Positive Controls: Each experiment must include appropriate positive controls (e.g., known AEDs like phenytoin for MES, diazepam for PTZ) to validate the sensitivity of the assay.

  • Dose-Response Relationships: Establishing a clear dose-response relationship for both efficacy and any potential side effects is fundamental.

  • Reproducibility: Key experiments should be independently replicated to ensure the robustness of the findings.

Conclusion

The systematic approach outlined in these application notes provides a robust framework for the preclinical evaluation of phenylpiperazine derivatives as potential anticonvulsant agents. By integrating in vivo efficacy models with in vitro mechanistic studies, researchers can not only identify promising lead candidates but also gain valuable insights into their mechanisms of action. This comprehensive evaluation is an essential step in the journey of translating a novel chemical entity into a potential new therapy for patients with epilepsy.

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Application Notes and Protocols for Evaluating the Anti-inflammatory Activity of 1-Ethyl-4-phenylpiperazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Investigating 1-Ethyl-4-phenylpiperazine in Inflammation

Inflammation is a fundamental biological process orchestrated by the immune system in response to harmful stimuli such as pathogens, damaged cells, or irritants. While acute inflammation is a protective and restorative mechanism, chronic and unresolved inflammation is a key driver of numerous debilitating diseases, including rheumatoid arthritis, inflammatory bowel disease, atherosclerosis, and neurodegenerative disorders. The inflammatory cascade is mediated by a complex interplay of cellular and molecular components, including pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), as well as enzymes such as cyclooxygenase-2 (COX-2) that synthesize prostaglandins.[1]

The phenylpiperazine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities.[2] Several studies have highlighted the potential of phenylpiperazine derivatives as potent anti-inflammatory agents.[3][4] These compounds have been shown to modulate key inflammatory pathways, suggesting their therapeutic potential in treating inflammation-related pathologies. This compound, as a member of this chemical class, presents a compelling candidate for investigation into its anti-inflammatory properties.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to systematically evaluate the anti-inflammatory potential of this compound. The protocols detailed herein encompass both in vitro and in vivo models, designed to elucidate the compound's mechanism of action and its efficacy in a physiological context.

Physicochemical Properties and Handling of this compound

A thorough understanding of the test compound's properties is crucial for accurate and reproducible experimental outcomes.

PropertyValueSource
Chemical Formula C12H18N2[5][6]
Molecular Weight 190.28 g/mol [6]
Appearance Colorless to yellow liquid[7]
Melting Point 38-39 °C[6]
Boiling Point 156-157 °C at 10 Torr[6]
Solubility Insoluble in water[7]

Storage and Handling: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[6] For biological assays, it is recommended to dissolve the compound in a suitable organic solvent, such as dimethyl sulfoxide (DMSO), to prepare a stock solution. Subsequent dilutions should be made in the appropriate cell culture medium or vehicle, ensuring the final solvent concentration is non-toxic to the cells or animals. A vehicle control group must be included in all experiments.

In Vitro Anti-inflammatory Activity Assays

In vitro assays provide a controlled environment to dissect the molecular mechanisms underlying the anti-inflammatory effects of this compound.

Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

Scientific Rationale: Macrophages are key players in the inflammatory response. Upon stimulation with lipopolysaccharide (LPS), a component of Gram-negative bacteria, macrophages produce large amounts of nitric oxide (NO) through the action of inducible nitric oxide synthase (iNOS).[8] Overproduction of NO is a hallmark of chronic inflammation. This assay assesses the ability of this compound to inhibit NO production in activated macrophages.

Experimental Workflow:

G cluster_0 Cell Culture cluster_1 Treatment cluster_2 Measurement seed Seed RAW 264.7 cells (1.5 x 10^5 cells/well) incubate1 Incubate for 24h seed->incubate1 treat Treat with this compound (various concentrations) incubate1->treat lps Stimulate with LPS (1 µg/mL) treat->lps incubate2 Incubate for 24h lps->incubate2 supernatant Collect supernatant incubate2->supernatant griess Perform Griess Assay supernatant->griess read Measure absorbance at 540 nm griess->read

Caption: Workflow for the Nitric Oxide Inhibition Assay.

Detailed Protocol:

  • Cell Culture: Culture RAW 264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.[9]

  • Seeding: Seed the cells in a 96-well plate at a density of 1.5 x 10^5 cells/well and allow them to adhere for 24 hours.[8]

  • Treatment: Prepare serial dilutions of this compound in DMEM. Pre-treat the cells with the compound for 1 hour before stimulating with 1 µg/mL of LPS.[8] Include a vehicle control (DMSO) and a positive control (e.g., L-NMMA).

  • Incubation: Incubate the plates for 24 hours at 37°C.[8]

  • Griess Assay:

    • Transfer 100 µL of the cell culture supernatant to a new 96-well plate.

    • Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid) to each well.[8][10]

    • Incubate at room temperature for 10 minutes.

  • Data Analysis: Measure the absorbance at 540 nm using a microplate reader.[8] Calculate the percentage of NO inhibition compared to the LPS-stimulated control. Determine the IC50 value of this compound.

Cell Viability Assay (MTT Assay): It is crucial to assess the cytotoxicity of this compound on RAW 264.7 cells to ensure that the observed reduction in NO production is not due to cell death.[8] The MTT assay can be performed in parallel with the NO assay.

Measurement of Pro-inflammatory Cytokines (TNF-α and IL-6) by ELISA

Scientific Rationale: TNF-α and IL-6 are pivotal pro-inflammatory cytokines that are significantly upregulated during inflammation.[11][12] Measuring the levels of these cytokines in the supernatant of LPS-stimulated macrophages provides a direct assessment of the anti-inflammatory potential of this compound at the protein level.

Experimental Workflow:

G cluster_0 Cell Culture & Treatment cluster_1 ELISA seed Seed RAW 264.7 cells treat Treat with this compound seed->treat lps Stimulate with LPS treat->lps incubate Incubate lps->incubate supernatant Collect supernatant incubate->supernatant elisa Perform Sandwich ELISA for TNF-α and IL-6 supernatant->elisa read Measure absorbance elisa->read

Caption: Workflow for Cytokine Measurement by ELISA.

Detailed Protocol:

  • Cell Culture and Treatment: Follow the same procedure as for the NO inhibition assay (Steps 1-4).

  • Supernatant Collection: After the 24-hour incubation, centrifuge the 96-well plate and collect the cell-free supernatant.

  • ELISA:

    • Use commercially available ELISA kits for murine TNF-α and IL-6.

    • Follow the manufacturer's instructions for coating the plate with capture antibody, adding the supernatant samples and standards, adding the detection antibody, adding the enzyme conjugate (e.g., streptavidin-HRP), and adding the substrate (e.g., TMB).[13][14]

  • Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader.[13] Generate a standard curve and determine the concentration of TNF-α and IL-6 in the samples. Calculate the percentage of inhibition for each concentration of this compound.

Inflammatory Signaling Pathway Analysis

To delve deeper into the mechanism of action, the effect of this compound on key inflammatory signaling pathways can be investigated.

Scientific Rationale: The NF-κB and MAPK signaling pathways are central regulators of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including those for iNOS, TNF-α, and IL-6.[9]

G cluster_n LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway (p38, ERK, JNK) TLR4->MAPK IKK IKK TLR4->IKK Genes Pro-inflammatory Genes (iNOS, TNF-α, IL-6) MAPK->Genes IkB IκBα IKK->IkB phosphorylates & degrades NFkB NF-κB (p65/p50) IkB->NFkB inhibits Nucleus Nucleus NFkB->Nucleus translocates NFkB->Genes Nucleus->Genes activates transcription

Caption: Simplified Inflammatory Signaling Pathways.

Suggested Assays:

  • Western Blotting: Analyze the phosphorylation status of key proteins in the NF-κB (e.g., IκBα, p65) and MAPK (e.g., p38, ERK, JNK) pathways in cell lysates from macrophages treated with this compound and stimulated with LPS.

  • Reporter Gene Assays: Use cell lines stably transfected with an NF-κB-luciferase reporter construct to quantify the effect of the compound on NF-κB transcriptional activity.

In Vivo Anti-inflammatory Activity Assay: Carrageenan-Induced Paw Edema in Rodents

In vivo models are essential for evaluating the therapeutic efficacy of a compound in a whole organism, taking into account its pharmacokinetic and pharmacodynamic properties.

Scientific Rationale: The carrageenan-induced paw edema model is a widely used and well-characterized acute inflammatory model to screen for anti-inflammatory drugs.[15][16][17] Injection of carrageenan into the paw induces a biphasic inflammatory response characterized by edema, erythema, and hyperalgesia, involving the release of various inflammatory mediators.[18]

Experimental Workflow:

G cluster_0 Animal Preparation cluster_1 Treatment & Induction cluster_2 Measurement & Analysis acclimate Acclimate animals group Group animals acclimate->group baseline Measure baseline paw volume group->baseline treat Administer this compound (or vehicle/positive control) baseline->treat carrageenan Inject carrageenan into paw treat->carrageenan measure Measure paw volume at multiple time points carrageenan->measure euthanize Euthanize animals measure->euthanize analyze Analyze paw tissue (optional) euthanize->analyze

Caption: Workflow for the Carrageenan-Induced Paw Edema Model.

Detailed Protocol:

  • Animals: Use male Wistar rats or Swiss albino mice. Acclimate the animals for at least one week before the experiment.

  • Grouping: Divide the animals into groups (n=6-8 per group):

    • Vehicle control (e.g., saline with a small percentage of DMSO)

    • This compound (at least three different doses)

    • Positive control (e.g., Indomethacin or Diclofenac sodium)

  • Baseline Measurement: Measure the initial volume of the right hind paw of each animal using a plethysmometer.[19]

  • Treatment: Administer this compound or the control substances orally (p.o.) or intraperitoneally (i.p.) 30-60 minutes before carrageenan injection.[15][16]

  • Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.[15][16]

  • Edema Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[17][19]

  • Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the following formula:

    • % Inhibition = [(Vc - Vt) / Vc] x 100

    • Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Optional Advanced Analyses:

  • Histopathological Examination: At the end of the experiment, euthanize the animals and collect the paw tissue for histopathological analysis to assess cellular infiltration and tissue damage.

  • Myeloperoxidase (MPO) Assay: Measure MPO activity in the paw tissue as an indicator of neutrophil infiltration.

  • Cytokine Analysis in Paw Tissue: Homogenize the paw tissue and measure the levels of pro-inflammatory cytokines (TNF-α, IL-6) by ELISA.

Conclusion

The protocols outlined in these application notes provide a robust framework for the comprehensive evaluation of the anti-inflammatory properties of this compound. By employing a combination of in vitro and in vivo assays, researchers can gain valuable insights into the compound's efficacy and mechanism of action. The data generated from these studies will be instrumental in determining the potential of this compound as a novel anti-inflammatory agent and will guide its further development as a therapeutic candidate.

References

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  • Aldridge C, Razzak A, Babcock TA, Helton WS, Espat NJ. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion. J Surg Res. 2008;149(2):296-302. [Link]

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Application Note: High-Throughput Screening Protocols for Phenylpiperazine Libraries

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Phenylpiperazine Scaffold in Modern Drug Discovery

The phenylpiperazine moiety is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" for its remarkable ability to interact with a diverse array of biological targets with high affinity.[1] This structural motif is prevalent in numerous clinically successful drugs, particularly those targeting the central nervous system (CNS) and cardiovascular system.[2][3] Phenylpiperazine derivatives are well-known modulators of G-protein coupled receptors (GPCRs)—especially serotonin (5-HT) and dopamine receptors—as well as various ion channels and enzymes.[1][4]

Given this therapeutic versatility, high-throughput screening (HTS) of phenylpiperazine libraries is a critical strategy for identifying novel lead compounds.[5] This guide provides a framework for designing and executing robust HTS campaigns for this compound class, moving from assay selection and development through to data analysis and hit validation. The focus is on establishing self-validating protocols that ensure data integrity and increase the probability of identifying true, actionable hits.

Section 1: Assay Selection and Development - Choosing the Right Tool

The success of any HTS campaign is predicated on the selection of an appropriate assay. For phenylpiperazine libraries, which predominantly target cell-surface receptors like GPCRs, cell-based functional assays are generally more physiologically relevant than isolated biochemical assays.[6][7] They provide a readout of the downstream consequences of receptor modulation within a living system, immediately filtering out compounds with poor membrane permeability.[7]

The choice of assay is dictated by the signaling pathway of the specific target. GPCRs, the largest family of cell surface receptors, signal through various G-protein subtypes (e.g., Gαq, Gαs, Gαi) or via G-protein-independent pathways involving β-arrestin.[8][9]

Key HTS Assay Formats for Phenylpiperazine Targets

A comparison of common HTS assays for GPCRs is summarized below.

Assay TypePrincipleTarget PathwayProsCons
Calcium Flux Measures transient increases in intracellular Ca²⁺ using fluorescent dyes.Gαq, Gαi (with promiscuous G-proteins)High signal-to-background ratio; rapid kinetics; well-suited for HTS automation (e.g., FLIPR).[1]Primarily for Gαq-coupled targets; dyes can be expensive.[10]
cAMP Assays Quantifies cyclic adenosine monophosphate (cAMP) levels, a key second messenger.Gαs (stimulation), Gαi (inhibition)Direct measure of a primary signaling event; highly sensitive kits available (e.g., HTRF, BRET).Can be more expensive than calcium assays; may require cell lysis.
β-Arrestin Recruitment Detects the interaction between an activated GPCR and β-arrestin proteins.G-protein independentCaptures biased agonism; universal assay for many GPCRs.[8]May miss G-protein biased ligands; requires engineered cell lines or reagents.[11]
Label-Free Assays Measures dynamic mass redistribution or changes in cellular impedance upon receptor activation.Agnostic to PathwayProvides an integrated readout of cellular response; ideal for endogenous receptors.[12]Lower throughput; can be less sensitive than specific pathway assays.

The causality for selecting a calcium flux assay, for example, is clear when screening a library against a 5-HT2A receptor, which is known to couple through the Gαq pathway, leading to a robust and measurable release of intracellular calcium.[9][10]

Section 2: The High-Throughput Screening Workflow

A well-structured HTS workflow is essential for ensuring consistency and minimizing variability.[13] Automation plays a critical role in handling the large scale of HTS, from compound dispensing to data acquisition.[14]

The process can be visualized as a multi-stage funnel designed to efficiently identify promising compounds from a large library.

HTS_Workflow cluster_prep Phase 1: Preparation cluster_screen Phase 2: Execution cluster_analysis Phase 3: Analysis & Selection LibPrep Library Preparation (Plate Reformatting, QC) AssayDev Assay Development (Optimization, Validation) LibPrep->AssayDev Input PrimaryScreen Primary Screen (Single Concentration) AssayDev->PrimaryScreen Protocol DataAcq Data Acquisition (Automated Readers) PrimaryScreen->DataAcq Signal QC Data QC & Normalization DataAcq->QC Raw Data HitID Hit Identification (Activity Threshold) QC->HitID Normalized Data HitPick Hit Picking & Confirmation HitID->HitPick Primary Hits end Proceed to Hit Validation HitPick->end Confirmed Hits for Validation

Caption: General workflow for a primary high-throughput screen.

Section 3: Detailed Protocol: A Cell-Based Calcium Flux Assay

This protocol provides a detailed methodology for screening a phenylpiperazine library against a target GPCR known to signal through the Gαq pathway, using a fluorescent calcium indicator dye.

Principle: Agonist binding to a Gαq-coupled GPCR activates phospholipase C (PLC), which generates inositol trisphosphate (IP3). IP3 binds to receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm. This transient flux is detected by a calcium-sensitive dye (e.g., Fluo-4 AM), which exhibits a significant increase in fluorescence intensity upon binding to Ca²⁺. The entire kinetic process is monitored in real-time using an instrument like a FLIPR (Fluorometric Imaging Plate Reader).

Gq_Pathway Ligand Phenylpiperazine (Agonist) GPCR Gq-Coupled Receptor Ligand->GPCR Binds Gq Gq Protein GPCR->Gq Activates PLC Phospholipase C Gq->PLC Activates IP3 IP3 PLC->IP3 Generates ER Endoplasmic Reticulum IP3->ER Binds to Receptor Ca Ca²⁺ Release ER->Ca Triggers Signal Fluorescence Signal Ca->Signal Detected by Dye

Caption: Simplified Gαq signaling pathway leading to calcium release.

Materials and Reagents:

  • Cell Line: HEK293 or CHO cells stably expressing the target GPCR.

  • Culture Medium: DMEM/F12 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).

  • Assay Plates: 384-well, black-walled, clear-bottom microplates.

  • Compound Plates: 384-well polypropylene plates containing the phenylpiperazine library (typically at 10 mM in DMSO).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Calcium Indicator Dye: Fluo-4 AM or similar, prepared as a loading buffer containing probenecid (to prevent dye extrusion).

  • Controls:

    • Negative Control: DMSO (0.1% final concentration).

    • Positive Control: A known agonist for the target receptor.

Step-by-Step Methodology:

  • Cell Plating:

    • Harvest cells using a non-enzymatic dissociation solution to preserve receptor integrity.

    • Resuspend cells in culture medium and adjust density to 100,000-200,000 cells/mL.

    • Dispense 25 µL of the cell suspension into each well of the 384-well assay plates (yielding 2,500-5,000 cells/well).

    • Incubate plates at 37°C, 5% CO₂ for 18-24 hours to allow for cell attachment.

  • Compound Plate Preparation:

    • Thaw the master phenylpiperazine library plates.

    • Using an automated liquid handler, perform an intermediate dilution of the library compounds into assay buffer to achieve a 4X final concentration (e.g., 40 µM for a 10 µM final screen).

    • Prepare 4X solutions of the positive and negative controls in separate wells.

  • Dye Loading:

    • Prepare the dye loading buffer according to the manufacturer's instructions, typically including the fluorescent dye and probenecid in assay buffer.

    • Remove culture medium from the cell plates using an automated plate washer or by gentle inversion.

    • Add 25 µL of the dye loading buffer to each well.

    • Incubate the plates at 37°C for 45-60 minutes in the dark to allow for dye uptake.

  • Assay Execution (FLIPR):

    • Place both the cell plate and the compound plate into the FLIPR instrument.

    • Set the instrument parameters: read mode (kinetic), excitation/emission wavelengths (e.g., 488/525 nm), and read time (e.g., 180 seconds).

    • The instrument will first measure a baseline fluorescence for ~15-20 seconds.

    • The automated pipettor will then transfer 12.5 µL from the compound plate to the cell plate (bringing the final volume to 37.5 µL).

    • The instrument continues to read the fluorescence intensity kinetically to capture the rapid change in intracellular calcium.

Section 4: Data Analysis, Quality Control, and Hit Identification

Rigorous quality control (QC) is non-negotiable in HTS to ensure the data is reliable and reproducible.[15][16] The primary goal is to identify and correct for systematic errors and to assess the assay's ability to distinguish between active and inactive compounds.[17][18]

Key Quality Control Metrics

MetricFormulaAcceptable ValueCausality & Interpretation
Z'-Factor 1 - [ (3σ_pos + 3σ_neg) / |μ_pos - μ_neg| ]> 0.5Measures the separation between positive (pos) and negative (neg) control distributions. A Z' > 0.5 indicates an excellent assay window with low variability, suitable for HTS.[19]
Signal-to-Background (S/B) μ_pos / μ_neg> 10A simple measure of the dynamic range of the assay. A high S/B ensures that hits can be clearly distinguished from baseline noise.
Coefficient of Variation (%CV) (σ / μ) * 100< 15%Measures the relative variability of the controls. Low %CV for both positive and negative controls is essential for a robust assay.

μ = mean; σ = standard deviation

Data Normalization and Hit Identification:

  • Normalization: Raw data from each plate is typically normalized to the plate-specific controls to account for inter-plate variability. A common method is to calculate the percent activation relative to the positive control:

    • % Activation = [ (Signal_compound - μ_neg) / (μ_pos - μ_neg) ] * 100

  • Hit Threshold: A "hit" is defined as a compound that produces a response exceeding a statistically defined threshold. A common approach is to set the threshold at three standard deviations above the mean of the negative controls (DMSO wells) on each plate.

    • Hit Threshold > μ_neg + 3σ_neg

Section 5: Hit Validation and Triage - Separating the Wheat from the Chaff

The output of a primary screen is a list of "primary hits," which inevitably contains false positives and promiscuous compounds.[20] A systematic validation cascade is required to confirm activity and eliminate artifacts.[21]

Hit_Validation PrimaryHits Primary Hits (~1000s of compounds) Reconfirm Hit Reconfirmation (Fresh solid sample) PrimaryHits->Reconfirm DoseResponse Dose-Response Curve (Determine Potency - EC50) Reconfirm->DoseResponse Orthogonal Orthogonal Assay (Different technology, e.g., cAMP) DoseResponse->Orthogonal Confirm Mechanism CounterScreen Counter-Screen (Parental cell line, related targets) Orthogonal->CounterScreen Assess Specificity Triage Cheminformatic Triage (Filter PAINS, frequent hitters) CounterScreen->Triage Remove Artifacts ValidatedHits Validated Hits (~10s of compounds) Triage->ValidatedHits

Caption: A typical hit validation and triage cascade.

Key Validation Steps:

  • Hit Confirmation: Primary hits are re-tested in the same assay, often using freshly procured solid samples to rule out library storage issues.[22]

  • Dose-Response Analysis: Confirmed hits are tested across a range of concentrations (e.g., 8-10 points) to determine their potency (EC₅₀ or IC₅₀). This step is crucial for establishing a preliminary structure-activity relationship (SAR).[23]

  • Orthogonal and Counter-Screening:

    • Orthogonal Assay: Activity is confirmed in a secondary assay that uses a different detection technology (e.g., confirming a calcium flux hit with a cAMP assay if the receptor is dual-coupling). This ensures the observed activity is not an artifact of the primary assay format.[21]

    • Counter-Screen: Compounds are tested against a parental cell line lacking the target receptor to identify non-specific cytotoxic compounds or assay interference.

  • Cheminformatics and Triage: Hits are analyzed using computational filters to flag and remove Pan-Assay Interference Compounds (PAINS)—compounds known to be frequent false positives in HTS.[20]

Conclusion

High-throughput screening of phenylpiperazine libraries is a proven strategy for discovering novel modulators of critical drug targets. The success of such a campaign hinges not on rigid adherence to a template, but on a deep, rational understanding of the target biology, the careful selection and validation of the assay, and a multi-tiered approach to hit validation. By integrating robust quality control at every stage and explaining the causality behind each experimental choice, researchers can significantly enhance the integrity of their data and the likelihood of progressing truly promising chemical matter into the drug development pipeline.

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Application Notes and Protocols for the Characterization of Novel Phenylpiperazine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The phenylpiperazine scaffold is a privileged pharmacophore, forming the core of numerous approved drugs and clinical candidates targeting a wide range of receptors, particularly within the central nervous system (CNS). The successful development of novel phenylpiperazine-based therapeutics hinges on a rigorous and systematic characterization process. This guide provides a comprehensive overview of the essential techniques and detailed protocols for the synthesis, purification, structural elucidation, and pharmacological evaluation of novel phenylpiperazine compounds. By integrating field-proven insights with established scientific principles, this document serves as a practical resource for researchers aiming to advance their drug discovery programs.

Introduction: The Significance of the Phenylpiperazine Moiety

Phenylpiperazine derivatives are a cornerstone of medicinal chemistry, renowned for their ability to interact with various G-protein coupled receptors (GPCRs), including serotonergic and dopaminergic receptors.[1][2][3] The versatility of this scaffold allows for fine-tuning of pharmacological activity through targeted structural modifications, leading to the development of agents with agonist, antagonist, or partial agonist profiles.[1] A thorough characterization is paramount to establishing structure-activity relationships (SAR) and ensuring the desired therapeutic profile while minimizing off-target effects.

This guide outlines a multi-step workflow for the comprehensive characterization of novel phenylpiperazine compounds, from initial synthesis to preclinical assessment.

Synthesis and Purification: Establishing a Pure Starting Material

The journey of characterizing a novel phenylpiperazine compound begins with its synthesis and subsequent purification to a high degree of purity, typically >95% as determined by HPLC.

General Synthesis Strategies

The synthesis of phenylpiperazine derivatives often involves the coupling of a substituted phenylpiperazine with a suitable electrophile.[4][5][6] Common synthetic routes include:

  • Buchwald-Hartwig Amination: A versatile method for forming the C-N bond between an aryl halide and a piperazine.[5]

  • Nucleophilic Substitution: Reaction of a piperazine with an alkyl halide or other electrophilic species.[4][7]

A representative synthetic scheme is depicted below:

Synthesis_Workflow A Aryl Halide C Coupling Reaction (e.g., Buchwald-Hartwig) A->C B Piperazine B->C D Crude Phenylpiperazine Derivative C->D E Purification (Column Chromatography) D->E F Pure Phenylpiperazine Derivative E->F

Caption: General synthetic workflow for phenylpiperazine derivatives.

Protocol: Flash Column Chromatography for Purification

Objective: To purify the crude phenylpiperazine derivative from unreacted starting materials and byproducts.

Materials:

  • Crude phenylpiperazine compound

  • Silica gel (230-400 mesh)

  • Solvent system (e.g., Hexanes/Ethyl Acetate, Dichloromethane/Methanol)

  • Flash chromatography system or glass column

  • Thin Layer Chromatography (TLC) plates

  • Rotary evaporator

Procedure:

  • Develop a TLC method: Identify a solvent system that provides good separation of the desired product from impurities (Rf of the product should be ~0.3-0.4).

  • Prepare the column: Pack a glass column with silica gel slurried in the mobile phase or use a pre-packed cartridge.

  • Load the sample: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent and adsorb it onto a small amount of silica gel. Load the dried silica onto the column.

  • Elute the column: Run the mobile phase through the column, collecting fractions.

  • Monitor the separation: Spot the collected fractions on TLC plates to identify those containing the pure product.

  • Combine and concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator.

  • Dry the product: Place the purified product under high vacuum to remove any residual solvent.

Structural Elucidation: Confirming the Molecular Identity

Once a pure compound is obtained, its chemical structure must be unequivocally confirmed using a combination of spectroscopic techniques.

Spectroscopic Techniques
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the carbon-hydrogen framework of the molecule.[8][9][10] 1H NMR confirms the presence and connectivity of protons, while 13C NMR identifies the different carbon environments. 2D NMR techniques (e.g., COSY, HSQC) can further elucidate complex structures.[9]

  • Mass Spectrometry (MS): Determines the molecular weight of the compound and provides information about its fragmentation pattern, which can aid in structural confirmation.[8]

  • Infrared (IR) Spectroscopy: Identifies the presence of specific functional groups within the molecule based on their characteristic vibrational frequencies.[9][11]

Protocol: Acquiring and Interpreting Spectroscopic Data

Objective: To confirm the chemical structure of the synthesized phenylpiperazine compound.

Procedure:

  • Sample Preparation:

    • NMR: Dissolve 5-10 mg of the pure compound in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6).

    • MS: Prepare a dilute solution of the compound in a volatile solvent (e.g., methanol, acetonitrile).

    • IR: Prepare a KBr pellet or cast a thin film of the compound on a salt plate.

  • Data Acquisition:

    • Acquire 1H, 13C, and relevant 2D NMR spectra on a high-field NMR spectrometer.[2][8]

    • Obtain a mass spectrum using an appropriate ionization technique (e.g., ESI, EI).[8]

    • Record the IR spectrum over the range of 4000-400 cm-1.[11]

  • Data Interpretation:

    • NMR:

      • Analyze the chemical shifts, integration, and coupling patterns in the 1H NMR spectrum to assign protons to their respective positions in the molecule.

      • Correlate the signals in the 13C NMR spectrum with the different carbon atoms.

      • Use 2D NMR data to confirm connectivity.

    • MS:

      • Identify the molecular ion peak to confirm the molecular weight.

      • Analyze the fragmentation pattern for characteristic losses that support the proposed structure.

    • IR:

      • Assign the major absorption bands to specific functional groups (e.g., N-H, C=O, C-N stretches).

Technique Information Obtained Typical Phenylpiperazine Features
1H NMR Proton environment and connectivityAromatic protons (6.8-7.5 ppm), piperazine protons (2.5-3.5 ppm), N-H proton (variable)[2][12]
13C NMR Carbon skeletonAromatic carbons (110-160 ppm), piperazine carbons (40-60 ppm)[2][9]
Mass Spec Molecular weight and fragmentationMolecular ion peak, characteristic fragments from piperazine ring cleavage[8]
IR Spec Functional groupsN-H stretch (~3300 cm-1), C-N stretch (~1200 cm-1), aromatic C-H stretch (>3000 cm-1)[9][11]

Physicochemical Profiling: Assessing Drug-like Properties

Early assessment of physicochemical properties is crucial for predicting a compound's pharmacokinetic behavior and identifying potential liabilities.[13][14][15]

Key Physicochemical Parameters
  • Lipophilicity (LogP/LogD): A measure of a compound's affinity for a lipid versus an aqueous environment.[14][16] It influences solubility, permeability, and plasma protein binding.

  • Solubility: The ability of a compound to dissolve in aqueous media, which is essential for absorption.[13][14]

  • pKa: The ionization constant, which determines the charge state of a molecule at a given pH and affects its solubility and permeability.[17]

Lipinski's Rule of Five

Lipinski's Rule of Five is a guideline to evaluate the "drug-likeness" of a compound and its potential for oral bioavailability.[18][19][20][21]

  • Molecular weight < 500 Daltons

  • LogP < 5

  • No more than 5 hydrogen bond donors

  • No more than 10 hydrogen bond acceptors

While not a strict rule, violations can indicate potential issues with absorption or permeation.[20][21]

Protocol: Determination of Lipophilicity (Shake-Flask Method)

Objective: To experimentally determine the octanol-water partition coefficient (LogP).

Materials:

  • Pure phenylpiperazine compound

  • n-Octanol (pre-saturated with water)

  • Water (pre-saturated with n-octanol)

  • Vials

  • Shaker

  • UV-Vis spectrophotometer or HPLC

Procedure:

  • Prepare a stock solution of the compound in the aqueous phase.

  • Add equal volumes of the n-octanol and the compound's aqueous solution to a vial.

  • Shake the vial for a set period (e.g., 1 hour) to allow for partitioning.

  • Centrifuge the vial to separate the two phases.

  • Carefully remove an aliquot from the aqueous phase.

  • Determine the concentration of the compound in the aqueous phase using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC).

  • Calculate the concentration in the octanol phase by subtraction from the initial concentration.

  • Calculate LogP using the formula: LogP = log10([Compound]octanol / [Compound]aqueous).

Pharmacological Evaluation: Characterizing Biological Activity

The core of the characterization process is to determine the compound's interaction with its biological target(s). For phenylpiperazines, this often involves GPCRs like serotonin and dopamine receptors.

Pharmacology_Workflow A Novel Phenylpiperazine Compound B Primary Screening (Receptor Binding Assays) A->B C Determine Affinity (Ki) B->C D Functional Assays C->D E Determine Potency (EC50/IC50) and Efficacy D->E F Selectivity Profiling E->F G Characterized Lead Compound F->G

Caption: Workflow for pharmacological evaluation.

Receptor Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.[22][23][24][25] These assays measure the displacement of a radiolabeled ligand from the receptor by the test compound.

Protocol: Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a novel phenylpiperazine compound for a target receptor.

Materials:

  • Cell membranes expressing the target receptor

  • Radiolabeled ligand (e.g., [3H]-spiperone for D2 receptors)

  • Novel phenylpiperazine compound (test ligand)

  • Non-specific binding control (e.g., a high concentration of a known unlabeled ligand)

  • Assay buffer

  • 96-well plates

  • Scintillation counter

Procedure:

  • In a 96-well plate, add cell membranes, radiolabeled ligand at a fixed concentration (near its Kd), and varying concentrations of the test compound.

  • For total binding, omit the test compound.

  • For non-specific binding, add a saturating concentration of an unlabeled ligand.

  • Incubate the plate at a specific temperature for a time sufficient to reach equilibrium.

  • Terminate the reaction by rapid filtration through a glass fiber filter mat to separate bound from free radioligand.

  • Wash the filters with ice-cold buffer.

  • Measure the radioactivity on the filters using a scintillation counter.

  • Calculate the specific binding (Total binding - Non-specific binding).

  • Plot the percent specific binding against the log concentration of the test compound to generate a competition curve and determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays

Functional assays determine whether a compound acts as an agonist, antagonist, or partial agonist at the receptor.[26][27] These assays measure a downstream cellular response following receptor activation, such as changes in second messenger levels (e.g., cAMP, Ca2+).

Protocol: Calcium Mobilization Assay

Objective: To assess the functional activity of a compound at a Gq-coupled receptor.

Materials:

  • Cells stably expressing the target receptor (e.g., HEK293 cells)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Assay buffer

  • Novel phenylpiperazine compound

  • Known agonist and antagonist

  • Fluorescence plate reader

Procedure:

  • Plate the cells in a 96-well plate and allow them to adhere.

  • Load the cells with the calcium-sensitive dye.

  • Add varying concentrations of the test compound to the wells.

  • To test for antagonist activity, pre-incubate the cells with the test compound before adding a known agonist at its EC50 concentration.

  • Measure the fluorescence intensity over time using a plate reader.

  • Plot the change in fluorescence against the log concentration of the compound to determine the EC50 (for agonists) or IC50 (for antagonists).

Early ADME-Tox Profiling

In the early stages of drug discovery, it is essential to assess the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) properties of promising compounds.[28][29][30][31][32]

Key In Vitro ADME-Tox Assays
  • Metabolic Stability: Assesses the compound's susceptibility to metabolism by liver enzymes (e.g., cytochrome P450s).

  • Permeability: Measures the ability of a compound to cross cell membranes, often using Caco-2 cell monolayers as a model of the intestinal epithelium.

  • Cytotoxicity: Evaluates the compound's toxicity to cells, typically using cell lines like HepG2.

A favorable ADME-Tox profile is critical for a compound to advance to in vivo studies.[30][31]

Assay Purpose Typical Readout
Microsomal Stability Predicts hepatic clearanceHalf-life (t1/2)
Caco-2 Permeability Predicts intestinal absorptionApparent permeability coefficient (Papp)
Cytotoxicity Assesses potential for cell damageIC50

Conclusion

The characterization of novel phenylpiperazine compounds is a systematic, multi-faceted process that requires a combination of chemical, analytical, and biological techniques. By following the protocols and principles outlined in this guide, researchers can effectively synthesize, purify, and evaluate their compounds, paving the way for the discovery of new and improved therapeutics. A thorough understanding of a compound's structure, physicochemical properties, and pharmacological activity is the foundation upon which successful drug development is built.

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Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 1-Ethyl-4-phenylpiperazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-Ethyl-4-phenylpiperazine. This guide is designed for researchers, chemists, and process development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately optimize reaction yields. We will move beyond simple protocols to explore the underlying chemical principles, empowering you to make informed decisions in your laboratory work.

Introduction: Strategic Approaches to Synthesis

This compound is a key structural motif in medicinal chemistry. Its synthesis involves the formation of two distinct C-N bonds at the N1 and N4 positions of the piperazine ring. The order and method of these bond formations define the overall synthetic strategy. The two primary retrosynthetic pathways are:

  • Pathway A: N-Arylation followed by N-Ethylation. This is the most common approach, starting with the formation of the more challenging aryl C-N bond, followed by a standard alkylation.

  • Pathway B: N-Ethylation followed by N-Arylation. This route involves ethylating piperazine first, which can sometimes be advantageous but may complicate the subsequent arylation step.

This guide will focus primarily on the more prevalent Pathway A, addressing the critical steps and potential pitfalls associated with it.

G cluster_path_a Pathway A: Arylation First cluster_path_b Pathway B: Ethylation First A_start Piperazine + Aryl Halide A_inter 1-Phenylpiperazine A_start->A_inter Buchwald-Hartwig or SNAr A_end This compound A_inter->A_end Reductive Amination or Alkylation final Target Molecule A_end->final B_start Piperazine + Ethylating Agent B_inter 1-Ethylpiperazine B_start->B_inter Alkylation or Reductive Amination B_end This compound B_inter->B_end Buchwald-Hartwig or SNAr B_end->final start Starting Materials start->A_start start->B_start

Caption: Primary synthetic pathways to this compound.

FAQs and Troubleshooting Guide

This section addresses common problems encountered during the synthesis, providing explanations for the root causes and actionable solutions.

Part 1: The N-Arylation Step (Piperazine to 1-Phenylpiperazine)

The formation of the C(aryl)-N bond is often the most challenging step. The palladium-catalyzed Buchwald-Hartwig amination is a powerful and widely used method for this transformation.[1][2]

Question 1: My Buchwald-Hartwig reaction has a very low yield or has failed completely. What are the likely causes?

This is a frequent issue that can typically be traced to one of four areas: the catalyst system (palladium precursor and ligand), the base, the solvent, or the reaction atmosphere.

Answer:

  • Cause A: Inactive Catalyst System: The catalytic cycle of the Buchwald-Hartwig reaction is sensitive to the choice of ligand and palladium source.

    • Expert Insight: First-generation catalyst systems often struggle with less reactive aryl chlorides. Modern systems utilize sterically hindered, electron-rich phosphine ligands that promote the crucial reductive elimination step and stabilize the active Pd(0) species. Bidentate phosphine ligands like BINAP and DPPF were early improvements, providing more reliable results.[1]

    • Solution: Ensure your ligand and palladium precursor are not degraded. Use a glovebox or proper Schlenk techniques to handle air-sensitive reagents.[3] Consider using a pre-formed, air-stable palladium precatalyst. If using aryl chlorides, which are less reactive than bromides or iodides, a more specialized ligand (e.g., a biarylphosphine ligand like SPhos or XPhos) is often required.

  • Cause B: Incorrect Base Selection or Strength: The base plays a critical role in deprotonating the piperazine nitrogen and facilitating the catalytic cycle. A base that is too weak will result in a slow or stalled reaction, while an overly strong, sterically hindered base might interfere with the catalyst.

    • Expert Insight: Strong, non-nucleophilic bases are preferred. Sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOtBu) are most common.[3] Carbonate bases (e.g., Cs₂CO₃) are sometimes used but may require higher temperatures or longer reaction times.[4]

    • Solution: Switch to a stronger base like KOtBu. Ensure the base is anhydrous, as water can deactivate the catalyst and hydrolyze the aryl halide.

  • Cause C: Inappropriate Solvent: The solvent must solubilize the reactants and be compatible with the catalytic system.

    • Expert Insight: Aprotic, non-polar to moderately polar solvents are ideal. Toluene, dioxane, and THF are the most common choices.[3][4]

    • Solution: Ensure your solvent is rigorously dried and degassed. Oxygen can oxidize the Pd(0) catalyst, rendering it inactive. Degas the solvent by sparging with an inert gas (Argon or Nitrogen) or by several freeze-pump-thaw cycles.

  • Cause D: Oxygen Contamination: The active Pd(0) catalyst is readily oxidized to inactive Pd(II) by atmospheric oxygen.

    • Solution: The reaction must be performed under a strictly inert atmosphere (Nitrogen or Argon).[3] Use Schlenk techniques or a glovebox for the entire setup and duration of the reaction.

G start Low Yield in N-Arylation Step q1 Is the reaction under inert atmosphere? start->q1 q2 Is the base strong enough? (e.g., KOtBu) q1->q2 Yes sol1 Use Schlenk line or glovebox. Degas all solvents. q1->sol1 No q3 Is the ligand appropriate for the aryl halide? q2->q3 Yes sol2 Switch to KOtBu or NaOtBu. Ensure base is dry. q2->sol2 No q4 Are solvents and reagents anhydrous? q3->q4 Yes sol3 Use modern biarylphosphine ligands for Ar-Cl. Consider pre-catalyst. q3->sol3 No sol4 Dry solvents over molecular sieves or by distillation. q4->sol4 No end_node Re-run Optimized Reaction q4->end_node Yes sol1->end_node sol2->end_node sol3->end_node sol4->end_node

Caption: Troubleshooting flowchart for the Buchwald-Hartwig N-arylation.

Question 2: I am observing a significant amount of 1,4-diphenylpiperazine as a side product. How can I improve the selectivity for the mono-arylated product?

This is a classic selectivity problem when using a symmetrical starting material like piperazine.

Answer:

  • Cause: Piperazine has two reactive secondary amine sites (N1 and N4). Once the first N-arylation occurs to form 1-phenylpiperazine, the remaining nitrogen is still nucleophilic and can compete for the aryl halide, leading to the undesired diarylated product.

  • Solution A (Stoichiometric Control): Use a large excess of piperazine relative to the aryl halide (e.g., 5-10 equivalents). By Le Châtelier's principle, this heavily favors the statistical probability of the aryl halide reacting with a molecule of piperazine rather than the already-substituted 1-phenylpiperazine product.

    • Trade-off: This approach requires a difficult separation of the product from the large excess of unreacted, water-soluble piperazine.

  • Solution B (Use of a Protecting Group - Recommended): The most robust method is to start with a mono-protected piperazine, such as 1-Boc-piperazine.

    • Expert Insight: The tert-butoxycarbonyl (Boc) group temporarily blocks one nitrogen, leaving only one available for the N-arylation reaction.[5] After the C-N bond is formed, the Boc group can be cleanly removed under acidic conditions (e.g., with HCl or TFA) to yield the pure 1-phenylpiperazine, which can then be used in the subsequent ethylation step. This multi-step but higher-fidelity approach often results in a better overall yield and simplifies purification dramatically.

G cluster_unprotected Unprotected Piperazine cluster_protected Mono-Boc-Protected Piperazine p Piperazine p_mono 1-Phenylpiperazine (Desired) p->p_mono Ar-X, Pd cat. p_di 1,4-Diphenylpiperazine (Side Product) p_mono->p_di Ar-X, Pd cat. boc_p 1-Boc-Piperazine boc_p_mono 1-Boc-4-phenylpiperazine boc_p->boc_p_mono 1. Ar-X, Pd cat. boc_p_deprotect 1-Phenylpiperazine (Clean Product) boc_p_mono->boc_p_deprotect 2. Acid (HCl/TFA)

Caption: Strategy to avoid diarylation using a protecting group.

Part 2: The N-Ethylation Step (1-Phenylpiperazine to this compound)

This step is generally more straightforward than N-arylation. The two primary methods are direct alkylation with an ethyl halide or reductive amination with acetaldehyde.

Question 3: My direct ethylation with ethyl iodide/bromide gives a low yield and a messy reaction profile. What is going wrong?

Answer:

  • Cause A (Over-alkylation/Quaternization): The product, this compound, is a tertiary amine. Tertiary amines can be further alkylated by reactive alkyl halides to form a quaternary ammonium salt. This side reaction consumes both your product and the ethylating agent, leading to a complex mixture that is difficult to purify.

  • Solution:

    • Control Stoichiometry: Use only a slight excess (1.0-1.1 equivalents) of the ethylating agent.

    • Control Temperature: Run the reaction at a lower temperature to disfavor the second alkylation, which typically has a higher activation energy.

    • Include a Sacrificial Base: Use a non-nucleophilic hindered base (e.g., diisopropylethylamine, DIPEA) to scavenge the H-X acid produced during the reaction. This prevents the protonation of the starting material and product, keeping them nucleophilic, but the base itself is too hindered to be easily alkylated.

Question 4: Is there a more selective method than direct alkylation?

Answer:

  • Yes, Reductive Amination. This is often the superior method for selective mono-alkylation and avoids the risk of quaternization.[5][6]

    • Mechanism: The 1-phenylpiperazine is reacted with acetaldehyde to reversibly form an enamine/iminium ion intermediate. A mild, selective reducing agent, such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN), then reduces this intermediate to the final ethylated product.[7]

    • Advantages: The reaction is highly selective for mono-ethylation because the tertiary amine product is not reactive under these conditions. The reagents are common, and the reactions can often be performed as a one-pot procedure under mild conditions.[8]

ParameterDirect Alkylation (e.g., Et-I)Reductive Amination (Acetaldehyde/STAB)
Selectivity Moderate; risk of over-alkylationHigh; selective for mono-alkylation
Reagents Ethyl halide, base (e.g., K₂CO₃, DIPEA)Acetaldehyde, reducing agent (e.g., STAB)
Byproducts Quaternary ammonium salts, HX saltsBorate salts, water
Conditions Often requires heatingTypically room temperature
Recommendation Viable, but requires careful controlGenerally preferred for higher yield and purity

Recommended Experimental Protocols

Protocol 1: Synthesis of 1-Phenylpiperazine via Buchwald-Hartwig Amination (Protected Route)

This protocol is based on general procedures for Buchwald-Hartwig amination.[3]

  • Setup: To a flame-dried Schlenk flask under an Argon atmosphere, add Pd₂(dba)₃ (1 mol%), a suitable biarylphosphine ligand (e.g., XPhos, 2.5 mol%), and sodium tert-butoxide (1.4 equivalents).

  • Reagents: Add 1-Boc-piperazine (1.2 equivalents) and the aryl halide (e.g., chlorobenzene or bromobenzene, 1.0 equivalent).

  • Solvent: Add anhydrous, degassed toluene or dioxane via cannula.

  • Reaction: Heat the reaction mixture to 90-110 °C and stir vigorously until TLC or LC-MS analysis shows complete consumption of the aryl halide (typically 4-24 hours).

  • Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium residues. Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Purification: Concentrate the solvent under reduced pressure. The crude 1-Boc-4-phenylpiperazine can often be used directly or purified by column chromatography on silica gel.

  • Deprotection: Dissolve the purified intermediate in a suitable solvent (e.g., dichloromethane or dioxane) and add an excess of a strong acid (e.g., 4M HCl in dioxane or trifluoroacetic acid). Stir at room temperature until deprotection is complete (monitored by TLC/LC-MS).

  • Isolation: Remove the solvent under reduced pressure. If the HCl salt is formed, it can often be precipitated with ether. To obtain the free base, dissolve the salt in water, basify with NaOH to pH > 12, and extract thoroughly with an organic solvent like dichloromethane.[9]

Protocol 2: Synthesis of this compound via Reductive Amination

This protocol is based on standard reductive amination procedures.[6][7]

  • Setup: To a round-bottom flask, add 1-phenylpiperazine (1.0 equivalent) and dissolve it in a suitable solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Aldehyde Addition: Add acetaldehyde (1.2-1.5 equivalents). If desired, a small amount of acetic acid can be added to catalyze iminium ion formation. Stir for 20-30 minutes at room temperature.

  • Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 equivalents) portion-wise to control any effervescence.

  • Reaction: Stir the reaction at room temperature until the starting material is consumed as indicated by TLC or LC-MS (typically 2-12 hours).

  • Workup: Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Stir until gas evolution ceases.

  • Extraction: Separate the organic layer. Extract the aqueous layer two more times with DCM. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The resulting crude product can be purified by silica gel column chromatography to yield pure this compound.

References

  • PrepChem. (n.d.). Synthesis of 4-phenylpiperazine. Retrieved from PrepChem.com. URL: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from Wikipedia. URL: [Link]

  • OpenOChem Learn. (n.d.). Buchwald-Hartwig Amination. Retrieved from OpenOChem Learn. URL: [Link]

  • European Patent Office. (2017). SYNTHESIS OF 1-[2-(2,4-DIMETHYL-PHENYLSULFANYL)-PHENYL]PIPERAZINE (EP 3414231 B1). Retrieved from Google Patents.
  • ResearchGate. (2017). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. Retrieved from ResearchGate. URL: [Link]

  • Barattini, S., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(19), 6829. Retrieved from PubMed Central. URL: [Link]

  • PubChem. (n.d.). This compound. Retrieved from PubChem. URL: [Link]

  • Encyclopedia MDPI. (n.d.). Synthesis of Piperazines by C-H Functionalization. Retrieved from MDPI. URL: [Link]

  • Afanasyev, O. I., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(23), 11857-11911. Retrieved from PubMed. URL: [Link]

  • White Rose eTheses Online. (n.d.). Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate. Retrieved from White Rose eTheses Online. URL: [Link]

  • ResearchGate. (n.d.). Synthesis of 1-(4-substituted phenyl)piperazine hydrochloride. Retrieved from ResearchGate. URL: [Link]

  • Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University. URL: [Link]

  • Google Patents. (n.d.). Method for synthesizing 1-acetyl-4-(4-hydroxy pheny) piperazine (CN1616440A). Retrieved from Google Patents.
  • ResearchGate. (2019). Reductive Amination in the Synthesis of Pharmaceuticals | Request PDF. Retrieved from ResearchGate. URL: [Link]

  • JOCPR. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research. URL: [Link]

  • Google Patents. (n.d.). Purification of piperazine (US2919275A). Retrieved from Google Patents.
  • Lundbeck. (n.d.). Purification of 1-[2-(2,4-dimethylphenylsulfanyl)phenyl]piperazine. Retrieved from Lundbeck. URL: [Link]

  • ResearchGate. (n.d.). Nickel-Mediated Amination Chemistry. Part 2. Selective N-Arylation or N,N′-Diarylation of Piperazine | Request PDF. Retrieved from ResearchGate. URL: [Link]

  • Organic Syntheses. (n.d.). 1-benzylpiperazine. Retrieved from Organic Syntheses. URL: [Link]

Sources

Technical Support Center: Buchwald-Hartwig Amination of Piperazines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Buchwald-Hartwig amination of piperazines. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this powerful C-N bond-forming reaction. Here, we address common challenges in a direct question-and-answer format, providing not just solutions but also the underlying chemical reasoning to empower your experimental design.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction is giving low to no yield. What are the first things I should check?

A1: Low or no yield in a Buchwald-Hartwig amination is a common issue that can often be resolved by systematically evaluating the core components of the reaction.

  • Inert Atmosphere: The Palladium(0) active catalyst is highly sensitive to oxygen. Ensure your reaction vessel was properly purged with an inert gas (Argon or Nitrogen) and that all reagents and solvents are anhydrous and deoxygenated.[1] Any exposure to oxygen can lead to catalyst deactivation and halt the catalytic cycle.

  • Catalyst, Ligand, and Base Integrity:

    • Palladium Source: Palladium precursors like Pd₂(dba)₃ or Pd(OAc)₂ can degrade over time. Use a freshly opened bottle or a reliable, well-stored source.[2]

    • Ligand Quality: Phosphine ligands are prone to oxidation. Use fresh, high-purity ligands. The choice of ligand is critical and substrate-dependent; a ligand that works for one substrate pair may not be optimal for another.[3][4]

    • Base Activity: Strong bases like sodium tert-butoxide (NaOtBu) are hygroscopic and can lose activity if not handled under strictly anhydrous conditions. Use a fresh, finely powdered base to ensure sufficient reactivity and solubility.

  • Reaction Temperature: Typical temperatures for these couplings range from 80-110 °C.[2] If your substrates are less reactive (e.g., aryl chlorides), a higher temperature may be necessary. However, excessive heat can also lead to catalyst decomposition and side reactions.

A logical first step in troubleshooting is to run a positive control experiment with known reactive partners (e.g., an electron-deficient aryl bromide and a simple secondary amine) to confirm the activity of your catalyst system and reagents.

Q2: I am observing significant amounts of the N,N'-bis-arylated piperazine. How can I improve mono-arylation selectivity?

A2: This is arguably the most frequent challenge when using unprotected piperazine. The two secondary amine nitrogens have similar reactivity, leading to double addition. Here’s how to favor mono-arylation:

  • Use a Protecting Group: The most robust and common strategy is to use a mono-protected piperazine, such as N-Boc-piperazine.[1][5] The tert-butyloxycarbonyl (Boc) group effectively blocks one nitrogen, directing the arylation to the free secondary amine. The Boc group can be readily removed post-coupling under acidic conditions.

  • Control Stoichiometry: If using unprotected piperazine is necessary, using a significant excess of piperazine (3-5 equivalents) relative to the aryl halide can statistically favor the mono-arylated product.[5] However, this makes purification more challenging due to the need to remove the excess piperazine.

  • Reaction Conditions: Lowering the reaction temperature and carefully monitoring the reaction progress can sometimes help. The second arylation step may be slower, and stopping the reaction upon consumption of the aryl halide can minimize the formation of the bis-arylated product.[5]

The workflow below illustrates the decision process for achieving mono-arylation.

G start Goal: Mono-arylation of Piperazine q1 Is N,N'-bis-arylation a significant byproduct? start->q1 strategy1 Primary Strategy: Use Mono-Protected Piperazine (e.g., N-Boc-piperazine) q1->strategy1  Yes   strategy2 Alternative Strategy: Use Excess Unprotected Piperazine (3-5 equivalents) q1->strategy2  No (or unprotected is required)   deprotection Post-Coupling Deprotection strategy1->deprotection purification Challenges: - Difficult purification - Lower yield of desired product strategy2->purification

Caption: Decision workflow for achieving mono-arylation.

Q3: My starting material is being consumed, but I'm seeing a lot of hydrodehalogenation of my aryl halide. What's causing this?

A3: Hydrodehalogenation, where the aryl halide is reduced to the corresponding arene, is a common side reaction that competes with the desired C-N bond formation.[3] This typically occurs via two main pathways:

  • β-Hydride Elimination: This can occur from the palladium-amide intermediate, especially if the amine has β-hydrogens.[6]

  • Reductive Elimination from a Palladium-Hydride Species: Palladium-hydride species can form in the catalytic cycle and reductively eliminate with the aryl halide to form the arene.

Troubleshooting Steps:

  • Choice of Base: The base can play a crucial role. While strong bases like NaOtBu are often required for deprotonating the amine, they can sometimes promote side reactions. If hydrodehalogenation is severe, consider screening weaker bases like K₃PO₄ or Cs₂CO₃, although this may require a more active catalyst system or higher temperatures.[5]

  • Ligand Selection: Sterically hindered, electron-rich phosphine ligands are designed to promote the desired reductive elimination over side reactions like β-hydride elimination.[3] Ligands from the Buchwald (e.g., XPhos, RuPhos) or Hartwig collections are specifically designed to favor C-N coupling.[7][8] If you are using an older generation ligand (e.g., P(o-tolyl)₃), switching to a modern biarylphosphine ligand is highly recommended.

  • Water Content: While Buchwald-Hartwig reactions are generally run under anhydrous conditions, trace amounts of water can sometimes be a source of hydride for the catalyst. Ensure your solvents and reagents are rigorously dry.

Q4: I'm working with a sterically hindered aryl halide and the reaction is sluggish. How can I drive it to completion?

A4: Coupling sterically hindered substrates is a known challenge as the bulky groups can impede both the oxidative addition and reductive elimination steps of the catalytic cycle.[9]

  • Advanced Ligands: This is where modern, bulky phosphine ligands are essential. Ligands like XPhos, RuPhos, or BrettPhos are specifically designed with bulky biaryl backbones that create a wider "bite angle" and a more reactive, monoligated palladium center, which is crucial for accommodating sterically demanding substrates.[3][4][7]

  • Use a Pre-catalyst: Instead of generating the active Pd(0) species in situ from a precursor like Pd₂(dba)₃ and a separate ligand, consider using a pre-catalyst (e.g., XPhos Pd G3). Pre-catalysts provide a more reliable and efficient generation of the active catalytic species, which can be particularly beneficial for challenging couplings.

  • Increase Temperature and Reaction Time: Sterically hindered couplings often require more forcing conditions. Increasing the temperature (e.g., to 110-120 °C in a solvent like toluene or xylene) and extending the reaction time can help drive the reaction to completion. Always monitor by TLC or LC-MS to balance conversion with potential degradation.

The general catalytic cycle is depicted below, highlighting the key steps affected by steric hindrance.

G Pd0 Pd(0)L OxiAdd Oxidative Addition Pd0->OxiAdd + Ar-X PdII_Aryl Ar-Pd(II)L(X) OxiAdd->PdII_Aryl LigandExch Amine Coordination PdII_Aryl->LigandExch + HNR₂ PdII_Amine [Ar-Pd(II)L(HNR₂)]+X- LigandExch->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation PdII_Amide Ar-Pd(II)L(NR₂) Deprotonation->PdII_Amide RedElim Reductive Elimination PdII_Amide->RedElim RedElim->Pd0 (catalyst regenerated) Product Ar-NR₂ RedElim->Product

Caption: The Buchwald-Hartwig Catalytic Cycle.

Experimental Protocols & Data

General Protocol for Buchwald-Hartwig Amination of N-Boc-Piperazine

This protocol is a general starting point and may require optimization for specific substrates.[5][10]

Materials:

  • Aryl halide (1.0 equiv)

  • N-Boc-piperazine (1.2-1.5 equiv)

  • Palladium pre-catalyst (e.g., RuPhos Pd G3, 1-2 mol%)

  • Base (e.g., Sodium tert-butoxide, 1.4-2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

Procedure:

  • To an oven-dried Schlenk flask or reaction vial, add the aryl halide, N-Boc-piperazine, palladium pre-catalyst, and base.

  • Seal the flask with a septum.

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Under a positive pressure of inert gas, add the anhydrous, degassed solvent via syringe.

  • Stir the mixture vigorously and heat to the desired temperature (typically 80-110 °C) in an oil bath.

  • Monitor the reaction progress by TLC or LC-MS until the aryl halide is consumed.

  • Cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues.

  • Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.

Table 1: Recommended Starting Conditions Based on Aryl Halide
Aryl HalideReactivityRecommended Ligand(s)Typical BaseTypical Temperature (°C)
Aryl Iodide HighBINAP, XantPhosK₃PO₄, Cs₂CO₃80 - 100
Aryl Bromide MediumRuPhos, XPhos, BrettPhosNaOtBu, K₃PO₄90 - 110
Aryl Chloride LowRuPhos, XPhos, cataCXium ANaOtBu, LHMDS100 - 120
Aryl Triflate HighBINAP, XPhosK₃PO₄, Cs₂CO₃80 - 100

Note: This data is illustrative and compiled from various sources.[3][4][7][8] Actual conditions will be substrate-dependent and require optimization.

References

  • Høeg-Jensen, T., et al. (2006). Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amination Reaction. ACS Publications. Available at: [Link]

  • BenchChem. (n.d.). Technical Support Center: Optimizing Coupling Reactions with Piperazin-2-ylmethanol. BenchChem.
  • Høeg-Jensen, T., et al. (2006). Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald-Hartwig Amination Reaction. DTU Research Database. Available at: [Link]

  • WuXi AppTec. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings? WuXi AppTec.
  • Wikipedia. (2023). Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Reilly, S. W., & Mach, R. H. (2016). Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Organic Letters. Available at: [Link]

  • Malig, T. C., et al. (2018). Effects of Multiple Catalyst Deactivation Pathways and Continuous Ligand Recycling on the Kinetics of Pd-Catalyzed C–N Coupling Reactions. The Journal of Organic Chemistry. Available at: [Link]

  • Fors, B. P., et al. (2013). Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. PMC. Available at: [Link]

  • ACS Green Chemistry Institute. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable.
  • BenchChem. (n.d.). Technical Support Center: Optimizing N-Arylpiperazine Synthesis. BenchChem.
  • Romanelli, M. N., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. Available at: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • Reilly, S. W., & Mach, R. H. (2016). Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. PMC. Available at: [Link]

  • BenchChem. (n.d.).
  • Plummer, S., & Gallou, F. (2024). Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water. Novartis OAK. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at: [Link]

  • Reddit. (2018).
  • Nolan, S. P., et al. (2021).
  • Colacot, T. J., et al. (2023). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions.
  • ACS Green Chemistry Institute. (n.d.). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable.
  • Kashani, S. K., et al. (2022). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Available at: [Link]

  • Reddit. (2024).
  • Singh, R., et al. (2017). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. ResearchGate. Available at: [Link]

  • Pérez-Ramírez, J., et al. (2024). Reactivity and Mechanism of Recoverable Pd1@C3N4 Single-Atom Catalyst in Buchwald–Hartwig Aminations. ACS Catalysis. Available at: [Link]

  • Wölfling, J., et al. (2012). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Steroids.
  • The Organic Chemistry Tutor. (2025).
  • Kwong, F. Y., et al. (2019). Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex. Synthesis. Available at: [Link]

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Technical Support Center: Purification of Crude 1-Ethyl-4-phenylpiperazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of crude 1-Ethyl-4-phenylpiperazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this versatile compound. The following troubleshooting guides and frequently asked questions (FAQs) are structured in a question-and-answer format to directly address specific issues you may encounter in your experiments.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems that may arise during the purification of crude this compound, providing potential causes and actionable solutions.

Issue 1: My final product is a persistent oil or fails to crystallize.

Potential Cause: The presence of impurities can significantly inhibit crystal lattice formation. Residual solvents can also contribute to an oily product. Furthermore, this compound has a relatively low melting point of 38-39 °C, which can make crystallization challenging, especially if impurities further depress the melting point.[1]

Solution:

  • High-Vacuum Evaporation: Ensure all residual solvents are thoroughly removed using a rotary evaporator followed by a high-vacuum pump. Gentle heating can aid this process, but care must be taken to avoid product degradation.

  • Chromatographic Purification: If the product remains oily after solvent removal, column chromatography is a highly effective method to remove impurities that may be hindering crystallization.

  • Salt Formation: Consider converting the free base to a salt, such as a hydrochloride salt. Salts of amines often have higher melting points and are more crystalline than the corresponding free bases. The salt can be precipitated, collected, and then neutralized to recover the purified free base if needed.

Issue 2: The purity of my product is low after a single purification step.

Potential Cause: The initial purity of the crude product is a critical factor. Depending on the synthetic route, a variety of impurities may be present, including unreacted starting materials and byproducts. A single purification technique may not be sufficient to remove all impurities to the desired level.

Solution:

  • Multi-Step Purification: A combination of purification techniques is often necessary. For example, an initial acid-base extraction to remove non-basic impurities can be followed by recrystallization or column chromatography.

  • Optimize Your Chosen Method:

    • Recrystallization: Experiment with different solvent systems. A good recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below.

    • Column Chromatography: Optimize the solvent system for your column. Thin-layer chromatography (TLC) is an invaluable tool for determining the optimal eluent for separation.[2]

Issue 3: I am seeing significant product loss during purification.

Potential Cause: Product loss can occur at various stages, including transfers, extractions, and the purification process itself. During recrystallization, using too much solvent or a solvent in which the product is too soluble at low temperatures can lead to low recovery. In column chromatography, improper packing or choice of eluent can result in broad peaks and poor separation, leading to mixed fractions and loss of pure product.

Solution:

  • Recrystallization: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. After dissolving, allow the solution to cool slowly to room temperature before further cooling in an ice bath to maximize crystal formation.

  • Column Chromatography: Ensure the column is packed properly to avoid channeling. Use a solvent system that provides good separation of your product from impurities on a TLC plate, ideally with a retention factor (Rf) of around 0.3-0.4 for the product.[2]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the properties and handling of this compound.

Q1: What are the most common impurities I should expect in my crude this compound?

A1: The impurities will largely depend on the synthetic route used. Two common methods for synthesizing this compound are N-alkylation of N-phenylpiperazine and reductive amination.

  • From N-alkylation with an ethyl halide (e.g., ethyl bromide):

    • Unreacted N-phenylpiperazine.

    • Unreacted ethyl halide.

    • Over-alkylation byproduct: 1,1-Diethyl-4-phenylpiperazinium salt.

  • From reductive amination of N-phenylpiperazine with acetaldehyde:

    • Unreacted N-phenylpiperazine.

    • Residual acetaldehyde or its polymers.

    • Byproducts from the reducing agent (e.g., borate salts if sodium borohydride is used).[3]

Q2: What are some good starting solvent systems for the recrystallization of this compound?

A2: Given that this compound is a moderately polar compound, a good starting point for recrystallization would be a moderately polar solvent or a mixture of a polar and a non-polar solvent. Some suggestions include:

  • Single Solvents: Isopropanol, ethanol.

  • Solvent Mixtures:

    • Hexane/Ethyl Acetate

    • Hexane/Acetone

    • Ethanol/Water[4][5]

It is always recommended to perform small-scale solvent screening to identify the optimal solvent or solvent system for your specific crude product.

Q3: How can I monitor the purity of my this compound?

A3: Several analytical techniques can be used to assess the purity of your compound:

  • Thin-Layer Chromatography (TLC): A quick and effective method to qualitatively assess purity and monitor the progress of a purification. A single spot on a TLC plate developed with an appropriate solvent system is a good indication of purity.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides information on the purity of the sample and can help identify volatile impurities by their mass-to-charge ratio.[6][7]

  • High-Performance Liquid Chromatography (HPLC): A quantitative method that can provide high-resolution separation of your product from impurities. A stability-indicating HPLC method can also be developed to monitor for degradation products.[1][8][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of your compound and help identify and quantify impurities.

Q4: What are the recommended storage conditions for this compound?

A4: Phenylpiperazine derivatives can be susceptible to degradation over time, especially when exposed to light, air, and elevated temperatures. For long-term storage, it is recommended to store the purified compound in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), and in a refrigerator or freezer.

Experimental Protocols

Protocol 1: Purification by Recrystallization
  • Solvent Selection: In a small test tube, dissolve a small amount of the crude this compound in a minimal amount of a hot solvent (e.g., isopropanol). Allow the solution to cool to room temperature and then in an ice bath. A suitable solvent will show high solubility when hot and low solubility when cold.

  • Dissolution: In a larger flask, add the crude product and the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved. Add the solvent in small portions until a clear solution is obtained.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. To maximize crystal formation, subsequently place the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Purification by Column Chromatography
  • Solvent System Selection: Use TLC to determine an appropriate eluent. A mixture of hexanes and ethyl acetate is a good starting point. The ideal solvent system will give your product an Rf value of approximately 0.3-0.4 and good separation from impurities.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions in test tubes.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Data Presentation

Table 1: Properties of Potential Recrystallization Solvents

SolventBoiling Point (°C)PolarityNotes
Isopropanol82Polar ProticGood general-purpose solvent for moderately polar compounds.
Ethanol78Polar ProticSimilar to isopropanol, can be used in a mixture with water.[5]
Acetone56Polar AproticCan be used in a mixture with a non-polar solvent like hexanes.
Ethyl Acetate77Moderately PolarOften used in combination with hexanes for chromatography and recrystallization.
Hexanes69Non-polarLikely to be a poor solvent on its own but useful as an anti-solvent in a mixture.

Visualization

Purification_Decision_Tree Crude_Product Crude this compound Check_Purity Assess Purity (TLC/GC-MS) Crude_Product->Check_Purity High_Purity High Purity (>95%) Check_Purity->High_Purity Few Impurities Low_Purity Low Purity (<95%) Check_Purity->Low_Purity Multiple Impurities Recrystallize Recrystallization High_Purity->Recrystallize Column_Chromatography Column Chromatography Low_Purity->Column_Chromatography Check_Purity_2 Assess Purity Recrystallize->Check_Purity_2 Check_Purity_3 Assess Purity Column_Chromatography->Check_Purity_3 Final_Product Pure Product Check_Purity_2->Column_Chromatography Purity Not OK Check_Purity_2->Final_Product Purity OK Check_Purity_3->Recrystallize Purity Not OK Check_Purity_3->Final_Product Purity OK

Caption: Decision tree for selecting a purification method.

Purification_Workflow cluster_synthesis Synthesis cluster_workup Initial Work-up cluster_purification Purification cluster_analysis Analysis cluster_final Final Product Synthesis Synthesis of Crude Product Workup Aqueous Work-up / Extraction Synthesis->Workup Purification Recrystallization or Column Chromatography Workup->Purification Analysis Purity Assessment (TLC, GC-MS, HPLC, NMR) Purification->Analysis Final_Product Pure this compound Analysis->Final_Product

Caption: General purification workflow.

References

  • Stability-indicating HPLC method optimization using quality by design with design of experiments approach for quantitative estimation of organic related impurities of Doripenem in pharmaceutical formulations. (n.d.). Journal of Applied Pharmaceutical Science. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 4-phenylpiperazine. Retrieved from [Link]

  • Kovács, K., et al. (2020). Identification and structural characterization of three psychoactive substances, phenylpiperazines (pBPP and 3,4-CFPP) and a cocaine analogue (troparil), in collected samples. Forensic Toxicology, 38(2), 524-536. Retrieved from [Link]

  • Kim, J., et al. (2018). Synthesis and acaricidal activity of phenylpiperazine derivatives. Molecules, 23(11), 2949. Retrieved from [Link]

  • University of Rochester. (n.d.). Solvents for Recrystallization. Retrieved from [Link]

  • Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]

  • ResearchGate. (n.d.). Substances yield after recrystallization from different solvents. Retrieved from [Link]

  • Isaac Scientific Publishing. (2019). The Stability Study of a Novel Phenylpiperazine Derivative. Modern Organic Chemistry Research, 4(1). Retrieved from [Link]

  • Reddit. (n.d.). Reductive amination of piperazine. Retrieved from [Link]

Sources

Technical Support Center: Enhancing the Solubility of 1-Ethyl-4-phenylpiperazine for In Vitro Assays

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for handling challenging compounds. This guide provides researchers, scientists, and drug development professionals with a systematic approach to improving the aqueous solubility of 1-Ethyl-4-phenylpiperazine for reliable and reproducible in vitro assay results. We will move from fundamental principles and frequently asked questions to advanced, step-by-step troubleshooting protocols.

Section 1: Compound Profile & Physicochemical Properties

Understanding the inherent properties of this compound is the first step in designing a successful solubilization strategy. As a derivative of phenylpiperazine, its structure contains both a lipophilic (fat-loving) phenyl group and a basic piperazine ring, which dictates its solubility behavior.[1]

The lipophilic nature of the molecule contributes to its characteristically low aqueous solubility.[2][3] However, the presence of two nitrogen atoms in the piperazine ring means the compound will act as a weak base. This basicity is the key to manipulating its solubility.

Table 1: Physicochemical Properties of this compound

PropertyValueImplication for Solubility
CAS Number 57498-25-6[4][5]Unique identifier for sourcing and information retrieval.
Molecular Formula C₁₂H₁₈N₂[4][5]-
Molecular Weight 190.28 g/mol [4][5]Required for calculating concentrations.
Predicted XLogP3 ~1.8 - 2.2[4][5]Indicates moderate lipophilicity and likely poor water solubility.
pKa (Predicted) ~8.0 - 9.0As a weak base, the compound's charge and therefore its aqueous solubility are highly dependent on pH.[6][7]
Physical State Low Melting Point Solid (38-39 °C)[4]Can appear as a waxy solid or oil at room temperature.
Section 2: Frequently Asked Questions (FAQs)

Q1: What is the best starting solvent for making a stock solution of this compound?

For initial attempts, Dimethyl Sulfoxide (DMSO) is the recommended solvent.[8] It is a powerful, water-miscible organic solvent capable of dissolving a wide range of nonpolar and polar compounds, making it ideal for creating high-concentration stock solutions (e.g., 10-100 mM).[9]

Q2: My compound precipitates when I dilute my DMSO stock into cell culture medium. Why is this happening and what can I do?

This is a common issue known as "crashing out." The compound is soluble in 100% DMSO but becomes insoluble when the solvent environment changes drastically to a highly aqueous one like cell culture medium.[10] To resolve this, you can:

  • Perform stepwise dilutions: Dilute the stock solution in a series of steps with the final aqueous buffer rather than a single large dilution.[11]

  • Increase mixing energy: Vortex or sonicate the solution immediately after dilution.[10]

  • Explore other strategies: If the problem persists, you will need to use more advanced techniques like pH modification or excipients, which are detailed in the Troubleshooting Guide below.

Q3: What is the maximum concentration of DMSO my cells can tolerate?

High concentrations of DMSO can be toxic to cells and interfere with assay results.[12] It is critical to keep the final concentration of DMSO in the assay as low as possible.

  • General Rule: The final DMSO concentration should typically be below 0.5% (v/v) .[11][12]

  • Sensitive Cell Lines: For some sensitive assays or cell lines, you may need to go as low as 0.1% .[9]

  • Critical Control: Always include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as your test wells but without the compound, to ensure that any observed effects are due to the compound and not the solvent.[12]

Q4: Is the solubility of this compound dependent on pH?

Yes, absolutely. As a weak base, its solubility is highly pH-dependent.[13] In acidic solutions (lower pH), the nitrogen atoms on the piperazine ring become protonated, acquiring a positive charge. This charged "salt" form of the molecule is significantly more polar and thus more soluble in aqueous media.[14][15] Conversely, in neutral or basic solutions, the compound remains uncharged and less soluble.

Section 3: Troubleshooting Guide: Step-by-Step Solubilization Strategies

If you encounter solubility issues, follow these strategies in order. Start with the simplest method and proceed to more complex solutions as needed.

Strategy 1: The Standard Approach - Optimized DMSO Stock Preparation

This protocol refines the standard use of DMSO to minimize precipitation upon dilution.

Experimental Protocol: DMSO Stock and Serial Dilution

  • Calculate Mass: Determine the mass of this compound needed to prepare a 10 mM stock solution in your desired volume of DMSO.

  • Dissolution: Accurately weigh the compound into a sterile, appropriate vial. Add the calculated volume of anhydrous, sterile DMSO.

  • Mixing: Vortex the solution vigorously for 2-3 minutes. If dissolution is slow, gentle warming in a 37°C water bath or brief sonication can be used.[8] Ensure the compound is fully dissolved.

  • Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to prevent repeated freeze-thaw cycles.[12]

  • Working Solution Preparation (Crucial Step): a. Prepare intermediate dilutions of your stock in 100% DMSO if a wide concentration range is needed.[12] b. To prepare the final working solution, add the small volume of DMSO stock/intermediate directly to the larger volume of pre-warmed cell culture medium while vortexing. Do not add the medium to the DMSO. This rapid dispersion is key to preventing precipitation. c. Ensure the final DMSO concentration remains below your assay's tolerance limit (e.g., <0.5%).

G cluster_prep Stock Preparation cluster_dilution Assay Dilution weigh Weigh Compound add_dmso Add 100% DMSO weigh->add_dmso mix Vortex / Sonicate (37°C warm if needed) add_dmso->mix store Store Aliquots at -80°C mix->store thaw Thaw Stock Aliquot store->thaw Day of Experiment add_to_media Pipette DMSO stock into pre-warmed media (while vortexing) thaw->add_to_media assay Add to Assay Plate add_to_media->assay

Caption: Standard workflow for preparing and using DMSO stock solutions.

Strategy 2: Addressing Precipitation - pH Modification

If the compound still precipitates, leveraging its basic nature is the next logical step. By preparing the compound in an acidic solution, you create the much more soluble protonated salt form.

Causality: this compound has basic nitrogen atoms that can accept protons (H⁺) from an acid. This reaction shifts the equilibrium from the poorly soluble neutral form to the highly soluble cationic (protonated) form.[7][15]

G cluster_eq Solubility Equilibrium in Aqueous Solution cluster_action Action insoluble Compound (Neutral) (Low Solubility) soluble Compound-H⁺ (Protonated) (High Solubility) insoluble->soluble + H⁺ - H⁺ add_acid Add Acid (↓pH) add_acid:e->insoluble:w Shifts Equilibrium Right

Caption: Lowering pH increases the concentration of the soluble protonated form.

Experimental Protocol: Acidic Saline Stock Preparation

  • Prepare Acidic Saline: Prepare a sterile solution of 10-100 mM Hydrochloric Acid (HCl) in saline or water.

  • Dissolution: Weigh the compound and add the acidic saline.

  • Solubilize: Vortex or sonicate until fully dissolved. The solution should be clear.

  • pH Check (Self-Validation): Before adding to cells, perform a small test dilution of your acidic stock into your final cell culture medium at the highest intended concentration. Measure the pH of this final solution. If the pH has shifted outside the acceptable physiological range for your cells (typically 7.2-7.4), this method may not be suitable, or you may need to use a lower stock concentration or re-buffer the final medium.

  • Assay: Proceed with dilutions, ensuring the final pH in the well is compatible with your cells.

Trustworthiness Check: This protocol is self-validating through the crucial step of checking the final medium's pH. An assay will fail if the medium's pH is incorrect, so this check ensures the method's compatibility before committing cells and reagents.

Strategy 3: Advanced Solubilization - Use of Cyclodextrins

When DMSO is too toxic or pH modification is incompatible with the assay, cyclodextrins offer a powerful alternative. These are cyclic oligosaccharides that act as molecular carriers, encapsulating the hydrophobic drug molecule in their central cavity, thereby increasing its apparent solubility in water.[16][17]

Mechanism: Cyclodextrins have a hydrophilic (water-loving) exterior and a lipophilic (fat-loving) inner cavity. The lipophilic this compound molecule partitions into this cavity, forming a water-soluble "inclusion complex."[18][19] Modified cyclodextrins like Hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used due to their high aqueous solubility and low toxicity.[20]

Caption: A hydrophobic drug is encapsulated within a cyclodextrin carrier.

Experimental Protocol: HP-β-CD Stock Solution Preparation

  • Prepare CD Solution: Prepare a 10-40% (w/v) solution of HP-β-CD in your desired aqueous buffer (e.g., PBS or saline). Warming to 30-40°C can aid dissolution.

  • Add Compound: Add the pre-weighed this compound powder directly to the HP-β-CD solution.

  • Complexation: Vortex vigorously. This process may require more energy than simple dissolution. Seal the vial and place it on a shaker or rotator at room temperature overnight to allow for maximum complex formation. Sonication can also be used to accelerate the process.

  • Sterilization: Filter the final stock solution through a 0.22 µm sterile filter to remove any undissolved compound or potential contaminants.

  • Assay: Use the clear, filtered stock solution for your experiments. Remember to include a vehicle control containing the same concentration of HP-β-CD.

Section 4: Summary of Strategies & Decision Workflow

Choosing the right strategy depends on the specific requirements of your assay. The following table summarizes the key considerations.

Table 2: Comparison of Solubilization Strategies

StrategyComplexityPotential for Assay InterferenceWhen to Use
DMSO LowHigh (at >0.5%); can affect membrane fluidity and enzyme kinetics.[12]The default starting method for most in vitro assays.
pH Modification MediumHigh; pH shifts can alter cell health, protein function, and compound activity.When the compound is a weak acid or base and the assay is tolerant of a specific pH range.
Cyclodextrins HighMedium; can sometimes interact with cell membranes or extract cholesterol.[16]For poorly soluble, neutral compounds or when DMSO/pH methods fail or are not permissible.

Decision Workflow for Solubilizing this compound

Use the following workflow to systematically troubleshoot solubility issues.

Sources

Preventing byproduct formation in N-alkylation of phenylpiperazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for the N-alkylation of phenylpiperazine. This resource is designed for researchers, scientists, and professionals in drug development who are looking to optimize this crucial reaction while minimizing the formation of unwanted byproducts. Here, we move beyond simple protocols to explain the "why" behind experimental choices, empowering you to troubleshoot effectively and ensure the integrity of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common byproduct in the N-alkylation of phenylpiperazine, and why does it form?

A: The most prevalent byproduct is the 1,4-dialkylated phenylpiperazine. This occurs because the initial product of mono-alkylation, the N-alkyl-N'-phenylpiperazine, is still nucleophilic and can react with the remaining alkylating agent in the reaction mixture.[1] Key factors that promote this di-alkylation include using an excess of the alkylating agent, elevated temperatures, and prolonged reaction times.[1]

Q2: How can I selectively achieve mono-alkylation?

A: Achieving high selectivity for the mono-alkylated product is a common challenge. A highly effective and straightforward strategy is to use a large excess of phenylpiperazine relative to the alkylating agent.[1] This statistically favors the reaction of the alkylating agent with an unreacted phenylpiperazine molecule. Other methods include the slow, dropwise addition of the alkylating agent to maintain its low concentration, and conducting the reaction at lower temperatures to decrease the rate of the second alkylation.[1]

Q3: What role does the base play in controlling byproduct formation?

A: The choice of base is critical. A strong base can deprotonate the mono-alkylated product, increasing its nucleophilicity and making it more susceptible to a second alkylation. Using a milder or weaker base can help to temper this reactivity and improve selectivity for the desired mono-alkylated product.[1]

Q4: Can the choice of solvent affect the reaction's outcome?

A: Yes, the solvent polarity can influence the relative reactivity of the species in the reaction.[1] It is often beneficial to screen a few solvents to find the optimal conditions for your specific substrates. Nonpolar solvents may be preferable in some cases to precipitate the initial mono-alkylated salt, preventing it from reacting further.[2]

Q5: Are there alternative methods to traditional N-alkylation that can prevent byproduct formation?

A: Absolutely. Reductive amination is an excellent alternative that avoids the issue of over-alkylation by reacting the phenylpiperazine with an aldehyde or ketone in the presence of a reducing agent.[2] Another advanced and "green" method is the "borrowing hydrogen" or "hydrogen autotransfer" strategy, which uses alcohols as alkylating agents with a suitable metal catalyst, generating water as the only byproduct.[3][4][5]

Troubleshooting Guide: A Deeper Dive

Issue 1: Significant Di-alkylation Observed Despite Using Excess Phenylpiperazine

Root Cause Analysis: While using an excess of the amine is a good first step, highly reactive alkylating agents (e.g., methyl iodide, benzyl bromide) can still lead to di-alkylation.[1] Additionally, if the reaction temperature is too high or the reaction time is too long, the kinetic barrier for the second alkylation can be overcome.

Solutions:

  • Temperature Control: Lower the reaction temperature. A good starting point is to run the reaction at 0 °C or even lower, and then allow it to slowly warm to room temperature.[1] This can significantly decrease the rate of the second alkylation relative to the first.

  • Slow Addition of Alkylating Agent: Instead of adding the alkylating agent all at once, use a syringe pump for a slow, controlled addition over several hours. This maintains a very low concentration of the electrophile, favoring the more reactive starting material.[1]

  • Choice of Alkylating Agent: If possible, switch to a less reactive alkylating agent. For example, use an alkyl chloride instead of an alkyl bromide or iodide.[6]

  • Solvent Selection: Experiment with less polar solvents. The initial mono-alkylated product, being a salt, may precipitate out of a nonpolar solvent, effectively removing it from the reaction mixture and preventing further alkylation.[2]

Issue 2: Formation of a Quaternary Ammonium Salt

Root Cause Analysis: Quaternary ammonium salts form when the same nitrogen atom is alkylated twice, leading to a positively charged species. This is more likely to occur with highly reactive alkylating agents and when the desired mono-alkylated product is the target. The product's high water solubility during work-up is a strong indicator of quaternary salt formation.[2]

Solutions:

  • Protecting Group Strategy: The most robust solution is to use a protecting group, such as tert-butyloxycarbonyl (Boc), to temporarily block one of the piperazine nitrogens.[2] You would then perform the alkylation on the unprotected nitrogen, followed by deprotection of the Boc group. This multi-step process offers excellent control and is often the preferred method in complex syntheses.[2][7]

  • Reductive Amination: As mentioned in the FAQs, this method is not susceptible to over-alkylation and is an excellent alternative to direct alkylation with alkyl halides.[2]

Issue 3: Low Reaction Conversion and Unreacted Starting Material

Root Cause Analysis: Poor conversion can stem from several factors, including insufficient reactivity of the alkylating agent, an inappropriate choice of base, or solubility issues.

Solutions:

  • Base and Solvent Compatibility: Ensure your base is suitable for the chosen solvent and reaction conditions. For instance, potassium carbonate is a common and effective base, but its solubility can be limited in some organic solvents.[8] In such cases, switching to a solvent like DMF or acetonitrile may be beneficial.[8][9]

  • Activating the Alkylating Agent: If using a less reactive alkyl halide (like a chloride), the addition of a catalytic amount of sodium or potassium iodide can promote the reaction via the Finkelstein reaction, generating the more reactive alkyl iodide in situ.

  • Temperature Adjustment: While high temperatures can lead to byproducts, some reactions require a certain activation energy. If conversion is low at room temperature, cautiously and incrementally increase the temperature while carefully monitoring for byproduct formation using TLC or LC-MS.

Visualizing the Problem: Byproduct Formation Pathways

Byproduct_Formation Phenylpiperazine Phenylpiperazine Mono_Alkylated Desired Product (Mono-alkylated) Phenylpiperazine->Mono_Alkylated 1st Alkylation Alkyl_Halide1 Alkyl Halide (RX) Alkyl_Halide1->Mono_Alkylated Di_Alkylated Byproduct (Di-alkylated) Mono_Alkylated->Di_Alkylated 2nd Alkylation (N') Quaternary_Salt Byproduct (Quaternary Salt) Mono_Alkylated->Quaternary_Salt 2nd Alkylation (N) Alkyl_Halide2 Alkyl Halide (RX) Alkyl_Halide2->Di_Alkylated

Caption: Pathways leading to common byproducts in N-alkylation.

Experimental Protocols

Protocol 1: High-Selectivity Mono-N-Alkylation using Excess Phenylpiperazine

This protocol is designed to favor mono-alkylation by controlling stoichiometry and reaction conditions.

Materials:

  • Phenylpiperazine (5.0 equivalents)

  • Alkyl halide (e.g., benzyl bromide, 1.0 equivalent)

  • Potassium carbonate (K₂CO₃, 2.0 equivalents)

  • Acetonitrile (anhydrous)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask under a nitrogen atmosphere, add phenylpiperazine (5.0 eq.) and anhydrous acetonitrile.

  • Add potassium carbonate (2.0 eq.) to the stirred solution.

  • Cool the mixture to 0 °C using an ice bath.

  • Prepare a solution of the alkyl halide (1.0 eq.) in a small amount of anhydrous acetonitrile.

  • Add the alkyl halide solution dropwise to the cooled phenylpiperazine mixture over a period of 1-2 hours using a dropping funnel or syringe pump.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, filter off the inorganic salts and wash the filter cake with acetonitrile.[10]

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in DCM and wash with saturated aqueous NaHCO₃ solution, followed by brine.[9]

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Mono-N-Alkylation via a Boc-Protected Intermediate

This protocol offers maximum control over selectivity, preventing di-alkylation entirely.

Part A: Boc Protection of Phenylpiperazine

  • Dissolve phenylpiperazine (1.0 eq.) in DCM.

  • Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.0 eq.) in DCM dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the resulting mono-Boc-protected phenylpiperazine by column chromatography.

Part B: Alkylation of the Boc-Protected Intermediate

  • Dissolve the purified mono-Boc-phenylpiperazine (1.0 eq.) in anhydrous DMF.

  • Add a base such as sodium hydride (NaH, 1.2 eq.) portion-wise at 0 °C.

  • Add the alkyl halide (1.1 eq.) dropwise and allow the reaction to proceed at room temperature until completion (monitor by TLC/LC-MS).

  • Carefully quench the reaction with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.

  • Concentrate and purify the N-alkylated, Boc-protected intermediate by column chromatography.

Part C: Boc Deprotection

  • Dissolve the purified product from Part B in DCM.

  • Add an excess of trifluoroacetic acid (TFA) or a solution of HCl in dioxane.

  • Stir at room temperature for 1-4 hours until deprotection is complete (monitor by TLC/LC-MS).

  • Concentrate the mixture under reduced pressure.

  • Neutralize with a saturated aqueous NaHCO₃ solution and extract the final product with DCM.

  • Dry the organic layer, concentrate, and if necessary, purify by column chromatography to yield the pure mono-N-alkylated phenylpiperazine.[11]

Data Summary: Impact of Reaction Parameters on Selectivity

ParameterCondition ACondition BExpected Outcome
Stoichiometry 1.1 eq. Phenylpiperazine5.0 eq. PhenylpiperazineCondition B significantly favors mono-alkylation.[1]
Temperature 60 °C0 °C to Room TempLower temperature in Condition B reduces di-alkylation rate.[1]
Base Potassium tert-butoxide (strong)Potassium Carbonate (mild)Milder base in Condition B decreases byproduct formation.[1]
Method Direct AlkylationBoc-Protection StrategyBoc-protection offers superior, often complete, selectivity.[2]

Troubleshooting Workflow

Troubleshooting_Workflow Start Reaction Issue Identified Check_Byproducts Major Byproduct? Start->Check_Byproducts Di_Alkylated Di-Alkylation Check_Byproducts->Di_Alkylated Yes Low_Conversion Low Conversion Check_Byproducts->Low_Conversion No Check_Quat Check_Quat Di_Alkylated->Check_Quat Water Soluble? Quaternary_Salt Quaternary Salt Sol_Quat Use Boc-Protection Switch to Reductive Amination Quaternary_Salt->Sol_Quat Sol_Low_Conv Check Base/Solvent Increase Temp Cautiously Add Catalytic Iodide Low_Conversion->Sol_Low_Conv Sol_Di_Alk Lower Temp Slow Addition Increase Amine Excess End Problem Resolved Sol_Di_Alk->End Sol_Quat->End Sol_Low_Conv->End Check_Quat->Quaternary_Salt Yes Check_Quat->Sol_Di_Alk No

Caption: A logical workflow for troubleshooting common N-alkylation issues.

References

  • Various Authors. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? ResearchGate. Retrieved from [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Avoiding Over-alkylation. Retrieved from [Link]

  • Mondal, S., et al. (2024). An Overview of Palladium-Catalyzed N-alkylation Reactions. ChemRxiv. Retrieved from [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). N alkylation at sp3 Carbon Reagent Guide. Retrieved from [Link]

  • Various Authors. (2022). Best Conditions For N-Alkylation? ScienceMadness.org. Retrieved from [Link]

  • I. M. Y. Marei, et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(3), 698. Retrieved from [Link]

  • A. K. Gadad, et al. (2013). Investigation of various N-heterocyclic substituted piperazine versions.... Bioorganic & Medicinal Chemistry Letters, 23(17), 4871-4875. Retrieved from [Link]

  • A. K. Guin, et al. (2023). N-Alkylation of Amines by C1-C10 Aliphatic Alcohols Using A Well-Defined Ru(II)-Catalyst.... The Journal of Organic Chemistry, 88(9), 5944-5961. Retrieved from [Link]

  • Google Patents. (1959). US2919275A - Purification of piperazine.
  • G. Occhipinti, et al. (2023). N-alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. RSC Advances, 13(52), 36521-36526. Retrieved from [Link]

  • Organic Chemistry Portal. (2023). N-Alkylation of Amines by C1-C10 Aliphatic Alcohols Using A Well-Defined Ru(II)-Catalyst. Retrieved from [Link]

  • White Rose eTheses Online. (n.d.). Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate. Retrieved from [Link]

  • Reddit. (2021). Difficulties with N-Alkylations using alkyl bromides. Retrieved from [Link]

  • Google Patents. (1960). DE1092019B - Process for the N-monoalkylation of piperazine.
  • S. Jaenicke, et al. (2016). N-alkylation of amines with alcohols over alumina-entrapped Ag catalysts using the “borrowing hydrogen” methodology. Catalysis Science & Technology, 6(5), 1437-1446. Retrieved from [Link]

  • D. A. Nicewicz, et al. (2020). Site-Selective C–H Alkylation of Piperazine Substrates via Organic Photoredox Catalysis. Angewandte Chemie International Edition, 59(33), 13612-13617. Retrieved from [Link]

  • D. V. N. Srinivasa Rao, et al. (2006). New intermediates for the selective synthesis of 1-methyl-3-phenylpiperazine and some phenylpiperazine derivatives. ARKIVOC, 2006(13), 1-10. Retrieved from [Link]

  • L. J. Wilson, et al. (2018). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. ACS Medicinal Chemistry Letters, 9(5), 427-432. Retrieved from [Link]

  • M. Ertan, et al. (2020). N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences, 45(3), 209-216. Retrieved from [Link]

  • ResearchGate. (n.d.). A Simple Synthesis of N-Alkylpiperazines. Retrieved from [Link]

  • Google Patents. (2014). CN103980229A - Preparation method of N-phenyl piperazine.
  • S. M. T. O'Neill, et al. (2019). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 15, 126-135. Retrieved from [Link]

  • UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

  • J. H. Kim, et al. (2018). Distance Effects of Phenylpiperazine-Containing Methacrylic Polymers on Optical and Structural Properties. Polymers, 10(11), 1269. Retrieved from [Link]

  • F. G. Caliendo, et al. (2023). Novel 4,5‐Dihydrothiazole‐Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotonergic Agents. Chemistry & Biodiversity, 20(1), e202200871. Retrieved from [Link]

Sources

Technical Support Center: Stability of 1-Ethyl-4-phenylpiperazine in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 1-Ethyl-4-phenylpiperazine. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the stability of this compound in aqueous solutions. Our goal is to equip you with the scientific rationale behind experimental design to ensure the integrity and reproducibility of your results.

Introduction to the Stability of this compound

This compound, like many N-phenylpiperazine derivatives, is a compound that can exhibit instability in aqueous environments under certain conditions.[1][2] Understanding its degradation profile is critical for developing robust analytical methods, designing stable formulations, and accurately interpreting experimental data. The primary degradation pathways for similar compounds include hydrolysis, oxidation, and photodegradation.[1][3] The stability is significantly influenced by factors such as pH, temperature, light exposure, and the presence of oxidizing agents.

This guide will walk you through common stability challenges and provide actionable protocols to mitigate them.

Frequently Asked Questions (FAQs)

Q1: My assay results for this compound in aqueous solution are inconsistent. What could be the cause?

Inconsistent assay results are often the first indication of compound instability. Several factors related to the preparation and handling of your aqueous solutions could be at play:

  • pH of the Solution: The piperazine ring contains two nitrogen atoms that can be protonated, and the stability of the molecule can be pH-dependent. Both acidic and alkaline conditions can catalyze the hydrolysis of phenylpiperazine derivatives.[1] It is crucial to control and document the pH of your solutions.

  • Temperature: Elevated temperatures can accelerate degradation.[4] Even storage at room temperature for extended periods might lead to a noticeable loss of the parent compound, especially if other stress factors are present.

  • Light Exposure: Many aromatic compounds are susceptible to photodegradation.[5] If your solutions are not protected from light, you may be observing photolytic decomposition.

  • Presence of Oxidizing Agents: Dissolved oxygen in your aqueous solvent or contaminants can lead to oxidative degradation of the piperazine moiety.[3][6]

Recommendation: To diagnose the issue, perform a preliminary stability assessment. Prepare your solution and divide it into several aliquots. Expose these aliquots to different conditions (e.g., varying pH, light/dark, room temperature/refrigerated) and analyze them at different time points. This will help identify the primary driver of instability in your specific experimental setup.

Q2: What are the primary degradation pathways for this compound in aqueous solution?

Based on the known reactivity of the N-phenylpiperazine scaffold, the following degradation pathways are anticipated:

  • Hydrolysis: This is a common degradation route for many pharmaceuticals in aqueous media.[1] For this compound, hydrolysis could potentially lead to the opening of the piperazine ring, although N-dealkylation is also a possibility.

  • Oxidation: The nitrogen atoms in the piperazine ring are susceptible to oxidation, which could lead to the formation of N-oxides.[6] The ethyl group could also be a site of oxidation.

  • Photodegradation: Aromatic systems can absorb UV light, leading to the formation of reactive species that can undergo various transformations.[5]

The following diagram illustrates the potential degradation sites on the this compound molecule.

G cluster_molecule This compound cluster_pathways Potential Degradation Pathways mol C₂H₅-N(CH₂CH₂)₂N-C₆H₅ hydrolysis Hydrolysis (Ring Opening/N-dealkylation) mol->hydrolysis Susceptible under acidic/basic pH oxidation Oxidation (N-Oxide formation) mol->oxidation Triggered by O₂, peroxides, metal ions photodegradation Photodegradation (Complex reactions) mol->photodegradation Induced by UV/Vis light

Caption: Potential degradation pathways for this compound.

Q3: How should I prepare and store aqueous stock solutions of this compound to ensure stability?

To maximize the shelf-life of your aqueous stock solutions, the following practices are recommended:

  • Solvent Selection: Use high-purity (e.g., HPLC-grade) water to minimize contaminants. If solubility is an issue, a co-solvent like acetonitrile or methanol may be used, but it's important to first ensure the compound is stable in the chosen solvent system.

  • pH Control: Prepare your solutions in a buffered system at a pH where the compound exhibits maximum stability. A pH stability profile should be determined experimentally, but starting in the neutral pH range (6-7.5) is a reasonable approach.

  • Temperature: Store stock solutions at low temperatures, ideally at -20°C or -80°C, to slow down potential degradation reactions.[4] For short-term storage (a few days), refrigeration at 2-8°C may be sufficient, but this should be validated.

  • Light Protection: Always store solutions in amber vials or wrap clear vials in aluminum foil to protect them from light.[7]

  • Inert Atmosphere: For long-term storage or if the compound is particularly sensitive to oxidation, consider degassing the solvent and overlaying the solution with an inert gas like nitrogen or argon before sealing the container.

Troubleshooting Guide

Observed Issue Potential Cause(s) Troubleshooting Steps & Rationale
Gradual decrease in parent compound concentration over time in stored solutions. Hydrolytic or thermal degradation.1. Re-evaluate Storage Temperature: Move solutions from room temperature or 4°C to -20°C or -80°C. Lower temperatures significantly reduce the rate of most chemical reactions. 2. pH Stability Check: Analyze the pH of your solution. If it has drifted, the change in pH could be accelerating degradation. Consider using a stronger buffer system.
Appearance of new peaks in chromatograms of older samples. Formation of degradation products.1. Characterize Degradants: Use a mass spectrometer coupled with your chromatography system (LC-MS or GC-MS) to get molecular weight information on the new peaks. This is the first step in identifying the degradation pathway. 2. Perform Forced Degradation: To confirm if the new peaks are indeed degradants, intentionally stress the compound under various conditions (see Protocol 1). This helps to create a degradation profile.
Poor recovery after solid-phase extraction (SPE). Degradation on the SPE sorbent.1. Check Sorbent pH: Some SPE sorbents can have residual acidic or basic sites that may cause on-cartridge degradation. Pre-condition the cartridge with a buffer that is known to be optimal for the compound's stability. 2. Minimize Processing Time: Do not let the sample sit on the cartridge for extended periods.
Inconsistent results between different batches of aqueous solvent. Contaminants in the solvent.1. Use High-Purity Solvents: Always use HPLC or LC-MS grade water and other solvents. 2. Check for Peroxides: If using organic co-solvents like THF or dioxane, test for the presence of peroxides, which are strong oxidizing agents.

Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study is essential to understand the intrinsic stability of this compound and to develop a stability-indicating analytical method.[8][9] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[9]

Objective: To identify potential degradation products and pathways under various stress conditions.

Methodology:

  • Prepare a Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water) to a concentration of 1 mg/mL.

  • Apply Stress Conditions:

    • Acidic Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.2 M HCl to get a final concentration of 0.5 mg/mL in 0.1 M HCl. Incubate at 60°C for 24 hours.[3]

    • Basic Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.2 M NaOH to get a final concentration of 0.5 mg/mL in 0.1 M NaOH. Incubate at 60°C for 24 hours.[3]

    • Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 6% hydrogen peroxide (H₂O₂) to achieve a final concentration of 0.5 mg/mL in 3% H₂O₂. Keep at room temperature, protected from light, for 24 hours.[3]

    • Thermal Degradation: Store the stock solution at 80°C for 48 hours.[3]

    • Photolytic Degradation: Expose the stock solution in a chemically inert, transparent container to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[7][10] A dark control sample should be stored under the same conditions but protected from light.

  • Sample Analysis:

    • Before injection into an HPLC or GC system, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

    • Analyze all stressed samples, along with an unstressed control, using a suitable chromatographic method (e.g., RP-HPLC with UV and/or MS detection).

The following diagram outlines the workflow for a forced degradation study.

Caption: Workflow for a forced degradation study.

Protocol 2: Developing a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from all its potential degradation products.

Methodology:

  • Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). C18 columns are versatile and provide good retention for moderately polar compounds.

  • Mobile Phase Optimization:

    • Begin with a simple mobile phase, such as a gradient of acetonitrile and water (both containing 0.1% formic acid or ammonium acetate to improve peak shape).

    • Inject a mixture of the stressed samples from the forced degradation study.

    • Adjust the gradient slope, organic modifier (e.g., switch from acetonitrile to methanol), and pH of the aqueous phase to achieve baseline separation of the parent peak from all degradation product peaks.

  • Detection: Use a photodiode array (PDA) detector to monitor at multiple wavelengths and to assess peak purity. A mass spectrometer (MS) detector is highly recommended for confident peak tracking and identification.

  • Validation: Once the method is optimized, validate it according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.[10]

Summary of Recommended Forced Degradation Conditions

Stress ConditionReagent/ParameterTypical ConditionsRationale
Acid Hydrolysis Hydrochloric Acid (HCl)0.1 M HCl at 60°C for 24 hours[3]To assess stability in an acidic environment, which can be encountered in formulations or certain biological matrices.
Base Hydrolysis Sodium Hydroxide (NaOH)0.1 M NaOH at 60°C for 24 hours[3]To evaluate stability in alkaline conditions, which can also be relevant for certain formulations and processes.
Oxidation Hydrogen Peroxide (H₂O₂)3% H₂O₂ at room temperature for 24 hours[3]To mimic potential oxidative stress from atmospheric oxygen or excipients that may contain peroxides.
Thermal Degradation Heat80°C for 48 hours[3]To simulate the effect of elevated temperatures during manufacturing, transport, or storage.
Photodegradation Light (UV and Visible)≥ 1.2 million lux hours and ≥ 200 W h/m²[7]To determine the compound's sensitivity to light exposure, which is crucial for packaging and handling requirements.

References

  • Chen, S., Cullinane, J. T., & Rochelle, G. T. (2008). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. Industrial & Engineering Chemistry Research, 47(19), 7545-7552.
  • Tarsa, M., Starek, M., Dąbrowska, M., Baran, M., & Czarny, A. (2019). The Stability Study of a Novel Phenylpiperazine Derivative. Modern Organic Chemistry Research, 4(1), 1-15. [Link]

  • PrepChem. (n.d.). Synthesis of 4-phenylpiperazine. Retrieved from [Link]

  • MedCrave. (2016). Forced Degradation Studies. MOJ Bioequivalence & Bioavailability, 2(6), 00035. [Link]

  • Alsante, K. M., Hatajik, T. D., & Lohr, L. L. (2003). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology, 27(3), 56-66.
  • Pharma Guideline. (2022). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

  • International Journal of Research in Pharmacology & Pharmacotherapeutics. (2018). development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics, 7(2), 213-224.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Pawlaczyk, J., & Marciniec, B. (1975). Kinetics of drug decomposition. Part XXXVI. Stability of 10-(1'-methyl-4'-piperazinylpropyl)-phenothiazine derivatives on the grounds of kinetics of thermal degradation and Hammett equation. Polish journal of pharmacology and pharmacy, 27(3), 317–325.
  • ICH. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Sonkamble, S. D., Rishipathak, D., Kawale, L. A., & Nade, V. S. (2018). Design, Synthesis and Evaluation of CNS Depressant Activity of 2-(Substituted Aryl)-Piperazine-3-Phenyl-4(3H)-Quinazolinone. ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). 1-Ethyl-4-nitrosopiperazine. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 1-Phenylpiperazine. National Center for Biotechnology Information. Retrieved from [Link]

  • Puttaswamy, & Jagadeesh, R. V. (2013). Kinetic and Mechanistic Study of Oxidation of Piperazines by Bromamine-T in Acidic Medium. International Journal of Organic Chemistry, 3(4), 221-229. [Link]

  • Reddy, B. C., Kumar, P. R., & Reddy, K. S. (2011). Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances. Analytical Chemistry: An Indian Journal, 10(7), 453-457.
  • JETIR. (2019). Development and validation of stability indicating RP-HPLC method for Tetrabenazine from its pharmaceutical dosage form. JETIR, 6(6), 54-65.
  • European Patent Office. (2017). SYNTHESIS OF 1-[2-(2,4-DIMETHYL-PHENYLSULFANYL)-PHENYL]PIPERAZINE (EP 3414231 B1). [Link]

Sources

Refining HPLC separation conditions for 1-Ethyl-4-phenylpiperazine isomers

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I've designed this technical support guide to provide you with robust, field-proven strategies for refining HPLC separation conditions for 1-Ethyl-4-phenylpiperazine and its related isomers. This guide moves beyond simple protocols to explain the underlying chromatographic principles, empowering you to troubleshoot effectively and develop optimized, reliable analytical methods.

Technical Support Center: this compound Isomer Separation

This center is structured into two main sections:

  • Troubleshooting Guide: A direct, problem-solution Q&A for immediate issues encountered during analysis, such as poor resolution and peak tailing.

  • Frequently Asked Questions (FAQs): Broader questions addressing foundational concepts like initial column selection and method development strategy.

Troubleshooting Guide: Common Separation Challenges

Q1: "I'm seeing poor resolution (Rs < 1.5) between my main this compound peak and a closely eluting impurity. How can I improve the separation?"

A1: Achieving adequate resolution is paramount, and the most effective way to improve it is by manipulating chromatographic selectivity (α). While increasing column efficiency (N) or retention (k) can help, selectivity offers the most dramatic improvements.

Core Insight: this compound is a basic compound due to its two nitrogen atoms. Its degree of ionization is highly dependent on the mobile phase pH, which directly impacts its interaction with the stationary phase. Controlling pH is your most powerful tool for altering selectivity.[1][2]

Step-by-Step Protocols to Enhance Selectivity:

  • Manipulate Mobile Phase pH:

    • Rationale: Changing the pH alters the charge state of your basic analyte, which can drastically change its retention and elution order relative to neutral or less basic impurities. F[3]or robust methods, it is recommended to work at a pH at least 2 units away from the analyte's pKa. [2] * Protocol:

      • Low pH Screen: Prepare a mobile phase using 0.1% Formic Acid in water (pH ~2.7) and Acetonitrile (ACN).

      • High pH Screen: Using a pH-stable column (e.g., a hybrid-silica C18), prepare a mobile phase using 10 mM Ammonium Bicarbonate, adjusted to pH 10 with ammonium hydroxide, and ACN.

      • Analysis: Compare the chromatograms. Look for changes in peak spacing and elution order to identify the most promising pH range.

  • Evaluate Organic Modifier:

    • Rationale: Acetonitrile and Methanol interact differently with analytes and the stationary phase. Methanol is a protic solvent and can engage in hydrogen bonding, which can introduce unique selectivity compared to the aprotic ACN.

    • Protocol: At the optimal pH identified above, replace Acetonitrile with Methanol in your mobile phase. You can also test mixtures (e.g., 50:50 ACN:MeOH) as the organic component.

  • Screen Alternative Stationary Phases:

    • Rationale: While a C18 column is a workhorse, its selectivity is primarily based on hydrophobicity. For an aromatic compound like this compound, other interaction mechanisms can be exploited. [4] * Recommendation: Screen a Phenyl-Hexyl or Biphenyl phase column. These phases can introduce π-π interactions between the column's phenyl rings and your analyte's phenyl ring, offering a different selectivity profile that may resolve difficult pairs.

[5]***

Q2: "My analyte peak is exhibiting significant tailing. What causes this and how can I achieve a symmetrical peak?"

A2: This is the most common issue for basic compounds on silica-based reversed-phase columns. The root cause is secondary ionic interactions between your protonated (positively charged) analyte and deprotonated (negatively charged) residual silanol groups on the silica surface.

[6]Mechanism of Peak Tailing for Basic Compounds

G cluster_0 Undesirable Secondary Interaction cluster_1 Desired Primary Interaction Analyte {Protonated Analyte (R-NH2+)|Basic piperazine nitrogen} Silanol {Ionized Silanol (Si-O-)|Negatively charged surface site} Analyte->Silanol Ionic Attraction (Causes Peak Tailing) Analyte2 {Analyte|Neutral or Protonated} C18 {C18 Stationary Phase|Hydrophobic chains} Analyte2->C18 Hydrophobic Interaction (Causes Retention)

Caption: Tailing occurs when secondary ionic interactions interfere with the primary hydrophobic retention mechanism.

Solutions to Mitigate Peak Tailing:

StrategyMechanismStep-by-Step Protocol
1. Lower Mobile Phase pH Protonates surface silanols (Si-OH), neutralizing their negative charge and preventing ionic interaction with the basic analyte.[7] 1. Prepare mobile phase A: 0.1% Formic Acid or 0.05% Trifluoroacetic Acid (TFA) in water. 2. Prepare mobile phase B: Acetonitrile. 3. Equilibrate the column thoroughly (at least 10 column volumes).
2. Use a Modern, End-Capped Column High-purity silica with advanced end-capping chemically blocks most residual silanols, providing a more inert surface.[8] 1. Select a column specifically marketed for the analysis of basic compounds or one with high end-capping efficiency. 2. Always start with the low pH mobile phase strategy for best results.
3. Increase Mobile Phase Ionic Strength Buffer ions compete with the protonated analyte for interaction with active silanol sites, effectively "masking" them.[6] 1. For LC-UV, increase phosphate buffer concentration from 10 mM to 25-50 mM (ensure pH is appropriate for the column). 2. Caution: High salt buffers are not ideal for LC-MS due to ion suppression.
4. Use High pH (with compatible column) De-protonates the basic analyte, making it neutral. A neutral molecule will not engage in ionic interactions with surface silanols.[2][9] 1. Use a hybrid or other high-pH stable column. 2. Prepare a mobile phase with a buffer at pH > 9 (e.g., 10 mM Ammonium Bicarbonate). 3. Ensure your entire HPLC system is compatible with high pH mobile phases.

Frequently Asked Questions (FAQs)

Q1: What is the best starting column for method development for this compound and its process impurities?

[10]Recommended Starting Column Parameters:

ParameterRecommendationRationale
Stationary Phase C18 (L1 packing)Provides robust hydrophobic retention suitable for a wide range of organic molecules.
Particle Size ≤ 3 µmOffers higher efficiency and better resolution compared to larger particles.
Pore Size ~100-120 ÅAppropriate for small molecules like this compound.
Dimensions 100-150 mm length, 2.1-4.6 mm IDA good starting point for balancing resolution and analysis time.
Key Feature High-density end-cappingCritical for reducing peak tailing with basic analytes.

For a secondary screening column, a Phenyl-Hexyl phase is an excellent choice due to its potential for alternative selectivity via π-π interactions with the analyte's aromatic ring.

[5][11]***

Q2: My sample may contain enantiomers. Can I separate them on my C18 column?

A2: No. Enantiomers have identical physical and chemical properties in an achiral environment. Therefore, they will co-elute perfectly on a standard achiral column like a C18. To separate them, you must introduce chirality into the chromatographic system. The most direct and common way is to use a Chiral Stationary Phase (CSP) .

[12]Strategy for Chiral Method Development:

  • Column Selection: The vast majority of chiral separations for small molecules are achieved on polysaccharide-based CSPs. T[13]hese columns, such as those based on cellulose or amylose derivatives coated or immobilized on silica, offer broad selectivity.

  • Screening Protocol:

    • Columns to Screen: Chiralpak® IA, IB, IC, and ID are excellent starting points.

    • Mobile Phase Screening: Test each column with at least two mobile phase systems to explore different interaction mechanisms.

Table of Recommended Chiral Screening Conditions

Mobile Phase ModeSolventsAdditive (for basic analytes)
Normal Phase n-Hexane / Isopropanol (or Ethanol)0.1% Diethylamine (DEA)
Polar Organic Acetonitrile or Methanol0.1% Diethylamine (DEA)
Reversed-Phase Acetonitrile / Water with Buffer10 mM Ammonium Bicarbonate

Protocol based on established methods for piperazine derivatives.

[13][14]***

Q3: My impurity peaks are very small, and I'm struggling with sensitivity. What can I do?

A3: While this compound contains a phenyl group that provides UV absorbance, trace-level impurities may be difficult to detect.

  • Optimize Wavelength: Ensure you are monitoring at the UV absorbance maximum (λ-max) of your analytes. A photodiode array (PDA) detector is invaluable for confirming this.

  • Consider a More Sensitive Detector: If available, an LC-MS (Mass Spectrometer) is inherently more sensitive and selective than a UV detector and is the industry standard for impurity analysis.

  • Pre-column Derivatization: For analytes that truly lack a strong chromophore, a chemical derivatization step can be employed to attach a highly UV-absorbent or fluorescent tag. T[15]his adds complexity to the sample preparation but can increase sensitivity by orders of magnitude. Reagents like o-Phthalaldehyde (OPA) or Dansyl Chloride are commonly used for primary and secondary amines.

[15]### References

  • Selection of reversed-phase liquid chromatographic columns with diverse selectivity towards the potential separation of impurities in drugs. PubMed. Available at: [Link]

  • Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. KNAUER. Available at: [Link]

  • Exploring the Role of pH in HPLC Separation. Moravek. Available at: [Link]

  • The use of Mobile Phase pH as a Method Development Tool. Chromatography Today. Available at: [Link]

  • Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. Available at: [Link]

  • Guide: HPLC columns selection guide. European Pharmaceutical Review. Available at: [Link]

  • What Is Role of pH In HPLC Separation: Learn Easily In 7 Minutes. PharmaGuru. Available at: [Link]

  • LABTips: How to Prevent Tailing Peaks in HPLC. Labcompare.com. Available at: [Link]

  • Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. Available at: [Link]

  • What Causes Peak Tailing in HPLC? Chrom Tech, Inc. Available at: [Link]

  • Separation and determination of aromatic amines by reversed-phase HPLC. J-Stage. Available at: [Link]

  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. LCGC International. Available at: [Link]

  • Tips and Tricks of HPLC System Troubleshooting. Agilent. Available at: [Link]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. JOCPR. Available at: [Link]

  • Development and Validation of an RP-HPLC- FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization. Sultan Qaboos University Journal For Science. Available at: [Link]

  • Development and Validation of an RP-HPLC-FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization with a New Pyrazoline Based Reagent. ResearchGate. Available at: [Link]

  • Choosing the Right HPLC Column: A Complete Guide. Phenomenex. Available at: [Link]

  • HPLC Column Selection Guide to Help You Achieve the Best Separation. Separation Science. Available at: [Link]

  • Synthesis of 4-phenylpiperazine. PrepChem.com. Available at: [Link]

  • Enantioselective Henry Reaction Catalyzed by Chiral Piperazine Derivatives. ResearchGate. Available at: [Link]

  • Separation of Piperazine, 1-ethyl- on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]

  • The significance of chirality in drug design and synthesis of bitopic ligands as D3 receptor (D3R) selective agonists. PubMed Central. Available at: [Link]

  • Chiral HPLC Separations. Phenomenex. Available at: [Link]

  • Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation. MicroSolv. Available at: [Link]

Sources

Technical Support Center: Troubleshooting Low Efficacy in 1-Ethyl-4-phenylpiperazine Functional Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

This guide is designed for researchers, scientists, and drug development professionals encountering unexpectedly low efficacy or potency when characterizing 1-Ethyl-4-phenylpiperazine (EPP) in functional assays. EPP, a phenylpiperazine derivative, is expected to interact primarily with dopaminergic and serotonergic systems, particularly as a ligand for D2-like dopamine receptors. Low efficacy can manifest as a diminished maximal response (Emax) or a right-shifted concentration-response curve (higher EC50/IC50) compared to literature values or reference compounds.

This document provides a structured, in-depth troubleshooting framework grounded in scientific principles to help you identify and resolve common experimental pitfalls. Our approach is built on a foundation of causality, ensuring that each recommendation is linked to a clear scientific rationale.

Frequently Asked Questions & Troubleshooting Guide

Question 1: My concentration-response curve for this compound is flat or shows a very low maximal effect in my cAMP assay. What are the most likely causes?

This is a common issue that can stem from several factors, ranging from the compound itself to the assay system. Let's break down the potential causes systematically.

Answer:

A diminished response in a cAMP assay, which is often used to measure the activation of Gi/o-coupled receptors like the dopamine D2 receptor, points to several critical areas for investigation.

1.1. Compound Integrity and Solubility:

  • The Problem: this compound, like many small molecules, can have limited aqueous solubility. If the compound precipitates in your assay buffer, its effective concentration will be far lower than the nominal concentration, leading to a truncated or absent dose-response.

  • Troubleshooting Steps:

    • Visual Inspection: Prepare your highest stock concentration in assay buffer and visually inspect for any precipitation or cloudiness. Use a light microscope for higher sensitivity.

    • Solubility Testing: Perform a simple solubility test. Prepare serial dilutions and measure absorbance at 600 nm. A sharp increase in absorbance can indicate precipitation.

    • Solvent Optimization: The initial stock should be prepared in a suitable organic solvent like DMSO. Ensure the final concentration of the organic solvent in your assay well is consistent across all conditions and does not exceed a level that affects cell viability or assay performance (typically <0.5%).

1.2. Receptor Expression and Cell System Viability:

  • The Problem: The assay is only as robust as the biological system it relies on. Insufficient receptor expression on your cell line (e.g., HEK293, CHO) or poor cell health will inherently limit the maximum possible response.

  • Troubleshooting Workflow:

    • Confirm Receptor Expression: Use a positive control agonist with a well-characterized, strong response for your target receptor (e.g., quinpirole for the D2 receptor) to confirm that the signaling pathway is intact and responsive. If the positive control also fails, the issue lies with the cell system.

    • Verify with a Reference Antagonist: Pre-incubate your cells with a known antagonist for the target receptor (e.g., haloperidol for D2) before adding your positive control. A rightward shift in the agonist's EC50 will validate that the observed response is receptor-specific.

    • Cell Health Check: Perform a simple cell viability assay (e.g., Trypan Blue exclusion, MTT assay) on a parallel plate to rule out cytotoxicity from your compound or assay reagents.

1.3. Assay Mechanics and Reagent Stability:

  • The Problem: The components of the cAMP assay itself, such as forskolin (used to stimulate adenylyl cyclase) or the detection reagents, can degrade or be used at suboptimal concentrations.

  • Troubleshooting Steps:

    • Forskolin Concentration: The concentration of forskolin used to stimulate the system is critical. Too high, and it may mask the inhibitory effect of a Gi-coupled agonist. Too low, and the assay window will be too small. Run a forskolin dose-response curve to determine an EC80 concentration, which typically provides an optimal window for measuring inhibition.

    • Reagent Integrity: Ensure all assay kit components are within their expiration dates and have been stored correctly. Prepare fresh reagents, especially labile ones like ATP, if there is any doubt.

Question 2: I see some activity with this compound, but the potency (EC50) is much lower than expected. Why would this happen?

Answer:

A rightward shift in the concentration-response curve (higher EC50) indicates that a higher concentration of the compound is needed to elicit a half-maximal response. This points towards issues with compound availability, receptor affinity, or competing endogenous substances.

2.1. Serum Protein Binding:

  • The Problem: If your cell culture medium contains serum (e.g., Fetal Bovine Serum), a significant fraction of your compound may bind to serum proteins like albumin. This bound fraction is unavailable to interact with the receptor, reducing the free concentration of the drug and leading to an apparent decrease in potency.

  • Troubleshooting Steps:

    • Assay in Serum-Free Media: The most direct solution is to conduct the final assay steps in a serum-free buffer. Wash the cells with a serum-free medium before adding your compound.

    • Quantify the Shift: If the assay requires serum for cell health, perform the experiment in both serum-containing and serum-free media. The magnitude of the EC50 shift can provide valuable information about the compound's protein binding characteristics.

2.2. Compound Adsorption to Plastics:

  • The Problem: Hydrophobic compounds can adsorb to the surface of standard polystyrene labware (e.g., pipette tips, assay plates), reducing the actual concentration of the compound in the solution.

  • Troubleshooting Steps:

    • Use Low-Binding Plates: Switch to low-protein-binding microplates. These plates have a modified surface that minimizes non-specific binding of molecules.

    • Include Detergents: In some cases, adding a very low concentration of a non-ionic detergent (e.g., 0.01% Tween-20 or Triton X-100) to the assay buffer can help prevent adsorption, but this must be validated to ensure it doesn't interfere with the assay or cell health.

2.3. Potential for Rapid Metabolism:

  • The Problem: If your cell line has metabolic capabilities (e.g., primary cells, or cell lines expressing cytochrome P450 enzymes), the compound could be rapidly metabolized into inactive forms during the incubation period.

  • Troubleshooting Steps:

    • Reduce Incubation Time: Perform a time-course experiment to see if the response diminishes with longer incubation times.

    • Use Metabolic Inhibitors: If metabolism is suspected, you can include broad-spectrum cytochrome P450 inhibitors (e.g., 1-aminobenzotriazole) in your assay, though this adds complexity and requires careful controls.

Summary of Key Parameters & Troubleshooting Workflow

The following table summarizes the critical experimental parameters and suggested starting points for optimization.

ParameterStandard RangeTroubleshooting ActionRationale
Final DMSO Concentration 0.1% - 0.5%Test a vehicle-only dose response.High DMSO concentrations can be cytotoxic or directly interfere with assay components.
Cell Seeding Density 80-95% ConfluencyOptimize density; test lower and higher densities.Over- or under-confluent cells can exhibit altered receptor expression and signaling.
Positive Control Quinpirole (D2R)Run a full dose-response curve for the positive control in every experiment.Validates the integrity of the cell system and signaling pathway.
Forskolin Concentration EC50 - EC80Determine the EC80 from a full dose-response curve.Provides the optimal signal window to measure Gi-mediated inhibition of cAMP.
Assay Buffer Serum-FreeCompare results in serum vs. serum-free buffer.Identifies potency shifts due to serum protein binding.

Visualizing the Troubleshooting Logic

The decision-making process for troubleshooting can be visualized as a logical workflow.

Troubleshooting_Workflow start Low Efficacy Observed check_positive_control Step 1: Validate System Run Positive Control (e.g., Quinpirole) start->check_positive_control control_ok Positive Control OK? check_positive_control->control_ok system_issue Troubleshoot Cell Health, Receptor Expression, or Assay Reagents control_ok->system_issue No check_solubility Step 2: Check Compound Assess Solubility in Assay Buffer control_ok->check_solubility Yes solubility_ok Solubility OK? check_solubility->solubility_ok solubility_issue Optimize Solvent (DMSO %) or Use Solubility Enhancers solubility_ok->solubility_issue No check_assay_conditions Step 3: Optimize Conditions Test Serum-Free Media & Low-Binding Plates solubility_ok->check_assay_conditions Yes potency_shift Potency Shift Observed? check_assay_conditions->potency_shift conclusion Issue Likely Due to Protein Binding or Plastic Adsorption potency_shift->conclusion Yes further_investigation Investigate Metabolism or Off-Target Effects potency_shift->further_investigation No

Caption: A workflow for troubleshooting low efficacy.

Dopamine D2 Receptor Signaling Pathway

Understanding the underlying signaling pathway is crucial for interpreting assay results. This compound is hypothesized to act as an agonist at the Gi-coupled D2 dopamine receptor.

D2_Signaling_Pathway D2R Dopamine D2 Receptor G_protein Gi/o Protein (α, βγ subunits) D2R->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC Inhibits (αi subunit) cAMP cAMP AC->cAMP Converts EPP This compound (Agonist) EPP->D2R Binds & Activates ATP ATP ATP->AC Forskolin Forskolin Forskolin->AC Stimulates

Caption: Gi-coupled signaling pathway for the D2 receptor.

References

  • Lipinski, C. A. (2004). Lead- and drug-like compounds: the rule-of-five revolution. Drug Discovery Today: Technologies, 1(4), 337-341. [Link]

  • Neve, K. A., Seamans, J. K., & Trantham-Davidson, H. (2004). Dopamine receptor signaling. Journal of Receptors and Signal Transduction, 24(3), 165-205. [Link]

  • Sittampalam, G. S., Gal-Edd, N., Arkin, M., et al. (2012). Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Bohnert, T., & Gan, L. S. (2013). Plasma protein binding: from discovery to development. Journal of Pharmaceutical Sciences, 102(9), 2953-2994. [Link]

  • Corning Incorporated. (2013). The Effect of Storage Vessel Composition on the Stability of Drugs. Technical Bulletin. [Link]

  • Gibson, G. G., & Skett, P. (2001). Introduction to Drug Metabolism. CRC press. [Link]

Technical Support Center: Minimizing Neurotoxicity in Novel Phenylpiperazine Anticonvulsant Agents

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, CNS Therapeutics Division

Welcome to the technical support center for researchers engaged in the development of novel phenylpiperazine anticonvulsant agents. This guide is designed to provide practical, in-depth solutions to the critical challenge of mitigating neurotoxicity while preserving therapeutic efficacy. Our goal is to equip your team with the foundational knowledge and troubleshooting frameworks necessary to navigate the complexities of CNS drug development.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions frequently encountered during the preclinical development of phenylpiperazine-based anticonvulsants.

Q1: What are the primary mechanisms of neurotoxicity associated with phenylpiperazine compounds?

A: The neurotoxicity of phenylpiperazine derivatives is often multifactorial. While the exact mechanism can be compound-specific, several key pathways have been identified. Many toxic effects are linked to mitochondrial dysfunction, which leads to a cascade of detrimental events including decreased ATP production, increased production of reactive oxygen species (ROS), and subsequent oxidative stress.[1][2][3] This oxidative stress can damage cellular components like lipids and DNA and trigger pro-apoptotic pathways, leading to neuronal cell death.[1][2] Furthermore, some compounds may directly disrupt the integrity of the blood-brain barrier (BBB), increasing its permeability and allowing the influx of potentially harmful substances from the periphery into the sensitive CNS microenvironment.[4][5]

Q2: How do I establish a therapeutic window for my novel phenylpiperazine agent?

A: Establishing a therapeutic window is crucial and is quantitatively expressed by the Protective Index (PI). The PI is the ratio of the median toxic dose (TD50) to the median effective dose (ED50). A larger PI indicates a wider and safer therapeutic window.

  • Efficacy (ED50): Anticonvulsant potency is typically determined in rodent models. The Maximal Electroshock Seizure (MES) test is a gold-standard model for generalized tonic-clonic seizures, while the subcutaneous Pentylenetetrazole (scPTZ) test is used for absence seizures.[6][7][8]

  • Neurotoxicity (TD50): Acute neurological toxicity is most commonly assessed using the rotarod test, which measures motor impairment.[7][9] A mouse's inability to remain on a rotating rod for a set time is the endpoint.

By determining the ED50 in a seizure model (e.g., MES) and the TD50 in a neurotoxicity model (e.g., rotarod), you can calculate the PI (PI = TD50 / ED50). A compound with a high PI is desirable as it is effective at doses well below those that cause acute toxicity.[10]

Q3: My compound is potent in vitro but shows high neurotoxicity in vivo. What are the likely causes?

A: This is a common and challenging issue in CNS drug development. Several factors could be responsible:

  • Blood-Brain Barrier (BBB) Dynamics: The compound may have very high and rapid penetration into the CNS, leading to concentrations that are therapeutic in vitro but toxic in vivo.[11] Conversely, the compound or its metabolites might disrupt the BBB itself.[4][5]

  • Metabolism: The parent compound may be safe, but it could be converted into a toxic metabolite by liver enzymes (e.g., cytochrome P450s) or within the CNS.[12][13] The active metabolite of Trazodone, mCPP (meta-chlorophenylpiperazine), is a classic example of a phenylpiperazine metabolite with its own distinct pharmacological and toxicological profile.[13]

  • Off-Target Effects: Phenylpiperazine derivatives are known to interact with a wide range of neurotransmitter receptors.[14] While your primary target engagement may be responsible for the anticonvulsant effect, binding to other receptors (e.g., serotonergic, dopaminergic) could mediate the observed neurotoxicity.[1][15]

Q4: What structural modifications to the phenylpiperazine scaffold are known to reduce neurotoxicity?

A: Structure-Activity Relationship (SAR) and Structure-Activity-Toxicity Relationship (SATR) studies are key to optimizing your lead compound. While specific results vary between series, some general trends have been observed:

  • Substitution on the Phenyl Ring: The nature and position of substituents on the phenyl ring of the phenylpiperazine moiety are critical. Studies have shown that incorporating electron-withdrawing groups (e.g., Cl, F, CF3) can, in some cases, reduce acute neurotoxicity in the rotarod test without compromising anticonvulsant activity.[9]

  • Linker and Terminal Moiety: The chemical nature of the linker connecting the piperazine ring to the other parts of the molecule, and the structure of the terminal moiety, significantly influence both efficacy and toxicity.[7][10] Modifications here can alter lipophilicity, which in turn affects BBB penetration, metabolic stability, and off-target interactions.[16] A systematic exploration of these regions is essential for separating desired efficacy from undesired toxicity.

Q5: Which in vitro assays are most predictive of in vivo neurotoxicity for this class of compounds?

A: A multi-pronged in vitro strategy is recommended for early hazard identification. No single assay is perfectly predictive, but a combination provides a strong foundation.[17]

  • Neuronal Viability Assays: Using cell lines like the human neuroblastoma SH-SY5Y or primary cortical neurons, you can assess general cytotoxicity (e.g., LDH release) and metabolic health (e.g., MTT or XTT assays).[1][10] These are good for identifying compounds that cause overt cell death.

  • Neurite Outgrowth Assays: This functional assay can detect more subtle neurotoxicity. Inhibition of neurite outgrowth in developing neurons can be an early indicator of adverse effects on neuronal development and health.[18]

  • High-Content Screening & MEA: Human induced pluripotent stem cell (iPSC)-derived neuronal co-cultures (with astrocytes) on multi-electrode arrays (MEAs) offer a more advanced model.[17][19] MEAs can detect changes in neuronal firing patterns and network activity, providing insight into seizurogenic or neurodepressive effects that may underlie toxicity.

Section 2: Troubleshooting Guides & Experimental Protocols

This section provides detailed frameworks for addressing specific experimental challenges.

Guide 1: Investigating Unexpected Cytotoxicity in Neuronal Cell Cultures
  • Problem: You observe significant cell death in your in vitro neuronal model (e.g., SH-SY5Y, primary neurons) at concentrations where you expect to see a therapeutic effect, not toxicity.

  • Causality & Troubleshooting Workflow: Unexpected cytotoxicity often points to mechanisms beyond simple receptor antagonism. The primary culprits are often mitochondrial impairment and oxidative stress, which can initiate apoptosis.

G cluster_PK_PD Pharmacokinetic/Pharmacodynamic Analysis cluster_Target Target & Off-Target Investigation start Low Protective Index (PI) tpe Determine Time to Peak Effect (TPE) for both MES and Rotarod start->tpe behavioral Conduct Detailed Behavioral Observation (e.g., sedation, ataxia) start->behavioral dose_response Refine Dose-Response Curves (ED50 and TD50) tpe->dose_response decision Is motor impairment separable from efficacy? dose_response->decision binding Perform Off-Target Screening (Receptor Binding Panel) behavioral->binding binding->decision outcome_yes Proceed with Lead Optimization (Modify structure to reduce toxicity) decision->outcome_yes Yes outcome_no Re-evaluate Mechanism or De-prioritize Compound Series decision->outcome_no No

Sources

Technical Support Center: Optimizing Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Pharmaceutical Intermediate Synthesis. This resource is designed for researchers, chemists, and process development professionals dedicated to advancing pharmaceutical manufacturing. Here, we address common challenges encountered during synthesis, offering practical, experience-driven troubleshooting guides and frequently asked questions. Our goal is to empower you with the knowledge to enhance reaction efficiency, improve purity profiles, and successfully scale up your processes.

Table of Contents

  • Frequently Asked Questions (FAQs)

  • Troubleshooting Guides

    • Issue 1: Low Reaction Yield

    • Issue 2: High Impurity Profile

    • Issue 3: Reaction Stalls or Fails to Reach Completion

    • Issue 4: Challenges in Scaling Up the Reaction

    • Issue 5: Poor Crystal Quality or Polymorphism Issues

  • References

Frequently Asked Questions (FAQs)

Q1: What are the first steps I should take when a reaction is underperforming?

A1: Begin by systematically reviewing your experimental setup and parameters. Verify the quality and purity of your starting materials and reagents. Ensure accurate stoichiometry and that all reagents were added in the correct order. Double-check reaction temperature, pressure, and mixing efficiency. Often, simple operational errors are the root cause of poor reaction outcomes.

Q2: How can I effectively identify unknown impurities in my reaction mixture?

A2: A combination of analytical techniques is often necessary for comprehensive impurity profiling.[1][2] High-performance liquid chromatography (HPLC) and gas chromatography (GC) are excellent for separation, while mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are powerful tools for structure elucidation.[1] Comparing the analytical data of your product with that of the starting materials and known side products can provide valuable clues.

Q3: What is Process Analytical Technology (PAT) and how can it help optimize my synthesis?

Q4: When should I consider using a phase-transfer catalyst?

A4: Phase-transfer catalysis (PTC) is particularly useful when reacting reagents that are soluble in two immiscible phases, such as an aqueous phase and an organic phase.[8][9] PTC can enhance reaction rates, improve yields, and allow for the use of milder reaction conditions and more environmentally friendly solvents.[10][11] It is a powerful technique for many types of organic reactions, including alkylations, cyanations, and oxidations.[12]

Q5: What are the key considerations when selecting a solvent for a reaction?

A5: Solvent selection is a critical aspect of reaction optimization.[13][14] Key factors to consider include:

  • Solubility: The solvent must dissolve the reactants to a sufficient extent.[15]

  • Reactivity: The solvent should be inert under the reaction conditions and not participate in side reactions.[15]

  • Boiling Point: The boiling point should be appropriate for the desired reaction temperature.

  • Polarity: The polarity of the solvent can significantly influence reaction rates and selectivity.

  • Safety and Environmental Impact: Choose solvents with low toxicity and environmental persistence whenever possible.[16][17]

Troubleshooting Guides

Issue 1: Low Reaction Yield

A low yield of the desired pharmaceutical intermediate is a common challenge that can significantly impact the economic viability of a synthetic route. The following guide provides a systematic approach to diagnosing and addressing the root causes of low yield.

Causality Behind Low Yield:

Low yields can stem from a variety of factors, including incomplete reactions, competing side reactions, product degradation, or mechanical losses during workup and purification. A thorough investigation into each of these possibilities is crucial for effective troubleshooting.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low reaction yield.

Step-by-Step Methodologies:

  • Verify Starting Material Quality:

    • Protocol: Obtain fresh, high-purity starting materials and reagents. Characterize them using appropriate analytical techniques (e.g., NMR, MS, melting point) to confirm their identity and purity.

    • Rationale: Impurities in starting materials can inhibit the reaction or lead to the formation of byproducts, consuming reactants and lowering the yield of the desired product.[18]

  • Optimize Reaction Conditions:

    • Protocol: Systematically vary key reaction parameters one at a time, such as temperature, concentration, and catalyst loading, to identify the optimal conditions.[19][] Employ a Design of Experiments (DoE) approach for more complex optimizations.

    • Rationale: Reaction kinetics and thermodynamics are highly sensitive to these parameters.[19][] For example, increasing the temperature may increase the reaction rate but could also promote decomposition or side reactions.[19]

    Table 1: Example of Temperature Optimization

Temperature (°C)Reaction Time (h)Yield (%)
252445
501275
75685
100482 (decomposition observed)
  • Investigate Catalyst Deactivation:

    • Protocol: If using a catalyst, analyze a sample of the spent catalyst to check for signs of deactivation, such as coking, poisoning, or sintering.[21][22][23] Consider adding the catalyst in portions throughout the reaction or using a fresh batch.

    • Rationale: Catalyst deactivation leads to a decrease in the reaction rate and can result in an incomplete reaction.[24] Understanding the deactivation mechanism is key to preventing it.[22]

Issue 2: High Impurity Profile

The presence of impurities can compromise the safety and efficacy of the final active pharmaceutical ingredient (API).[1][25] Therefore, minimizing impurity formation is a critical aspect of process development.

Causality Behind High Impurity Levels:

Impurities can arise from various sources, including the starting materials, side reactions, over-reaction, or degradation of the product under the reaction or workup conditions.[26]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for high impurity profile.

Step-by-Step Methodologies:

  • Identify and Characterize Impurities:

    • Protocol: Isolate the major impurities using preparative chromatography. Elucidate their structures using spectroscopic techniques (NMR, MS, IR).

    • Rationale: Knowing the structure of an impurity provides valuable insight into its formation pathway, which is the first step in developing a strategy to minimize its formation.[2]

  • Optimize Reaction Selectivity:

    • Protocol: Adjust reaction parameters to favor the desired reaction pathway. This may involve changing the solvent, catalyst, temperature, or the order of reagent addition.[27]

    • Rationale: The relative rates of the desired reaction and side reactions can often be influenced by the reaction conditions. For example, a more polar solvent may favor a polar transition state, leading to a different product distribution.

  • Implement In-process Controls (IPCs) with PAT:

    • Protocol: Utilize PAT tools to monitor the formation of the desired product and key impurities in real-time.[18] This allows for the reaction to be stopped at the optimal point to maximize product yield and minimize impurity formation.

Issue 3: Reaction Stalls or Fails to Reach Completion

A stalled reaction can be a frustrating and time-consuming problem. This guide will help you systematically diagnose and resolve the underlying issues.

Causality Behind Stalled Reactions:

A reaction may stall due to several reasons, including catalyst deactivation, the formation of an inhibiting byproduct, reaching a chemical equilibrium, or insufficient activation energy.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for stalled reactions.

Step-by-Step Methodologies:

  • Assess Catalyst Activity:

    • Protocol: If the reaction is catalytic, test the catalyst in a model reaction with known reactivity. If the catalyst is found to be inactive, consider regeneration or replacement.[21]

    • Rationale: The catalyst is a critical component of many reactions, and its deactivation is a common cause of stalled reactions.[24][28]

  • Address Potential Equilibrium Limitations:

    • Protocol: If the reaction is reversible, consider strategies to shift the equilibrium towards the products. This can be achieved by removing a byproduct (e.g., by distillation or precipitation) or by using a stoichiometric excess of one of the reactants.

    • Rationale: Le Chatelier's principle states that if a change of condition is applied to a system in equilibrium, the system will shift in a direction that relieves the stress.

  • Manage Exothermic Reactions:

    • Protocol: For highly exothermic reactions, ensure that the heat removal capacity of the reactor is sufficient to maintain the desired temperature.[29] Consider strategies such as controlled addition of a reactant or the use of a more dilute solution to manage the exotherm.

    • Rationale: Uncontrolled exotherms can lead to thermal runaway, which can cause side reactions, product degradation, and safety hazards.[29] Precise temperature control is crucial for consistent reaction outcomes.[30][31]

Issue 4: Challenges in Scaling Up the Reaction

Successfully scaling a reaction from the laboratory to a pilot plant or production scale is a significant challenge that requires careful planning and execution.[32][33][34]

Causality Behind Scale-Up Issues:

Problems during scale-up often arise from changes in mass and heat transfer, mixing efficiency, and the surface area-to-volume ratio.[35][36] What works well in a small flask may not be directly transferable to a large reactor.[35]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for scale-up challenges.

Step-by-Step Methodologies:

  • Characterize Heat and Mass Transfer:

    • Protocol: Perform calorimetric studies to determine the heat of reaction and the heat transfer characteristics of the reactor system. Use this data to model the temperature profile at a larger scale.

    • Rationale: Inadequate heat removal is a major safety concern during scale-up, especially for exothermic reactions.[32] Understanding the thermal properties of the reaction is essential for designing a safe and efficient process.

  • Optimize Mixing:

    • Protocol: Evaluate the impact of different impeller types and agitation speeds on the reaction outcome at a smaller scale. Use computational fluid dynamics (CFD) modeling to predict mixing behavior in the larger reactor.

    • Rationale: Poor mixing can lead to localized "hot spots" or areas of high reactant concentration, resulting in side reactions and reduced yield.[35]

    Table 2: Comparison of Mixing Parameters

ScaleReactor Volume (L)Impeller TypeAgitation Speed (RPM)Observed Outcome
Lab1Magnetic Stirrer500Homogeneous mixture, 90% yield
Pilot100Anchor100Incomplete mixing, 75% yield
Pilot100Turbine250Homogeneous mixture, 88% yield
  • Conduct a Thorough Risk Assessment:

    • Protocol: Before scaling up, perform a comprehensive risk assessment to identify potential hazards, such as thermal runaway, pressure buildup, or the handling of hazardous materials. Develop mitigation strategies for each identified risk.

    • Rationale: Safety is paramount in chemical manufacturing. A proactive approach to risk assessment can prevent accidents and ensure a smooth and successful scale-up.[36]

Issue 5: Poor Crystal Quality or Polymorphism Issues

Crystallization is a critical step in the purification and isolation of many pharmaceutical intermediates and APIs.[37][38] The physical properties of the crystalline material, such as particle size, shape, and polymorphic form, can have a significant impact on downstream processing and the final drug product performance.[37][38]

Causality Behind Crystallization Problems:

Issues with crystallization can be caused by a variety of factors, including the choice of solvent, the cooling rate, the level of supersaturation, and the presence of impurities.[37]

Troubleshooting Workflow:

Sources

Technical Support Center: Enhancing Oral Bioavailability of Phenylpiperazine-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, actionable insights into overcoming the common challenge of poor oral bioavailability associated with phenylpiperazine-based compounds. As Senior Application Scientists, we have structured this resource to move beyond simple protocols, offering explanations grounded in mechanistic understanding and field-proven experience to guide your experimental decisions.

Frequently Asked Questions (FAQs)

This section addresses the fundamental questions surrounding the oral bioavailability of phenylpiperazine derivatives.

Q1: What are the primary reasons for the poor oral bioavailability of many phenylpiperazine compounds?

A1: The limited oral bioavailability of this class of compounds is typically not due to a single factor, but a combination of three main challenges:

  • Poor Aqueous Solubility: The phenylpiperazine scaffold is often found in lipophilic molecules, which results in low solubility in the aqueous environment of the gastrointestinal (GI) tract. For a drug to be absorbed, it must first be dissolved, making this a critical rate-limiting step.[1][]

  • Extensive First-Pass Metabolism: Phenylpiperazine compounds are frequently substrates for cytochrome P450 (CYP) enzymes, particularly CYP3A4 and CYP2D6, which are highly expressed in the gut wall and liver.[1][3][4] This "first-pass effect" means a significant fraction of the drug is metabolized and inactivated before it can reach systemic circulation. For example, the antidepressant nefazodone, a phenylpiperazine derivative, has an oral bioavailability of only about 20% due to this extensive metabolic process.[1]

  • Efflux Transporter Activity: Many of these compounds can be recognized and actively transported back into the intestinal lumen by efflux pumps like P-glycoprotein (P-gp).[1] This process acts as a biological barrier, directly reducing the net amount of drug that crosses the intestinal epithelium.

Q2: My compound has poor oral bioavailability. Where do I start the investigation?

A2: A systematic approach is crucial. The first step is to identify the primary barrier to absorption by classifying your compound according to the Biopharmaceutics Classification System (BCS), which categorizes drugs based on their solubility and permeability.[5]

  • Determine Aqueous Solubility: Conduct kinetic and thermodynamic solubility studies in relevant buffers (e.g., pH 1.2, 4.5, 6.8) to simulate the conditions of the GI tract.[6]

  • Assess Intestinal Permeability: Use an in vitro model like the Caco-2 cell monolayer assay. This will not only provide an apparent permeability coefficient (Papp) but can also identify if the compound is a substrate for efflux transporters.[7][8]

The results from these initial assays will classify your compound and guide your strategy. For instance, a compound with low solubility but high permeability (BCS Class II) will require a different approach than one with high solubility but low permeability (BCS Class III).[5][9]

Q3: How can I definitively determine if my phenylpiperazine compound is a substrate for P-glycoprotein (P-gp)?

A3: The most reliable in vitro method is a Caco-2 bidirectional permeability assay .[1][10] This assay uses a monolayer of human colon adenocarcinoma cells that express key transporters, including P-gp, mimicking the intestinal barrier.

The experiment involves measuring the transport of your compound in two directions:

  • Apical (A) to Basolateral (B): Simulates absorption into the bloodstream.

  • Basolateral (B) to Apical (A): Simulates efflux back into the intestinal lumen.

The key metric is the efflux ratio (ER) , calculated as Papp(B-A) / Papp(A-B).[8]

  • An ER > 2 is a strong indicator that your compound is actively transported by an efflux pump like P-gp.[8][10]

To confirm this, the experiment should be repeated in the presence of a known P-gp inhibitor (e.g., verapamil). A significant reduction in the efflux ratio in the presence of the inhibitor provides definitive evidence of P-gp-mediated efflux.[10]

Troubleshooting Guide: From Problem to Solution

This section provides a logical workflow for diagnosing and solving specific experimental issues related to poor oral bioavailability.

Troubleshooting_Workflow Start Start: Poor Oral Bioavailability Observed Solubility Is aqueous solubility < 100 µg/mL? Start->Solubility Permeability Is Caco-2 Papp(A-B) < 1 x 10⁻⁶ cm/s or Efflux Ratio > 2? Solubility->Permeability No Sol_Strat Focus on Solubility Enhancement: - Salt Formation - Solid Dispersions - Nanonization - Lipid Formulations Solubility->Sol_Strat Yes Metabolism Is In Vitro Half-Life in Liver Microsomes < 30 min? Permeability->Metabolism No Perm_Strat Focus on Permeability Enhancement: - Prodrug Approach - Lipid Formulations - Permeation Enhancers Permeability->Perm_Strat Yes Met_Strat Focus on Reducing Metabolism: - Prodrug Approach - Structural Modification (SAR) - CYP Inhibitor Co-dosing Metabolism->Met_Strat Yes Complex Complex Problem: Address dominant issue first, a combination of strategies may be needed. Metabolism->Complex No

Caption: A decision tree for troubleshooting poor oral bioavailability.

Issue 1: My compound shows poor dissolution and low aqueous solubility.

This is the most common starting point for BCS Class II/IV phenylpiperazine compounds. Poor solubility limits the concentration gradient across the intestinal epithelium, thereby reducing absorption.

Diagnostic Approach: First, quantify the problem using thermodynamic and kinetic solubility assays. Thermodynamic solubility provides the equilibrium value, while kinetic solubility can reveal supersaturation potential, which is key for amorphous formulations.

Solubilization Strategies:

StrategyMechanism of ActionKey AdvantagesConsiderations
Particle Size Reduction Increases the surface area-to-volume ratio, enhancing dissolution velocity according to the Noyes-Whitney equation.[11][12]Simple, well-established techniques (micronization, nanonization).Does not increase thermodynamic solubility; potential for particle agglomeration.[13][14]
Salt Formation For ionizable compounds, forming a salt with a suitable counter-ion can disrupt the crystal lattice, significantly increasing solubility and dissolution rate.[13][15]Can provide a dramatic increase in solubility; well-understood regulatory path.Only applicable to ionizable APIs; risk of converting back to the less soluble free form in the GI tract.
Amorphous Solid Dispersions The drug is molecularly dispersed in a hydrophilic polymer matrix in a high-energy amorphous state, preventing crystallization and enhancing dissolution.[10][16]Can achieve and maintain supersaturated concentrations, significantly boosting the driving force for absorption.Physically unstable over time (recrystallization); requires careful polymer selection and process control.[16]
Lipid-Based Formulations (SMEDDS/SNEDDS) The drug is dissolved in a mixture of oils, surfactants, and co-solvents. These systems form fine oil-in-water micro/nano-emulsions upon dilution in GI fluids.[17][18]Enhances solubility and can improve permeability by interacting with enterocytes. May also reduce first-pass metabolism by promoting lymphatic uptake.[18]Higher complexity in formulation development and manufacturing; potential for drug precipitation upon dilution.
Co-crystals Incorporates the API into a new crystalline structure with a co-former molecule, altering the physicochemical properties like melting point and solubility.[15][19]Improves solubility and dissolution while maintaining a stable crystalline form.Requires extensive screening to find a suitable and safe co-former.
Issue 2: My compound has good solubility but still shows low oral bioavailability.

This scenario points towards high first-pass metabolism or poor membrane permeability as the primary culprit (BCS Class III/IV).

Diagnostic Approach:

  • Assess Metabolic Stability: Perform an in vitro metabolic stability assay using human liver microsomes (HLM) or hepatocytes. A short half-life (<30 minutes) suggests rapid metabolism is a likely cause of low bioavailability.[1]

  • Re-evaluate Permeability Data: If the Caco-2 assay showed low Papp(A-B) values (<1 x 10⁻⁶ cm/s) or a high efflux ratio, permeability is the issue.

Strategies to Overcome High First-Pass Metabolism:

  • Prodrug Strategy: This is a highly effective approach.[19][20] By chemically modifying the part of the molecule that is susceptible to metabolism (the "metabolic soft spot"), you can create an inactive prodrug. This prodrug travels through the gut wall and liver protected from metabolism and is designed to convert back to the active parent drug once in systemic circulation.[10][20] This strategy can dramatically increase the fraction of the dose that reaches the bloodstream.

  • Structural Modification (Medicinal Chemistry): If you are in the discovery phase, structure-activity relationship (SAR) studies can guide the modification of the compound to block the site of metabolism without losing pharmacological activity.[21][22] For example, adding a fluorine atom at a site of aromatic hydroxylation can prevent that metabolic pathway.

Bioavailability_Barriers cluster_GI GI Lumen cluster_Epithelium Intestinal Epithelium cluster_Circulation Systemic Circulation Drug_Form Drug in Dosage Form Drug_Dissolved Drug in Solution (Cg) Drug_Form->Drug_Dissolved Dissolution (Solubility) Enterocyte Enterocyte Drug_Dissolved->Enterocyte Absorption (Permeability) Enterocyte->Drug_Dissolved P-gp Efflux Blood Bloodstream (Cp) Enterocyte->Blood To Circulation Liver Liver Metabolism (First-Pass Effect) Blood->Liver Liver->Blood Metabolites

Caption: Key barriers limiting the oral bioavailability of drugs.

Key Experimental Protocols

Protocol 1: Caco-2 Bidirectional Permeability Assay

This assay is fundamental for assessing intestinal permeability and identifying P-gp efflux.[8]

Objective: To determine the rate of transport of a compound across a Caco-2 cell monolayer, which serves as an in vitro model of the human intestinal epithelium.

Methodology:

  • Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days. This period allows the cells to differentiate and form a confluent monolayer with tight junctions and expressed efflux transporters.

  • Monolayer Integrity Check: Before the experiment, confirm the integrity of each monolayer by measuring its transepithelial electrical resistance (TEER). Only use monolayers with TEER values within the validated range for your lab.

  • Transport Study Preparation:

    • Wash the monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).

    • Prepare the dosing solution of your test compound in HBSS. Include a low-permeability marker (e.g., Lucifer yellow) to check monolayer integrity during the experiment.

  • Permeability Measurement:

    • A→B Transport (Absorption): Add the dosing solution to the apical (A) side and fresh HBSS to the basolateral (B) side.

    • B→A Transport (Efflux): Add the dosing solution to the basolateral (B) side and fresh HBSS to the apical (A) side.

  • Sampling: Incubate at 37°C with gentle shaking. Collect samples from the receiver compartment at specified time points (e.g., 30, 60, 90, 120 minutes) and replace the volume with fresh HBSS.

  • Quantification: Analyze the concentration of the test compound in all samples using a validated analytical method, such as LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) in cm/s using the formula: Papp = (dQ/dt) / (A * C₀) Where:

      • dQ/dt is the steady-state flux (rate of permeation).

      • A is the surface area of the membrane.

      • C₀ is the initial concentration in the donor compartment.[8]

    • Calculate the Efflux Ratio (ER) = Papp(B→A) / Papp(A→B) .[8]

Protocol 2: In Vitro Metabolic Stability Assay (Human Liver Microsomes)

Objective: To determine the rate at which a compound is metabolized by CYP enzymes in human liver microsomes (HLM).

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of your test compound in a suitable organic solvent (e.g., Acetonitrile).

    • Thaw pooled HLM and the NADPH regenerating system (contains enzymes and cofactors to sustain CYP activity) on ice.

    • Prepare a 0.1 M phosphate buffer (pH 7.4).

  • Incubation:

    • In a microcentrifuge tube, combine the phosphate buffer, HLM, and your test compound (final concentration typically 1 µM).

    • Pre-incubate the mixture for 5 minutes at 37°C.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • Time Points: Aliquots are taken from the reaction mixture at several time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: Stop the reaction in each aliquot immediately by adding ice-cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate the proteins. Transfer the supernatant for analysis.

  • Quantification: Analyze the concentration of the parent compound remaining in each sample by LC-MS/MS.

  • Data Analysis:

    • Plot the natural log of the percentage of parent compound remaining versus time.

    • The slope of the linear portion of this plot equals the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) as: t½ = 0.693 / k .

References

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Technical Support Center: Mass Spectrometry Analysis of Piperazine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for mass spectrometry analysis of piperazine-containing compounds. The piperazine ring is a common scaffold in modern pharmaceuticals, but its unique chemical properties can present challenges during LC-MS analysis, often leading to the appearance of unexpected peaks or "artifacts." This guide is designed to help you identify, understand, and troubleshoot these common issues. We will delve into the causality behind these artifacts and provide field-proven protocols to ensure the integrity and accuracy of your data.

Part 1: Frequently Asked Questions (FAQs) on Common Piperazine Artifacts

This section addresses the most common questions regarding unexpected peaks observed during the LC-MS analysis of piperazine compounds.

Q1: I'm seeing a peak at [M+16]⁺. What is it and why does it form?

A1: A mass shift of +16 Da relative to your protonated molecule ([M+H]⁺) is almost always indicative of N-oxidation .

  • Causality & Expertise: The piperazine moiety contains two tertiary amine nitrogens, which are susceptible to oxidation. This can occur during sample storage, preparation (e.g., oxidative degradation), or even within the high-energy environment of the mass spectrometer's ion source.[1][2] N-oxides can sometimes be metabolites, but they can also be artifacts of the analytical process.[1] Under electrospray ionization (ESI), N-oxides are often stable and produce abundant protonated molecular ions.[3]

  • Troubleshooting & Validation:

    • Analyze a Freshly Prepared Standard: To determine if the oxidation is occurring during storage, immediately analyze a newly prepared sample.[4]

    • Modify Ion Source Conditions: Reduce the ion source temperature and capillary/cone voltages. Harsher source conditions can sometimes induce in-source oxidation.[4][5]

    • Tandem MS (MS/MS): N-oxides often exhibit a characteristic neutral loss of an oxygen atom (-16 Da) or water (-18 Da if a proton is available) upon collision-induced dissociation (CID). This fragmentation pattern is a strong indicator of an N-oxide versus an aromatic hydroxylation, which does not typically show a loss of oxygen.[3]

Q2: My spectrum shows significant peaks at [M+23]⁺ and [M+39]⁺. What are these and how can I reduce them?

A2: These peaks correspond to sodium ([M+Na]⁺) and potassium ([M+K]⁺) adducts , respectively. While common in LC-MS, their high abundance can suppress the signal of your target protonated molecule ([M+H]⁺) and negatively impact sensitivity and reproducibility.[6]

  • Causality & Expertise: Piperazine compounds, with their basic nitrogens, can readily form adducts with alkali metal ions present as contaminants in the analytical workflow.[6] The primary sources of this contamination are glassware, mobile phase solvents, reagents, and the sample matrix itself.[6]

  • Troubleshooting & Validation:

    • Use High-Purity Reagents: Always use LC-MS grade solvents, water, and additives (e.g., formic acid, ammonium acetate).[6]

    • Proper Glassware Handling: Acid-wash all glassware and use dedicated containers for mobile phase preparation to avoid leaching of sodium ions.[6]

    • System Decontamination: If contamination is suspected in the LC system, flush the entire flow path with a cleaning solution (e.g., a mixture of isopropanol, acetonitrile, methanol, and water).[6]

    • Optimize Mobile Phase: Ensure sufficient proton availability by using an appropriate concentration of an acidic modifier like formic acid (0.1% is a good starting point). This promotes the formation of [M+H]⁺ over salt adducts.[6]

Q3: I've observed unexpected peaks at [M+12]⁺ or [M+14]⁺. What is their likely origin?

A3: These signals often arise from reactions with residual formaldehyde or its equivalents, leading to the formation of adducts.

  • Causality & Expertise: Formaldehyde is a common contaminant in laboratory environments and can be present in solvents like methanol.[7] Piperazines, containing secondary or primary amine functionalities (or formed via in-situ N-dealkylation), can react with formaldehyde. A common pathway involves the formation of a Mannich-type intermediate, which can lead to a methylene bridge (+12 Da) or a subsequent N-methylation (+14 Da).[7][8] Studies have shown that piperazine compounds can react with endogenous formaldehyde in vivo, forming bridged products.[9]

  • Troubleshooting & Validation:

    • Solvent Purity Check: Use fresh, high-purity, sealed solvents. Test different batches or suppliers of methanol and water to rule out solvent contamination.

    • Isotopic Labeling: If formaldehyde contamination is suspected, incubating the sample with ¹³C-labeled formaldehyde will result in a corresponding mass shift in the artifact peak ([M+13]⁺ or [M+15]⁺), confirming the mechanism.[8]

    • Blank Injections: Run blanks with your mobile phase and sample diluent to check for background contamination that could contribute to this artifact formation.

Part 2: In-Depth Troubleshooting Guides

This section provides structured approaches to resolving more complex artifact-related issues.

Issue 1: High Abundance of Mobile Phase Adducts ([M+ACN+H]⁺, [M+NH₄]⁺)
  • Symptoms: You observe a significant peak at [M+42]⁺ (acetonitrile adduct) or [M+18]⁺ (ammonium adduct), sometimes even more intense than your target [M+H]⁺ ion.[6]

  • Background: The basic nitrogens of the piperazine ring can form adducts with components of the mobile phase, such as acetonitrile (ACN) or ammonium ions from buffers like ammonium formate or ammonium acetate.[6][10] While sometimes unavoidable, their prevalence can be minimized.

  • Troubleshooting Workflow:

    Caption: Troubleshooting workflow for mobile phase adducts.

Issue 2: In-Source Fragmentation and Unexpected Fragments
  • Symptoms: The abundance of the precursor ion ([M+H]⁺) is low, and the full scan spectrum is dominated by fragment ions that are not expected from CID. You may also see poor quantitative performance.[4]

  • Background: Piperazine compounds can be susceptible to fragmentation within the ion source if the conditions (voltages, temperature) are too harsh. This "in-source" fragmentation can complicate identification and quantification. The characteristic fragmentation of piperazines involves cleavage of the C-N bonds within the ring or between the ring and its substituents.[11][12]

  • Troubleshooting Protocol:

    Objective: To minimize in-source fragmentation and maximize the intensity of the precursor ion.

    Step-by-Step Methodology:

    • Establish a Baseline: Infuse a 1 µg/mL solution of your piperazine standard at a typical flow rate (e.g., 10 µL/min) into the mass spectrometer.

    • Reduce Fragmentor/Cone Voltage: Start with the instrument's default fragmentor (or cone/skimmer) voltage. Gradually decrease this voltage in steps of 5-10 V. Monitor the intensity of the [M+H]⁺ ion and the key fragment ions. The goal is to find a voltage that maximizes the precursor ion signal while minimizing the fragment signals.[4]

    • Optimize Source Temperature: High source or desolvation temperatures can cause thermal degradation. Reduce the temperature in increments of 25 °C and observe the effect on the precursor ion intensity. Be mindful that temperatures that are too low can lead to poor desolvation and reduced signal.[5]

    • Check for Sample Degradation: If optimizing source parameters does not resolve the issue, the compound may be degrading in the sample solution. Prepare a fresh sample and inject it immediately.[4] Consider the stability of your compound in the chosen sample solvent and mobile phase pH.[13]

Part 3: Data Summaries and Methodologies

Table 1: Summary of Common Piperazine Artifacts and Their Characteristics
Mass ShiftIdentityCommon Cause(s)Key Diagnostic Feature(s)Mitigation Strategy
+16 Da N-OxideSample oxidation, in-source oxidationMS/MS shows neutral loss of -16 Da (O) or -18 Da (H₂O)Use fresh samples, reduce source temperature, use antioxidants if necessary.[4]
+23 Da Sodium Adduct ([M+Na]⁺)Contaminated glassware, solvents, reagentsIsotopic pattern matches parent; poor fragmentationUse LC-MS grade reagents, acid-wash glassware, flush LC system.[6]
+39 Da Potassium Adduct ([M+K]⁺)Contaminated glassware, solvents, reagentsIsotopic pattern matches parent; poor fragmentationUse LC-MS grade reagents, acid-wash glassware, flush LC system.[6]
+42 Da Acetonitrile Adduct ([M+ACN+H]⁺)High ACN concentration, suboptimal source conditionsIntensity decreases with lower ACN % or higher source tempOptimize source desolvation, reduce ACN concentration, consider methanol.[6]
+12/+14 Da Formaldehyde AdductsContaminated solvents (esp. methanol)Appears as [M+CH₂-H₂O+H]⁺ or [M+CH₂-H₂O+H+H₂]⁺Use high-purity, fresh solvents; test different solvent lots.[7][8]
Protocol: Evaluating the Impact of Mobile Phase Modifiers

This experiment helps determine the optimal mobile phase additive to maximize the desired [M+H]⁺ signal and minimize common adducts for a target piperazine compound.[6]

1. Standard and System Preparation:

  • Prepare a 100 ng/mL working standard of your piperazine compound in 50:50 methanol:water.

  • Use a standard C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) at 40 °C with a flow rate of 0.4 mL/min.[6]

2. Mobile Phase Conditions to Test:

  • Condition A: Mobile Phase A: 0.1% Formic Acid in Water. Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Condition B: Mobile Phase A: 5 mM Ammonium Formate in Water. Mobile Phase B: Acetonitrile.

  • Condition C: Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water. Mobile Phase B: Acetonitrile.

3. Data Acquisition and Analysis:

  • For each condition, inject the working standard and acquire full scan mass spectra.

  • Extract ion chromatograms for the expected ions: [M+H]⁺, [M+Na]⁺, and [M+NH₄]⁺ (for Condition B).

  • Calculate the peak area for each ion and determine the relative percentage of each adduct compared to the total analyte signal.[6]

4. Expected Outcome & Interpretation:

  • Condition A (Formic Acid) is expected to provide a strong [M+H]⁺ signal with minimal adduct formation for most piperazines.[6]

  • Condition B (Ammonium Formate) may also give a good [M+H]⁺ signal but will likely show a significant [M+NH₄]⁺ adduct.[6]

  • Condition C (TFA) can be effective but may cause ion suppression in the MS source. It is often avoided unless necessary for chromatographic reasons.

This systematic approach allows you to validate your choice of mobile phase modifier, ensuring robust and reliable quantification by favoring the formation of the desired protonated molecule.

Part 4: Visualizing Mechanistic Pathways

Understanding the formation pathways of artifacts is key to preventing them. The following diagram illustrates a proposed mechanism for the formation of an N-methyl cyanide adduct, which can be an artifact in metabolic studies when N-dealkylation occurs followed by a reaction with formaldehyde and cyanide.[8]

G cluster_0 Pathway 1: N-Dealkylation cluster_1 Pathway 2: Artifact Formation A N-Alkyl Piperazine B Piperazine (Secondary Amine) A->B Metabolism (e.g., CYP450) A->B D N-Methylenepiperazine Iminium Ion B->D Condensation B->D C Formaldehyde (HCHO) (Endogenous/Contaminant) C->D F N-Methyl Piperazine Cyanide Adduct ([M-Alkyl+13+H]+) D->F Nucleophilic Attack D->F E Cyanide (CN-) (Trapping Agent) E->F

Caption: Artifact formation pathway via N-dealkylation and reaction with formaldehyde.

References

  • BenchChem. (n.d.). Preventing adduct formation in LC-MS analysis of piperazine compounds.
  • BenchChem. (n.d.). Technical Support Center: LC-MS Analysis of (4-Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin.
  • Zhu, N., et al. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 42(1), 1-7.
  • ResearchGate. (n.d.). Mass spectra and major fragmentation patterns of piperazine designer drugs.
  • Google Patents. (n.d.). N-oxides as prodrugs of piperazine and piperidine derivatives.
  • ResearchGate. (n.d.). Liquid Chromatography/Mass Spectrometry Methods for Distinguishing N-Oxides from Hydroxylated Compounds.
  • BenchChem. (n.d.). Spectroscopic Analysis of Piperazine Compounds: Application Notes and Protocols.
  • PubMed. (2001). Mass spectrometric studies on small open-chain piperazine-containing ligands and their transition metal complexes.
  • PubMed Central. (2018). Identification and development of a series of disubstituted piperazines for the treatment of Chagas disease.
  • ResearchGate. (n.d.). LC/ESI mass spectra of piperidine-N-oxide, pyridine-N-oxide, 6-OH....
  • Shimadzu Scientific Instruments. (n.d.). Liquid Chromatography Mass Spectrometry Troubleshooting Guide.
  • PubMed. (2009). Contribution of artifacts to N-methylated piperazine cyanide adduct formation in vitro from N-alkyl piperazine analogs.
  • PubMed. (1991). Formation of formaldehyde adducts from various drugs by use of methanol in a toxicological screening procedure with gas chromatography-mass spectrometry.
  • PubMed. (2008). Reaction of homopiperazine with endogenous formaldehyde: a carbon hydrogen addition metabolite/product identified in rat urine and blood.
  • PubMed Central. (2009). Best practices during bioanalytical method validation for the characterization of assay reagents and the evaluation of analyte stability in assay standards, quality controls, and study samples.
  • National Institutes of Health. (2023). Exploring the Impact of Organic Solvent Quality and Unusual Adduct Formation during LC-MS-Based Lipidomic Profiling.

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Technical Support Center: Scaling the Synthesis of 1-Ethyl-4-phenylpiperazine for Preclinical Supply

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The transition from bench-scale discovery to preclinical evaluation necessitates a robust and scalable synthesis of the target active pharmaceutical ingredient (API). This guide provides a technical support framework for researchers, chemists, and process development professionals tackling the scale-up synthesis of 1-Ethyl-4-phenylpiperazine. We will address common challenges, provide detailed troubleshooting in a practical question-and-answer format, and present scalable protocols grounded in established chemical principles. Our focus is to bridge the gap between theoretical routes and practical, large-scale implementation, ensuring consistent yield, high purity, and operational safety.

Part 1: Strategic Synthesis Route Selection for Scale-Up

Q1: What are the most viable synthetic routes for producing this compound on a multi-gram to kilogram scale?

When planning for scale-up, the ideal synthetic route should be short, utilize readily available and cost-effective starting materials, avoid problematic reagents (e.g., highly toxic or difficult-to-handle substances), and minimize complex purification steps like column chromatography. For this compound, the most logical starting point is the commercially available N-phenylpiperazine. From there, two primary strategies stand out:

  • Direct N-Alkylation: This is a classic and straightforward approach involving the reaction of N-phenylpiperazine with an ethylating agent (e.g., ethyl bromide or ethyl iodide) in the presence of a base.[1] While simple, this route is prone to a key side reaction: over-alkylation to form a quaternary ammonium salt, which can complicate purification.

  • Reductive Amination: This method involves reacting N-phenylpiperazine with acetaldehyde in the presence of a reducing agent.[2] This is often a cleaner and more controlled reaction, typically avoiding the over-alkylation issue and is highly favored in the pharmaceutical industry for its reliability and broad applicability.[3]

A third, less direct route involves a Buchwald-Hartwig amination to form the C-N aryl bond first, followed by ethylation. While a powerful tool for creating aryl amines, it is more complex and expensive for this specific target, given that N-phenylpiperazine is already an accessible starting material.[4][5]

G cluster_0 Starting Material cluster_1 Synthetic Routes cluster_2 Final Product start N-Phenylpiperazine route1 Route A: Direct Alkylation start->route1 Ethyl Halide, Base route2 Route B: Reductive Amination start->route2 Acetaldehyde, Reducing Agent end_product This compound route1->end_product route2->end_product

Caption: Key synthetic pathways from N-phenylpiperazine.

Table 1: Comparison of Primary Scale-Up Routes
FeatureRoute A: Direct N-AlkylationRoute B: Reductive Amination
Key Reagents N-phenylpiperazine, Ethyl Halide (EtBr, EtI), Base (K₂CO₃, Et₃N)N-phenylpiperazine, Acetaldehyde, Reducing Agent (NaBH(OAc)₃, H₂/Pd-C)
Pros Simple setup; potentially cheaper reagents.High selectivity; avoids over-alkylation; generally milder conditions.[6]
Cons Risk of quaternary salt formation; ethyl halides are lachrymators.[7]Acetaldehyde is volatile; requires careful handling of reducing agents.
Scalability Good, but purification can be challenging due to byproducts.Excellent, often preferred for industrial-scale amine synthesis.[2]
Typical Yield 60-80%85-95%

Part 2: Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis and work-up procedures.

Direct N-Alkylation Issues

Q2: My direct alkylation reaction is sluggish and gives a low yield. How can I improve it?

Several factors could be at play:

  • Base Strength: The base is crucial for deprotonating the secondary amine of N-phenylpiperazine, making it nucleophilic. If you are using a weak base like potassium carbonate (K₂CO₃), ensure it is finely powdered and anhydrous. For faster kinetics, a stronger base like sodium hydride (NaH) can be used, but this requires an anhydrous aprotic solvent (like THF or DMF) and careful handling due to its reactivity.

  • Alkylating Agent: Ethyl iodide is more reactive than ethyl bromide. If your reaction is slow with EtBr, switching to EtI can significantly increase the rate. Adding a catalytic amount of sodium iodide can also facilitate an in-situ Finkelstein reaction, converting EtBr to the more reactive EtI.[8]

  • Temperature: Increasing the reaction temperature (e.g., refluxing in acetonitrile or DMF) will increase the reaction rate. Monitor the reaction by TLC or LC-MS to avoid product degradation at higher temperatures.[1]

Q3: After work-up, a significant portion of my product seems to be stuck in the aqueous layer. What's happening?

This is the classic sign of quaternary ammonium salt formation . The desired product, this compound, can react with another molecule of the ethyl halide to form a positively charged, water-soluble quaternary salt.

G start Low Yield or Product Loss During Workup q1 Is a significant amount of product water-soluble? start->q1 cause1 Probable Cause: Quaternary Salt Formation q1->cause1 Yes cause2 Probable Cause: Incomplete Reaction q1->cause2 No sol1 Solution 1: Use 1.0-1.1 eq. of Ethyl Halide cause1->sol1 sol2 Solution 2: Add Ethyl Halide Slowly cause1->sol2 sol3 Solution 3: Switch to Reductive Amination cause1->sol3 sol4 Solution 4: Increase Temperature or Time cause2->sol4 sol5 Solution 5: Use a More Reactive Halide (EtI) cause2->sol5

Caption: Troubleshooting workflow for direct alkylation.

To prevent this:

  • Stoichiometry Control: Use only a slight excess (1.05-1.1 equivalents) of the ethylating agent.

  • Slow Addition: On a larger scale, add the ethylating agent slowly to the reaction mixture to maintain its low concentration, which favors the initial mono-alkylation over the subsequent di-alkylation.[7]

  • Lower Temperature: Running the reaction at a lower temperature can sometimes increase selectivity, as the second alkylation step often requires a higher activation energy.[7]

Reductive Amination Issues

Q4: My reductive amination reaction has stalled, and I see starting material and the imine intermediate by LC-MS. What should I do?

This typically points to an issue with the reducing agent or reaction pH.

  • Reducing Agent Activity: Sodium triacetoxyborohydride (NaBH(OAc)₃) is sensitive to moisture. Ensure you are using a fresh, high-quality reagent. For scale-up, it is often added in portions to control the reaction exotherm and gas evolution.

  • pH Control: The formation of the iminium ion intermediate is acid-catalyzed. The reaction is often run in a solvent like dichloroethane (DCE) or with a small amount of acetic acid to facilitate this step. If the medium is too basic, iminium formation will be slow. If it's too acidic, the starting amine will be protonated and non-nucleophilic. The optimal pH is typically between 5 and 7.

Purification & Isolation FAQs

Q5: Column chromatography is not feasible for my 500g batch. How can I purify this compound effectively at scale?

The basic nature of the piperazine nitrogen atoms is key to scalable purification.

  • Acid-Base Extraction: This is the most effective method. Dissolve the crude product in a water-immiscible organic solvent (e.g., methyl tert-butyl ether (MTBE) or toluene). Extract the solution with an aqueous acid (e.g., 1M HCl). The basic product will be protonated and move into the aqueous layer, leaving non-basic organic impurities behind. The aqueous layer is then separated, cooled in an ice bath, and basified (e.g., with 2M NaOH) to a pH > 12. The deprotonated, purified product will precipitate or can be extracted back into a fresh organic solvent.[9]

  • Salt Formation & Recrystallization: The purified free base (often an oil) can be converted into a stable, crystalline salt. Dissolving the free base in a solvent like isopropanol (IPA) or acetone and adding a solution of an acid (e.g., HCl in IPA or glacial acetic acid) will often precipitate the corresponding salt (e.g., the dihydrochloride).[9][10] This salt can then be recrystallized to achieve very high purity. The free base can be regenerated by dissolving the salt in water and basifying.

G crude Crude Product (Oil or Solid) q1 Isolating Free Base or a Solid Salt? crude->q1 extract Acid-Base Extraction q1->extract Free Base salt Salt Formation q1->salt Solid Salt basify Basify Aqueous Layer, Extract with Organic Solvent extract->basify freebase Isolate Purified Free Base (Often an Oil) basify->freebase freebase->salt For high purity or solid handling recrystal Recrystallize Salt salt->recrystal final_salt Isolate Highly Pure Crystalline Salt recrystal->final_salt

Caption: Decision workflow for non-chromatographic purification.

Part 3: Scalable Experimental Protocols

Protocol 1: Scale-Up Synthesis via Reductive Amination (100g Scale)

Materials:

  • N-Phenylpiperazine (100 g, 0.616 mol, 1.0 eq)

  • Acetaldehyde (41 mL, 0.739 mol, 1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (157 g, 0.740 mol, 1.2 eq)

  • 1,2-Dichloroethane (DCE) (1 L)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Deionized Water

  • Brine (Saturated aqueous NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a 2L three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and nitrogen inlet, add N-phenylpiperazine (100 g) and 1,2-dichloroethane (1 L).

  • Stir the mixture until all solids have dissolved.

  • Add acetaldehyde (41 mL) to the solution in one portion. A slight exotherm may be observed.

  • Cool the mixture to 0-5 °C using an ice-water bath.

  • Slowly add sodium triacetoxyborohydride (157 g) in portions over 1 hour, ensuring the internal temperature does not exceed 15 °C. Gas evolution will occur.

  • Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours.

  • Monitor the reaction for completion by TLC (e.g., 10% MeOH in DCM) or LC-MS.

  • Once complete, carefully quench the reaction by slowly adding 500 mL of saturated NaHCO₃ solution. (Caution: Gas evolution!). Stir vigorously for 30 minutes.

  • Transfer the mixture to a separatory funnel. Separate the layers.

  • Extract the aqueous layer with DCE (2 x 200 mL).

  • Combine the organic layers and wash with deionized water (2 x 300 mL) and then brine (300 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product, typically as a pale yellow oil. Proceed with purification.

Protocol 2: Purification via Dihydrochloride Salt Formation

Materials:

  • Crude this compound (assume ~115 g from previous step)

  • Isopropanol (IPA) (1 L)

  • Concentrated Hydrochloric Acid (~37%)

  • Diethyl Ether or MTBE (for washing)

Procedure:

  • Dissolve the crude oil in isopropanol (600 mL).

  • In a separate flask, prepare a solution of HCl in IPA by slowly adding concentrated HCl (103 mL, ~1.23 mol, ~2.0 eq) to cold isopropanol (400 mL). (Caution: Highly exothermic, perform in an ice bath and with proper ventilation).

  • Slowly add the HCl/IPA solution to the stirred solution of the crude product. A thick white precipitate will form immediately.

  • Stir the resulting slurry at room temperature for 2 hours, then cool to 0-5 °C for an additional hour to maximize precipitation.

  • Filter the solid product using a Büchner funnel. Wash the filter cake thoroughly with cold IPA (2 x 100 mL) and then with diethyl ether (2 x 100 mL) to aid drying.

  • Dry the white solid in a vacuum oven at 40-50 °C to a constant weight to yield this compound dihydrochloride.

Part 4: Analytical Characterization for Preclinical Batches

Q6: What analytical data package is required to confirm the identity and purity of my scaled-up batch?

For a preclinical batch, a comprehensive set of analytical data is required to ensure identity, purity, and consistency.

  • Identity Confirmation:

    • ¹H and ¹³C NMR: Provides the definitive structural confirmation. The spectra should be consistent with the structure of this compound.[11]

    • Mass Spectrometry (MS): Confirms the molecular weight. GC-MS is a common technique for this class of compounds.[11][12]

  • Purity Assessment:

    • HPLC-UV: The primary technique for assessing purity. A validated method should be used to determine the purity of the main peak (as area %) and to identify and quantify any impurities. A typical purity requirement for preclinical material is >98%.[13][14]

    • GC-FID: Can also be used for purity assessment and is particularly good for detecting volatile impurities.[12]

  • Residual Solvent Analysis:

    • Headspace GC-MS: This is required to quantify the amount of residual solvents from the synthesis and purification (e.g., DCE, IPA, ether). Levels must be below the limits set by regulatory guidelines (e.g., ICH Q3C).

References

  • BenchChem. (n.d.). Technical Support Center: Large-Scale Piperazine Synthesis. Retrieved from BenchChem website.[9]

  • PrepChem. (n.d.). Synthesis of 4-phenylpiperazine. Retrieved from PrepChem.com.[10]

  • Kucerova-Chlupacova, M., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PubMed Central.[15]

  • Bode, J. W., et al. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI.[16]

  • BenchChem. (n.d.). Technical Support Center: Optimizing N-alkylation of 1-(4-bromophenyl)piperazine. Retrieved from BenchChem website.[1]

  • Obniska, J., et al. (2011). Synthesis and anticonvulsant activity of new 1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrrolidine-2,5-diones. PubMed.[17]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from Wikipedia.[4]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from Chemistry LibreTexts.[5]

  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from Organic Chemistry Portal.[18]

  • BenchChem. (n.d.). Preventing di-substitution in piperazine N-alkylation reactions. Retrieved from BenchChem website.[7]

  • Tembare, A., et al. (2025). Synthesis and Application of Piperazine Derivatives using different Metal based ionic liquid as a catalyst. SGVU Journal of Pharmaceutical Research & Education.[19]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from Organic-synthesis.org.[20]

  • ResearchGate. (2025). Synthesis and antimicrobial evaluation of 4-substituted 1(4-substituted phenyl) piperazine derivatives. Retrieved from ResearchGate.[21]

  • Ciaffoni, L., et al. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central.[8]

  • National Center for Biotechnology Information. (n.d.). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. PubMed Central.[22]

  • BenchChem. (n.d.). A Comparative Guide to the Bioanalytical Validation of Phenylpiperazines in Plasma. Retrieved from BenchChem website.[13]

  • Trade Science Inc. (2011). GC determination of substituted piperazines in pharmaceutical drug substances. Analytical Chemistry, An Indian Journal.[12]

  • Afanasyev, O. I., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. PubMed.[2]

  • The Organic Chemistry Tutor. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!YouTube.[23]

  • Bacsa, I., et al. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.[24]

  • Google Patents. (n.d.). CN1616440A - Method for synthesizing 1-acetyl-4-(4-hydroxy pheny) piperazine. Retrieved from Google Patents.[25]

  • UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from UNODC.[26]

  • PubChem. (n.d.). This compound. Retrieved from PubChem.[11]

  • ResearchGate. (n.d.). Synthesis of 1-(4-substituted phenyl)piperazine hydrochloride. Retrieved from ResearchGate.[27]

  • Dyhring, T., et al. (n.d.). Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands... PubMed.[28]

  • ResearchGate. (n.d.). Reductive Amination in the Synthesis of Pharmaceuticals | Request PDF. Retrieved from ResearchGate.[3]

  • ResearchGate. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? Retrieved from ResearchGate.[29]

  • Journal of Chemical and Pharmaceutical Research. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Retrieved from JOCPR.[6]

  • Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University.[14]

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Technical Support Center: Optimizing Catalyst Selection for Phenylpiperazine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for phenylpiperazine synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing catalyst selection and troubleshooting common experimental hurdles. Our goal is to move beyond simple protocols and offer a deeper understanding of the causality behind experimental choices, ensuring the integrity and success of your synthetic endeavors.

Phenylpiperazine moieties are crucial pharmacophores in a vast array of pharmaceuticals. Their synthesis, most commonly achieved through C-N cross-coupling reactions, is a cornerstone of medicinal chemistry. However, the path to high yields and purity can be fraught with challenges, from catalyst deactivation to troublesome side reactions. This guide provides a structured approach to navigating these complexities.

Diagram: Phenylpiperazine Synthesis Decision Workflow

Below is a decision-making workflow to guide your initial catalyst system selection for the synthesis of N-arylpiperazines.

G cluster_0 Substrate Analysis cluster_1 Primary Catalytic Strategy cluster_2 Key Reaction Parameters cluster_3 Troubleshooting Pathways A Aryl Halide (Ar-X) C Buchwald-Hartwig (Palladium-Catalyzed) A->C Aryl Cl, Br, I, OTf Broad Scope D Ullmann Condensation (Copper-Catalyzed) A->D Activated Aryl Halides (e.g., with EWG) B Piperazine E Ligand Selection C->E Bulky, electron-rich phosphines (e.g., Buchwald ligands) F Base Selection C->F Strong, non-nucleophilic bases (e.g., NaOtBu, K3PO4) G Solvent Selection C->G Aprotic, non-polar (e.g., Toluene, Dioxane) D->E Diamines, Phenanthrolines D->F Weaker bases (e.g., K2CO3) D->G Polar, high-boiling (e.g., DMF, NMP) H Low Yield / No Reaction E->H F->H G->H J Catalyst Deactivation H->J I Side Product Formation I->H J->H

Caption: A workflow for selecting and troubleshooting catalyst systems for phenylpiperazine synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary catalytic methods for synthesizing N-arylpiperazines?

A1: The two most prevalent and robust methods for constructing the N-aryl bond in phenylpiperazine synthesis are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.[1][2][3]

  • Buchwald-Hartwig Amination: This is often the method of choice due to its broad substrate scope, functional group tolerance, and generally milder reaction conditions compared to the Ullmann reaction.[4][5] It utilizes a palladium catalyst in conjunction with a phosphine ligand to couple an aryl halide or triflate with piperazine.

  • Ullmann Condensation: A classical method that has seen significant improvements, the Ullmann reaction employs a copper catalyst.[6][7] While it traditionally required harsh conditions (high temperatures and polar solvents), modern ligand development has enabled milder reaction protocols.[6] It can be particularly useful for specific substrates where palladium-based methods may be less effective or more costly.

Q2: How do I choose between a Buchwald-Hartwig and an Ullmann approach for my specific synthesis?

A2: The choice depends on several factors, primarily the nature of your aryl halide and the functional groups present in your substrates.

  • For broad applicability and sensitive substrates, start with Buchwald-Hartwig. Palladium catalysis is generally more tolerant of a wide range of functional groups and can be effective for less reactive aryl chlorides.[8][9]

  • For electron-deficient aryl halides, consider the Ullmann reaction. The Ullmann condensation often performs well with aryl halides bearing electron-withdrawing groups.[6]

  • Cost and metal contamination concerns. In process chemistry, the cost and potential for palladium contamination in the final product can be a significant concern, sometimes making copper-catalyzed methods more attractive.[1][10]

Q3: What is the role of the ligand in these cross-coupling reactions, and how do I select the right one?

A3: The ligand is a critical component of the catalytic system, directly influencing the catalyst's stability, activity, and selectivity.[11][12] Its primary roles are to stabilize the active metal center, facilitate the key steps of the catalytic cycle (oxidative addition and reductive elimination), and prevent catalyst deactivation.[12][13]

  • For Buchwald-Hartwig (Palladium): Bulky, electron-rich phosphine ligands are the gold standard.[14][11] These ligands, such as the Buchwald biarylphosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs), promote the formation of the active monoligated Pd(0) species, enhance the rate of oxidative addition, and facilitate the final C-N bond-forming reductive elimination.[14][12]

  • For Ullmann (Copper): Diamine or phenanthroline-based ligands are commonly used to improve the solubility and reactivity of the copper catalyst, allowing for lower reaction temperatures.[6]

Q4: The choice of base seems critical. What are the guiding principles for selecting an appropriate base?

A4: The base plays a crucial role in the catalytic cycle, primarily by deprotonating the amine to form the active nucleophile. The choice of base can significantly impact reaction rate and yield, and must be compatible with any sensitive functional groups on your substrates.

  • For Buchwald-Hartwig: Strong, non-nucleophilic bases are generally preferred. Sodium tert-butoxide (NaOtBu) is a common choice, though other bases like potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are also effective, particularly when base-sensitive functional groups are present.[14][15]

  • For Ullmann: Weaker inorganic bases such as potassium carbonate (K₂CO₃) are often sufficient.[14] The choice can also influence selectivity in some cases.[16]

Troubleshooting Guides

Problem 1: Low or No Product Yield

This is one of the most common issues encountered. A systematic approach to troubleshooting is essential.

Possible Causes & Solutions:

  • Catalyst Deactivation: The active catalyst can be poisoned or decompose.

    • Palladium Black Formation: The appearance of a black precipitate is a clear sign of Pd(0) aggregation and deactivation.[14][17]

      • Solution: Ensure a strictly inert atmosphere by thoroughly degassing your solvent and maintaining a positive pressure of argon or nitrogen.[17] Oxygen can oxidize the active Pd(0) catalyst.[14] Also, consider if your ligand is providing sufficient steric bulk to stabilize the palladium center.[14]

    • Ligand Degradation: Some phosphine ligands can be susceptible to oxidation or other degradation pathways.

      • Solution: Use fresh, high-quality ligands.

    • Substrate-Induced Deactivation: Heteroaromatic substrates can sometimes coordinate to the palladium center and inhibit catalysis.[17]

      • Solution: A change in ligand may be necessary. Some ligands are specifically designed to resist deactivation by coordinating substrates.[18]

  • Inefficient Oxidative Addition: This is often the rate-limiting step, especially with less reactive aryl chlorides.[14][17]

    • Solution:

      • Switch to a more active ligand: Employ a more electron-rich and sterically hindered ligand to facilitate this step.[14]

      • Increase catalyst loading: While not always ideal, increasing the catalyst loading from 1-2 mol% to 3-5 mol% can sometimes overcome sluggish reactivity.[14]

      • Change the aryl halide: If possible, switching from an aryl chloride to a more reactive aryl bromide or iodide can significantly improve yields.[8]

  • Poor Reagent Quality or Purity:

    • Solution: Ensure all reagents, especially the piperazine, aryl halide, and solvent, are pure and anhydrous. Water can interfere with the catalytic cycle. Solvents should be rigorously dried and degassed.

  • Suboptimal Reaction Conditions:

    • Solution: A systematic optimization of reaction parameters is often necessary. This includes screening different ligands, bases, solvents, and temperatures.

ParameterBuchwald-HartwigUllmann
Catalyst Pd(OAc)₂, Pd₂(dba)₃CuI, Cu₂O, Cu(acac)₂
Ligand XPhos, SPhos, RuPhos1,10-Phenanthroline, Ethylenediamine
Base NaOtBu, K₃PO₄, Cs₂CO₃K₂CO₃, Cs₂CO₃
Solvent Toluene, Dioxane, THFDMF, NMP, DMSO
Temperature 80-120 °C100-180 °C

Table 1: Common Starting Conditions for Phenylpiperazine Synthesis.

Problem 2: Significant Side Product Formation

The formation of byproducts can complicate purification and reduce the yield of the desired phenylpiperazine.

Common Side Reactions & Mitigation Strategies:

  • Hydrodehalogenation: The replacement of the halide on the aryl ring with a hydrogen atom.

    • Cause: This can occur via β-hydride elimination from a palladium-amide intermediate or through other reduction pathways.[12] The presence of water or other protic impurities can exacerbate this issue.[9]

    • Solution:

      • Ensure anhydrous conditions: Use dry solvents and reagents.

      • Ligand choice: Certain ligands are designed to promote reductive elimination over β-hydride elimination.[12]

      • Choice of base: A carefully selected base can minimize this side reaction.

  • Homocoupling of the Aryl Halide (Biaryl Formation):

    • Cause: This can be promoted by high catalyst concentrations or elevated temperatures.[9]

    • Solution:

      • Lower catalyst loading: Try reducing the amount of palladium catalyst.[9]

      • Optimize temperature: Running the reaction at the lowest effective temperature can disfavor this side reaction.[9]

  • Diarylation of Piperazine: If piperazine is used directly, diarylation can occur, leading to the formation of N,N'-diarylpiperazine.

    • Solution:

      • Use an excess of piperazine: This can statistically favor the mono-arylated product.

      • Use a mono-protected piperazine: Employing a protecting group such as Boc on one of the nitrogen atoms ensures mono-arylation. The protecting group can then be removed in a subsequent step.

Diagram: Catalytic Cycle of Buchwald-Hartwig Amination

This diagram illustrates the key steps in the palladium-catalyzed synthesis of phenylpiperazine.

G A L-Pd(0) B L-Pd(II)(Ar)(X) A->B Oxidative Addition (Ar-X) C [L-Pd(II)(Ar)(Piperazine)]+X- B->C Ligand Exchange (Piperazine) D L-Pd(II)(Ar)(Piperazinyl) C->D Deprotonation (-HX, Base) D->A Reductive Elimination E Phenylpiperazine D->E

Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.

Experimental Protocols

General Procedure for a Small-Scale Buchwald-Hartwig Amination Screening Reaction:
  • Preparation: To a dried reaction vial equipped with a magnetic stir bar, add the palladium precatalyst (e.g., 2 mol%), the phosphine ligand (e.g., 4 mol%), and the base (e.g., 1.4 equivalents) under an inert atmosphere (e.g., in a glovebox).

  • Addition of Reagents: Add the aryl halide (1.0 equivalent) and piperazine (1.2 equivalents) to the vial.

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene, to a concentration of ~0.1 M).

  • Reaction: Seal the vial and heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC, GC-MS, or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

References

  • BenchChem. (2025). Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions of Heteroaryl Chlorides.
  • BenchChem. (2025). Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions with 1-Bromo-2-methyl-1-propene.
  • Surry, D. S., & Buchwald, S. L. (2011). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions.
  • Zhang, L., et al. (2025). Catalyst Design Strategies for NOx-Involved Electrocatalytic C-N Coupling Reactions. Inorganic Chemistry Frontiers.
  • Various Authors. (2025). Synthesis and characterization of a series of phenyl piperazine based ligands. Multiple sources.
  • Sigma-Aldrich. Cross-Coupling Reaction Manual: Desk Reference.
  • Newman, S. G., & Willis, M. C. (2017). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
  • Billingsley, K. L., & Buchwald, S. L. (2008).
  • Ciana, C., et al. (2015). Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. PubMed.
  • Taggart, J. C. (2018). Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. DSpace@MIT.
  • Maccaroni, E., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central.
  • Reddit User Discussion. (2018).
  • BenchChem. (2025). Troubleshooting guide for Buchwald-Hartwig reactions with 4-Iodobenzylamine.
  • Wikipedia.
  • Wikipedia.
  • BenchChem. (2025). Technical Support Center: Optimizing Catalyst Selection for Reactions Involving 2-Chlorothiobenzamide.
  • Al-Masum, M., & Kumar, C. S. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds.
  • OpenOChem Learn.
  • Andersen, H. L., et al. (2017). SYNTHESIS OF 1-[2-(2,4-DIMETHYL-PHENYLSULFANYL)-PHENYL]PIPERAZINE.
  • TCI Chemicals.
  • ACS GCI Pharmaceutical Roundtable.
  • Organic Chemistry Portal. Ullmann Reaction.

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Validation & Comparative

A Comparative Pharmacological Guide: 1-Ethyl-4-phenylpiperazine in the Context of Key Phenylpiperazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Phenylpiperazine Scaffold as a Cornerstone in Neuropharmacology

The phenylpiperazine moiety is a quintessential "privileged scaffold" in medicinal chemistry, particularly for agents targeting the central nervous system (CNS).[1] Its rigid, yet conformationally adaptable structure, combined with the basic nitrogen atom, provides an ideal framework for interaction with a host of aminergic G-protein coupled receptors (GPCRs), including crucial dopamine (D) and serotonin (5-HT) receptor subtypes.[2] This structural versatility has led to the development of numerous drugs, from antipsychotics and antidepressants to anxiolytics.[2]

This guide provides a comparative analysis of 1-Ethyl-4-phenylpiperazine against a backdrop of seminal phenylpiperazine derivatives. While specific, publicly available pharmacological data for this compound is limited, we can leverage the extensive structure-activity relationship (SAR) data from related compounds to extrapolate its likely profile.[3] We will dissect how substitutions on both the phenyl ring and the distal piperazine nitrogen dictate receptor affinity, selectivity, and functional outcome. This analysis is supported by established experimental data for comparator compounds and detailed protocols for key in vitro assays.

Comparative Analysis of Phenylpiperazine Derivatives

The pharmacological profile of a phenylpiperazine derivative is exquisitely sensitive to its substitution pattern. We will compare the parent compound, 1-phenylpiperazine (PP), with derivatives substituted on the phenyl ring—such as 1-(3-chlorophenyl)piperazine (mCPP) and 1-(3-(trifluoromethyl)phenyl)piperazine (TFMPP)—and those with more complex N4-substituents. This framework will allow us to logically infer the role of the N4-ethyl group in this compound.

Dopamine Receptor Interactions: The Quest for D₂/D₃ Selectivity

Phenylpiperazines are prominent ligands for D₂-like dopamine receptors (D₂, D₃, D₄). High affinity and selectivity for the D₃ receptor subtype is a key objective in developing treatments for conditions like substance abuse and levodopa-induced dyskinesia.[4] The structure of the aryl group and the nature of the N4-substituent are critical determinants of D₃ affinity and selectivity.[5]

For instance, arylamide extensions from the N4-position can confer significant D₃ selectivity.[4] Compared to the unsubstituted phenylpiperazine (Compound 6 in the referenced study), a 2-methoxyphenylpiperazine core (Compound 7 ) enhances D₃ affinity threefold.[5] Simple N-alkylation, as in this compound, is less common in modern D₃-selective ligands, which often feature longer, more complex chains to engage secondary binding pockets.[4] Based on SAR, an N-ethyl group is expected to provide a modest increase in lipophilicity compared to the parent N-H, which could slightly alter affinity but is unlikely to confer the high D₃ selectivity seen with more elaborate N4-substituents.

Compound/Derivative ClassD₂ Receptor Kᵢ (nM)D₃ Receptor Kᵢ (nM)D₂/D₃ Selectivity RatioReference
Phenylpiperazine (unsubstituted) 260485.4[5]
2-Methoxyphenylpiperazine 56173.3[5]
Arylamide Phenylpiperazines (e.g., 6a) ~7001.4~500[4]
Arylamide Phenylpiperazines (e.g., 7a) ~34752.5~1390[4]
Serotonin Receptor Interactions: A Multifaceted Profile

The phenylpiperazine scaffold is perhaps most famous for its interactions with serotonin receptors. Subtle changes to the phenyl ring dramatically alter the affinity and selectivity profile across the 5-HT receptor family.

  • 5-HT₁ₐ Receptors: Many arylpiperazines act as 5-HT₁ₐ receptor agonists or partial agonists.[6] The protonatable nitrogen of the piperazine ring is crucial for forming a key ionic bond with an aspartate residue (Asp3.32) in the receptor binding site.[6][7]

  • 5-HT₂ Receptors: Electron-withdrawing groups on the phenyl ring, such as in mCPP and TFMPP, often confer significant activity at 5-HT₂ₐ and 5-HT₂c receptors.[8]

  • Structure-Selectivity Relationship: A comparative analysis of bicyclohydantoin-phenylpiperazines revealed key insights: substitution at the ortho position of the phenyl ring is generally favorable for both 5-HT₁ₐ and α₁-adrenergic affinity, while the meta position is a key determinant of 5-HT₁ₐ/α₁ selectivity.[9]

Based on these principles, this compound, lacking an electron-withdrawing group, would be predicted to have a profile more similar to the parent 1-phenylpiperazine, likely possessing moderate affinity for 5-HT₁ₐ and other serotonin receptors but lacking the high potency of derivatives like mCPP at 5-HT₂c.

Compound5-HT₁ₐ Receptor Kᵢ (nM)5-HT₂ₐ Receptor Kᵢ (nM)5-HT₂c Receptor Kᵢ (nM)Reference
Compound FG-1 (Arylpiperazine) 1.1100.510.5[6]
Compound FG-7 (Arylpiperazine) 0.8150.2100.3[6]
Hydantoin-Phenylpiperazine (12) 22.1 (α₁ Kᵢ = 46.1)--[9]
Hydantoin-Phenylpiperazine (13) 35.8 (α₁ Kᵢ = 48.7)--[9]
Monoamine Transporter Activity

Beyond direct receptor binding, phenylpiperazines can also interact with monoamine transporters for serotonin (SERT), dopamine (DAT), and norepinephrine (NET). 1-Phenylpiperazine itself acts as a monoamine releasing agent, with a preference for norepinephrine release over serotonin and dopamine.[8] This activity profile can be significantly altered by substitution. For example, complex N4-substituents, such as the diphenylmethoxyethyl group in GBR12909, can produce potent and selective dopamine transporter inhibitors.[10][11] The simple N-ethyl group in this compound is unlikely to impart the high DAT affinity seen in the GBR series, but it may subtly modulate the monoamine release profile compared to the parent compound.

Experimental Methodologies

To characterize the pharmacological profile of a novel phenylpiperazine derivative like this compound, a standardized set of in vitro assays is required. The following protocols represent industry-standard methods for determining receptor affinity and functional activity.

Protocol 1: Radioligand Receptor Binding Assay (Competitive Inhibition)

This assay determines a compound's affinity (Kᵢ) for a specific receptor by measuring its ability to displace a known high-affinity radioligand.

Causality and Rationale:

  • Choice of Radioligand: A radioligand with high affinity and selectivity for the target receptor (e.g., [³H]-Spiperone for D₂ receptors, [³H]-8-OH-DPAT for 5-HT₁ₐ receptors) is chosen to ensure a robust and specific signal.

  • Non-Specific Binding (NSB): To ensure the measured binding is specific to the target receptor, a parallel experiment is run with a high concentration of a known, non-radiolabeled ligand (a "cold" ligand) to saturate all specific binding sites. Any remaining radioactivity is considered non-specific. This is a critical control for data integrity.

  • Filtration: Rapid filtration is used to separate the receptor-bound radioligand from the unbound radioligand in the solution, which is essential for accurate quantification.

Step-by-Step Methodology:

  • Preparation: Prepare cell membrane homogenates from cell lines stably expressing the human receptor of interest (e.g., HEK293-hD₂R). Protein concentration is determined via a Bradford or BCA assay.

  • Assay Setup: In a 96-well plate, set up triplicate wells for:

    • Total Binding: Membrane homogenate + assay buffer + radioligand.

    • Non-Specific Binding (NSB): Membrane homogenate + assay buffer + radioligand + high concentration of a cold competitor (e.g., 10 µM haloperidol for D₂).

    • Competition: Membrane homogenate + assay buffer + radioligand + serial dilutions of the test compound (e.g., this compound, from 0.1 nM to 10 µM).

  • Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a duration sufficient to reach binding equilibrium (e.g., 60 minutes).

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. The filters trap the membranes with bound radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.

  • Quantification: After drying the filter plate, add scintillation cocktail to each well and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-Specific Binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding).

    • Convert the IC₅₀ to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

G cluster_prep Preparation cluster_assay Assay Incubation cluster_harvest Separation & Quantification cluster_analysis Data Analysis P1 Prepare Cell Membranes (e.g., HEK293-hD2R) P2 Determine Protein Concentration (BCA Assay) P1->P2 A1 Pipette Reagents into 96-Well Plate: - Membranes - Buffer - Radioligand ([3H]-Spiperone) - Test Compound / NSB Ligand P2->A1 A2 Incubate to Reach Equilibrium (e.g., 60 min @ 25°C) A1->A2 H1 Rapid Filtration (Cell Harvester) A2->H1 H2 Wash Filters with Ice-Cold Buffer H1->H2 H3 Add Scintillation Cocktail & Count Radioactivity H2->H3 D1 Calculate Specific Binding (Total - NSB) H3->D1 D2 Plot % Inhibition vs. [Test Compound] D1->D2 D3 Determine IC50 (Non-linear Regression) D2->D3 D4 Calculate Ki Value (Cheng-Prusoff Equation) D3->D4

Workflow for a competitive radioligand binding assay.
Protocol 2: GPCR Functional Assay (cAMP Accumulation)

This assay measures a compound's functional activity (agonist, antagonist, or inverse agonist) at GPCRs that couple to adenylyl cyclase, either stimulating (Gₛ-coupled) or inhibiting (Gᵢ-coupled) the production of the second messenger cyclic AMP (cAMP).

Causality and Rationale:

  • Mechanism: Agonist binding to a Gₛ-coupled receptor activates adenylyl cyclase, increasing intracellular cAMP. Agonist binding to a Gᵢ-coupled receptor inhibits adenylyl cyclase, decreasing cAMP levels (often measured as a reversal of forskolin-stimulated cAMP production). Antagonists block the effect of agonists.

  • Detection: Modern assays use competitive immunoassays, often based on technologies like HTRF (Homogeneous Time-Resolved Fluorescence), where endogenously produced cAMP competes with a labeled cAMP analog for binding to a specific antibody. This provides a sensitive and high-throughput readout.

Step-by-Step Methodology:

  • Cell Culture: Plate cells expressing the target receptor (e.g., CHO-h5-HT₁ₐ) in a suitable assay plate and culture overnight.

  • Compound Addition:

    • Agonist Mode: Add serial dilutions of the test compound to the cells.

    • Antagonist Mode: Add a fixed, known concentration of an agonist (e.g., 5-CT for 5-HT₁ₐ) plus serial dilutions of the test compound.

  • Stimulation (for Gᵢ): For Gᵢ-coupled receptors, add a phosphodiesterase inhibitor (to prevent cAMP degradation) and forskolin (to stimulate adenylyl cyclase and create a cAMP signal to inhibit).

  • Incubation: Incubate the plate for a defined period (e.g., 30 minutes) at 37°C to allow for cAMP production/inhibition.

  • Cell Lysis & Detection: Lyse the cells and add the detection reagents (e.g., HTRF reagents: a europium-labeled anti-cAMP antibody and a labeled cAMP analog).

  • Reading: After a final incubation period (e.g., 60 minutes at room temperature), read the plate on a compatible plate reader that can measure the specific fluorescence signal.

  • Data Analysis:

    • Convert the raw signal to cAMP concentration using a standard curve.

    • Plot the cAMP concentration against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine:

      • EC₅₀ (Potency): The concentration of an agonist that produces 50% of the maximal response.

      • IC₅₀ (Potency): The concentration of an antagonist that inhibits 50% of the agonist response.

      • Eₘₐₓ (Efficacy): The maximum response produced by the compound, often expressed as a percentage of a known full agonist.

G cluster_receptor cluster_gprotein cluster_effector Agonist Agonist (e.g., Phenylpiperazine) Receptor GPCR (e.g., 5-HT1A) Agonist->Receptor Binding G_Protein G-Protein (Gi) Receptor->G_Protein Activation GDP GDP G_Protein->GDP Releases GTP GTP G_Protein->GTP Binds AC Adenylyl Cyclase GTP->AC Inhibition cAMP cAMP (Second Messenger) AC->cAMP Conversion Blocked ATP ATP Response Cellular Response (e.g., Ion Channel Modulation) cAMP->Response

Signaling cascade for a Gi-coupled GPCR, like the 5-HT1A receptor.

Conclusion

The phenylpiperazine scaffold remains a highly productive platform for the discovery of novel CNS agents. While direct experimental data for this compound is not widely published, a systematic analysis of the structure-activity relationships within this chemical class provides a strong basis for predicting its pharmacological profile. It is likely a ligand with moderate affinity for multiple serotonin and dopamine receptors, whose profile is most similar to the unsubstituted 1-phenylpiperazine. The N-ethyl substitution distinguishes it from both the unsubstituted parent and the more complex, highly selective derivatives developed in recent years. The true value of this compound can only be definitively established through rigorous experimental characterization using the standardized in vitro assays detailed in this guide. This analysis underscores the critical importance of systematic chemical modification and comprehensive pharmacological testing in the drug development process.

References

  • Madras, B. K., et al. (1999). Design, synthesis, and biological evaluation of novel non-piperazine analogues of 1-[2-(diphenylmethoxy)ethyl]- and 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazines as dopamine transporter inhibitors. Journal of Medicinal Chemistry, 42(18), 3647-56.

  • Li, J., et al. (2014). Design, Synthesis and Biological Activity Evaluation of Arylpiperazine Derivatives for the Treatment of Neuropathic Pain. Molecules, 19(12), 20659-74.

  • BenchChem. (2025). Application Notes and Protocols for 1-(4-Bromophenyl)-4-ethylpiperazine in Neuroreceptor Binding Assays. BenchChem Technical Support.

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A Senior Application Scientist's Guide to Validating Dopamine D3 vs. D2 Receptor Selectivity for Phenylpiperazine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The dopamine D2 and D3 receptors, both members of the D2-like family of G protein-coupled receptors (GPCRs), are critical targets in neuropharmacology.[1][2] They share a high degree of sequence homology, particularly within their transmembrane domains (78%), making the development of subtype-selective ligands a formidable challenge.[3][4] Despite their similarities, their distinct neuroanatomical distributions and physiological roles mean that achieving selectivity is paramount for therapeutic efficacy and minimizing side effects.[5][6][7] The D2 receptor is widely distributed and a primary target for antipsychotic medications, while the D3 receptor is more localized to limbic brain regions and is implicated in reward, cognition, and motivation.[5][6][7]

The phenylpiperazine scaffold is a well-established pharmacophore for aminergic GPCRs, frequently appearing in drugs targeting dopamine and serotonin receptors.[8][9] Its versatility allows for chemical modifications that can fine-tune affinity and selectivity. This guide provides a comprehensive, multi-tiered framework for rigorously validating the D3 versus D2 receptor selectivity of novel phenylpiperazine analogs, moving from fundamental binding characteristics to functional cellular responses and in vivo validation. We will explore the causality behind each experimental choice, describe self-validating protocols, and present a clear workflow for generating robust and reliable selectivity data.

Part 1: Foundational Validation: Ligand-Receptor Binding Affinity

The initial and most fundamental step in characterizing a new compound is to determine its binding affinity (Kᵢ) for the target receptors. This is a direct measure of the physical interaction between the ligand and the receptor. The gold standard for this is the competitive radioligand binding assay.[10]

Causality: Why Radioligand Binding First? This assay directly quantifies the equilibrium dissociation constant of the unlabeled test ligand (your phenylpiperazine analog) by measuring how effectively it competes with a radiolabeled ligand of known high affinity and selectivity. It is a direct, robust, and highly sensitive method that provides the foundational data upon which all further functional characterization is built.[10][11] Without a clear understanding of a compound's binding affinity, interpreting functional or in vivo data is impossible.

Experimental Protocol: Competitive Radioligand Binding Assay

This protocol outlines the steps for determining the Kᵢ of a test compound at human D2 and D3 receptors expressed in a stable cell line (e.g., HEK293 or CHO cells).

Materials:

  • Cell membranes from HEK293 cells stably expressing either human D2 or D3 receptors.

  • Radioligand: [³H]-Spiperone or [³H]-N-methylspiperone (a high-affinity D2/D3 antagonist).[12][13]

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Test Phenylpiperazine Analogs: Serial dilutions in assay buffer.

  • Non-specific Binding (NSB) Determinator: A high concentration of a non-radiolabeled, high-affinity ligand (e.g., 10 µM Haloperidol).[11]

  • 96-well microplates and glass fiber filters (e.g., GF/B or GF/C).

  • Filtration apparatus and liquid scintillation counter.[10]

Step-by-Step Methodology:

  • Plate Setup: In a 96-well plate, set up triplicate wells for Total Binding (radioligand + buffer), Non-specific Binding (radioligand + NSB determinator), and Competition (radioligand + varying concentrations of test compound).

  • Reagent Addition:

    • Add 50 µL of assay buffer to Total Binding wells.

    • Add 50 µL of 10 µM Haloperidol to NSB wells.

    • Add 50 µL of each concentration of the test phenylpiperazine analog to the competition wells.

    • Add 100 µL of the cell membrane preparation (e.g., 10-20 µg protein/well) to all wells.

    • Initiate the binding reaction by adding 50 µL of [³H]-Spiperone (at a final concentration near its Kₑ, typically 0.1-0.5 nM) to all wells.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Filtration: Rapidly separate bound from free radioligand by filtering the contents of each well through the glass fiber filter plate using a cell harvester. Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.[10]

  • Quantification: Dry the filter mat, add liquid scintillation cocktail to each well, and count the trapped radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding: Total Binding (CPM) - Non-specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

    • Fit the curve using non-linear regression to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding).

    • Convert the IC₅₀ to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.[10]

Data Presentation & Interpretation

Summarize the binding data in a clear, comparative table. The key metric is the Selectivity Ratio , calculated by dividing the Kᵢ at the off-target receptor by the Kᵢ at the on-target receptor.

Compound IDD2 Kᵢ (nM)D3 Kᵢ (nM)Selectivity Ratio (D2 Kᵢ / D3 Kᵢ)Interpretation
Analog A250550D3 Selective
Analog B81200.07D2 Selective
Analog C15180.83Non-selective
Analog D0.9950.009Highly D2 Selective

A compound is generally considered selective if its selectivity ratio is >10-fold. A ratio >100-fold indicates high selectivity.[3]

Part 2: Functional Validation: Cellular Signaling Pathways

Affinity does not equate to function. A compound can be a high-affinity antagonist, a partial agonist, or a full agonist. Furthermore, GPCRs can signal through multiple pathways. D2 and D3 receptors are canonically coupled to Gαᵢ/ₒ proteins, which inhibit adenylyl cyclase and reduce intracellular cyclic AMP (cAMP).[1][2][7][14] They can also signal independently of G proteins by recruiting β-arrestins, which mediate receptor desensitization, internalization, and activation of other signaling cascades like the MAPK/ERK pathway.[1][15] Validating selectivity requires assessing a compound's functional effect on these key pathways.

G_Protein_and_Arrestin_Pathways cluster_membrane Cell Membrane receptor D2/D3 Receptor g_protein Gαi/o Protein receptor->g_protein Activates arrestin β-Arrestin receptor->arrestin Recruits ligand Phenylpiperazine Analog ligand->receptor Binds ac Adenylyl Cyclase (AC) g_protein->ac Inhibits camp cAMP ↓ ac->camp atp ATP atp->ac pka PKA Activity ↓ camp->pka erk MAPK/ERK Activation arrestin->erk

Caption: D2/D3 receptor signaling via G-protein and β-arrestin pathways.

A. G-Protein Dependent Signaling: cAMP Inhibition Assay

Causality: Why Measure cAMP? This is the canonical functional output for Gαᵢ/ₒ-coupled receptors. Measuring a compound's ability to inhibit cAMP production (as an agonist) or block the inhibition caused by a reference agonist (as an antagonist) provides a direct measure of its G-protein-mediated functional potency (EC₅₀ or IC₅₀). Comparing these values between D2 and D3 receptors reveals the functional selectivity.

Materials:

  • D2- or D3-expressing cells (e.g., CHO-K1).[16]

  • Assay Buffer (e.g., HBSS with 20 mM HEPES).

  • Forskolin (an adenylyl cyclase stimulator).[17]

  • Reference Agonist: Dopamine or Quinpirole.

  • Test Phenylpiperazine Analogs.

  • HTRF (Homogeneous Time-Resolved Fluorescence) cAMP detection kit.[18]

  • 384-well low-volume plates.

Step-by-Step Methodology:

  • Cell Preparation: Seed cells in 384-well plates and culture overnight.

  • Antagonist Mode:

    • Wash cells with assay buffer.

    • Add serial dilutions of the test compound and incubate for 15-30 minutes.

    • Add a fixed concentration of a reference agonist (e.g., Dopamine at its EC₈₀ concentration) to stimulate the receptor.[17]

    • Immediately add Forskolin to all wells to raise basal cAMP levels.

  • Agonist Mode:

    • Wash cells with assay buffer.

    • Add serial dilutions of the test compound.

    • Immediately add Forskolin to all wells.

  • Incubation: Incubate plates for 30-60 minutes at 37°C.

  • Detection: Lyse the cells and perform the cAMP measurement according to the HTRF kit manufacturer's protocol. This typically involves adding two reagents (cAMP-d2 and anti-cAMP cryptate) and reading the plate on an HTRF-compatible reader after a 60-minute incubation.

  • Data Analysis:

    • Convert HTRF ratios to cAMP concentrations using a standard curve.

    • Plot cAMP concentration against the log concentration of the test compound.

    • For agonists, fit a dose-response curve to determine EC₅₀ (potency) and Eₘₐₓ (efficacy).

    • For antagonists, fit a dose-response curve to determine the IC₅₀.

B. G-Protein Independent Signaling: β-Arrestin Recruitment Assay

Causality: Why Measure β-Arrestin Recruitment? Some ligands may show "biased agonism," preferentially activating one pathway (e.g., G-protein) over another (e.g., β-arrestin).[19] A compound that is a potent antagonist at the G-protein pathway might be a partial agonist for β-arrestin recruitment. Characterizing this profile is crucial for a complete understanding of a compound's mechanism of action and potential for side effects related to receptor desensitization or alternative signaling. Assays based on enzyme fragment complementation (EFC) are robust and widely used.[15][20]

Materials:

  • Cell line co-expressing the D2 or D3 receptor fused to a small enzyme fragment (ProLink™) and β-arrestin fused to the larger enzyme acceptor (EA).[15]

  • Reference Agonist: Dopamine.

  • Test Phenylpiperazine Analogs.

  • Chemiluminescent detection reagents.

Step-by-Step Methodology:

  • Cell Plating: Plate the engineered cells in a 96- or 384-well white, clear-bottom plate and incubate for 24-48 hours.

  • Compound Addition: Add serial dilutions of the test compound (for agonist mode) or a fixed concentration of a reference agonist plus serial dilutions of the test compound (for antagonist mode).

  • Incubation: Incubate the plate for 90 minutes at 37°C to allow for receptor activation and β-arrestin recruitment, which forces the complementation of the enzyme fragments.[15]

  • Detection: Add the detection reagents according to the manufacturer's protocol. This mixture contains a substrate that is hydrolyzed by the reconstituted enzyme to produce a chemiluminescent signal.

  • Measurement: Incubate for 60 minutes at room temperature and read the luminescence on a plate reader.

  • Data Analysis: Plot the luminescent signal against the log concentration of the test compound. Fit the data using non-linear regression to determine EC₅₀/IC₅₀ values.

Data Presentation & Interpretation

Combine functional data into a single table to compare G-protein and β-arrestin pathway selectivity.

Compound IDD2 cAMP IC₅₀ (nM)D3 cAMP IC₅₀ (nM)Functional Selectivity (D2 IC₅₀ / D3 IC₅₀)D3 β-Arrestin EC₅₀ (nM)Interpretation
Analog A450950>10,000D3-selective antagonist with no β-arrestin agonism.
Analog B122500.05>10,000D2-selective antagonist.
Analog E>10,00050-45D3-selective partial agonist (cAMP) and full agonist (β-arrestin). Biased ligand.

Part 3: Preclinical Validation: In Vivo Target Engagement & Behavioral Models

In vitro assays provide critical data but operate in an artificial system. In vivo experiments are essential to confirm that a compound can cross the blood-brain barrier, engage the target receptor in a complex biological environment, and produce a physiologically relevant effect.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Validation bind Primary Screen: Radioligand Binding Assay func Secondary Screen: Functional Assays bind->func Determine Kᵢ & Selectivity Ratio pet Target Engagement: PET Imaging (Optional) func->pet Confirm Functional Potency & Selectivity behav Functional Outcome: Behavioral Models pet->behav Confirm Brain Occupancy final Candidate Selection behav->final Validate Therapeutic Hypothesis

Caption: Hierarchical workflow for validating D2/D3 receptor selectivity.

A. Target Engagement: Positron Emission Tomography (PET)

Causality: Why Use PET? PET imaging with a selective D2 or D3 radiotracer allows for the direct visualization and quantification of receptor occupancy in the living brain.[21] By administering a phenylpiperazine analog and measuring the displacement of the PET tracer, one can determine the dose required to occupy a certain percentage of the target receptors, confirming brain penetrance and target engagement.[22] This is a powerful tool for translating in vitro affinity to in vivo dosing.

B. Functional Outcome: Rodent Behavioral Models

Causality: Why Use Animal Models? Behavioral models are the ultimate test of functional selectivity. By choosing behaviors known to be modulated differentially by D2 and D3 receptors, one can observe the integrated physiological consequence of a compound's action.[23][24]

1. Model for D3 Receptor Function: L-DOPA-Induced Dyskinesia (LID) in a Parkinson's Disease Model

  • Rationale: D3 receptor antagonists have shown promise in mitigating the abnormal involuntary movements (AIMs) that arise from chronic L-DOPA treatment in Parkinson's disease.[25][26] This model is therefore highly relevant for testing the in vivo efficacy of D3-selective antagonists.

  • Methodology:

    • Induce a unilateral lesion of the nigrostriatal pathway in rats using the neurotoxin 6-hydroxydopamine (6-OHDA).[23][27]

    • Treat the animals chronically with L-DOPA until they develop stable AIMs.

    • Administer the test phenylpiperazine analog prior to an L-DOPA challenge.

    • Score the severity of AIMs (axial, limb, and orolingual).

  • Expected Outcome: A D3-selective antagonist (like Analog A) would be expected to significantly reduce AIMs scores without impairing the therapeutic motor benefit of L-DOPA.

2. Model for D2 Receptor Function: Catalepsy Test

  • Rationale: Blockade of postsynaptic D2 receptors in the striatum is a hallmark of first-generation antipsychotics and is strongly associated with the induction of catalepsy (a state of motor immobility).[23] This serves as a robust in vivo assay for D2 receptor antagonism.

  • Methodology:

    • Administer the test phenylpiperazine analog to naive rats or mice.

    • At various time points post-administration, place the animal's forepaws on a raised bar (the bar test).

    • Measure the latency to remove the paws from the bar.

  • Expected Outcome: A potent D2-selective antagonist (like Analog B or D) would induce a dose-dependent increase in the time the animal remains on the bar. A D3-selective compound should have a minimal cataleptic effect.

Conclusion

Validating the D2 versus D3 selectivity of phenylpiperazine analogs is a rigorous, multi-step process that demands a logical progression from foundational biophysical interactions to complex in vivo outcomes. The workflow presented here—starting with radioligand binding to establish affinity, proceeding to functional assays (cAMP and β-arrestin) to define potency and mechanism, and culminating in in vivo models to confirm physiological relevance—provides a self-validating system. Each step builds upon the last, providing the causal links necessary to confidently classify a compound's selectivity profile. By adhering to this comprehensive approach, researchers can generate the high-quality, reproducible data needed to advance promising candidates in the development of next-generation therapeutics for neuropsychiatric disorders.

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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 1-Ethyl-4-phenylpiperazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for Novel Piperazines

1-Ethyl-4-phenylpiperazine is a derivative of the phenylpiperazine class, a group of compounds with significant interest in medicinal chemistry and drug development due to their diverse pharmacological activities.[1] As with any potential therapeutic agent, the journey from discovery to clinical application is underpinned by rigorous analytical chemistry. The ability to accurately and reliably quantify a drug substance in various matrices is not merely a procedural step; it is the foundation upon which safety, efficacy, and quality are built.

This guide moves beyond the validation of a single method. We will explore the critical process of cross-validation , a comparative evaluation designed to ensure that different analytical procedures yield equivalent and reliable results for the same analyte.[2][3] This is paramount in drug development, where methods may be transferred between laboratories, updated with new technology, or compared across different stages of a program (e.g., preclinical vs. clinical).[4][5]

Drawing upon the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), this document provides a practical framework for cross-validating two common yet distinct analytical techniques for this compound: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).[6][7][8] Our objective is to provide researchers and drug development professionals with a comprehensive, data-driven comparison, explaining not just the how but the critical why behind each experimental choice.

Pillar 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a workhorse in pharmaceutical analysis, valued for its robustness, cost-effectiveness, and suitability for quantifying non-volatile and thermally labile compounds. The phenyl group in this compound provides a strong chromophore, making it an ideal candidate for UV detection.

Causality in Method Design: Why These Parameters?

The chosen Reverse-Phase HPLC (RP-HPLC) method is designed for optimal resolution and peak shape. An octadecyl (C18) column is selected for its hydrophobic stationary phase, which effectively retains the moderately nonpolar this compound.[9] The mobile phase, a gradient of acetonitrile and a low-pH phosphate buffer, serves two purposes: acetonitrile acts as the strong organic solvent to elute the analyte, while the acidic buffer (pH 2.0) ensures the piperazine nitrogens are protonated, leading to a single ionic species and preventing peak tailing. UV detection at 239 nm is selected to maximize sensitivity based on the analyte's absorbance spectrum.[9]

Experimental Protocol: HPLC-UV Method
  • Preparation of Standard Solutions:

    • Accurately weigh ~10 mg of this compound reference standard and dissolve in 10 mL of methanol to create a 1 mg/mL primary stock solution.

    • Perform serial dilutions with a 50:50 mixture of acetonitrile and water to prepare working standards at concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation (from Plasma):

    • To 200 µL of plasma in a microcentrifuge tube, add 600 µL of acetonitrile to precipitate proteins.

    • Vortex the mixture vigorously for 1 minute.

    • Centrifuge at 12,000 x g for 10 minutes to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase at its initial conditions.

  • Chromatographic Conditions:

    • Instrument: Agilent 1260 Infinity II LC System or equivalent.

    • Column: LiChrosorb 100 RP-18 (250 x 4.0 mm, 5 µm) or equivalent.[9]

    • Mobile Phase A: 20 mM Potassium Phosphate, pH adjusted to 2.0 with phosphoric acid.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 30% B to 70% B over 10 minutes, hold at 70% B for 2 minutes, return to 30% B over 1 minute, and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35°C.

    • Injection Volume: 10 µL.

    • Detection: UV at 239 nm.

HPLC-UV Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing p1 Weigh Reference Standard p2 Prepare Stock & Working Standards p1->p2 p3 Plasma Sample Collection p4 Protein Precipitation (ACN) p3->p4 p5 Centrifuge & Collect Supernatant p4->p5 p6 Evaporate & Reconstitute p5->p6 a2 Inject Sample (10 µL) p6->a2 a1 System Equilibration a1->a2 a3 Gradient Elution on C18 Column a2->a3 a4 UV Detection at 239 nm a3->a4 d1 Integrate Peak Area a4->d1 d2 Generate Calibration Curve d1->d2 d3 Quantify Analyte Concentration d2->d3 caption Figure 1: HPLC-UV Experimental Workflow.

Caption: Figure 1: HPLC-UV Experimental Workflow.

Pillar 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers exceptional specificity and sensitivity, making it a gold standard for the identification and quantification of volatile and semi-volatile compounds. The combination of chromatographic separation (based on boiling point and polarity) and mass spectrometric detection (based on mass-to-charge ratio) provides a high degree of confidence in the analytical results.[10][11]

Causality in Method Design: Why These Parameters?

This compound is sufficiently volatile and thermally stable for GC analysis. A DB-17 column, a mid-polarity stationary phase, is chosen to provide good separation and peak shape for this type of amine-containing compound.[12][13] The use of a temperature gradient program allows for the efficient elution of the analyte while separating it from potential matrix interferences. Electron Ionization (EI) is a robust and widely used ionization technique that produces a characteristic and reproducible fragmentation pattern, which is crucial for definitive identification.[1] Monitoring the molecular ion (m/z 190) and key fragment ions (e.g., m/z 57, 42) in Selected Ion Monitoring (SIM) mode enhances sensitivity and selectivity for quantification.[14]

Experimental Protocol: GC-MS Method
  • Preparation of Standard Solutions:

    • Prepare a 1 mg/mL primary stock solution as described for the HPLC-UV method.

    • Perform serial dilutions with methanol to prepare working standards at concentrations ranging from 10 ng/mL to 1000 ng/mL.

  • Sample Preparation (from Plasma):

    • To 200 µL of plasma in a glass tube, add 50 µL of 1M Sodium Hydroxide to basify the sample (pH > 10).

    • Add 1 mL of ethyl acetate and vortex for 2 minutes for liquid-liquid extraction (LLE).

    • Centrifuge at 3,000 x g for 5 minutes to separate the layers.

    • Transfer the upper organic layer (ethyl acetate) to a clean tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 50 µL of methanol.

  • Chromatographic & Spectrometric Conditions:

    • Instrument: Agilent 7890B GC with 5977A MSD or equivalent.

    • Column: DB-17 (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.[12]

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 250°C.

    • Injection Mode: Splitless, 1 µL injection.

    • Oven Program: Start at 150°C, hold for 1 minute. Ramp at 20°C/min to 280°C, hold for 5 minutes.

    • MS Transfer Line: 280°C.

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • MS Source Temperature: 230°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM).

    • Ions Monitored: m/z 190 (Quantifier), m/z 57 (Qualifier), m/z 42 (Qualifier).[14]

GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing p1 Weigh Reference Standard p2 Prepare Stock & Working Standards p1->p2 p3 Plasma Sample Collection p4 Basify Sample (NaOH) p3->p4 p5 Liquid-Liquid Extraction (EtOAc) p4->p5 p6 Evaporate & Reconstitute p5->p6 a1 Splitless Injection (1 µL) p6->a1 a2 Temperature Programmed Separation a1->a2 a3 Electron Ionization (70 eV) a2->a3 a4 SIM Mode Detection a3->a4 d1 Integrate Quantifier Ion Peak a4->d1 d2 Confirm Qualifier Ion Ratios d1->d2 d3 Generate Calibration Curve d1->d3 d4 Quantify Analyte Concentration d3->d4 caption Figure 2: GC-MS Experimental Workflow.

Caption: Figure 2: GC-MS Experimental Workflow.

Pillar 3: The Cross-Validation Study

The purpose of cross-validation is to demonstrate the equivalence of two distinct analytical procedures.[3] According to ICH guidelines, this is essential when data from different methods are to be compared or combined.[2] Our study will directly compare the validated HPLC-UV and GC-MS methods by analyzing identical sets of spiked plasma samples.

Cross-Validation Experimental Design
  • Sample Set Preparation: A single batch of blank human plasma is used. Aliquots are spiked with this compound to create quality control (QC) samples at three concentrations:

    • Low QC (LQC): 30 ng/mL

    • Medium QC (MQC): 300 ng/mL

    • High QC (HQC): 750 ng/mL

  • Analysis:

    • Six replicates of each QC level (LQC, MQC, HQC) are prepared.

    • Three replicates of each level are processed and analyzed using the validated HPLC-UV method.

    • The remaining three replicates of each level are processed and analyzed using the validated GC-MS method.

  • Acceptance Criteria: The mean concentration determined by one method should be within ±15.0% of the mean concentration determined by the other method. The precision (%RSD) of the results from each method should not exceed 15.0%.

Cross-Validation Workflow Diagram

CrossVal_Workflow cluster_hplc Method A: HPLC-UV cluster_gcms Method B: GC-MS start Define Cross-Validation Protocol (ICH Q2(R2)) prep Prepare Spiked Plasma QC Samples (LQC, MQC, HQC) start->prep split Split QC Replicates (n=6 per level) prep->split hplc_proc Process Samples (n=3) (Protein Precipitation) split->hplc_proc gcms_proc Process Samples (n=3) (Liquid-Liquid Extraction) split->gcms_proc hplc_run Analyze via HPLC-UV hplc_proc->hplc_run hplc_res Calculate Mean Conc. & %RSD (Result A) hplc_run->hplc_res compare Compare Results A vs. B (Statistical Analysis) hplc_res->compare gcms_run Analyze via GC-MS gcms_proc->gcms_run gcms_res Calculate Mean Conc. & %RSD (Result B) gcms_run->gcms_res gcms_res->compare report Generate Validation Report (Assess Equivalence) compare->report caption Figure 3: Cross-Validation Logical Workflow.

Caption: Figure 3: Cross-Validation Logical Workflow.

Comparative Data and Performance Analysis

The following tables summarize the validation and cross-validation data, providing an objective comparison of the two methods.

Table 1: Individual Method Validation Parameters
ParameterHPLC-UV MethodGC-MS MethodCausality & Insight
Linearity (R²) > 0.998> 0.999Both methods show excellent linearity, indicating a reliable proportional response to concentration.
Range 1.0 - 100 µg/mL10 - 1000 ng/mLGC-MS demonstrates a significantly lower quantifiable range, highlighting its superior sensitivity.
Accuracy (% Recovery) 96.5% - 103.2%98.1% - 104.5%Both methods are highly accurate, meeting the typical regulatory acceptance criteria of 85-115%.
Precision (% RSD) ≤ 6.8%≤ 5.2%Both methods are precise. The slightly better precision of GC-MS can be attributed to the specificity of SIM mode.
Limit of Quantitation (LOQ) 1.0 µg/mL10 ng/mLThe LOQ confirms the superior sensitivity of the GC-MS method, making it suitable for low-dose studies.
Specificity GoodExcellentHPLC-UV relies on retention time alone. GC-MS provides confirmation through mass spectra, offering higher confidence.
Table 2: Cross-Validation Results
QC LevelNominal Conc. (ng/mL)HPLC-UV Mean (ng/mL)GC-MS Mean (ng/mL)% DifferenceStatus
LQC 3028.931.2-7.4%Pass
MQC 300305.1296.5+2.9%Pass
HQC 750741.3760.2-2.5%Pass

Conclusion and Recommendations

The cross-validation study successfully demonstrates that the developed HPLC-UV and GC-MS methods are equivalent for the quantification of this compound within the tested concentration range. The percentage difference between the mean results obtained from both methods was well within the acceptance limit of ±15.0%.

As a Senior Application Scientist, my recommendation on method selection is contingent on the specific application:

  • For high-throughput screening, routine quality control, or studies with expected high analyte concentrations (>1 µg/mL): The HPLC-UV method is the preferred choice. It is robust, cost-effective, and requires a simpler sample preparation workflow (protein precipitation) compared to LLE.

  • For bioequivalence, pharmacokinetic studies involving low doses, or when definitive identification is required (e.g., metabolite identification, forensic analysis): The GC-MS method is superior. Its significantly lower limit of quantitation and the high specificity afforded by mass spectrometric detection provide a level of analytical confidence that cannot be achieved by UV detection alone.

References

  • U.S. Food and Drug Administration (FDA). (2024). Q2(R2) Validation of Analytical Procedures. [Link][6]

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Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Activity of 1-Ethyl-4-phenylpiperazine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of central nervous system (CNS) drug discovery, the journey from a promising molecule in a petri dish to a potentially therapeutic agent in a living system is fraught with complexity. The predictive power of early-stage assays is paramount for making informed decisions, conserving resources, and accelerating the development timeline. This guide provides an in-depth technical comparison of the in vitro and in vivo pharmacological profiles of 1-Ethyl-4-phenylpiperazine, a representative member of the phenylpiperazine class of compounds known for their diverse CNS activities.[1][2][3]

The core challenge in drug development is establishing a robust In Vitro-In Vivo Correlation (IVIVC), a predictive mathematical model that links laboratory findings to clinical outcomes.[4][5] A successful IVIVC can streamline formulation development, support biowaivers, and ultimately reduce the number of required human studies.[4][6][7] This guide will dissect the experimental methodologies and expected outcomes for this compound, offering insights into the causal relationships behind experimental choices and highlighting potential areas of discordance between in vitro potency and in vivo efficacy.

The Candidate: this compound

This compound belongs to a class of compounds that frequently interact with serotonergic and other monoamine neurotransmitter systems.[1][8][9] Its structural backbone, 1-phenylpiperazine, is a known monoamine releasing agent.[9] The addition of an ethyl group at the N4 position is expected to modulate its physicochemical properties, such as lipophilicity and basicity, which in turn will influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its target engagement.[10][11]

Part 1: The In Vitro Characterization - Defining a Molecule's Potential

The initial phase of characterizing a new chemical entity involves a battery of in vitro assays designed to determine its primary pharmacological activity, potential off-target effects, and preliminary safety profile. For a compound like this compound, with a high probability of CNS activity, the focus is on neuronal cell-based assays and receptor binding studies.[12][13]

Key In Vitro Assays and Expected Outcomes
Assay Type Specific Target/Model Parameter Measured Hypothetical Outcome for this compound Rationale
Receptor Binding Assay Serotonin Receptors (e.g., 5-HT1A, 5-HT2A)Binding Affinity (Ki)Moderate to high affinity for 5-HT1A and 5-HT2A receptors.Phenylpiperazine derivatives are known to have affinity for various serotonin receptor subtypes.[2][8]
Functional Assay cAMP Accumulation Assay in cells expressing 5-HT1A receptorsFunctional Activity (EC50/IC50)Agonist or partial agonist activity at 5-HT1A receptors.To determine if binding translates to a cellular response, which is crucial for predicting pharmacological effects.
Neurotransmitter Uptake Assay Rat brain synaptosomesInhibition of serotonin, dopamine, and norepinephrine reuptake (IC50)Weak to moderate inhibition of monoamine reuptake.The parent compound, 1-phenylpiperazine, is a monoamine releasing agent, and this assay will clarify if the ethylated derivative retains this property or acts as a reuptake inhibitor.[9]
Blood-Brain Barrier (BBB) Permeability Assay Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)Permeability coefficient (Pe)Moderate to high permeability.The lipophilicity imparted by the ethyl and phenyl groups is expected to facilitate passive diffusion across the BBB, a critical step for CNS-acting drugs.[10][14]
Metabolic Stability Assay Human Liver MicrosomesIntrinsic Clearance (CLint)Moderate metabolic stability.To predict the compound's half-life in vivo. Piperazine rings can be susceptible to metabolism.
Cytotoxicity Assay Neuronal cell line (e.g., SH-SY5Y)Cell Viability (IC50)Low cytotoxicity at concentrations relevant to its pharmacological activity.An early indicator of potential neurotoxicity.
Experimental Protocol: Receptor Binding Assay

Objective: To determine the binding affinity of this compound for the human 5-HT1A receptor.

Methodology:

  • Membrane Preparation: Cell membranes from a stable cell line overexpressing the human 5-HT1A receptor are prepared by homogenization and centrifugation.

  • Radioligand Binding: A constant concentration of a specific radioligand (e.g., [3H]8-OH-DPAT) is incubated with the cell membranes in the presence of increasing concentrations of the test compound (this compound).

  • Incubation: The reaction is allowed to reach equilibrium at a controlled temperature.

  • Separation: Bound and free radioligand are separated by rapid filtration through a glass fiber filter.

  • Quantification: The amount of radioactivity trapped on the filter, representing the bound radioligand, is measured by liquid scintillation counting.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Part 2: The In Vivo Evaluation - From Potential to Performance

Positive in vitro data provides the justification for advancing a compound to in vivo studies. These experiments in living organisms are essential to understand the compound's pharmacokinetic (PK) and pharmacodynamic (PD) properties, and to assess its efficacy and safety in a complex biological system.

Key In Vivo Assays and Expected Outcomes
Assay Type Animal Model Parameter Measured Hypothetical Outcome for this compound Rationale
Pharmacokinetic (PK) Study Male Sprague-Dawley ratsPlasma and brain concentrations over time (AUC, Cmax, T1/2, Brain/Plasma ratio)Good oral bioavailability and significant brain penetration.To determine if the compound reaches its site of action (the brain) at sufficient concentrations and for an adequate duration.[15]
Forced Swim Test Male C57BL/6 miceImmobility timeSignificant reduction in immobility time.A standard behavioral model to screen for antidepressant-like activity, which is consistent with a serotonergic mechanism.[2]
Elevated Plus Maze Male Wistar ratsTime spent in open armsIncrease in the time spent in the open arms.A widely used model to assess anxiolytic-like effects.[16]
Rotarod Test Male CD-1 miceTime on rotating rodNo significant impairment at therapeutically relevant doses.To assess for potential motor coordination deficits, an indicator of adverse CNS effects.[17]
Experimental Protocol: Forced Swim Test

Objective: To evaluate the antidepressant-like activity of this compound in mice.

Methodology:

  • Acclimation: Mice are acclimated to the testing room for at least one hour before the experiment.

  • Drug Administration: Mice are administered this compound or vehicle via oral gavage at predetermined doses (e.g., 10, 30, 100 mg/kg). A positive control, such as a known antidepressant, is also included.

  • Pre-treatment Time: The test is conducted 30-60 minutes after drug administration to allow for absorption and distribution.

  • Forced Swim: Each mouse is placed individually in a cylinder of water from which it cannot escape.

  • Behavioral Scoring: The duration of immobility (floating passively) is recorded during the last 4 minutes of a 6-minute test session.

  • Data Analysis: The mean immobility time for each treatment group is compared to the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).

Part 3: The Correlation - Where Bench Meets Bedside (Preclinically)

The ultimate goal is to establish a clear and predictive relationship between the in vitro data and the in vivo findings. This is often where discrepancies arise, providing valuable insights into the compound's behavior.

Comparative Analysis: this compound
Parameter In Vitro Finding In Vivo Observation Correlation & Potential Discrepancies
Potency vs. Efficacy High affinity for 5-HT1A receptors (nanomolar Ki).Moderate antidepressant effect at a relatively high dose (e.g., 30 mg/kg).Discordance: The high in vitro potency may not directly translate to high in vivo efficacy. Possible Explanations: Poor pharmacokinetic properties (e.g., rapid metabolism, low brain penetration), engagement of opposing pharmacological targets, or the need for a certain receptor occupancy threshold to be reached for a behavioral effect.
BBB Penetration Predicted to be high based on PAMPA-BBB assay.Confirmed by a high brain-to-plasma ratio in PK studies.Concordance: The in vitro model accurately predicted the compound's ability to cross the blood-brain barrier. This strengthens the confidence in using PAMPA-BBB as a screening tool for CNS drug candidates.[14]
Metabolism Moderate clearance in liver microsomes.Relatively short half-life in rats.Concordance: The in vitro metabolism data is consistent with the observed in vivo pharmacokinetic profile. This suggests that hepatic metabolism is a primary route of elimination.
Off-Target Effects Weak activity at other screened receptors.No significant motor impairment on the rotarod test at efficacious doses.Concordance: The clean in vitro profile is reflected in the lack of overt adverse effects in a simple behavioral paradigm. However, more subtle off-target effects could still be present.

Visualizing the Workflow

In Vitro to In Vivo Correlation Workflow

IVIVC_Workflow cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Assessment cluster_correlation IVIVC Analysis in_vitro_assays Binding Assays Functional Assays ADME Profiling in_vitro_data In Vitro Potency (Ki, EC50) Permeability (Pe) Metabolic Stability (CLint) in_vitro_assays->in_vitro_data physchem Physicochemical Properties physchem->in_vitro_assays correlation Correlate Potency & Efficacy Compare Predicted vs. Observed PK Identify Discrepancies in_vitro_data->correlation Predictive Data pk_study Pharmacokinetic Studies (Rat Model) in_vivo_data Pharmacokinetics (AUC, Cmax) Behavioral Efficacy Adverse Effects pk_study->in_vivo_data efficacy_study Efficacy Models (Forced Swim, EPM) efficacy_study->in_vivo_data safety_study Safety/Tolerability (Rotarod Test) safety_study->in_vivo_data in_vivo_data->correlation Observed Data decision Go/No-Go Decision Lead Optimization correlation->decision

Caption: A diagram illustrating the workflow from in vitro characterization to in vivo testing and the final IVIVC analysis.

Conclusion

The correlation between in vitro and in vivo data for this compound, as constructed from the broader knowledge of its chemical class, underscores a critical principle in drug discovery: in vitro assays are indispensable for initial screening and mechanistic understanding, but they are not a substitute for evaluation in a complex living system. Discrepancies between the two are not failures, but rather opportunities to gain a deeper understanding of a compound's ADME properties, potential for metabolic activation, or complex polypharmacology. A robust IVIVC framework, even when built on representative data, provides a logical and scientifically rigorous path for advancing promising compounds toward clinical evaluation.

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A Head-to-Head Comparison of the Anti-Inflammatory Efficacy of 1-Ethyl-4-phenylpiperazine and Naproxen: An Investigative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Evolving Landscape of Anti-Inflammatory Therapeutics

Inflammation is a critical biological response to harmful stimuli, but its dysregulation underlies a multitude of chronic diseases, from arthritis to neurodegenerative disorders. For decades, non-steroidal anti-inflammatory drugs (NSAIDs) like naproxen have been a cornerstone of treatment, primarily through their inhibition of cyclooxygenase (COX) enzymes.[1][2][3][4] However, the therapeutic utility of NSAIDs is often tempered by significant adverse effects, particularly gastrointestinal and cardiovascular complications, stemming from their non-selective inhibition of COX isoforms.[2][4] This has driven a continuous search for novel anti-inflammatory agents with improved efficacy and safety profiles.

The piperazine scaffold has emerged as a promising area of medicinal chemistry, with various derivatives demonstrating a wide range of biological activities, including notable anti-inflammatory and analgesic potential.[5] Phenylpiperazine derivatives, in particular, have been investigated for their ability to modulate key inflammatory pathways, in some cases distinct from the COX-centric mechanism of traditional NSAIDs.[4][6][7] This guide presents a comparative framework for evaluating the anti-inflammatory efficacy of a specific phenylpiperazine derivative, 1-Ethyl-4-phenylpiperazine, against the well-established NSAID, naproxen. While extensive data exists for naproxen, the anti-inflammatory profile of this compound is less characterized. This document, therefore, outlines a rigorous, side-by-side experimental plan to elucidate its potential as a novel anti-inflammatory agent.

Mechanistic Underpinnings: Knowns and Postulates

A robust comparison necessitates a clear understanding of the mechanisms of action of both compounds.

Naproxen: The Archetypal Non-Selective COX Inhibitor

Naproxen's anti-inflammatory, analgesic, and antipyretic effects are well-documented and primarily attributed to its reversible, non-selective inhibition of both COX-1 and COX-2 enzymes.[1][2][3] By blocking the active site of these enzymes, naproxen prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[1][4][8] The inhibition of COX-2 is responsible for its therapeutic anti-inflammatory effects, while the concurrent inhibition of the constitutively expressed COX-1 in the gastric mucosa and platelets contributes to its gastrointestinal and antiplatelet side effects.[2][4]

Naproxen_Mechanism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 Metabolized by COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Metabolized by Prostaglandins_H Prostaglandins H2 COX1->Prostaglandins_H COX2->Prostaglandins_H Pro_inflammatory_Prostaglandins Pro-inflammatory Prostaglandins (PGE2) Prostaglandins_H->Pro_inflammatory_Prostaglandins Isomerases Naproxen Naproxen Naproxen->COX1 Inhibits Naproxen->COX2 Inhibits Inflammation Inflammation Pain, Fever Pro_inflammatory_Prostaglandins->Inflammation Promotes

Figure 1: Naproxen's mechanism of action via COX-1 and COX-2 inhibition.
This compound: A Postulated Multi-Target Modulator

Direct experimental evidence for the anti-inflammatory mechanism of this compound is not yet established in publicly available literature. However, based on studies of analogous N-arylpiperazine and phenylpiperazine derivatives, we can postulate several potential mechanisms that warrant investigation:[9]

  • Modulation of Pro-inflammatory Cytokines: Several piperazine derivatives have been shown to reduce the production of key pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β), in inflammatory models.[4] This suggests a potential mechanism upstream of the prostaglandin synthesis pathway.

  • COX-2 Inhibition: Some novel phenylpiperazine derivatives have been specifically designed and synthesized as selective COX-2 inhibitors.[6] It is plausible that this compound may also exhibit inhibitory activity against COX enzymes, potentially with selectivity for COX-2.

  • Inhibition of Inflammatory Cell Migration: Studies on other piperazine compounds have demonstrated an ability to reduce the migration of inflammatory cells to the site of inflammation.[4][10]

Piperazine_Hypothesis cluster_pathways Potential Intracellular Targets Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) Macrophage Macrophage / Immune Cell Inflammatory_Stimulus->Macrophage NFkB_Pathway NF-κB Pathway Macrophage->NFkB_Pathway MAPK_Pathway MAPK Pathways Macrophage->MAPK_Pathway COX2_Enzyme COX-2 Enzyme Macrophage->COX2_Enzyme Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) NFkB_Pathway->Cytokines MAPK_Pathway->Cytokines Prostaglandins Prostaglandins COX2_Enzyme->Prostaglandins EPP 1-Ethyl-4- phenylpiperazine EPP->NFkB_Pathway Inhibits? EPP->MAPK_Pathway Inhibits? EPP->COX2_Enzyme Inhibits? Inflammation Inflammation Cytokines->Inflammation Prostaglandins->Inflammation

Figure 2: Postulated anti-inflammatory mechanisms for this compound.

Proposed Experimental Workflow for Comparative Efficacy

To objectively compare the anti-inflammatory efficacy of this compound and naproxen, a multi-tiered approach encompassing both in vitro and in vivo models is essential. The following experimental plan provides a self-validating system to generate robust, comparative data.

Experimental_Workflow cluster_invitro In Vitro Mechanistic & Potency Assays cluster_invivo In Vivo Efficacy & Tolerance Model Start Comparative Study Initiation COX_Assay COX-1 / COX-2 Inhibition Assays Start->COX_Assay Macrophage_Assay LPS-Stimulated RAW 264.7 Macrophage Assays Start->Macrophage_Assay Data_Analysis Comparative Data Analysis (IC50, % Inhibition, Statistical Significance) COX_Assay->Data_Analysis Paw_Edema Carrageenan-Induced Paw Edema in Rats Macrophage_Assay->Paw_Edema Paw_Edema->Data_Analysis Conclusion Efficacy & Mechanistic Conclusion Data_Analysis->Conclusion

Figure 3: Overall experimental workflow for the comparative study.
Part 1: In Vitro Mechanistic and Potency Evaluation

Objective: To determine the direct inhibitory effects of the test compounds on key inflammatory enzymes and cellular pathways.

1.1. Cyclooxygenase (COX-1 and COX-2) Inhibition Assays

  • Rationale: This is the primary mechanism of naproxen and a potential mechanism for this compound. A direct comparison of the 50% inhibitory concentration (IC50) will quantify the potency and selectivity of each compound.

  • Protocol:

    • Utilize commercially available colorimetric or fluorometric COX inhibitor screening assay kits.

    • Prepare a range of concentrations for this compound, naproxen (positive control), and a vehicle control.

    • Incubate purified ovine COX-1 and human recombinant COX-2 enzymes with the test compounds and arachidonic acid (substrate) according to the manufacturer's instructions.

    • Measure the production of prostaglandin PGG2, which is a peroxidase and can be measured using a colorimetric substrate.

    • Calculate the percentage of inhibition for each concentration and determine the IC50 values for both COX-1 and COX-2.

1.2. Lipopolysaccharide (LPS)-Stimulated Macrophage Assays

  • Rationale: This cellular model mimics an inflammatory response and allows for the assessment of the compounds' effects on the production of various inflammatory mediators.

  • Protocol:

    • Culture RAW 264.7 murine macrophage cells to 80% confluency in DMEM supplemented with 10% FBS.

    • Pre-treat cells with various concentrations of this compound, naproxen, or vehicle for 1 hour.

    • Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours to induce an inflammatory response.

    • Collect the cell culture supernatant for analysis.

    • Nitric Oxide (NO) Measurement: Quantify nitrite (a stable product of NO) in the supernatant using the Griess Reagent System.

    • Cytokine Measurement (TNF-α and IL-1β): Quantify the levels of TNF-α and IL-1β in the supernatant using commercially available ELISA kits.

    • Assess cell viability using an MTT or similar assay to rule out cytotoxicity-induced reductions in mediator production.

Part 2: In Vivo Acute Anti-Inflammatory Efficacy

Objective: To evaluate the overall anti-inflammatory effect of the compounds in a living organism, which accounts for pharmacokinetic and pharmacodynamic properties.

2.1. Carrageenan-Induced Paw Edema Model

  • Rationale: This is a standard and highly reproducible model of acute inflammation, widely used for the evaluation of anti-inflammatory drugs.[4][10][11]

  • Protocol:

    • Acclimate male Wistar rats (180-200g) for one week.

    • Divide animals into groups (n=6 per group): Vehicle control, Naproxen (e.g., 20 mg/kg, p.o.), and this compound (at various doses, e.g., 25, 50, 100 mg/kg, p.o.).

    • Administer the respective compounds or vehicle orally.

    • After 1 hour, induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

    • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours post-carrageenan injection.

    • Calculate the percentage inhibition of edema for each treated group relative to the vehicle control group at each time point.

Data Presentation and Interpretation

All quantitative data should be summarized in clear, comparative tables.

Table 1: In Vitro Comparative Potency (Hypothetical Data)

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50)NO Inhibition IC50 (µM) in RAW 264.7
Naproxen 5.29.80.53>100
This compound 85.612.36.9625.4

Interpretation: In this hypothetical scenario, naproxen is a potent, non-selective COX inhibitor. This compound is a less potent but more selective COX-2 inhibitor and also demonstrates significant inhibition of nitric oxide production, suggesting a different and potentially broader mechanism of action.

Table 2: In Vivo Anti-Inflammatory Efficacy (Hypothetical Data)

Treatment Group (Dose, p.o.)Paw Edema Inhibition (%) at 3 hoursPaw Edema Inhibition (%) at 5 hours
Naproxen (20 mg/kg) 55.2%48.9%
This compound (50 mg/kg) 45.8%52.5%
This compound (100 mg/kg) 62.1%65.7%

Interpretation: Hypothetically, at a higher dose, this compound shows superior and more sustained anti-inflammatory activity in the carrageenan-induced paw edema model compared to the standard dose of naproxen.

Conclusion and Future Directions

This guide outlines a comprehensive strategy for the comparative evaluation of this compound and naproxen. The proposed workflow is designed to provide a multi-faceted understanding of the novel compound's efficacy and mechanism of action relative to a well-established NSAID.

Based on the hypothetical data, this compound presents itself as a promising anti-inflammatory candidate with a potentially distinct and more favorable mechanism of action than naproxen (i.e., COX-2 selectivity and cytokine/NO modulation). Such a profile could translate to a reduced risk of gastrointestinal side effects.

Further research should focus on a more in-depth mechanistic analysis, including the investigation of upstream signaling pathways like NF-κB and MAP kinases. Additionally, chronic inflammation models and comprehensive safety and toxicology studies would be necessary next steps in the preclinical development of this compound as a potential therapeutic agent.

References

  • Vertex AI Search. How Does Naproxen Work Mechanism of Action & Metabolic Effects.
  • Patel, R. T. (2023). Naproxen - StatPearls - NCBI Bookshelf. National Center for Biotechnology Information. [Link]

  • Wikipedia. (2024). Naproxen. [Link]

  • de Oliveira, D. P., et al. (2017). Anti-inflammatory effect of a new piperazine derivative: (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone. Inflammopharmacology, 25(5), 557-566. [Link]

  • Li, J., et al. (2016). Synthesis of phenylpiperazine derivatives of 1,4-benzodioxan as selective COX-2 inhibitors and anti-inflammatory agents. Bioorganic & Medicinal Chemistry Letters, 26(22), 5539-5543. [Link]

  • Dr. Oracle. (2025).
  • Sribalan, D., et al. (2025). Antidiabetic and Anti-inflammatory Properties of N-Phenyl Piperazine Derivatives through In Vitro Evaluations and Molecular Docking Studies. Biomedical and Pharmacology Journal, 18(2). [Link]

  • Silva, D. P. B., et al. (2015). Anti-nociceptive and anti-inflammatory activities of 4-[(1-phenyl-1H-pyrazol-4-yl) methyl] 1-piperazine carboxylic acid ethyl ester: A new piperazine derivative. Pharmacology Biochemistry and Behavior, 137, 145-153. [Link]

  • Patsnap Synapse. (2024).
  • Nagarapu, L., et al. (2011). Synthesis and anti-inflammatory activity of some novel 3-phenyl-N-[3-(4-phenylpiperazin-1yl)propyl]-1H-pyrazole-5-carboxamide derivatives. Bioorganic & Medicinal Chemistry Letters, 21(15), 4549-4552. [Link]

  • PubChem. This compound. [Link]

  • Duggan, K. C., & Walters, M. J. (2010). Molecular Basis for Cyclooxygenase Inhibition by the Non-steroidal Anti-inflammatory Drug Naproxen. Journal of Biological Chemistry, 285(45), 34950-34959. [Link]

  • Andreozzi, G., et al. (2021). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Molecules, 26(11), 3183. [Link]

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A Head-to-Head Comparison of 1-Ethyl-4-phenylpiperazine and m-Chlorophenylpiperazine (mCPP) Activity: An Experimental Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Phenylpiperazine Scaffold in Neuroscience

The phenylpiperazine moiety is a privileged scaffold in neuropharmacology, forming the core of numerous centrally acting agents.[1] These compounds are recognized for their broad activity across various G-protein coupled receptors (GPCRs), particularly within the serotonergic and dopaminergic systems.[2][3] Understanding the structure-activity relationships (SAR) of this class is pivotal for the rational design of novel therapeutics with improved selectivity and function.

This guide provides a comparative framework for two specific phenylpiperazine derivatives: m-Chlorophenylpiperazine (mCPP) and 1-Ethyl-4-phenylpiperazine. mCPP is an extensively studied research chemical, known for its complex and promiscuous pharmacology, which makes it a valuable, albeit challenging, tool for probing the serotonin system.[4] In contrast, this compound is a less-characterized analogue. The structural distinction lies in the substitution: mCPP features a chlorine atom at the meta-position of the phenyl ring, whereas this compound possesses an ethyl group on the distal nitrogen of the piperazine ring.

This document will first summarize the established pharmacological profile of mCPP to provide a robust baseline. It will then outline a comprehensive, multi-phase experimental workflow to fully characterize the activity of this compound and enable a direct, data-driven comparison against mCPP. This guide is intended for researchers in pharmacology and drug development, providing both the theoretical basis and practical protocols for this comparative analysis.

Part 1: Established Pharmacological Profile of m-Chlorophenylpiperazine (mCPP)

mCPP is a psychoactive compound that functions primarily as a non-selective serotonin receptor agonist and a serotonin releasing agent.[5][6] Its broad-spectrum activity has made it a frequent tool for neuroendocrine challenge tests, but its lack of selectivity complicates the interpretation of results.[4][7]

Receptor Binding Affinity

mCPP displays significant affinity for a wide array of serotonin (5-HT) receptors.[5][6] It also interacts with the serotonin transporter (SERT) and, to a lesser extent, other monoamine transporters and receptors.[8] Its binding profile is characterized by low-nanomolar to micromolar affinities across multiple targets, indicating a high degree of polypharmacology.

Table 1: Reported Receptor Binding Affinities (Ki, nM) of mCPP

Receptor/Transporter Reported Ki (nM) Key Functional Role
5-HT₂C 3.4 Anxiety, appetite, mood regulation[5]
5-HT₂B 28.8 Migraine induction, cardiac valve function[5]
5-HT₂A 32.1 Psychedelic effects, mood[5]
5-HT₁B ~100-500 Appetite, aggression[9]
5-HT₁A ~100-1000 Anxiolytic/anxiogenic effects, mood[5][9]
SERT ~230-1000+ Serotonin reuptake[5][8]

| α₂-adrenergic | ~570 | Autonomic regulation[9] |

Note: Ki values can vary between studies based on tissue preparation and radioligand used. The values presented are representative.

Functional Activity & In Vivo Effects

Functionally, mCPP acts as an agonist or partial agonist at most serotonin receptors it binds to.[5] Its most potent actions are at the 5-HT₂C and 5-HT₂B receptors.[5] The anxiogenic (anxiety-provoking), headache-inducing, and anorectic (appetite-suppressing) effects observed in both animal models and humans are largely attributed to its potent agonism at the 5-HT₂C receptor.[5][6][10] Nausea is another common side effect, likely mediated by 5-HT₃ receptor stimulation.[5]

Furthermore, mCPP acts as both a serotonin reuptake inhibitor and a releasing agent, leading to a significant increase in extracellular serotonin levels.[11][12] This dual mechanism can contribute to a risk of serotonin syndrome, a potentially life-threatening condition caused by excessive serotonergic activity, especially when co-administered with other serotonergic drugs.[13][14][15] Its effects on the dopamine system are considerably weaker, causing only a modest increase in extracellular dopamine.[11][16]

Part 2: Proposed Experimental Workflow for Head-to-Head Comparison

To build a comprehensive comparison, a systematic, phased approach is required. This workflow is designed to first establish the primary targets of this compound and then directly compare its functional activity and downstream effects against mCPP.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Functional Characterization cluster_2 Phase 3: Mechanistic Assays cluster_3 Phase 4: In Vivo Validation p1_a Receptor Binding Assays (Broad CNS Panel) p1_b Identify Primary Targets (Ki < 1µM) p1_a->p1_b Determine Affinity & Selectivity p2_a Functional Assays (cAMP, Ca²⁺ Flux, etc.) p1_b->p2_a Targets Identified p2_b Determine Potency & Efficacy (EC₅₀, Emax) p2_a->p2_b p2_c Mode of Action (Agonist, Antagonist) p2_b->p2_c p3_a Monoamine Transporter Assays (Uptake & Release) p2_c->p3_a Functional Profile Established p3_b Quantify IC₅₀ / EC₅₀ (SERT, DAT, NET) p3_a->p3_b p4_a Behavioral Models (e.g., Head-Twitch, EPM) p3_b->p4_a Mechanisms Clarified p4_b Assess Physiological Response p4_a->p4_b G cluster_Gq Gq-Coupled Receptors (e.g., 5-HT₂A, 5-HT₂C) cluster_Gi Gi-Coupled Receptors (e.g., 5-HT₁A, D₂) compound mCPP / This compound gq Gαq compound->gq gi Gαi compound->gi plc Phospholipase C (PLC) gq->plc activates pip2 PIP₂ plc->pip2 hydrolyzes ip3 IP₃ pip2->ip3 dag DAG pip2->dag ca ↑ Intracellular Ca²⁺ ip3->ca pkc Protein Kinase C (PKC) dag->pkc ac Adenylyl Cyclase (AC) gi->ac inhibits camp ↓ cAMP ac->camp

Caption: Key serotonergic signaling pathways relevant to functional assays.

Experimental Protocol: Gq-Coupled Receptor Calcium Flux Assay (e.g., for 5-HT₂C)

  • Cell Preparation:

    • Plate cells expressing the receptor of interest (e.g., CHO-h5HT2C) in a black-walled, clear-bottom 96-well plate and grow to confluence.

    • Aspirate the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer for 60 minutes at 37°C.

    • Wash the cells gently with assay buffer to remove excess dye.

  • Compound Addition and Measurement:

    • Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation).

    • Establish a stable baseline fluorescence reading for 15-30 seconds.

    • Add varying concentrations of the test compound (this compound or mCPP) and measure the fluorescence intensity over 2-3 minutes.

    • To test for antagonist activity, pre-incubate cells with the test compound for 15-30 minutes before adding a known agonist (e.g., serotonin) at its EC₈₀ concentration.

  • Data Analysis:

    • Calculate the change in fluorescence from baseline.

    • Plot the peak fluorescence response against the log of the compound concentration.

    • Use non-linear regression (sigmoidal dose-response) to calculate the EC₅₀ (potency) and Emax (efficacy, relative to a reference agonist like serotonin).

Phase 3: Monoamine Transporter Activity

Objective: To quantify the ability of each compound to inhibit the reuptake of and/or stimulate the release of serotonin (5-HT), dopamine (DA), and norepinephrine (NE).

Rationale: mCPP is known to interact with SERT. [11]It is crucial to determine if this compound shares this property and to compare their relative potencies at all three major monoamine transporters, which is key to predicting their overall neurochemical profile.

Experimental Protocol: Synaptosome Uptake Assay

  • Synaptosome Preparation:

    • Isolate synaptosomes from specific rat brain regions (e.g., striatum for DAT, hippocampus for SERT, cortex for NET) via differential centrifugation.

    • Resuspend the final synaptosome pellet in Krebs-Ringer buffer.

  • Uptake Inhibition Assay:

    • Pre-incubate synaptosomes for 10 minutes at 37°C with various concentrations of the test compound or a reference inhibitor (e.g., Fluoxetine for SERT).

    • Initiate the uptake reaction by adding a low concentration of the respective radiolabeled neurotransmitter (e.g., [³H]5-HT).

    • Incubate for a short period (3-5 minutes) to measure the initial rate of uptake.

    • Terminate the reaction by rapid filtration and washing.

    • Quantify radioactivity via scintillation counting.

    • Determine the IC₅₀ for uptake inhibition for each transporter.

Part 3: Data Interpretation and Comparative Summary

The data generated from this workflow will allow for a direct, quantitative comparison of the two compounds. The results should be summarized in clear, concise tables.

Table 2: Template for Comparative In Vitro Profile

Parameter m-Chlorophenylpiperazine (mCPP) This compound
Binding Affinity (Ki, nM)
5-HT₂C Value from Literature/Experiment Experimental Value
5-HT₂A Value from Literature/Experiment Experimental Value
SERT Value from Literature/Experiment Experimental Value
D₂ Value from Literature/Experiment Experimental Value
Functional Activity (EC₅₀, nM)
5-HT₂C (Agonism) Value from Literature/Experiment Experimental Value
Transporter Inhibition (IC₅₀, nM)
SERT Uptake Value from Literature/Experiment Experimental Value
DAT Uptake Value from Literature/Experiment Experimental Value

| NET Uptake | Value from Literature/Experiment | Experimental Value |

Conclusion

The proposed experimental guide provides a rigorous framework for a head-to-head comparison of this compound and mCPP. While mCPP is a well-documented, non-selective serotonergic agent, the profile of this compound remains to be elucidated. The structural change—substituting a meta-chloro group with an N-ethyl group—is significant and will likely alter the compound's lipophilicity, steric interactions within receptor binding pockets, and overall pharmacological profile.

By systematically evaluating receptor binding, functional activity, and transporter interactions, researchers can precisely map the similarities and differences between these two molecules. This knowledge will not only clarify the specific activity of this compound but also contribute valuable data to the broader understanding of phenylpiperazine structure-activity relationships, aiding in the future design of more selective and functionally precise neurological agents.

References

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The Definitive Guide to Validating Drug Mechanism of Action with Knockout Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, definitively linking a drug's therapeutic effect to its intended molecular target is a cornerstone of modern pharmacology. This guide provides an in-depth, experience-driven comparison of methodologies for validating a drug's mechanism of action (MoA) using knockout (KO) cell lines, a gold-standard approach in the field. We will delve into the causality behind experimental choices, present self-validating protocols, and offer insights into interpreting complex biological data.

The Rationale: Why Knockout Models are a Superior Tool for MoA Validation

Knockout vs. Knockdown: A Comparative Analysis

FeatureCRISPR KnockoutRNAi KnockdownRationale for MoA Studies
Permanence Permanent gene disruption at the DNA level.Transient silencing of mRNA.A permanent knockout provides a stable, isogenic system to repeatedly test drug efficacy, removing the variability of incomplete or temporary silencing.[3]
Completeness Complete loss of protein function.Often incomplete reduction of protein levels.[4]The complete ablation of the target protein allows for a clear "yes/no" answer regarding its necessity for the drug's action.[2]
Off-Target Effects Can have off-target DNA cleavage, but this can be mitigated with careful guide RNA design and high-fidelity Cas9 variants.[5][6][7][8][9]Prone to off-target effects due to miRNA-like binding to unintended mRNAs.[1][3]While both methods have potential off-target effects, the specificity of CRISPR can be more readily controlled and validated at the genomic level.
Compensatory Mechanisms May trigger long-term genetic compensation by related genes.[10][11][12][13][14]Acute depletion may reveal immediate gene functions without triggering long-term compensation.[13]Understanding the potential for compensation is critical. A knockout allows for the study of both the direct effect of gene loss and any subsequent adaptive responses.

Experimental Workflow: From Design to Validated Knockout

A successful knockout study for MoA validation is a multi-step process that requires careful planning and rigorous validation at each stage.

Workflow cluster_design Phase 1: Design & Preparation cluster_generation Phase 2: Knockout Generation cluster_validation Phase 3: Validation cluster_application Phase 4: MoA Studies Design_gRNA 1. Design & Select sgRNAs Choose_Delivery 2. Choose Delivery System Design_gRNA->Choose_Delivery Transfection 3. Transfect/Transduce Cells Choose_Delivery->Transfection Selection 4. Select & Isolate Clones Transfection->Selection Genomic_Validation 5. Genomic Validation (Sequencing) Selection->Genomic_Validation Protein_Validation 6. Protein Validation (Western Blot) Genomic_Validation->Protein_Validation Phenotypic_Assay 7. Phenotypic Assays with Drug Protein_Validation->Phenotypic_Assay Rescue_Experiment 8. Rescue Experiment Phenotypic_Assay->Rescue_Experiment

Figure 1: A comprehensive workflow for generating and validating knockout cell lines for MoA studies.

Step 1: Guide RNA (sgRNA) Design and Selection

The specificity of CRISPR-Cas9 hinges on the design of the sgRNA.[5] To minimize off-target effects, it is crucial to:

  • Target early exons: This increases the likelihood of generating a frameshift mutation that leads to a non-functional truncated protein.

  • Consider splice variants: If a gene has multiple isoforms, design sgRNAs that target exons common to all variants to ensure a complete knockout.[15]

  • Utilize design tools: Employ bioinformatics tools like Benchling or the CRISPR Design Tool to predict on-target efficiency and potential off-target sites.[5]

Step 2: Choosing Your Delivery System

The method of delivering the CRISPR components into the cell is a critical decision that impacts efficiency, toxicity, and the risk of off-target effects.

Delivery SystemAdvantagesDisadvantagesBest For
Plasmid DNA Cost-effective, easy to produce.[16]Lower efficiency, potential for genomic integration, prolonged Cas9 expression can increase off-target effects.[16][17]Initial, cost-sensitive experiments in easy-to-transfect cell lines.
Lentivirus High efficiency in a broad range of cell types, including difficult-to-transfect cells.Risk of random genomic integration, more complex to produce.[18]Generating stable Cas9-expressing cell lines for repeated experiments.
Ribonucleoprotein (RNP) Fast-acting (bypasses transcription/translation), transient (reduces off-target effects), no risk of genomic integration.[17][19][20]Higher cost, less stable.[17][19]High-efficiency, low off-target experiments, especially in sensitive cell types.[20]

For robust MoA studies, the RNP format is often preferred due to its transient nature, which minimizes the window for off-target cleavage.[7][20]

Step 3 & 4: Transfection, Selection, and Clonal Isolation

Following the introduction of CRISPR components, single-cell cloning is necessary to generate a homogenous population of knockout cells. This is typically achieved through limiting dilution or fluorescence-activated cell sorting (FACS).[21]

Step 5 & 6: Rigorous Validation of the Knockout

A knockout is not confirmed until it is validated at both the genomic and protein levels.

  • Genomic Validation: Sanger sequencing of the target locus is essential to confirm the presence of insertions or deletions (indels) that result in a frameshift.[21]

  • Protein Validation: A Western blot is the gold-standard for confirming the complete absence of the target protein.[5][21] It is crucial to use an antibody that recognizes an epitope downstream of the targeted cut site to avoid detecting truncated proteins.[21]

The Core of MoA Validation: Phenotypic Assays and Rescue Experiments

With a validated knockout cell line in hand, you can now directly test the mechanism of action of your drug.

Phenotypic Assays: Observing the Effect of Drug Treatment

Phenotypic screening involves evaluating the effect of a compound on the observable characteristics of a cell.[22] In the context of MoA validation, you will compare the phenotypic response of the wild-type and knockout cell lines to your drug.

Examples of Phenotypic Assays in Oncology:

AssayPrincipleExpected Result if Target is Valid
Cell Viability/Proliferation Assay (e.g., CellTiter-Glo, MTT) Measures the number of viable cells after drug treatment.Wild-type cells show a dose-dependent decrease in viability. Knockout cells are resistant to the drug.
Apoptosis Assay (e.g., Caspase-Glo, Annexin V staining) Detects markers of programmed cell death.Drug induces apoptosis in wild-type cells, but not in knockout cells.
Colony Formation Assay Assesses the ability of single cells to form colonies over time.Drug inhibits colony formation in wild-type cells, while knockout cells form colonies in the presence of the drug.

A significant difference in the drug's effect between the wild-type and knockout cells provides strong evidence that the drug's efficacy is dependent on the target protein.

The Gold Standard: Rescue Experiments

To definitively link the observed phenotype to the knockout of your target gene, a rescue experiment is essential.[23] This involves reintroducing the wild-type version of the gene into the knockout cell line and assessing whether this restores sensitivity to the drug.[23][24][25]

RescueExperiment WT_Drug Drug Treatment -> Apoptosis KO_Drug Drug Treatment -> No Apoptosis (Resistance) Rescue_Drug Drug Treatment -> Apoptosis (Sensitivity Restored)

Figure 2: The logic of a rescue experiment for MoA validation.

Protocol for a Rescue Experiment:

  • Design a Rescue Construct: Clone the full-length cDNA of your target gene into an expression vector. It is critical to introduce silent mutations in the sgRNA binding site within the cDNA to prevent the CRISPR machinery from targeting the reintroduced gene.[26]

  • Transfect the Knockout Cells: Introduce the rescue construct into your validated knockout cell line.

  • Validate Re-expression: Confirm the expression of the rescued protein via Western blot.

  • Repeat Phenotypic Assay: Perform the same phenotypic assay with the rescued cell line.

If the re-expression of the target protein restores the drug's efficacy, you have provided the most compelling evidence for your proposed mechanism of action.[23]

Navigating the Complexities: Data Interpretation and Troubleshooting

Biological systems are complex, and knockout experiments can sometimes yield unexpected results.

  • Off-Target Effects: Despite careful sgRNA design, off-target mutations can occur.[5][6] If your results are inconsistent, consider performing unbiased, genome-wide off-target analysis methods like GUIDE-seq.[9] Using a high-fidelity Cas9 enzyme and the RNP delivery format can also minimize off-target events.[7]

  • Genetic Compensation: The permanent loss of a gene can sometimes lead to the upregulation of functionally redundant genes, which can mask the true phenotype.[10][11][12][14][27] If you suspect compensation, RNA-seq can be used to compare the transcriptomes of wild-type and knockout cells to identify upregulated genes.

  • Unexpected Gene Activation: In some cases, particularly with lentiviral delivery, the sgRNA vector can integrate into the target locus and cause transcriptional activation of the gene.[18] This underscores the importance of validating the knockout at the protein level.

Conclusion

Validating a drug's mechanism of action is a critical step in the drug development pipeline. CRISPR-Cas9 mediated knockout cell lines provide a powerful and precise tool for this purpose. By carefully designing experiments, rigorously validating reagents and cell lines, and incorporating essential controls like rescue experiments, researchers can generate high-confidence data that definitively links a drug's activity to its intended target. This robust approach not only strengthens the scientific foundation of a therapeutic program but also de-risks its progression towards the clinic.

References

  • VectorBuilder. (n.d.). CRISPR This Way: Choosing Between Delivery System.
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  • Merck. (2020, August 24). Explainer: DNA, RNA or Protein: Which Format Is Best for Your CRISPR Edit?
  • Synthego. (2025, September 23). CRISPR Delivery Methods: Cargo, Vehicles, and Challenges.
  • ResearchGate. (2016, February 25). Can I perform recovery experiment after Crispr/Cas9 mediated gene KO?
  • Synthego. (2025, October 1). 5 Reasons Why Ribonucleoproteins Are a Better Alternative to CRISPR Plasmids.
  • Hojati, Z., et al. (n.d.). Recent Advances in CRISPR/Cas9 Delivery Approaches for Therapeutic Gene Editing of Stem Cells. PMC.
  • Zimmer, A. M., et al. (2021, December 1). Genetic compensation in knockouts: a review and evaluation of current models explaining discrepancies in loss-of-function studies.
  • Max Planck Institute for Heart and Lung Research. (2015, July 21).
  • ScienceDaily. (2015, July 22). Gene knockout: Loss of a gene can be compensated by another gene.
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  • Abyntek Biopharma. (2022, May 20). How to avoid off-target events in crispr experiments.
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  • ResearchGate. (2017, February 19). Rescue of CRISPR/Cas9 knockout gene activity?
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  • Frontiers. (n.d.). Recent Advances in Cancer Drug Discovery Through the Use of Phenotypic Reporter Systems, Connectivity Mapping, and Pooled CRISPR Screening.
  • Li, W., et al. (n.d.). Improved design and analysis of CRISPR knockout screens. Oxford Academic.
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  • PubMed. (2019, May 20). [Nonsense mutations and genetic compensation response].
  • EMBO. (2021, December 20).
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  • bioRxiv. (2025, June 30).
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  • Jin, J., et al. (2020). An improved strategy for CRISPR/Cas9 gene knockout and subsequent wildtype and mutant gene rescue. PLOS ONE, 15(2), e0228910.
  • bioRxiv. (2025, June 30).
  • Benchchem. (n.d.). Technical Support Center: Addressing Off-Target Effects in CRISPR Experiments.
  • Schaefer, K. A., et al. (n.d.). The experimental design and data interpretation in “Unexpected mutations after CRISPR–Cas9 editing in vivo”.
  • Chen, W., et al. (n.d.). Off-target effects in CRISPR/Cas9 gene editing. PMC.
  • Takara Bio. (2018, October 8). Successful CRISPR knockout experiments—here's what to consider before starting (Part II).
  • Eurofins Discovery. (2017, April 21). Combining Target Based and Phenotypic Discovery Assays for Drug Repurposing.
  • PharmaFeatures.com. (n.d.). Phenotypic Screening in Early Drug Discovery: Opportunities and Challenges.
  • Technology Networks. (2025, April 24). Phenotypic Screening: A Powerful Tool for Drug Discovery.
  • National Institutes of Health. (2009, April 9). p21 Gene Knock Down Does Not Identify Genetic Effectors Seen with Gene Knock Out.
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A Senior Application Scientist's Guide to the Reproducible Synthesis of 1-Ethyl-4-phenylpiperazine: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the synthesis of scaffold molecules like 1-Ethyl-4-phenylpiperazine is a foundational task where reproducibility is paramount. This guide provides an in-depth, comparative analysis of the most common and reliable methods for its synthesis. Moving beyond a simple recitation of steps, we will dissect the causality behind experimental choices, ensuring each protocol is presented as a self-validating system grounded in established chemical principles.

Overview of Synthetic Strategies

The synthesis of this compound can be approached through several distinct pathways. The choice of method often depends on the starting materials available, required scale, cost considerations, and the desired purity profile. We will focus on three robust and widely adopted strategies:

  • Classical N-Alkylation: A traditional two-step process involving the initial synthesis of the 1-phenylpiperazine core, followed by ethylation.

  • Buchwald-Hartwig Cross-Coupling: A modern, palladium-catalyzed approach that offers a more convergent synthesis.

  • Reductive Amination: A clean and efficient method that forms the final C-N bond via an iminium intermediate.

cluster_0 Overall Synthetic Approaches Start Start Method1 Method 1: N-Alkylation Start->Method1 Method2 Method 2: Buchwald-Hartwig Start->Method2 Method3 Method 3: Reductive Amination Start->Method3 Product This compound Method1->Product Method2->Product Method3->Product

Caption: High-level overview of the three synthetic routes.

Method 1: N-Alkylation of 1-Phenylpiperazine

This is arguably the most common and cost-effective method, particularly for large-scale synthesis. It is a two-step sequence where the primary challenge lies in achieving selective mono-alkylation and avoiding the formation of quaternary ammonium salts.

Principle & Mechanistic Insight

The core of this method is a nucleophilic substitution (SN2) reaction. The secondary amine of 1-phenylpiperazine acts as a nucleophile, attacking an electrophilic ethyl group from an ethylating agent (e.g., ethyl bromide). A base is required to neutralize the hydrogen halide byproduct, preventing the protonation of the starting amine which would render it non-nucleophilic.

Detailed Experimental Protocols

Part A: Synthesis of 1-Phenylpiperazine Intermediate

A well-established route to the 1-phenylpiperazine precursor involves the reaction of aniline with bis(2-chloroethyl)amine hydrochloride.[1]

  • Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a heating mantle.

  • Reaction: Combine aniline (1.0 eq), bis(2-chloroethyl)amine hydrochloride (1.1 eq), and anhydrous potassium carbonate (1.5 eq) in a high-boiling solvent like diglyme.

  • Heating: Heat the mixture to reflux (typically 160-170 °C) for 24-48 hours, monitoring the reaction progress by TLC or GC-MS.

  • Workup: Cool the mixture, pour it into water, and make the solution basic (pH > 12) with NaOH. Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude 1-phenylpiperazine can be purified by vacuum distillation to yield a light-yellow oil.

Part B: N-Ethylation of 1-Phenylpiperazine

This protocol is adapted from established procedures for N-alkylation of phenylpiperazine derivatives.[2][3]

  • Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 1-phenylpiperazine (1.0 eq) and anhydrous acetonitrile.

  • Addition of Base: Add anhydrous potassium carbonate (K₂CO₃, 2.0 eq). The use of an anhydrous inorganic base is crucial to prevent side reactions and ensure efficient deprotonation.

  • Addition of Alkylating Agent: Add ethyl bromide (1.1 eq) dropwise to the stirred suspension. A slight excess of the alkylating agent ensures complete consumption of the starting material, but a large excess should be avoided to minimize di-alkylation.

  • Reaction: Heat the mixture to reflux (approx. 82 °C) and stir for 4-6 hours. Monitor the reaction by TLC until the 1-phenylpiperazine spot disappears.

  • Workup: Cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in diethyl ether and wash with water to remove any remaining salts. Extract the aqueous layer with diethyl ether. Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate to yield the crude product. Further purification can be achieved by column chromatography or vacuum distillation.

cluster_1 Workflow: N-Alkylation Method Start 1-Phenylpiperazine + Ethyl Bromide Base Add K₂CO₃ in MeCN Start->Base Reflux Reflux (82°C) 4-6 hours Base->Reflux Filter Filter Salts Reflux->Filter Extract Aqueous Workup & Extraction Filter->Extract Purify Purification (Distillation) Extract->Purify Product This compound Purify->Product

Caption: Step-by-step workflow for the N-alkylation protocol.

Method 2: Buchwald-Hartwig Cross-Coupling

This method represents a powerful and convergent approach, directly forming the aryl-amine bond. It is particularly valuable for creating libraries of analogues and for substrates intolerant of the harsher conditions of classical methods.[4]

Principle & Mechanistic Insight

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction.[5] The mechanism involves a catalytic cycle that begins with the oxidative addition of an aryl halide to a Pd(0) complex. This is followed by coordination of the amine (1-ethylpiperazine) and deprotonation by a base to form a palladium-amido complex. The final step is reductive elimination, which forms the C-N bond of the product and regenerates the Pd(0) catalyst.[6] The choice of ligand is critical; bulky, electron-rich phosphine ligands stabilize the palladium catalyst and promote the key steps of oxidative addition and reductive elimination.

Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)L₂(X) Pd0->PdII_Aryl Ar-X OxAdd Oxidative Addition PdII_Amine [Ar-Pd(II)L₂(HNR₂)]⁺X⁻ PdII_Aryl->PdII_Amine R₂NH LigandExch Ligand Exchange PdII_Amido Ar-Pd(II)L₂(NR₂) PdII_Amine->PdII_Amido -HX Deprotonation Deprotonation (Base) PdII_Amido->Pd0 Ar-NR₂ RedElim Reductive Elimination

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Detailed Experimental Protocol

This protocol is based on optimized conditions for coupling secondary amines with bromobenzene.[7]

  • Setup: In a glovebox, add Pd₂(dba)₃ (1 mol%), a suitable phosphine ligand like XPhos (2.5 mol%), and sodium tert-butoxide (NaOtBu, 1.4 eq) to a dry Schlenk tube.

  • Reagent Addition: Remove the tube from the glovebox. Under a positive pressure of argon, add anhydrous toluene, followed by 1-ethylpiperazine (1.2 eq) and bromobenzene (1.0 eq). The use of a strong, non-nucleophilic base like NaOtBu is essential for the deprotonation step.

  • Reaction: Seal the Schlenk tube and heat the mixture in an oil bath at 100-110 °C for 12-24 hours. The reaction should be stirred vigorously to ensure proper mixing.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Purification: Concentrate the filtrate and purify the residue by silica gel column chromatography (eluting with a gradient of hexane/ethyl acetate containing 1% triethylamine to prevent product streaking) to afford the pure this compound.

Method 3: Reductive Amination

Reductive amination is a cornerstone of amine synthesis due to its high efficiency, mild conditions, and broad functional group tolerance.[8] It is an excellent alternative to N-alkylation, as it completely avoids the risk of over-alkylation.

Principle & Mechanistic Insight

This one-pot reaction involves two key stages. First, the secondary amine (1-phenylpiperazine) reacts with an aldehyde (acetaldehyde) to form an unstable iminium ion intermediate. Second, a reducing agent, present in the same pot, selectively reduces the iminium ion to the desired tertiary amine. The choice of reducing agent is critical; sodium triacetoxyborohydride (NaBH(OAc)₃) is ideal because it is mild enough not to reduce the aldehyde starting material but is sufficiently reactive to reduce the iminium ion as it forms.[9]

Detailed Experimental Protocol
  • Setup: To a round-bottom flask, add 1-phenylpiperazine (1.0 eq) and a suitable solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).

  • Aldehyde Addition: Add acetaldehyde (1.2 eq) to the solution and stir for 20-30 minutes at room temperature to allow for the formation of the iminium ion intermediate.

  • Reducing Agent Addition: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise. The reaction is often slightly exothermic, so slow addition is recommended. The reaction is typically run at room temperature.

  • Reaction: Stir the mixture at room temperature for 6-12 hours. Monitor the reaction by LC-MS for the disappearance of the starting amine.

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir until gas evolution ceases.

  • Extraction & Purification: Separate the organic layer and extract the aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous Na₂SO₄, concentrate, and purify by silica gel chromatography to yield the final product.

cluster_2 Workflow: Reductive Amination Start 1-Phenylpiperazine + Acetaldehyde Iminium Form Iminium Ion (in DCE) Start->Iminium Reduce Add NaBH(OAc)₃ Stir 6-12h Iminium->Reduce Quench Quench with aq. NaHCO₃ Reduce->Quench Extract Extraction & Drying Quench->Extract Purify Purification (Chromatography) Extract->Purify Product This compound Purify->Product

Caption: Step-by-step workflow for the reductive amination protocol.

Comparative Analysis & Recommendations

The ideal synthetic method depends heavily on the specific context of the research or production campaign. Below is a table summarizing the key performance indicators for each approach.

ParameterMethod 1: N-AlkylationMethod 2: Buchwald-HartwigMethod 3: Reductive Amination
Typical Yield Good to Excellent (75-95%)Excellent (>90%)Excellent (>90%)
Purity Profile Risk of over-alkylationHigh purity after chromatographyGenerally very clean
Reagent Cost LowHigh (Pd catalyst, phosphine ligand)Moderate
Scalability ExcellentModerate (cost, catalyst removal)Very Good
Safety Ethyl bromide is toxic.Phosphine ligands are air-sensitive.NaBH(OAc)₃ is moisture-sensitive.
Simplicity High (for the ethylation step)Moderate (requires inert atmosphere)High (one-pot procedure)
Expert Recommendations:
  • For Large-Scale/Process Chemistry: Method 1 (N-Alkylation) is the most economically viable choice. The starting materials are inexpensive, and the procedure is robust. Careful control of stoichiometry and reaction time is necessary to maximize the yield of the desired mono-ethylated product.

  • For Medicinal Chemistry/Analogue Synthesis: Method 2 (Buchwald-Hartwig) offers the most flexibility. While more expensive, its broad substrate scope allows for the rapid synthesis of diverse libraries of N-aryl piperazines by simply changing the aryl halide or the amine coupling partner.

  • For High Purity & Efficiency: Method 3 (Reductive Amination) is often the best choice when a clean, high-yielding, one-pot reaction is desired. It completely avoids the issue of over-alkylation, simplifying purification and often leading to higher isolated yields of pure material.

References

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  • Winkler, J. D., et al. (2012). SYNTHESIS OF SUBSTITUTED PHENAZINES VIA PALLADIUM-CATALYZED ARYL LIGATION. Heterocycles, 84(2), 1345-1351. Available at: [Link]

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A Guide to Benchmarking the Preclinical Safety Profile of 1-Ethyl-4-phenylpiperazine Against Known Psychotropic Agents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the preclinical safety assessment of 1-Ethyl-4-phenylpiperazine, a compound with a phenylpiperazine moiety common to several psychoactive drugs. Due to the limited publicly available safety data on this compound[1], this document outlines a robust, multi-tiered benchmarking program. The objective is to characterize its safety profile in comparison to well-established psychotropic drug classes, including Selective Serotonin Reuptake Inhibitors (SSRIs), Benzodiazepines, and Atypical Antipsychotics.

The methodologies described herein are designed for researchers, scientists, and drug development professionals, emphasizing the rationale behind experimental choices to ensure scientific integrity and generate data suitable for regulatory evaluation. The principles of the ICH S6(R1) guidelines for preclinical safety evaluation serve as a foundational framework for this program[2][3][4][5].

Part 1: The Comparative Safety Landscape: Establishing the Benchmarks

A thorough safety assessment requires well-defined comparators. The choice of SSRIs, benzodiazepines, and atypical antipsychotics provides a broad spectrum of pharmacological activities and associated safety liabilities against which this compound can be benchmarked.

  • Selective Serotonin Reuptake Inhibitors (SSRIs): As a class, SSRIs (e.g., Fluoxetine, Sertraline) are generally considered to have a favorable safety profile compared to older antidepressants.[6][7] However, they are not without risks. Key concerns include the potential for serotonin syndrome, especially when co-administered with other serotonergic agents, a black box warning for increased suicidality in younger populations, and potential for QT interval prolongation.[6][7][8] Some SSRIs have also been associated with neonatal behavioral syndromes and a slightly increased risk of certain birth defects when used during pregnancy.[8][9]

  • Benzodiazepines: This class of drugs (e.g., Diazepam, Alprazolam) enhances the effect of the neurotransmitter GABA at the GABA-A receptor, resulting in sedative, anxiolytic, and muscle relaxant properties.[10] Their primary safety concerns revolve around sedation, cognitive impairment, and a high potential for tolerance, dependence, and abuse.[10][11][12][13] Abrupt withdrawal can lead to severe and life-threatening symptoms.[11][12] The risk of respiratory depression is significantly amplified when combined with other CNS depressants like opioids or alcohol.[10][14]

  • Atypical Antipsychotics: This diverse class (e.g., Risperidone, Olanzapine) typically exhibits antagonism at dopamine D2 and serotonin 5-HT2A receptors.[15][16] Their safety profiles are complex and varied, often including metabolic side effects (weight gain, dyslipidemia, diabetes), extrapyramidal symptoms (though generally less than typical antipsychotics), and cardiovascular effects, including orthostatic hypotension and QT prolongation.

Part 2: A Proposed Preclinical Safety Benchmarking Program for this compound

This section details a comprehensive, phased approach to generating a robust preclinical safety data package for this compound.

Phase I: In Vitro Safety Pharmacology

The initial phase focuses on in vitro assays to identify potential off-target interactions and specific safety liabilities early in development. This is a cost-effective strategy to de-risk a compound before committing to extensive in vivo studies.

Causality: The interaction of a compound with a wide array of receptors, transporters, and ion channels dictates its therapeutic and adverse effect profile. Phenylpiperazine derivatives are known to interact with various monoaminergic receptors, including dopaminergic and serotonergic subtypes.[17][18][19][20] A broad receptor screen is crucial to identify potential off-target activities that could predict side effects such as sedation (histamine H1), cardiovascular changes (adrenergic receptors), or complex psychoactive effects (various serotonin and dopamine subtypes).

Methodology: A competitive radioligand binding assay panel should be conducted. This involves assessing the ability of this compound to displace specific radioligands from a wide range of cloned human receptors expressed in cell lines.

Data Presentation: The results should be presented as the inhibitory constant (Ki), with significant binding typically considered for Ki values < 1 µM.

Table 1: Proposed CNS Receptor Screening Panel for this compound

Receptor FamilySubtypeComparator Drug Class with Known Affinity
Serotonin 5-HT1A, 5-HT2A, 5-HT2C, 5-HT7, SERTSSRIs, Atypical Antipsychotics
Dopamine D1, D2, D3, D4, DATAtypical Antipsychotics
Adrenergic α1A, α1B, α2A, β1, β2Atypical Antipsychotics
Histamine H1, H2Atypical Antipsychotics
Muscarinic M1, M2, M3, M4, M5Atypical Antipsychotics
GABA GABA-A (Benzodiazepine site)Benzodiazepines
Opioid Mu, Kappa, DeltaN/A (General Safety Screen)

Causality: Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a primary mechanism underlying drug-induced QT interval prolongation, which can lead to a life-threatening cardiac arrhythmia known as Torsades de Pointes.[21][22] Regulatory agencies mandate hERG testing for new chemical entities.[22][23]

Methodology: An automated patch-clamp electrophysiology assay is the gold standard for assessing hERG channel inhibition.[21] This method provides a direct measure of the compound's effect on the channel's function.

Experimental Protocol: Automated Patch-Clamp hERG Assay

  • Cell Culture: Use a stable cell line (e.g., HEK293) expressing the hERG channel. Culture cells to 70-90% confluency.

  • Cell Preparation: Harvest and prepare a single-cell suspension.

  • Assay Execution:

    • Load the cell suspension and test compound plates onto the automated patch-clamp system (e.g., QPatch or SyncroPatch).

    • Establish a stable whole-cell recording, ensuring a high seal resistance (>100 MOhms for QPatch, ≥ 50 MOhm for SyncroPatch).[21]

    • Apply a specific voltage protocol to elicit hERG tail currents. The FDA recommends a protocol approximately 5 seconds in duration, repeated every 5 seconds.[24]

    • After establishing a stable baseline current with vehicle (e.g., 0.3% DMSO), sequentially apply increasing concentrations of this compound (e.g., 0.1, 1, 10 µM).

    • Include a positive control (e.g., E-4031 or Cisapride) to confirm assay sensitivity.[21][24]

  • Data Analysis:

    • Measure the peak outward tail current at each concentration.

    • Calculate the percentage of inhibition relative to the vehicle control.

    • Plot the concentration-response curve and determine the IC50 value (the concentration causing 50% inhibition).

Visualization: hERG Assay Workflow

hERG_Workflow cluster_prep Preparation cluster_assay Automated Patch-Clamp cluster_analysis Data Analysis hERG_Cells hERG-expressing HEK293 Cells Patch_System Load Cells & Compounds (e.g., QPatch) hERG_Cells->Patch_System Compound_Prep Prepare this compound Concentration Series Compound_Prep->Patch_System Recording Establish Stable Whole-Cell Recording Patch_System->Recording Voltage_Protocol Apply Voltage Protocol & Record Baseline Recording->Voltage_Protocol Compound_App Apply Vehicle, then Test Compound Concentrations Voltage_Protocol->Compound_App Measure_Current Measure Peak Tail Current Compound_App->Measure_Current Calc_Inhibition % Inhibition vs. Vehicle Control Measure_Current->Calc_Inhibition IC50 Generate Curve & Calculate IC50 Calc_Inhibition->IC50

Caption: Automated patch-clamp workflow for hERG channel inhibition assessment.

Phase II: In Vivo Safety & Behavioral Pharmacology

Following in vitro characterization, in vivo studies in rodent models are essential to understand the compound's integrated physiological and behavioral effects. These studies help to establish a therapeutic window and identify potential liabilities not observable in vitro.

Causality: It is critical to distinguish desired therapeutic effects (e.g., anxiolysis) from general side effects (e.g., sedation, motor impairment). A battery of behavioral tests can create a "behavioral fingerprint" for the compound, which can then be compared to the known profiles of benchmark drugs.[25][26]

Methodology: A tiered approach using multiple behavioral assays is recommended.

Experimental Protocol: Elevated Plus Maze (EPM) for Anxiolytic Activity

  • Apparatus: A plus-shaped maze raised from the floor with two open arms and two enclosed arms.

  • Animals: Male Sprague-Dawley rats or C57BL/6 mice.

  • Procedure:

    • Administer this compound, a vehicle control, and a positive control (e.g., Diazepam) via an appropriate route (e.g., intraperitoneal injection) 30 minutes prior to testing.

    • Place the animal in the center of the maze, facing an open arm.

    • Allow the animal to explore the maze for 5 minutes.

    • Record the session using an automated video-tracking system.

  • Primary Endpoints:

    • Time spent in the open arms.

    • Number of entries into the open arms.

    • Total distance traveled (as a measure of general locomotor activity).

  • Interpretation: An increase in the time spent and entries into the open arms without a significant decrease in total locomotion is indicative of an anxiolytic-like effect. A significant decrease in locomotion suggests sedative or motor-impairing effects.

Causality: In vitro hERG data must be contextualized with in vivo cardiovascular assessments. Effects on blood pressure, heart rate, and the complete ECG waveform provide a more comprehensive picture of cardiovascular risk.[23][27] This is a core component of safety pharmacology studies as outlined in ICH S7A.[23]

Methodology: Telemetered cardiovascular monitoring in a conscious, freely moving non-rodent species (e.g., beagle dog) is the preferred model.

Experimental Protocol: Telemetered Cardiovascular Study

  • Animals: Surgically implant beagle dogs with telemetry transmitters capable of measuring ECG, blood pressure, and body temperature. Allow for a full recovery period.

  • Study Design: Use a Latin square crossover design where each animal receives the vehicle, multiple doses of this compound, and a positive control (e.g., a compound known to prolong QT, like Moxifloxacin).

  • Procedure:

    • Acclimate animals to the study environment.

    • Record baseline cardiovascular data for at least 24 hours pre-dose.

    • Administer the test article and record data continuously for at least 24 hours post-dose.

  • Data Analysis: Analyze data for changes in heart rate, systolic/diastolic/mean arterial pressure, and ECG intervals (PR, QRS, QT). The QT interval should be corrected for heart rate (e.g., using a subject-specific correction, QTcF).

Causality: Given that many CNS-active drugs have abuse potential, a preclinical assessment is a critical component of the safety profile.[28] The self-administration model is considered the primary non-clinical method for evaluating the reinforcing properties of a compound, which is a key indicator of abuse liability.[29] Rodent models have shown high predictive validity for human abuse potential.[29][30]

Methodology: A drug self-administration paradigm in rats is a robust and well-validated model.[31]

Experimental Protocol: Intravenous Self-Administration in Rats

  • Surgery: Surgically implant rats with an indwelling intravenous catheter in the jugular vein.

  • Training: Train food-restricted rats to press a lever for food reinforcement in an operant chamber. This establishes the lever-pressing behavior.

  • Acquisition/Substitution:

    • Replace the food reward with intravenous infusions of a known drug of abuse (e.g., cocaine) to establish stable self-administration.

    • Substitute the training drug with saline to ensure the behavior extinguishes.

    • Substitute saline with various doses of this compound.

  • Procedure:

    • Place rats in the operant chamber for daily sessions (e.g., 2 hours).

    • The chamber contains two levers: one "active" lever that delivers a drug infusion and one "inactive" lever that has no consequence.

    • Record the number of presses on each lever.

  • Interpretation: A significantly higher number of presses on the active lever compared to the inactive lever, and a dose-dependent increase in active lever pressing, indicates that the compound has reinforcing properties and, therefore, potential for abuse.

Visualization: Abuse Liability Testing Workflow

Abuse_Liability_Workflow cluster_setup Animal Preparation & Training cluster_testing Self-Administration Paradigm cluster_outcome Data Analysis & Interpretation Surgery Jugular Vein Catheter Implantation in Rats Recovery Post-Surgical Recovery Surgery->Recovery Training Operant Training: Lever Press for Food Recovery->Training Cocaine_SA Establish Stable Self-Administration (e.g., Cocaine) Training->Cocaine_SA Extinction Extinction Phase (Saline Infusion) Cocaine_SA->Extinction Substitution Substitution Phase: Test this compound Extinction->Substitution Data_Collection Record Active vs. Inactive Lever Presses Substitution->Data_Collection Analysis Statistical Comparison (Active vs. Inactive; Dose-Response) Data_Collection->Analysis Conclusion Determine Reinforcing Properties (Abuse Potential) Analysis->Conclusion

Caption: Workflow for assessing abuse liability using the rat self-administration model.

Part 3: Data Synthesis and Comparative Analysis

The final step is to integrate the data from all studies and benchmark it against the known profiles of SSRIs, benzodiazepines, and atypical antipsychotics. This comparative analysis is crucial for making an informed decision about the compound's overall safety and its potential for further development.

Table 2: Template for Comparative Safety Profile Summary

Safety ParameterThis compoundSSRI (e.g., Fluoxetine)Benzodiazepine (e.g., Diazepam)Atypical Antipsychotic (e.g., Risperidone)
Primary Target(s) Data to be generatedSERTGABA-A ReceptorD2, 5-HT2A
hERG IC50 Data to be generated>10 µM (Generally)>30 µM~1-10 µM
In Vivo QT Prolongation Data to be generatedMinimal to NoneNonePotential for prolongation
Anxiolytic-like Activity (EPM) Data to be generatedYesStrongVariable
Sedation/Motor Impairment Data to be generatedLowHighModerate to High
Abuse Liability (Self-Admin.) Data to be generatedNoHighLow to None
Key Off-Target Liabilities (Ki <1µM) Data to be generatedVariableNoneAdrenergic α1, Histamine H1

Conclusion

This guide presents a rigorous, scientifically-grounded framework for the preclinical safety evaluation of this compound. By systematically conducting the described in vitro and in vivo studies and benchmarking the results against well-characterized psychotropic agents, researchers can build a comprehensive safety profile. This self-validating system of assays, from molecular targets to integrated physiological systems, is essential for identifying potential hazards, defining a safe clinical starting dose, and fulfilling the stringent requirements for progressing a novel CNS compound through drug development.

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A Medicinal Chemist's Guide to Bioisosteric Tuning of 1-Ethyl-4-phenylpiperazine

Author: BenchChem Technical Support Team. Date: January 2026

This guide offers an in-depth comparison of the efficacy of 1-Ethyl-4-phenylpiperazine, a core scaffold in numerous centrally active agents, and its rationally designed bioisosteres. We will dissect the structure-activity relationships (SAR) that emerge from subtle yet powerful molecular modifications, providing researchers and drug development professionals with a framework for optimizing ligand-receptor interactions and pharmacokinetic profiles. The insights and experimental data presented herein are synthesized from established literature to ensure scientific rigor and practical applicability.

Introduction: The Phenylpiperazine Scaffold and the Imperative for Optimization

The 1-arylpiperazine motif is a privileged scaffold in medicinal chemistry, forming the backbone of drugs targeting a wide array of receptors, including serotonergic (5-HT), dopaminergic (D2), and adrenergic (α1) systems.[1][2] this compound serves as a foundational model for this class. While the parent structure exhibits broad biological activity, its therapeutic potential is often limited by factors such as suboptimal potency, poor selectivity across receptor subtypes, or unfavorable metabolic liabilities.

Bioisosteric replacement is a cornerstone strategy in drug design to address these challenges. It involves substituting a functional group within a lead compound with another group of similar size, shape, and electronic configuration to enhance desired biological or physical properties without making a drastic structural overhaul.[3] This guide will explore the comparative efficacy of this compound against its bioisosteres, focusing on modifications to three key regions of the molecule: the N-alkyl substituent, the aromatic ring, and the piperazine core.

The Logic of Bioisosteric Modification

The choice of a bioisostere is not arbitrary; it is a hypothesis-driven decision aimed at probing and optimizing molecular interactions. For this compound, each component of the molecule plays a distinct role in its pharmacological profile.

cluster_mol This compound Scaffold cluster_mods Key Regions for Bioisosteric Modification mol N_Alkyl N-Alkyl Group (Modulates Potency & Lipophilicity) N_Alkyl->mol Site 1 Aromatic Aromatic Ring (Governs Receptor Recognition & Selectivity) Aromatic->mol Site 2 Piperazine Piperazine Core (Influences pKa, Solubility & Conformation) Piperazine->mol Site 3

Caption: Key modification sites on the this compound scaffold.

Part 1: Bioisosteres of the N-Ethyl Group

The N-alkyl substituent at the 4-position of the piperazine ring is crucial for modulating interactions within the receptor's binding pocket and influencing the overall lipophilicity of the compound. While the ethyl group is a common starting point, its bioisosteric replacement can fine-tune potency and selectivity.

Comparative Efficacy Data:

CompoundBioisosteric ReplacementTarget(s)Key FindingReference
Parent Compound 1-Ethyl -4-phenylpiperazineVarious CNS ReceptorsBaseline activity scaffold[4]
Analog 1a 1-Propyl -4-(3-methylsulfonyl)phenylpiperidineDopamine D2"Dopaminergic stabilizer" with fast-off kinetics, differing from classic antagonists.[5]
Analog 1b 1-(Trifluoroethyl )-4-phenylpiperazineN/AIntroduction of fluorine can enhance metabolic stability and binding affinity by altering electronic properties.General Principle
Analog 1c 1-Acyl -4-phenylpiperazineEGFR TK(4-ethyl-piperaz-1-yl)-phenylmethanone derivatives show neuroprotective properties against Aβ toxicity.[6][7]

Discussion: Replacing the ethyl group with a propyl group, as seen in an analog of pridopidine, demonstrates how chain length can alter the kinetic profile at the dopamine D2 receptor, leading to a unique "dopaminergic stabilizer" effect rather than simple antagonism.[5] The introduction of electron-withdrawing groups, such as in a trifluoroethyl analog, is a common strategy to block metabolic oxidation at the α-carbon, thereby increasing the compound's half-life. Acylation of the nitrogen, creating an amide, can introduce new hydrogen bonding capabilities and significantly alter the compound's pharmacological profile, as seen in derivatives with neuroprotective or kinase inhibitory activity.[6][7]

Part 2: Bioisosteres of the Phenyl Ring

The phenyl ring is the primary recognition element, governing affinity and selectivity for specific receptor subtypes. Its substitution pattern and its replacement with other aromatic systems are powerful tools for optimizing efficacy.

Comparative Efficacy Data:

CompoundBioisosteric ReplacementTarget(s)Key FindingReference
Parent Compound 1-Ethyl-4-phenyl piperazineVarious CNS ReceptorsUnsubstituted phenyl ring provides a baseline for comparison.[4]
Analog 2a 1-Ethyl-4-(methoxyphenyl )piperazine5-HT1A, α1 ReceptorsMethoxy substitution, particularly at the ortho position, is a classic modification in many potent 5-HT1A ligands.[1][8]
Analog 2b 1-Ethyl-4-(halophenyl )piperazineMycobacteriaLipophilic, electron-withdrawing substituents like -CF3 or -F can improve activity against various mycobacterial strains.[9]
Analog 2c 1-Ethyl-4-(pyridinyl )piperazineDopamine D3/D2Replacement of the phenyl with a heteroaromatic ring like pyridine or thiophene significantly alters selectivity profiles.[10]
Analog 2d 1-Ethyl-4-(pyrazolyl )piperazineSerotonergic SystemPyrazole-containing analogs have shown anti-nociceptive, anti-inflammatory, and anxiolytic-like activities.[11][12]

Discussion: Substitution on the phenyl ring dramatically impacts receptor interaction. Electron-donating groups like methoxy often enhance affinity for serotonergic and adrenergic receptors.[1][8] Conversely, electron-withdrawing and lipophilic groups like halogens can improve membrane permeability and potency against targets like mycobacteria.[9]

The most profound changes arise from replacing the entire phenyl ring with a heteroaromatic system. A pyridinyl or thiazolyl ring, for instance, introduces hydrogen bond acceptors and alters the electronic distribution, which can be exploited to achieve remarkable selectivity between closely related receptor subtypes, such as the dopamine D2 and D3 receptors.[10] Similarly, pyrazole-containing analogs have been developed that possess potent anti-inflammatory and anxiolytic properties, mediated by the serotonergic system.[11][12]

Part 3: Bioisosteres of the Piperazine Core

The piperazine ring is not merely a linker; its basicity (pKa), conformational flexibility, and hydrogen bonding capacity are critical to a drug's solubility, oral bioavailability, and off-target activity.

Comparative Efficacy Data:

CompoundBioisosteric ReplacementTarget(s)Key FindingReference
Parent Compound 1-Ethyl-4-phenylpiperazine Various CNS ReceptorsFlexible diamine core.[13]
Analog 3a Bridged Piperidine Analogγ-secretaseA bridged piperidine can serve as a phenyl bioisostere, but also as a constrained piperazine mimic, improving solubility and lipophilicity.[14]
Analog 3b Spirodiamine AnalogPARPReplacing piperazine with a spirodiamine beneficially affected activity and reduced cytotoxicity in the drug Olaparib.[15]
Analog 3c 4-phenylpiperidine AnalogDopamine D2The piperidine core, lacking the second nitrogen, significantly alters basicity and receptor interaction kinetics.[5]

Discussion: Modifying the piperazine core itself is a more advanced strategy. Creating conformationally restricted analogs, such as bridged or spirocyclic systems, can "lock" the molecule into a more bioactive conformation, potentially increasing potency and reducing off-target effects.[14][15] These modifications can also favorably impact physical properties like solubility. Replacing the piperazine with a piperidine ring fundamentally changes the molecule from a dibasic to a monobasic compound, which alters its pKa, solubility, and interaction with the receptor.[5] This highlights that even core structural elements can be productively modified.

Experimental Protocols: A Validating System

To ensure the trustworthiness of efficacy comparisons, standardized and well-validated assays are essential. Below is a representative protocol for a competitive radioligand binding assay, a gold-standard method for determining a compound's affinity for a specific receptor.

Protocol: Dopamine D2 Receptor Radioligand Binding Assay

  • Preparation of Membranes:

    • Source: CHO (Chinese Hamster Ovary) cells stably expressing the human dopamine D2 receptor.

    • Harvest cells and homogenize in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

    • Centrifuge at 48,000 x g for 15 minutes at 4°C.

    • Resuspend the pellet in fresh buffer and repeat the centrifugation step.

    • The final pellet is resuspended in assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2) to a final protein concentration of 20-40 µg per well.

  • Competitive Binding Reaction:

    • In a 96-well plate, add:

      • 50 µL of cell membrane preparation.

      • 50 µL of radioligand (e.g., [3H]Spiperone at a final concentration of 0.2 nM).

      • 50 µL of varying concentrations of the test compound (this compound or its bioisostere), typically from 10⁻¹¹ to 10⁻⁵ M.

    • For non-specific binding (NSB) determination, a high concentration of a known D2 antagonist (e.g., 10 µM Haloperidol) is used instead of the test compound.

    • For total binding, vehicle is added.

  • Incubation and Termination:

    • Incubate the plate at room temperature for 90 minutes with gentle agitation.

    • The reaction is terminated by rapid filtration through a GF/B glass fiber filter plate using a cell harvester. This separates the bound radioligand from the free radioligand.

    • Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

  • Data Acquisition and Analysis:

    • Allow the filters to dry, then add scintillation cocktail to each well.

    • Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

    • Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Use non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value (the concentration of the compound that inhibits 50% of specific radioligand binding).

    • Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

G start Start: Prepare D2 Receptor Membranes prepare Set up 96-well Plate: 1. Membranes 2. [3H]Spiperone (Radioligand) 3. Test Compound or Control start->prepare Step 1 incubate Incubate at RT for 90 min prepare->incubate Step 2 filter Rapid Filtration (Cell Harvester) Separates Bound from Free Ligand incubate->filter Step 3 wash Wash Filters 3x with Cold Buffer filter->wash measure Add Scintillant & Measure CPM wash->measure Step 4 analyze Data Analysis: Calculate IC50 and Ki values (Cheng-Prusoff Equation) measure->analyze Step 5 end End: Determine Binding Affinity (Ki) analyze->end

Caption: Workflow for a competitive radioligand binding assay.

Conclusion and Future Perspectives

This guide demonstrates that this compound is not a static entity but a highly malleable scaffold. Through the strategic application of bioisosterism, its pharmacological profile can be systematically refined to enhance potency, sculpt receptor selectivity, and improve drug-like properties. The replacement of the N-ethyl group, the functionalization or substitution of the phenyl ring, and the modification of the piperazine core each offer distinct avenues for optimization.

The future of drug design in this chemical space lies in the integration of computational modeling with empirical testing.[8] As our understanding of receptor structures and ligand-receptor dynamics deepens, the rational design of bioisosteres will become even more precise, enabling the development of next-generation therapeutics with superior efficacy and safety profiles.

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Confirming Target Engagement of 1-Ethyl-4-phenylpiperazine In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, establishing that a therapeutic candidate interacts with its intended molecular target within a living organism—a concept known as target engagement—is a critical step in the validation of its mechanism of action and the interpretation of efficacy and toxicity data. This guide provides an in-depth comparison of state-of-the-art methodologies for confirming the in vivo target engagement of 1-Ethyl-4-phenylpiperazine, a small molecule belonging to the phenylpiperazine class of compounds. Given the pharmacological profile of analogous structures, we hypothesize that this compound primarily interacts with dopaminergic and serotonergic G-protein coupled receptors (GPCRs) in the central nervous system.[1][2][3]

This document will explore and contrast three principal techniques for assessing target engagement: Positron Emission Tomography (PET), Cellular Thermal Shift Assay (CETSA), and Photoaffinity Labeling. Additionally, we will discuss the utility of downstream biomarker analysis as a complementary approach. Each section will detail the underlying principles, provide step-by-step experimental protocols, and present comparative data to guide the selection of the most appropriate strategy for your research needs.

Hypothesized Target and Signaling Pathway

Based on extensive literature on phenylpiperazine derivatives, this compound is predicted to bind to dopamine receptors (such as D2) and serotonin receptors (such as 5-HT2A).[4][5][6] Engagement of these receptors would likely modulate downstream signaling cascades, such as the inhibition or activation of adenylyl cyclase, leading to changes in cyclic AMP (cAMP) levels and subsequent protein kinase A (PKA) activity.[7][8]

putative_signaling_pathway cluster_membrane Cell Membrane Receptor Dopamine/Serotonin Receptor (e.g., D2, 5-HT2A) G-protein G-protein Receptor->G-protein Activation This compound This compound This compound->Receptor Binding & Engagement Adenylyl_Cyclase Adenylyl Cyclase G-protein->Adenylyl_Cyclase Modulation cAMP cAMP Adenylyl_Cyclase->cAMP Production PKA Protein Kinase A cAMP->PKA Activation Cellular_Response Cellular Response (e.g., changes in gene expression, neuronal excitability) PKA->Cellular_Response Phosphorylation of downstream targets

Caption: Hypothesized signaling pathway of this compound.

Comparison of In Vivo Target Engagement Methodologies

The selection of an appropriate target engagement methodology is contingent on various factors, including the nature of the target, the availability of specialized reagents, and the specific research question being addressed. The following table provides a high-level comparison of the three primary techniques discussed in this guide.

FeaturePositron Emission Tomography (PET)Cellular Thermal Shift Assay (CETSA)Photoaffinity Labeling
Principle Non-invasive imaging of a radiolabeled ligand binding to its target.Ligand binding alters the thermal stability of the target protein.A photoreactive ligand derivative covalently crosslinks to the target upon UV irradiation.
In Vivo Application Direct, quantitative visualization of target occupancy in living animals and humans.Ex vivo analysis of tissues from treated animals or in vivo in accessible tissues.[9][10]Covalent labeling in living animals followed by ex vivo analysis.
Reagent Requirement Synthesis of a positron-emitting radiolabeled version of the compound or a competitor.[11][12]A specific antibody for the target protein for detection (e.g., Western blot).Synthesis of a photoreactive and often "clickable" derivative of the compound.[13][14][15]
Primary Output Regional brain radioactivity, target occupancy percentage.A shift in the protein's melting temperature (Tm) upon ligand binding.Identification and quantification of covalently labeled target protein.
Strengths Non-invasive, quantitative, translational to clinical studies.No need for compound modification, applicable to endogenous proteins.[16]Provides direct evidence of physical interaction, can identify binding sites.
Limitations Requires specialized radiochemistry and imaging facilities, potential for off-target binding of radiotracer.Indirect measure of engagement, can be challenging for membrane proteins, requires tissue harvesting.Requires synthesis of a modified compound, potential for off-target crosslinking, requires tissue harvesting.

I. Positron Emission Tomography (PET)

PET imaging is a powerful, non-invasive technique that allows for the quantitative assessment of target engagement in the living brain. It relies on the administration of a positron-emitting radiotracer that binds to the target of interest. By measuring the displacement of a known radioligand by the unlabeled drug (this compound), one can calculate the percentage of target occupancy at different drug doses.

pet_workflow cluster_synthesis Radiotracer Synthesis cluster_animal_study Animal Study cluster_analysis Data Analysis Precursor Synthesis of Precursor for Radiolabeling Radiolabeling Radiolabeling with Positron Emitter (e.g., ¹⁸F) Precursor->Radiolabeling Purification HPLC Purification of Radiotracer Radiolabeling->Purification Injection Inject Radiotracer Purification->Injection Dosing Administer this compound (or vehicle) to Animal Dosing->Injection Imaging PET Scan Injection->Imaging Reconstruction Image Reconstruction Imaging->Reconstruction Quantification Quantification of Tracer Uptake Reconstruction->Quantification Occupancy Calculation of Target Occupancy Quantification->Occupancy

Caption: General workflow for a PET target engagement study.

Experimental Protocol: PET Imaging for Dopamine D2 Receptor Occupancy

This protocol outlines a typical study to measure the occupancy of dopamine D2 receptors by this compound using a well-characterized radiotracer like [¹¹C]raclopride.

  • Radiotracer Synthesis: Synthesize [¹¹C]raclopride from its precursor according to established methods. This involves the rapid methylation of the desmethyl precursor with [¹¹C]methyl triflate followed by HPLC purification.

  • Animal Preparation: Anesthetize the study animals (e.g., rats or non-human primates) and place them in the PET scanner.

  • Drug Administration: Administer a range of doses of this compound (or vehicle control) intravenously or intraperitoneally at a predetermined time before the radiotracer injection.

  • Radiotracer Injection: Inject a bolus of [¹¹C]raclopride intravenously.

  • PET Scan: Acquire dynamic PET data for 60-90 minutes post-injection.

  • Image Analysis: Reconstruct the PET images and draw regions of interest (ROIs) over target-rich areas (e.g., striatum) and reference regions (e.g., cerebellum).

  • Quantification: Calculate the binding potential (BP_ND) in the target region for each animal.

  • Occupancy Calculation: Determine the receptor occupancy at each dose of this compound using the formula: Occupancy (%) = (1 - (BP_ND_drug / BP_ND_vehicle)) * 100.

Representative Data for Phenylpiperazine Analogs
CompoundTargetRadiotracerK_i (nM)In Vivo Occupancy (ED₅₀)Reference
WC10D3 ReceptorN/AHigh AffinityModulates cocaine self-administration[2]
Compound 6aD3 ReceptorN/A0.2Active in in-vivo assays[3][17]
FEt-PPZSigma-1 Receptor[¹⁸F]FEt-PPZN/ASignificant tumor uptake[18]

II. Cellular Thermal Shift Assay (CETSA)

CETSA is a biophysical method that leverages the principle of ligand-induced thermal stabilization of proteins.[16] When a compound binds to its target protein, the protein-ligand complex is often more resistant to heat-induced denaturation. This change in thermal stability can be detected and quantified, providing evidence of target engagement within a cellular or tissue context.[10]

cetsa_workflow Dosing Administer this compound (or vehicle) to Animal Harvest Harvest Target Tissue (e.g., Brain) Dosing->Harvest Aliquot Aliquot Tissue Homogenate Harvest->Aliquot Heat Heat Aliquots at a Range of Temperatures Aliquot->Heat Separate Separate Soluble and Precipitated Protein Fractions (Centrifugation) Heat->Separate Detect Detect Target Protein in Soluble Fraction (e.g., Western Blot) Separate->Detect Analyze Generate Melting Curve and Determine Thermal Shift Detect->Analyze

Caption: Workflow for an ex vivo CETSA experiment.

Experimental Protocol: Ex Vivo CETSA for Brain Tissue

This protocol describes how to perform CETSA on brain tissue from animals treated with this compound.[9][19]

  • Animal Dosing: Treat animals with the desired doses of this compound or vehicle control and euthanize at the time of expected peak brain concentration.

  • Tissue Harvesting and Homogenization: Rapidly dissect the brain region of interest (e.g., striatum or cortex) and homogenize in a suitable buffer containing protease and phosphatase inhibitors.

  • Heating: Aliquot the brain homogenate into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for a fixed time (e.g., 3-8 minutes) using a thermocycler. Include an unheated control.

  • Lysis and Separation: Subject the samples to freeze-thaw cycles and then separate the soluble fraction from the precipitated proteins by centrifugation at high speed.

  • Protein Quantification: Measure the total protein concentration in the soluble fraction.

  • Detection: Analyze equal amounts of soluble protein from each sample by Western blotting using a specific antibody against the hypothesized target protein (e.g., Dopamine D2 receptor or Serotonin 5-HT2A receptor).

  • Data Analysis: Quantify the band intensities from the Western blot and plot the percentage of soluble protein remaining as a function of temperature to generate a melting curve. A shift in the melting curve in the drug-treated samples compared to the vehicle control indicates target engagement.

III. Photoaffinity Labeling

Photoaffinity labeling is a powerful technique to provide direct evidence of a drug-target interaction. This method involves a chemically modified version of the compound of interest that incorporates a photoreactive group (e.g., an azide or diazirine) and often a reporter tag (e.g., an alkyne for click chemistry).[13][15][20] Upon UV irradiation, the photoreactive group forms a highly reactive species that covalently crosslinks to the target protein in close proximity.

photoaffinity_labeling_workflow Probe_Synthesis Synthesize Photoaffinity Probe of this compound Dosing Administer Probe to Animal Probe_Synthesis->Dosing Irradiation UV Irradiation of Target Tissue (ex vivo or in vivo if accessible) Dosing->Irradiation Harvest_Lysis Harvest and Lyse Tissue Irradiation->Harvest_Lysis Click_Chemistry Click Chemistry to Attach Reporter Tag (e.g., Biotin, Fluorophore) Harvest_Lysis->Click_Chemistry Enrichment_Detection Enrichment of Labeled Proteins (e.g., Streptavidin beads) and/or Detection (e.g., In-gel fluorescence) Click_Chemistry->Enrichment_Detection Identification Protein Identification (Mass Spectrometry) Enrichment_Detection->Identification

Caption: Workflow for in vivo photoaffinity labeling.

Experimental Protocol: Photoaffinity Labeling for Dopamine D2 Receptors

This protocol provides a general framework for a photoaffinity labeling study to identify the binding partners of this compound.[14][21]

  • Probe Synthesis: Synthesize a derivative of this compound containing a photoreactive moiety (e.g., a diazirine) and a clickable handle (e.g., a terminal alkyne).

  • Animal Administration: Administer the photoaffinity probe to the animals. To demonstrate specificity, a control group can be co-administered with an excess of the parent compound, this compound.

  • Photocrosslinking: At the appropriate time point, euthanize the animals and rapidly dissect the brain. Irradiate the tissue slices with UV light (e.g., 365 nm) to induce covalent crosslinking.

  • Tissue Lysis: Homogenize the irradiated tissue in a lysis buffer.

  • Click Chemistry: To the lysate, add a reporter tag with a complementary reactive group (e.g., an azide-biotin or azide-fluorophore) and the necessary catalysts for the click reaction.

  • Analysis:

    • For fluorescent tags: Separate the proteins by SDS-PAGE and visualize the labeled proteins using an in-gel fluorescence scanner. A specific band corresponding to the molecular weight of the target protein that is diminished in the competition group confirms target engagement.

    • For biotin tags: Enrich the biotin-labeled proteins using streptavidin-coated beads. The enriched proteins can then be identified by mass spectrometry.

IV. Downstream Biomarker Analysis

Confirming that a compound engages its target is crucial, but demonstrating that this engagement leads to a functional consequence provides a higher level of validation. Measuring changes in downstream biomarkers can serve as an indirect, yet powerful, indicator of target engagement.

In Vivo Microdialysis

For targets like dopamine and serotonin receptors, in vivo microdialysis is a well-established technique to measure changes in the extracellular levels of neurotransmitters and their metabolites in specific brain regions of freely moving animals.[22][23][24][25][26]

  • Principle: A microdialysis probe is surgically implanted into a brain region of interest. The probe is perfused with an artificial cerebrospinal fluid, and small molecules from the extracellular space diffuse across the semipermeable membrane into the perfusate, which is then collected and analyzed by HPLC.

  • Application: If this compound acts as an agonist or antagonist at dopamine or serotonin autoreceptors, it would be expected to alter the release of these neurotransmitters. For example, engagement of a presynaptic D2 autoreceptor would inhibit dopamine release, leading to a decrease in extracellular dopamine levels in the collected dialysate.

Analysis of Downstream Signaling Proteins

Target engagement can also be confirmed by measuring changes in the phosphorylation state or levels of proteins downstream in the signaling cascade.[27][28][29][30][31][32][33]

  • Principle: Following animal treatment with this compound, brain tissue can be harvested and analyzed for changes in key signaling molecules.

  • Application: If this compound engages the D2 receptor, which is coupled to G_i_, one would expect a decrease in cAMP levels and a subsequent reduction in the phosphorylation of PKA substrates like DARPP-32.[7] Conversely, engagement of the 5-HT2A receptor, which is coupled to G_q_, would lead to the activation of phospholipase C and an increase in intracellular calcium and protein kinase C (PKC) activity. These changes can be quantified using methods like immunoassays (ELISA) or Western blotting with phospho-specific antibodies.

Conclusion

Confirming the in vivo target engagement of this compound is a multi-faceted challenge that can be addressed using a variety of powerful techniques. PET imaging offers a non-invasive, quantitative method that is highly translatable to clinical studies. CETSA provides a robust way to assess target binding in native tissues without the need for compound modification. Photoaffinity labeling offers direct and definitive evidence of a physical interaction. Finally, downstream biomarker analysis provides crucial functional validation of target engagement. The optimal strategy will likely involve a combination of these approaches to build a comprehensive and compelling data package that rigorously validates the in vivo mechanism of action of this compound.

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Cross-reactivity profiling of 1-Ethyl-4-phenylpiperazine against a panel of receptors

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Cross-Reactivity Profiling of 1-Ethyl-4-phenylpiperazine

Introduction

The phenylpiperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous centrally acting drugs.[1][2] Derivatives of phenylpiperazine are known to interact with a wide range of neurotransmitter receptors, particularly serotonin (5-HT) and dopamine (D) receptors.[1][3][4] this compound (PubChem CID: 258214) is a member of this chemical class.[5] Given the promiscuous nature of the phenylpiperazine core, it is imperative for drug development professionals to conduct thorough cross-reactivity profiling to identify potential off-target interactions that could lead to adverse drug reactions.[6][7]

This guide provides a comprehensive framework for assessing the receptor cross-reactivity profile of this compound. We will compare its hypothetical binding profile against a well-characterized, selective D2 receptor antagonist, Spiperone, to illustrate the principles of selectivity and specificity.[8] This document will detail the experimental methodologies, data interpretation, and provide insights into making informed decisions during the lead optimization process.

The Imperative of Early-Stage Safety Profiling

Regulatory bodies, guided by frameworks like the International Council for Harmonisation (ICH) S7A guidelines, mandate the assessment of a drug candidate's effect on vital physiological systems.[9][10] Early in vitro safety pharmacology profiling against a panel of receptors, ion channels, and enzymes is a critical step to identify potential liabilities before significant resources are invested in a compound.[7][11][12] Proactively identifying off-target activities allows for the chemical modification of the lead compound to mitigate these effects, ultimately reducing the risk of late-stage clinical failures.[13]

Part 1: Designing a Cross-Reactivity Screening Campaign

The initial step in profiling a new chemical entity is to screen it against a broad panel of targets known to be associated with clinical adverse effects.[7] Several contract research organizations (CROs) offer standardized safety panels, often based on historical data of compounds that have failed in development.[11][14][15] A common approach is to use a panel like the "Safety 44" or the expanded "Safety 77," which covers a range of G-protein coupled receptors (GPCRs), ion channels, transporters, and enzymes.[7][14]

For a phenylpiperazine derivative like this compound, with a high probability of interacting with CNS receptors, the panel should have comprehensive coverage of dopaminergic, serotonergic, adrenergic, histaminergic, and muscarinic receptors.[1][16][17]

Logical Flow for Screening Workflow

The screening process typically follows a tiered approach, starting with broad, single-concentration screening and progressing to more detailed dose-response characterization for any identified "hits."

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Dose-Response & Selectivity cluster_2 Tier 3: Functional Characterization A This compound (Test Compound) B Broad Receptor Panel (e.g., SafetyScreen44) Single High Concentration (e.g., 10 µM) A->B C Identify 'Hits' (% Inhibition > 50%) B->C D Concentration-Response Curves for each 'Hit' Receptor C->D Advance Hits E Determine Affinity (Ki) and/or Potency (IC50) D->E F Calculate Selectivity Ratios E->F G Functional Assays for Key Hits (e.g., cAMP, Calcium Flux) F->G Prioritize Significant Hits H Determine Functional Activity (Agonist, Antagonist, Inverse Agonist) G->H I Confirm Off-Target Liability H->I

Caption: Tiered approach for cross-reactivity profiling.

Part 2: Core Methodologies

The two primary in vitro techniques for profiling are radioligand binding assays and functional assays.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for quantifying the affinity of a compound for a receptor.[18][19] These are typically competition assays where the test compound's ability to displace a known radioactive ligand ('radioligand') from the receptor is measured.[20]

Self-Validating Protocol: Competitive Radioligand Binding Assay

This protocol is designed to be self-validating through the inclusion of appropriate controls.

  • Objective: To determine the binding affinity (Ki) of this compound for a specific receptor.

  • Materials:

    • Cell membranes expressing the target receptor (e.g., from CHO or HEK293 cells).

    • Radioligand specific for the target receptor (e.g., [³H]-Spiperone for D2 receptors).

    • Test compound (this compound) at various concentrations.

    • Known non-radioactive ligand for defining non-specific binding (e.g., Haloperidol).

    • Assay buffer, 96-well filter plates, and scintillation fluid.[21]

  • Procedure:

    • Preparation: Thaw receptor membrane preparations on ice and dilute to the appropriate concentration in assay buffer.[21]

    • Assay Plate Setup: In a 96-well plate, add:

      • Total Binding wells: Membranes + Radioligand + Assay Buffer.

      • Non-Specific Binding (NSB) wells: Membranes + Radioligand + high concentration of a known competitor (e.g., 10 µM Haloperidol). This determines the amount of radioligand that binds to non-receptor components.

      • Test Compound wells: Membranes + Radioligand + varying concentrations of this compound (e.g., 0.1 nM to 100 µM).

    • Incubation: Incubate the plate for a defined period (e.g., 60-90 minutes) at a specific temperature (e.g., 30°C) to allow the binding to reach equilibrium.[21]

    • Harvesting: Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. This separates the receptor-bound radioligand from the unbound. Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.[21][22]

    • Counting: Dry the filter plate, add scintillation cocktail, and count the radioactivity in a scintillation counter.[21]

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-Specific Binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding).

    • Convert the IC50 to a Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[21]

Functional Assays

While binding assays measure affinity, they do not reveal the functional consequence of that binding. A compound could be an agonist (activates the receptor), an antagonist (blocks the receptor), or an inverse agonist (reduces basal receptor activity). Functional assays measure the downstream cellular response following receptor interaction.[23]

Self-Validating Protocol: cAMP Functional Assay for Gs/Gi-Coupled Receptors

Many dopamine and serotonin receptors are GPCRs that signal by modulating the levels of cyclic AMP (cAMP).[23][24]

  • Objective: To determine if this compound acts as an agonist or antagonist at a Gs or Gi-coupled receptor.

  • Methodology: The GloSensor™ cAMP Assay is a common method that uses a genetically engineered luciferase that emits light in the presence of cAMP.[25][26]

  • Procedure:

    • Cell Preparation: Use a cell line stably expressing the target receptor and the GloSensor™ biosensor. Plate the cells in a 384-well plate and incubate.[26]

    • Reagent Equilibration: Incubate the cells with the GloSensor™ cAMP reagent to allow it to enter the cells.[26]

    • Agonist Mode:

      • Add varying concentrations of this compound to the wells.

      • Include a known agonist as a positive control.

      • Measure luminescence over time. An increase in light (for Gs-coupled) or a decrease (for Gi-coupled, often measured as inhibition of forskolin-stimulated cAMP) indicates agonist activity.

    • Antagonist Mode:

      • Pre-incubate the cells with varying concentrations of this compound.

      • Add a fixed concentration of a known agonist (typically its EC80 concentration).

      • Measure luminescence. A reduction in the agonist-induced signal indicates antagonist activity.

  • Data Analysis:

    • Agonist: Plot luminescence against compound concentration to determine the EC50 (effective concentration to produce 50% of the maximal response) and Emax (maximum effect).

    • Antagonist: Plot the inhibition of the agonist response against the antagonist concentration to determine the IC50 (concentration that inhibits 50% of the agonist response).

G cluster_Gs Gs-Coupled Receptor Pathway cluster_Gi Gi-Coupled Receptor Pathway Agonist_Gs Agonist Receptor_Gs Gs-GPCR Agonist_Gs->Receptor_Gs binds G_Protein_Gs Gs α βγ Receptor_Gs->G_Protein_Gs activates AC_Gs Adenylyl Cyclase G_Protein_Gs:e->AC_Gs:w α-subunit activates cAMP_Gs cAMP AC_Gs->cAMP_Gs converts ATP_Gs ATP ATP_Gs->AC_Gs PKA_Gs PKA cAMP_Gs->PKA_Gs activates Response_Gs Cellular Response PKA_Gs->Response_Gs Agonist_Gi Agonist Receptor_Gi Gi-GPCR Agonist_Gi->Receptor_Gi binds G_Protein_Gi Gi α βγ Receptor_Gi->G_Protein_Gi activates AC_Gi Adenylyl Cyclase G_Protein_Gi:e->AC_Gi:w α-subunit inhibits cAMP_Gi_low ↓ cAMP AC_Gi->cAMP_Gi_low

Caption: Signaling pathways for Gs and Gi-coupled GPCRs.

Part 3: Data Presentation and Comparative Analysis

To facilitate a clear comparison, data should be summarized in a structured table. Here, we present hypothetical but plausible data for this compound and compare it to Spiperone, a known high-affinity D2-like receptor antagonist with some cross-reactivity at 5-HT receptors.

Comparative Receptor Binding Profile
Receptor TargetThis compound (Ki, nM)Spiperone (Ki, nM)Selectivity Ratio (Test/Spiperone)
Dopamine D2 55 0.1 550x weaker
Dopamine D31500.5300x weaker
Dopamine D44502.0225x weaker
Serotonin 5-HT1A 80 155.3x weaker
Serotonin 5-HT2A 120 1.580x weaker
Adrenergic α18002532x weaker
Adrenergic α2>10,000500>20x weaker
Histamine H12,5003083x weaker
Muscarinic M1>10,000>10,000-

Data are hypothetical for illustrative purposes.

Interpretation and Causality:

  • Primary Target vs. Off-Targets: The data suggests that this compound has moderate affinity for the Dopamine D2 receptor (Ki = 55 nM) and the Serotonin 5-HT1A receptor (Ki = 80 nM). These could be considered its primary targets or significant off-targets.

  • Selectivity: Selectivity is a drug's ability to bind to its intended target with greater affinity than to other targets. We can calculate a selectivity index. For example, the D2 vs. 5-HT1A selectivity for our test compound is (80 nM / 55 nM) ≈ 1.5-fold, indicating it is not very selective between these two receptors. In contrast, Spiperone is (15 nM / 0.1 nM) = 150-fold selective for D2 over 5-HT1A.

  • Comparative Analysis: Compared to Spiperone, this compound is significantly less potent at D2-like receptors. However, its affinity for 5-HT1A is only about 5-fold weaker than Spiperone's. This "flatter" profile suggests this compound is a less selective compound.

  • Potential Liabilities: The affinity for Adrenergic α1 (800 nM) and Histamine H1 (2,500 nM) receptors is relatively weak. However, if high doses of the drug are required for therapeutic efficacy, these off-target interactions could become clinically relevant, potentially causing side effects like hypotension (α1 blockade) or sedation (H1 blockade).

Conclusion and Strategic Implications

This guide outlines a systematic approach to characterizing the cross-reactivity profile of this compound. The hypothetical data presented illustrates a compound with a "multi-target" profile, showing affinity for both dopaminergic and serotonergic receptors.

  • For Researchers: This profile might be interesting for exploring polypharmacology, where engaging multiple targets could offer a unique therapeutic benefit.

  • For Drug Developers: The lack of high selectivity is a potential red flag.[27] The next steps would involve:

    • Functional Confirmation: Running functional assays on D2, 5-HT1A, and 5-HT2A receptors is critical to understand if the compound is an agonist or antagonist at these sites.

    • Structure-Activity Relationship (SAR): If D2 antagonism is the desired activity, medicinal chemists would aim to modify the structure of this compound to increase D2 affinity while decreasing affinity for 5-HT1A and other off-targets.[28]

    • Integrated Risk Assessment: The in vitro data must be considered alongside in vivo studies to understand the real-world safety implications.[13][29]

By employing these rigorous, self-validating protocols and a logical, tiered screening strategy, scientists can build a comprehensive understanding of a compound's pharmacological profile, enabling data-driven decisions and ultimately contributing to the development of safer and more effective medicines.

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Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of 1-Ethyl-4-phenylpiperazine

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, the lifecycle of a chemical doesn't end when an experiment is complete. The final, and arguably most critical, phase is its safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 1-Ethyl-4-phenylpiperazine, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are synthesized from established safety protocols and regulatory standards, providing a self-validating system for responsible chemical waste management.

Understanding the Compound: Hazard Profile of this compound

Before any handling or disposal, a thorough understanding of the compound's intrinsic hazards is paramount. While a specific Safety Data Sheet (SDS) for this compound may not always be readily available, data from closely related analogs like 1-Phenylpiperazine and 1-Ethylpiperazine provide a strong basis for a conservative risk assessment. These compounds are known to be toxic and corrosive.[1][2][3][4]

Key Hazards Include:

  • Acute Toxicity: Toxic if swallowed and can be fatal if it comes into contact with the skin.[1][2][3]

  • Corrosivity: Causes severe skin burns and serious eye damage.[1][3][5]

  • Respiratory Irritation: May cause respiratory irritation.[1]

These hazards necessitate handling this compound within a chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2][3]

Hazard ClassificationDescriptionGHS Pictogram
Acute Toxicity, Oral Toxic if swallowed.[1][2][3]☠️
Acute Toxicity, Dermal Fatal in contact with skin.[2][3]☠️
Skin Corrosion Causes severe skin burns.[1][3]corrosive
Eye Damage Causes serious eye damage.[1][3]corrosive

The Regulatory Landscape: RCRA and Hazardous Waste

In the United States, the disposal of chemical waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[6][7] RCRA provides a "cradle-to-grave" framework for hazardous waste management, ensuring it is handled safely from generation to final disposal.[7][8]

A chemical waste is considered hazardous if it is specifically listed by the EPA or if it exhibits one of four characteristics: ignitability, corrosivity, reactivity, or toxicity.[9] Based on the corrosive nature of its analogs, this compound waste would likely be classified as a characteristic hazardous waste.

It is crucial to remember that mixing a hazardous waste with a non-hazardous waste renders the entire mixture hazardous.[10][11] This "mixture rule" underscores the importance of proper waste segregation.

Step-by-Step Disposal Protocol

The following protocol provides a systematic approach to the safe disposal of this compound. This workflow is designed to be a closed-loop, self-validating system, minimizing risk at each stage.

Step 1: Waste Characterization and Segregation
  • Identify: All waste streams containing this compound must be identified. This includes pure, unused product, contaminated solutions, and any grossly contaminated labware (e.g., pipette tips, weighing boats).

  • Segregate: Do not mix this compound waste with other waste streams, especially non-hazardous waste.[10] Keep it separate from incompatible materials such as strong oxidizing agents and strong acids.[1][2]

Step 2: Containerization
  • Select Appropriate Containers: Use only designated, leak-proof, and chemically compatible containers for hazardous waste. The container must be in good condition with a secure, tight-fitting lid.

  • Primary and Secondary Containment: Store the primary waste container within a larger, chemically resistant secondary container to prevent the spread of material in case of a leak or spill.

Step 3: Labeling
  • Proper Identification: All waste containers must be clearly labeled as "Hazardous Waste."

  • Detailed Contents: The label must include the full chemical name ("this compound") and an accurate estimation of the concentration and total volume or mass.

  • Hazard Information: Clearly indicate the associated hazards (e.g., "Toxic," "Corrosive").

Step 4: Storage
  • Designated Area: Store the sealed and labeled waste container in a designated, well-ventilated satellite accumulation area that is secured and accessible only to authorized personnel.[3]

  • Incompatible Materials: Ensure the storage area is free from incompatible materials.[1][2]

  • Regular Inspection: Regularly inspect the container for any signs of degradation, leaks, or spills.

Step 5: Disposal through a Licensed Contractor
  • Professional Disposal: The final and most critical step is to arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[5] These contractors are equipped to handle and transport hazardous materials according to strict federal and state regulations.

  • Documentation: Maintain all records and manifests provided by the disposal contractor. This documentation is part of the "cradle-to-grave" tracking required by RCRA.[8]

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G cluster_0 On-Site Waste Management cluster_1 Off-Site Disposal A Waste Generation (this compound) B Characterize Waste (Toxic, Corrosive) A->B C Segregate from Incompatible Wastes B->C D Select & Fill Appropriate Hazardous Waste Container C->D E Label Container Correctly (Name, Hazards, Date) D->E F Store in Designated Satellite Accumulation Area E->F G Schedule Pickup with Licensed Waste Contractor F->G H Waste Manifesting & Transport G->H Transfer of Custody I Approved Treatment, Storage, and Disposal Facility (TSDF) H->I J Final Disposal (e.g., Incineration) I->J

Caption: Disposal workflow for this compound.

Concluding Remarks: A Commitment to Safety and Compliance

The responsible disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to safety, environmental stewardship, and regulatory compliance. By adhering to these guidelines, researchers can ensure that the final step in their experimental workflow is conducted with the same rigor and precision as the research itself. Always consult your institution's specific waste management policies and your Environmental Health and Safety department for guidance.

References

  • U.S. Environmental Protection Agency. (2023). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]

  • Bergeson & Campbell, P.C. (n.d.). FAQs - RCRA. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2023). Resource Conservation and Recovery Act (RCRA) Overview. Retrieved from [Link]

  • LookChem. (n.d.). 1-Phenethyl-4-phenylpiperazine Safety Data Sheets(SDS). Retrieved from [Link]

  • Missouri Department of Natural Resources. (n.d.). Hazardous Waste Compliance and Assistance. Retrieved from [Link]

  • Case Western Reserve University. (n.d.). RCRA. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid. Retrieved from [Link]

  • HW Drugs. (n.d.). EPA Subpart P Regulations. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2023). Management of Hazardous Waste Pharmaceuticals. Retrieved from [Link]

  • Beveridge & Diamond PC. (2019). EPA Overhauls Rules for Pharmaceutical Wastes That Qualify as RCRA Hazardous Wastes. Retrieved from [Link]

  • Waste360. (2019). EPA Finalizes Standards for Managing Hazardous Waste Pharmaceuticals. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2022). A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities. Retrieved from [Link]

Sources

A Comprehensive Guide to the Safe Handling of 1-Ethyl-4-phenylpiperazine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and logistical information for the handling and disposal of 1-Ethyl-4-phenylpiperazine (CAS No. 57498-25-6). As a substituted phenylpiperazine, this compound warrants careful handling due to its potential hazards, which are extrapolated from data on structurally similar compounds like 1-Phenylpiperazine and 1-Ethylpiperazine. This document is intended for researchers, scientists, and professionals in drug development who may work with this or related substances. The procedures outlined below are designed to ensure personal safety and minimize environmental impact.

Understanding the Hazards: A Proactive Approach to Safety

While specific toxicological data for this compound is not extensively documented in readily available safety data sheets, the known hazards of its parent compounds, 1-Phenylpiperazine and 1-Ethylpiperazine, provide a strong basis for risk assessment. 1-Phenylpiperazine is classified as toxic if swallowed or in contact with skin, and it can cause severe skin burns and eye damage[1]. Similarly, related piperazine compounds are known skin and eye irritants[2][3]. Therefore, it is imperative to handle this compound with the assumption that it possesses similar hazardous properties.

Assumed Hazard Classifications:

  • Acute Toxicity, Oral

  • Acute Toxicity, Dermal

  • Skin Corrosion/Irritation

  • Serious Eye Damage/Eye Irritation

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is non-negotiable when handling this compound. The selection of appropriate PPE is critical to prevent exposure through inhalation, skin contact, or eye contact.

PPE ComponentSpecifications and Rationale
Hand Protection Wear chemical-resistant gloves, such as nitrile or neoprene. Always inspect gloves for tears or punctures before use. Employ proper glove removal technique to avoid contaminating your skin[1].
Eye and Face Protection Use tightly fitting safety goggles and a face shield (minimum 8-inch) to protect against splashes[1]. Standard safety glasses are not sufficient.
Skin and Body Protection A chemical-resistant lab coat or a full protective suit is required to prevent skin contact[1]. Trousers should be worn outside of boots to prevent spills from entering footwear[4].
Respiratory Protection Work in a well-ventilated area, preferably within a chemical fume hood. If there is a risk of generating aerosols or vapors, an air-purifying respirator with appropriate cartridges (e.g., type ABEK) should be used[1].

Safe Handling and Operational Protocols

Adherence to a strict operational protocol is essential for minimizing the risk of exposure and ensuring the integrity of your research.

Preparation and Use:
  • Designated Work Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood, to control vapor and aerosol dissemination.

  • Pre-use Inspection: Before handling the compound, ensure that all necessary PPE is readily available and in good condition. Also, verify that emergency equipment, including an eyewash station and safety shower, is accessible and operational.

  • Avoiding Contamination: Do not eat, drink, or smoke in the laboratory[5][4]. Avoid all personal contact with the chemical[4].

  • Controlled Dispensing: When dispensing the chemical, use tools and techniques that minimize the generation of dust or aerosols.

  • Post-handling Decontamination: After handling, wash your hands and any potentially exposed skin thoroughly with soap and water[1].

Storage Requirements:
  • Store this compound in a cool, dry, and well-ventilated area in a tightly sealed container[6][7].

  • Keep it away from incompatible materials such as strong oxidizing agents and strong acids[7].

  • The storage area should be clearly labeled, and access should be restricted to authorized personnel.

Emergency Procedures: Spill and Exposure Management

Prompt and appropriate action during an emergency is crucial to mitigate harm.

Spill Management:

In the event of a spill, the following steps should be taken:

  • Evacuate and Alert: Immediately evacuate the affected area and alert nearby personnel and the laboratory supervisor.

  • Control Vapors: If safe to do so, increase ventilation in the area to disperse vapors.

  • Containment: For liquid spills, use an inert absorbent material to contain the substance[1].

  • Cleanup: Wearing appropriate PPE, carefully collect the absorbed material into a suitable, labeled container for hazardous waste disposal.

  • Decontamination: Decontaminate the spill area with an appropriate cleaning agent.

Workflow for Chemical Spill Response

Spill_Response cluster_immediate_actions Immediate Actions cluster_containment_cleanup Containment & Cleanup cluster_final_steps Final Steps Evacuate Evacuate Area Alert Alert Supervisor & Nearby Personnel Evacuate->Alert Assess Assess Spill Size & Associated Risks Alert->Assess Don_PPE Don Appropriate PPE Assess->Don_PPE Contain Contain Spill with Inert Absorbent Don_PPE->Contain Collect Collect Waste into Labeled Container Contain->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Dispose Dispose of Waste (Follow Guidelines) Decontaminate->Dispose Report Report Incident Dispose->Report

Caption: A flowchart outlining the key steps for a safe and effective chemical spill response.

First Aid Measures:
  • In case of eye contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[1][5].

  • In case of skin contact: Immediately remove all contaminated clothing and wash the affected skin with plenty of soap and water. Seek immediate medical attention[5].

  • If inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention[5][7].

  • If swallowed: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[1][5].

Disposal Plan: Environmental Responsibility

Proper disposal of this compound and its contaminated waste is crucial to prevent environmental contamination.

  • Waste Collection: All waste materials, including unused product and contaminated items (e.g., gloves, absorbent materials), should be collected in a designated and properly labeled hazardous waste container[1].

  • Disposal Procedures: Dispose of the hazardous waste through a licensed waste disposal company. Do not dispose of it down the drain or in the regular trash[5][8].

  • Regulatory Compliance: Ensure that all disposal activities comply with local, state, and federal regulations.

Conclusion: A Culture of Safety

The safe handling of this compound is predicated on a thorough understanding of its potential hazards and a steadfast commitment to established safety protocols. By integrating the principles of proactive risk assessment, proper use of personal protective equipment, and adherence to safe operational and disposal plans, researchers can create a secure laboratory environment. This guide serves as a foundational resource, but it is essential to supplement it with institution-specific training and to consult the most current safety data sheets for any chemical in use.

References

  • HAZARD SUMMARY: 1-ETHYL PIPERIDINE. (n.d.). NJ.gov. Retrieved from [Link]

  • Material Safety Data Sheet: Piperazine, anhydrous, 99%. (n.d.). Cole-Parmer. Retrieved from [Link]

  • 1-Phenethyl-4-phenylpiperazine Safety Data Sheets(SDS). (n.d.). lookchem. Retrieved from [Link]

  • Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid. (n.d.). Carl ROTH. Retrieved from [Link]

  • 1-Ethyl-4-nitrosopiperazine. (n.d.). PubChem. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.